molecular formula C8H8N2 B1316478 2-(4-Methylpyridin-2-yl)acetonitrile CAS No. 38746-50-8

2-(4-Methylpyridin-2-yl)acetonitrile

Cat. No.: B1316478
CAS No.: 38746-50-8
M. Wt: 132.16 g/mol
InChI Key: AEGDUGKVESUBLG-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-2-yl)acetonitrile (CAS 38746-50-8) is a versatile pyridine-based nitrile compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol. This chemical serves as a high-value synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring both a nitrile (-C#N) group and a 4-methylpyridine ring, makes it a valuable precursor for the synthesis of more complex heterocyclic systems, such as fused pyridines, and for functional group transformations into amines, amides, and carboxylic acids. Researchers utilize this compound in the exploration and development of novel active molecules. The compound requires careful handling and storage; it should be kept sealed in a dry environment at 2-8°C . According to safety information, it carries the hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . This product is intended for research and development purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGDUGKVESUBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510487
Record name (4-Methylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38746-50-8
Record name (4-Methylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylpyridin-2-yl)acetonitrile (CAS No. 38746-50-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylpyridin-2-yl)acetonitrile, a key building block in synthetic and medicinal chemistry. The document delves into its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Introduction: A Versatile Pyridine Derivative

This compound, registered under CAS number 38746-50-8, is a substituted pyridine derivative that has garnered significant interest in the fields of pharmaceutical and agrochemical research.[1] Its structure, featuring a picoline moiety with a cyanomethyl group at the 2-position, provides a unique combination of reactive sites, making it a valuable precursor for the synthesis of a wide array of more complex molecules.[1] The presence of the nitrile group and the pyridine ring are instrumental in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in numerous biologically active molecules.[1] This guide will explore the fundamental characteristics and synthetic utility of this compound, providing a technical framework for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical is paramount for its effective use in synthesis and analysis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 38746-50-8[2][3]
Molecular Formula C₈H₈N₂[2][3]
Molecular Weight 132.16 g/mol [1][2]
Appearance Liquid[3]
Purity Typically ≥95%[3]
Boiling Point 255.481 °C at 760 mmHg[4]
Flash Point 98.436 °C[4]
Density 1.056 g/cm³[4]
Refractive Index 1.53[4]
Storage 2-8°C, sealed, dry[1]

Note: Some physical properties are predicted values.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group on a picoline precursor with a cyanide anion. One plausible and widely applicable method is the reaction of 2-(chloromethyl)-4-methylpyridine with a cyanide salt.

Proposed Synthetic Pathway

The synthesis can be logically broken down into two main stages: the preparation of the chloromethyl intermediate from 4-methyl-2-picoline-N-oxide, followed by the cyanation reaction.

synthesis_pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyanation 4_picoline_N_oxide 4-Methyl-2-picoline-N-oxide chloromethyl_pyridine 2-(Chloromethyl)-4-methylpyridine 4_picoline_N_oxide->chloromethyl_pyridine POCl3 or SOCl2 cyanomethyl_pyridine This compound chloromethyl_pyridine->cyanomethyl_pyridine NaCN or KCN in a polar aprotic solvent (e.g., DMSO) reactivity_methylene cluster_reactivity Reactivity of the Activated Methylene Group Start This compound Carbanion Stabilized Carbanion Start->Carbanion Base (e.g., NaH, LDA) Alkylation Alkylation (R-X) Carbanion->Alkylation Aldol Aldol Condensation (R-CHO) Carbanion->Aldol Michael Michael Addition Carbanion->Michael

Sources

2-(4-Methylpyridin-2-yl)acetonitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-(4-Methylpyridin-2-yl)acetonitrile

Introduction

This compound, identified by CAS Number 38746-50-8, is a pivotal heterocyclic building block in modern organic synthesis.[1][2] Its unique structure, featuring a pyridine ring substituted with both a methyl and an acetonitrile group, renders it a versatile precursor for a wide array of more complex molecules. This guide provides a comprehensive overview of its core physical and spectroscopic properties, offering researchers, scientists, and drug development professionals a foundational understanding of this important chemical intermediate. The compound is particularly valuable in medicinal chemistry for the synthesis of nicotinic receptor ligands and other bioactive molecules targeting neurological disorders, as well as in the development of novel agrochemicals.[3] This document moves beyond a simple data sheet, delving into the causality behind its properties and the methodologies used for their characterization.

Section 1: Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in a laboratory setting, from reaction setup and solvent selection to purification and storage. The properties of this compound are summarized below, followed by a detailed discussion.

PropertyValueSource(s)
CAS Number 38746-50-8[1][2]
Molecular Formula C₈H₈N₂[2][4]
Molecular Weight 132.16 g/mol [1][2][3]
Appearance Clear, colorless liquid[4]
Boiling Point 255.481 °C (at 760 mmHg)[1][2][5]
Density 1.056 g/cm³[2][5]
Flash Point 98.436 °C[1][2][5]
Refractive Index 1.53[2][5]
Storage Temperature 2-8 °C (Recommended)[3]

Discussion of Properties:

  • Molecular Identity and Weight : The molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol are the cornerstone of all stoichiometric considerations for this compound.[1][2][3][4] This value is derived from the sum of the atomic masses of its constituent atoms.

  • Physical State : At standard ambient temperature and pressure (SATP), this compound exists as a clear, colorless liquid.[4] While some safety data sheets may lack descriptive physical data[1], supplier information consistently confirms its liquid form.

  • Boiling Point : The compound exhibits a relatively high boiling point of 255.481 °C at atmospheric pressure.[1][2][5] This is attributable to its molecular weight combined with the significant dipole moment arising from the polar pyridine ring and the nitrile functional group, which lead to strong intermolecular dipole-dipole interactions.

  • Density and Refractive Index : With a density of 1.056 g/cm³, it is slightly denser than water.[2][5] The refractive index of 1.53 is a characteristic measure of how light propagates through the liquid and serves as a quick, non-destructive method for assessing purity.[2][5]

  • Solubility Profile : While specific quantitative solubility data is not widely published, its molecular structure allows for an expert assessment of its likely behavior. The presence of the nitrogen atoms in the pyridine ring and nitrile group allows for hydrogen bonding with protic solvents. However, the overall structure, with its aromatic ring and hydrocarbon backbone, suggests it will be freely soluble in common organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. Its solubility in water is expected to be limited.

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a chemical substance. The following sections describe the expected spectral features of this compound based on its functional groups and provide generalized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is predicted to show four distinct signals:

    • A singlet in the aromatic region (δ 8.3-8.5 ppm) corresponding to the proton at the 6-position of the pyridine ring.

    • Two signals in the aromatic region (δ 7.0-7.4 ppm) for the protons at the 3- and 5-positions.

    • A singlet at approximately δ 3.9-4.1 ppm for the two methylene protons (-CH₂-CN).

    • A singlet at approximately δ 2.4-2.6 ppm for the three methyl protons (-CH₃).

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display eight signals, corresponding to each unique carbon atom in the molecule. Expected chemical shifts include:

    • Nitrile carbon (C≡N) around δ 117-120 ppm.

    • Five distinct signals for the aromatic carbons of the pyridine ring between δ 120-160 ppm.

    • Aliphatic signals for the methylene carbon (-CH₂) and the methyl carbon (-CH₃) in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands:

  • A sharp and strong absorption peak around 2250 cm⁻¹ , which is highly characteristic of a nitrile (C≡N) stretch.

  • Multiple bands in the 1600-1400 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

  • Aromatic C-H stretching bands appearing just above 3000 cm⁻¹ .

  • Aliphatic C-H stretching bands from the methyl and methylene groups appearing just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion Peak : Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 133.08.

  • Fragmentation : Under higher energy conditions (e.g., Electron Ionization), characteristic fragmentation would likely involve the loss of the cyanomethyl radical (•CH₂CN) or cleavage of the pyridine ring, providing further structural confirmation.

Section 3: Experimental Workflows and Protocols

The accurate determination of physical properties relies on standardized and validated experimental procedures. This section outlines the workflow and specific protocols for key characterizations.

General Workflow for Physical Property Determination

The logical flow for characterizing a novel or uncharacterized liquid sample like this compound is depicted below. This ensures that foundational data is collected efficiently and safely before proceeding to more complex analyses.

G cluster_0 Initial Characterization cluster_1 Thermal & Spectroscopic Analysis A Sample Acquisition & Purity Check (e.g., GC/LC-MS) B Visual Inspection (Color, Clarity) A->B C Density Measurement (Pycnometer) B->C D Refractive Index (Abbe Refractometer) C->D E Boiling Point Determination (Distillation) D->E Proceed to Thermal Analysis F IR Spectroscopy (ATR) E->F G NMR Spectroscopy (¹H, ¹³C) F->G H Mass Spectrometry (ESI-MS) G->H

Caption: Workflow for physical and spectroscopic characterization.

Protocol 1: Boiling Point Determination (Atmospheric Pressure)

Causality : This protocol uses the classical distillation method, a reliable technique for determining the boiling point of a liquid. The principle rests on identifying the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing a stable and continuous boil.

Methodology :

  • Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Preparation : Place approximately 5-10 mL of this compound into the round-bottom flask. Add 2-3 boiling chips to ensure smooth boiling and prevent bumping.

  • Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

  • Heating : Gently heat the flask using a heating mantle. Increase the temperature gradually until the liquid begins to boil and a ring of refluxing condensate is observed rising towards the thermometer.

  • Data Recording : Record the temperature when it stabilizes as the vapor bathes the thermometer bulb and the first drops of distillate are collected in the receiving flask. This stable temperature is the boiling point.

  • Validation : Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a pressure correction may be necessary for comparison with literature values.

Protocol 2: Spectroscopic Sample Preparation for NMR

Causality : Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is paramount; it must dissolve the analyte without containing protons that would obscure the signals of interest.

Methodology :

  • Solvent Selection : Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with higher polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Sample Weighing : Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization : Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Referencing : The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is typically used as a primary internal reference. For highly accurate work, a small amount of a reference standard like tetramethylsilane (TMS) can be added.

  • Analysis : The prepared sample is now ready for insertion into the NMR spectrometer for data acquisition.

Section 4: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

  • Handling : All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[1]

  • Potential Hazards : While specific toxicology data for this compound is limited, analogous structures such as 2-(pyridin-4-yl)acetonitrile are classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause serious eye and skin irritation.[6] It is prudent to treat this compound with similar precautions.

  • Storage : The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage condition is under refrigeration at 2-8°C in a tightly sealed container to minimize degradation and volatile loss.[3]

Conclusion

This compound is a liquid organic compound with a well-defined set of physical properties that are critical to its application in synthetic chemistry. Its high boiling point, density, and characteristic spectroscopic signatures provide a clear basis for its identification and use. The methodologies outlined in this guide serve as a trusted framework for researchers to verify these properties and handle the material safely, thereby facilitating its effective use in the synthesis of next-generation pharmaceuticals and other high-value chemical products.

References

  • This compound - CymitQuimica. CymitQuimica.
  • This compound (CAS No. 38746-50-8) SDS - Guidechem. Guidechem.
  • SAFETY D
  • This compound - MySkinRecipes. MySkinRecipes.
  • 2-(Pyridin-4-yl)acetonitrile | C7H6N2 | CID 4112085 - PubChem. PubChem.
  • Buy this compound from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI. ECHEMI.
  • 38746-50-8, this compound Formula - ECHEMI. ECHEMI.
  • This compound | 38746-50-8 - Sigma-Aldrich. Sigma-Aldrich.

Sources

An In-depth Technical Guide to 2-(4-Methylpyridin-2-yl)acetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylpyridin-2-yl)acetonitrile (CAS No. 38746-50-8), a pivotal heterocyclic building block in modern organic synthesis. With a molecular weight of 132.17 g/mol , this compound serves as a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details its physicochemical properties, proposes a robust synthetic pathway with a step-by-step protocol, and offers an analysis of its predicted spectroscopic characteristics. Furthermore, it explores the molecule's core reactivity, focusing on the activated methylene bridge, and discusses its applications in medicinal chemistry, particularly in the synthesis of nicotinic receptor ligands for neurological disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this versatile pyridine derivative.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative featuring both a methyl group and a cyanomethyl substituent. This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable for constructing more complex molecular architectures. The compound is typically encountered as a liquid at room temperature and requires refrigerated storage to ensure long-term stability.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₈N₂[2][3]
Molecular Weight 132.17 g/mol [2]
CAS Number 38746-50-8[2][3]
Appearance Liquid[3]
Purity (Typical) ≥95%[3]
Boiling Point 255.5 °C at 760 mmHg[2]
Density 1.056 g/cm³[2]
Flash Point 98.4 °C[2]
Storage Conditions 2-8°C, sealed, dry[1]

Proposed Synthesis Pathway and Experimental Protocol

While a definitive, peer-reviewed synthesis for this compound is not widely published, a plausible and efficient route can be designed based on established transformations of pyridine N-oxides. The following protocol adapts the well-documented method of introducing a cyano group onto a pyridine ring, a procedure known for its reliability and good yields with related substrates.

The overall strategy involves the N-oxidation of the starting material, 2,4-lutidine (2,4-dimethylpyridine), followed by a selective functionalization of one methyl group and subsequent cyanation. A more direct, albeit less documented, approach involves the direct cyanomethylation of 2-chloro-4-methylpyridine. However, the N-oxide route provides a robust and well-precedented alternative.

A general procedure inspired by the synthesis of 2-cyano-6-methylpyridine is proposed below.[4] This involves activating the 2-methyl position via N-oxide formation, followed by reaction with a cyanating agent.

Proposed Synthetic Workflow

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Activation & Cyanation A 2,4-Lutidine B 2,4-Lutidine-N-oxide A->B m-CPBA or H₂O₂/AcOH C 1-Acetoxy-2,4-dimethylpyridinium B->C Acetic Anhydride (Ac₂O) D This compound C->D KCN or NaCN

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-Lutidine-N-oxide

  • To a stirred solution of 2,4-lutidine (1.0 eq) in glacial acetic acid (5 vol), slowly add hydrogen peroxide (30% aq. solution, 2.5 eq) while maintaining the temperature below 40°C with an ice bath.

  • After the addition is complete, heat the reaction mixture to 70-80°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Suspend 2,4-lutidine-N-oxide (1.0 eq) in acetic anhydride (3 vol) and heat the mixture to reflux (approx. 140°C) for 2 hours to form the reactive 1-acetoxy-2,4-dimethylpyridinium intermediate.

  • Cool the mixture to room temperature and remove the excess acetic anhydride under vacuum.

  • Dissolve the crude residue in a suitable solvent like water or a water/acetonitrile mixture.

  • In a separate flask, prepare an aqueous solution of potassium cyanide (KCN, 2-3 eq). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Cool the cyanide solution in an ice bath and add the solution of the pyridinium intermediate dropwise, ensuring the temperature does not exceed 10°C.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Extract the reaction mixture with ethyl acetate (3 x 10 vol).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR δ ~8.4 (d, 1H, H6-pyridine), ~7.1 (s, 1H, H3-pyridine), ~7.0 (d, 1H, H5-pyridine), ~3.9 (s, 2H, -CH₂CN), ~2.4 (s, 3H, -CH₃)
¹³C NMR δ ~155 (C2-pyr), ~149 (C6-pyr), ~148 (C4-pyr), ~125 (C5-pyr), ~124 (C3-pyr), ~117 (CN), ~25 (-CH₂CN), ~21 (-CH₃)
FT-IR (cm⁻¹) ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~2250 (C≡N stretch, strong), ~1600, 1570, 1450 (Pyridine ring C=C and C=N stretches)
Mass Spec (EI) Molecular Ion [M]⁺ at m/z = 132. Prominent fragments at m/z = 92 ([M-CH₂CN]⁺), m/z = 91 ([M-CH₃CN]⁺).

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from two primary features: the activated methylene group and the pyridine ring itself.

Reactivity of the Methylene Group

The protons on the methylene carbon adjacent to both the electron-withdrawing nitrile group and the pyridine ring are acidic (pKa ~20-22 in DMSO). This allows for easy deprotonation with a suitable base (e.g., NaH, LDA, KOtBu) to form a stabilized carbanion. This nucleophile is the cornerstone of the molecule's utility, enabling a wide range of carbon-carbon bond-forming reactions.

This reactivity has been demonstrated in related pyridylacetonitriles, which are used as precursors for a variety of functionally substituted azoles and condensed azoles.[5] For instance, the generated carbanion can participate in alkylations, acylations, and condensations with electrophiles to build more elaborate molecular scaffolds.

G Molecule This compound Carbanion Stabilized Carbanion Molecule->Carbanion + Base - H⁺ Product C-C Bond Formation (Alkylation, Acylation, etc.) Carbanion->Product + Electrophile (E⁺)

Caption: Core reactivity pathway of the activated methylene group.

Applications in Medicinal Chemistry

This compound is primarily employed as an intermediate in the synthesis of pharmaceuticals.[1] The pyridine and nitrile moieties are common features in bioactive molecules. Its structure makes it particularly suitable for constructing nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.[1]

It is frequently used in programs targeting neurological disorders, where it serves as a key fragment for building nicotinic receptor ligands and other neurologically active agents.[1] The ability to elaborate the structure via the cyanomethyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Safety, Handling, and Storage

While a specific, comprehensive GHS classification for this compound is not available, data from its structural components (acetonitrile and pyridine derivatives) suggest it should be handled as a potentially hazardous substance.

  • General Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus if necessary.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[1]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in research and development, particularly within the pharmaceutical and agrochemical sectors. Its key structural features—an accessible nucleophilic center at the methylene bridge and a modifiable pyridine core—provide chemists with a powerful tool for the synthesis of complex, nitrogen-containing molecules. While detailed public data on its synthesis and spectral characterization is sparse, this guide provides a robust framework based on established chemical principles to facilitate its use in the laboratory. As the demand for novel heterocyclic compounds continues to grow, the importance of building blocks like this compound is set to increase.

References

  • Organic Syntheses. 2-cyano-6-methylpyridine. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(5), 1735–1745. Available from: [Link]

Sources

Technical Guide: Physicochemical Characterization of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of 2-(4-Methylpyridin-2-yl)acetonitrile (CAS No. 38746-50-8). Addressed to researchers and professionals in drug development, this document navigates the ambiguity surrounding the compound's physical state by establishing a systematic workflow. We present a self-validating protocol for melting point determination as the primary arbiter of its physical form at ambient temperature. Furthermore, this guide details the requisite spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for unequivocal structural confirmation and purity assessment. By integrating established principles with data extrapolated from analogous structures, this paper serves as an authoritative resource for the rigorous scientific investigation of this and similar pharmaceutical intermediates.

Introduction: Resolving Ambiguity in Physicochemical Properties

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure, combining a pyridine ring and a nitrile group, makes it a valuable precursor for synthesizing a range of bioactive molecules. A survey of supplier technical data reveals a critical inconsistency regarding its physical state, with some sources classifying it as a liquid.[2] This ambiguity necessitates a rigorous, first-principles approach to its characterization.

The melting point of a crystalline solid is a fundamental and highly sensitive indicator of its identity and purity. For a substance procured or synthesized in-house, particularly one with conflicting literature data, an experimental determination of its melting point is the first logical step in its analytical workflow. A sharp, well-defined melting range provides strong evidence of a pure, solid compound, whereas the absence of a distinct melting event up to its boiling point would confirm a liquid state at ambient conditions.

This guide outlines the authoritative procedures for not only resolving the question of its physical state via melting point analysis but also for comprehensively validating its molecular structure and purity through spectroscopic means.

Core Data Summary

All quantitative data pertaining to this compound is summarized in the table below. Note that the melting point is presented as a procedural outcome to be determined, reflecting the current ambiguity.

PropertyValueSource(s)
CAS Number 38746-50-8[2][3][4]
Molecular Formula C₈H₈N₂[1][2][3][4]
Molecular Weight 132.16 g/mol [1][4]
Physical State Ambiguous (Reported as Liquid)[2]
Boiling Point 255.5 °C at 760 mmHg[4]
Melting Point To Be DeterminedN/A

Experimental Workflow for Definitive Characterization

The following workflow provides a logical sequence of experiments to definitively characterize a new or existing sample of this compound.

G cluster_0 Phase 1: Physical State Determination cluster_1 Phase 2: Structural & Purity Analysis A Sample Acquisition & Visual Inspection B Melting Point Determination Protocol A->B If solid or semi-solid C Decision Point B->C D Conclusion: Solid (Proceed to Spectroscopy) C->D Sharp Melting Range Observed E Conclusion: Liquid (Characterize by BP, RI, Spectroscopy) C->E No Melting Observed F Prepare Samples for Spectroscopy (NMR, IR, MS) D->F Confirm Structure G Acquire Spectroscopic Data F->G H Data Analysis & Interpretation G->H I Final Report: Structure Confirmed, Purity Assessed H->I

Sources

An In-depth Technical Guide to the Solubility of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-(4-Methylpyridin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1] While specific solubility data for this compound is not extensively published, this document serves as a foundational resource, equipping researchers with the theoretical knowledge and practical protocols to conduct rigorous solubility assessments. The ensuing discussion delves into the physicochemical properties of this compound, the thermodynamic principles governing its dissolution, and detailed experimental workflows for both gravimetric and spectroscopic methods of solubility determination. Furthermore, this guide offers insights into the interpretation of solubility data and its implications for drug development.

Introduction: The Significance of Solubility in Pharmaceutical Development

In the realm of pharmaceutical sciences, the aqueous solubility of a drug candidate is a paramount physical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. A compound must be in a dissolved state to be absorbed from the gastrointestinal tract and exert its pharmacological effect.[2][3] Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[2]

This compound (C₈H₈N₂) is a heterocyclic compound featuring a pyridine ring and a nitrile group, making it a valuable building block in medicinal chemistry.[1] Its structural motifs are found in a variety of bioactive molecules, including nicotinic receptor ligands.[1] Understanding the solubility of this intermediate is crucial for optimizing reaction conditions, purification processes, and for the formulation of any final drug product derived from it.

This technical guide is designed to provide a robust framework for approaching the solubility determination of this compound. It emphasizes the "why" behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for generating reliable and reproducible data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₈N₂[6]
Molecular Weight132.16 g/mol [1]
AppearanceLiquid[6]
Storage2-8°C, sealed, dry[1]

The structure of this compound, with its polar pyridine and nitrile functionalities, suggests it will exhibit some degree of polarity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the nitrile group also contributes to the molecule's polarity. However, the presence of the methyl group and the aromatic ring introduces non-polar character. Therefore, its solubility is expected to be moderate in polar solvents and potentially higher in semi-polar organic solvents.

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium process, where the rate of dissolution of a solute is equal to the rate of precipitation at a given temperature and pressure.[7][8] The change in Gibbs free energy (ΔG) for the dissolution process determines the spontaneity of dissolution. For a substance to dissolve, ΔG must be negative. The relationship between Gibbs free energy, enthalpy (ΔH), and entropy (ΔS) is given by the equation:

ΔG = ΔH - TΔS

  • Enthalpy of Solution (ΔH) : This represents the heat absorbed or released during dissolution. It is the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.[9]

  • Entropy of Solution (ΔS) : This is the change in disorder of the system upon dissolution. Generally, dissolution leads to an increase in entropy as the ordered crystal lattice of the solute is disrupted.[8]

The solubility of a compound is also significantly influenced by temperature. For most solid solutes, the dissolution process is endothermic (ΔH > 0), meaning that solubility increases with an increase in temperature, in accordance with Le Chatelier's principle.[7][10]

Experimental Determination of Solubility

The following sections provide detailed protocols for determining the solubility of this compound. The choice of method will depend on the available equipment, the required accuracy, and the properties of the compound and solvent.

Gravimetric Method: The Gold Standard for Accuracy

The gravimetric method is a classic and highly accurate technique for determining equilibrium solubility.[3][11] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Experimental Protocol: Gravimetric Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.[11]

    • Place the container in a constant temperature bath and agitate (e.g., using a magnetic stirrer or a shaker) for a sufficient period to reach equilibrium. A common duration is 24-48 hours.[12]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

    • Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[12]

  • Quantification:

    • Transfer the filtered, saturated solution to a pre-weighed, dry container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound) until a constant weight of the dried solute is achieved.[3][11]

    • The mass of the dissolved solute is the difference between the final and initial weights of the container.

  • Calculation:

    • Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

Diagram: Gravimetric Solubility Determination Workflow

GravimetricWorkflow A 1. Prepare Supersaturated Slurry (Excess Solute in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C 3. Phase Separation (Centrifugation/Filtration) B->C D 4. Isolate Saturated Supernatant C->D E 5. Evaporate Solvent D->E F 6. Weigh Dried Solute E->F G 7. Calculate Solubility F->G

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic Method: High-Throughput Screening

For rapid screening of solubility in multiple solvents or at different conditions, UV-Vis spectroscopy offers a high-throughput alternative.[13][14] This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Protocol: Spectroscopic Solubility Determination

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear.

  • Preparation of Saturated Solution and Sampling:

    • Follow steps 1 and 2 of the gravimetric method to prepare a saturated solution and separate the undissolved solid.

  • Analysis:

    • Dilute a known volume of the filtered, saturated solution with the solvent to bring the absorbance within the linear range of the standard curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation:

    • Determine the concentration of the diluted solution from the standard curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Diagram: Spectroscopic Solubility Determination Workflow

SpectroscopicWorkflow cluster_0 Calibration cluster_1 Sample Analysis A Prepare Standard Solutions B Measure Absorbance A->B C Generate Calibration Curve B->C G Determine Concentration from Calibration Curve C->G D Prepare Saturated Solution E Filter and Dilute D->E F Measure Sample Absorbance E->F F->G H Calculate Solubility G->H

Caption: Workflow for Spectroscopic Solubility Determination.

Data Interpretation and Implications

The solubility data obtained from these experiments should be presented in a clear and concise format, such as the table below.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventDielectric ConstantSolubility (g/L)Classification
Water80.1(Experimental Value)(e.g., Sparingly Soluble)
Ethanol24.5(Experimental Value)(e.g., Soluble)
Acetonitrile37.5(Experimental Value)(e.g., Freely Soluble)
Dichloromethane9.1(Experimental Value)(e.g., Very Soluble)
Hexane1.9(Experimental Value)(e.g., Insoluble)

The results should be analyzed in the context of the solvent's properties. A higher solubility in polar protic and aprotic solvents would be consistent with the polar nature of the pyridine and nitrile groups. Low solubility in non-polar solvents like hexane would be expected due to the "like dissolves like" principle.[5]

For drug development, if the aqueous solubility is found to be low, various formulation strategies may need to be considered, such as salt formation, co-solvency, or the use of cyclodextrins to enhance solubility and bioavailability.

Conclusion

While readily available solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its determination. By employing rigorous experimental techniques such as the gravimetric and spectroscopic methods, researchers can generate high-quality, reliable solubility data. This information is indispensable for the informed progression of this compound and its derivatives through the drug development pipeline, from early-stage discovery to formulation. The principles and methodologies outlined herein are broadly applicable and serve as a valuable resource for scientists and researchers in the pharmaceutical industry.

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An In-Depth Technical Guide to the Predicted Spectral Data of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Methylpyridin-2-yl)acetonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, primarily for its role as a scaffold in the synthesis of novel therapeutic agents.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in research and development. This guide provides a comprehensive, in-depth analysis of the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this document leverages a predictive and comparative approach. The spectral characteristics are predicted based on established principles of spectroscopy and are corroborated by comparison with the known experimental data of structurally related analogues, namely 2-pyridylacetonitrile and 4-methylpyridine. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the spectral interpretation of this and similar molecules.

Introduction: The Significance of this compound in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[2] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a valuable component in designing molecules that target specific biological receptors.[2] Substituted pyridylacetonitriles, such as this compound, are versatile intermediates in the synthesis of more complex molecules, including those with potential applications as dopamine transporter inhibitors and other neurologically active agents.[1][3]

The precise characterization of such intermediates is a critical step in the drug development pipeline, ensuring the identity, purity, and stability of the synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization process. This guide delves into the predicted spectral data of this compound, providing a detailed interpretation that can aid researchers in its synthesis, purification, and further derivatization.

Disclaimer: The spectral data presented in this guide are predicted based on theoretical models, computational tools, and comparative analysis with structurally similar compounds. While these predictions are grounded in established spectroscopic principles, they should be considered as a guide for the interpretation of experimentally acquired data.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.[4]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the acetonitrile group, and the methyl protons.

Interpretation of the Predicted ¹H NMR Spectrum

The chemical shifts (δ) are predicted relative to a tetramethylsilane (TMS) standard. The interpretation is based on the electronic effects of the substituents on the pyridine ring and a comparative analysis with the experimental spectra of 2-pyridylacetonitrile and 4-methylpyridine.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-6~8.5Doublet (d)~5.0The proton at the 6-position is adjacent to the nitrogen atom, leading to significant deshielding. It is coupled to the proton at the 5-position.
H-5~7.2Doublet of Doublets (dd)~5.0, ~1.5This proton is coupled to both H-6 and H-3. The coupling to H-6 is a larger vicinal coupling, while the coupling to H-3 is a smaller meta coupling.
H-3~7.1Singlet (or narrow doublet)~1.5This proton is meta-coupled to H-5. The small coupling constant may result in the signal appearing as a singlet or a very narrowly split doublet.
-CH₂-~3.9Singlet (s)N/AThe methylene protons are adjacent to the electron-withdrawing nitrile group and the pyridine ring, causing a downfield shift. They are not coupled to any other protons.
-CH₃~2.4Singlet (s)N/AThe methyl protons are attached to the pyridine ring and are expected to have a chemical shift similar to that of the methyl group in 4-methylpyridine. They are not coupled to other protons.

Causality Behind Predicted Shifts:

  • Pyridine Ring Protons: The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the adjacent protons (H-6). The cyanomethyl group at the 2-position and the methyl group at the 4-position will also influence the electronic distribution and thus the chemical shifts of the ring protons. The predicted values are an interpolation between the observed shifts in 2-pyridylacetonitrile and 4-methylpyridine.[5][6]

  • Methylene Protons (-CH₂-): The proximity to both the aromatic pyridine ring and the strongly anisotropic nitrile group results in a significant downfield shift for these protons.

  • Methyl Protons (-CH₃): The electron-donating nature of the methyl group slightly shields the protons on the pyridine ring and its own protons are found in the typical alkyl-aromatic region.

Diagram 1: Molecular Structure and Proton Assignments

Caption: Molecular structure with proton numbering.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.[4]

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound will show eight distinct signals, corresponding to the five unique carbon atoms in the pyridine ring, the methylene carbon, the nitrile carbon, and the methyl carbon.

Interpretation of the Predicted ¹³C NMR Spectrum

The chemical shifts are predicted based on the known effects of substituents on the pyridine ring and by comparison with the experimental data for 2-pyridylacetonitrile and 4-methylpyridine.[7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C-2~158The carbon atom attached to the nitrogen and the cyanomethyl group is significantly deshielded.
C-6~150The carbon atom adjacent to the nitrogen is deshielded.
C-4~148The carbon atom bearing the methyl group is deshielded, similar to the C-4 in 4-methylpyridine.
C-5~124Aromatic CH carbon.
C-3~121Aromatic CH carbon.
-C≡N~118The nitrile carbon has a characteristic chemical shift in this region.
-CH₂-~25The sp³ hybridized methylene carbon.
-CH₃~21The methyl carbon, with a chemical shift typical for an alkyl group on an aromatic ring.

Causality Behind Predicted Shifts:

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. The carbons directly bonded to the nitrogen (C-2 and C-6) are the most deshielded.

  • Nitrile Carbon (-C≡N): The sp-hybridized carbon of the nitrile group has a characteristic chemical shift in the 115-125 ppm range.

  • Aliphatic Carbons (-CH₂- and -CH₃): These sp³-hybridized carbons appear in the upfield region of the spectrum.

Diagram 2: Molecular Structure and Carbon Assignments

Caption: Molecular structure with carbon numbering.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Predicted IR Spectrum

The IR spectrum of this compound is predicted to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, the C≡N stretching of the nitrile group, and the C=C and C=N stretching vibrations of the pyridine ring.

Interpretation of the Predicted IR Spectrum

The predicted vibrational frequencies are based on the known absorption ranges for specific functional groups and comparison with the experimental IR spectra of 2-pyridylacetonitrile and 4-methylpyridine.[5][10][11]

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
Aromatic C-H Stretch3100-3000Medium to WeakCharacteristic of C-H bonds on an aromatic ring.
Aliphatic C-H Stretch3000-2850Medium to WeakCorresponding to the C-H bonds of the methylene and methyl groups.
C≡N Stretch~2250Medium to StrongThe nitrile group has a very characteristic and sharp absorption band in this region.
C=C and C=N Stretch1600-1450Medium to StrongThese bands are characteristic of the pyridine ring vibrations.
C-H Bend1450-1350MediumBending vibrations of the aliphatic C-H bonds.
Aromatic C-H Bend900-650StrongOut-of-plane bending vibrations of the aromatic C-H bonds, which can be diagnostic of the substitution pattern.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.[12]

Predicted Mass Spectrum

The mass spectrum of this compound, likely obtained by electron ionization (EI), is predicted to show a molecular ion peak (M⁺) and several fragment ions.

Interpretation of the Predicted Mass Spectrum

The molecular weight of this compound (C₈H₈N₂) is 132.16 g/mol .[13] The predicted fragmentation pattern is based on the stability of the resulting ions and radicals.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Formula Justification
132[M]⁺[C₈H₈N₂]⁺Molecular ion.
131[M-H]⁺[C₈H₇N₂]⁺Loss of a hydrogen atom, likely from the methylene group, to form a stable radical cation.
105[M-HCN]⁺[C₇H₇N]⁺Loss of hydrogen cyanide from the molecular ion.
92[M-CH₂CN]⁺[C₆H₆N]⁺Cleavage of the bond between the pyridine ring and the methylene group, resulting in the 4-methylpyridine radical cation. This is expected to be a prominent peak.
78[C₅H₄N]⁺[C₅H₄N]⁺Loss of the methyl group from the 4-methylpyridine fragment.

Diagram 3: Predicted Fragmentation Pathway

G M [C₈H₈N₂]⁺˙ m/z = 132 M_minus_H [C₈H₇N₂]⁺ m/z = 131 M->M_minus_H - H˙ M_minus_CH2CN [C₆H₆N]⁺˙ m/z = 92 M->M_minus_CH2CN - ˙CH₂CN Fragment_78 [C₅H₄N]⁺ m/z = 78 M_minus_CH2CN->Fragment_78 - ˙CH₃

Caption: Predicted major fragmentation pathways.

Experimental Protocols

For the successful acquisition of high-quality spectral data, the following general protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, for example, via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data of this compound. By leveraging theoretical principles and comparative data from structurally related compounds, a comprehensive spectral profile has been constructed. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling them to confidently interpret the spectral data of this important heterocyclic intermediate and to facilitate its use in the development of novel chemical entities. The ultimate confirmation of these predictions will, of course, rely on the experimental acquisition and analysis of the spectra for this compound.

References

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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For novel heterocyclic compounds like 2-(4-Methylpyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical synthesis, a comprehensive understanding of its ¹H NMR spectrum is paramount for identity confirmation, purity assessment, and reaction monitoring. This guide provides a detailed theoretical prediction, a robust experimental protocol for data acquisition, and a thorough interpretation of the ¹H NMR spectrum of the title compound. By grounding our analysis in the fundamental principles of chemical shifts and spin-spin coupling, supplemented with data from analogous structures, we offer a definitive resource for scientists working with this and related pyridyl compounds.

Introduction: The Structural Significance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Substituted pyridines, such as this compound (Figure 1), serve as versatile building blocks for accessing more complex molecular architectures. The molecule's structure combines a 4-methylpyridine (γ-picoline) core with a cyanomethyl (-CH₂CN) substituent at the 2-position. This combination of an aromatic heterocycle and a reactive nitrile group makes it a valuable precursor in drug discovery programs.

Given its importance, unambiguous structural verification is the first critical step in its application. ¹H NMR spectroscopy provides a precise fingerprint of the molecule by mapping its proton environments. This guide deconstructs the expected ¹H NMR spectrum, enabling researchers to confidently identify the compound and assess its purity.

Theoretical Framework and Spectral Prediction

The ¹H NMR spectrum is governed by the chemical environment of each proton, which determines its chemical shift (δ), and its proximity to other non-equivalent protons, which dictates the signal's splitting pattern (multiplicity) through spin-spin coupling (J).

Molecular Structure and Proton Environments

The structure of this compound possesses four distinct proton environments, which have been labeled for clarity in the diagram below.

Figure 1: Molecular structure and proton labeling scheme for this compound.

  • Aromatic Protons: H-3, H-5, and H-6 on the pyridine ring.

  • Methylene Protons: The two protons of the cyanomethyl group, labeled H-α.

  • Methyl Protons: The three protons of the methyl group at the 4-position, labeled H-Me.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to the electron density around it. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups cause an upfield shift.

  • Aromatic Protons (δ 7.0 - 8.5 ppm): Protons on a pyridine ring are generally found at a higher chemical shift than those on a benzene ring due to the deshielding effect of the electronegative nitrogen atom.[1][2]

    • H-6: This proton is ortho to the ring nitrogen, placing it in the most deshielded environment. Its signal is expected to be the furthest downfield, likely around δ 8.4 - 8.6 ppm .[3]

    • H-5: This proton is meta to the nitrogen and ortho to the electron-donating methyl group. Its chemical shift will be influenced by both, but its position relative to the other ring protons places it in the middle of the aromatic region, predicted around δ 7.1 - 7.3 ppm .

    • H-3: This proton is meta to the nitrogen and ortho to the electron-withdrawing cyanomethyl group. The proximity to the -CH₂CN group will cause a downfield shift compared to H-5. A predicted range is δ 7.3 - 7.5 ppm .

  • Methylene Protons (H-α, δ ~4.0 ppm): These protons are in a "benzylic-like" position, adjacent to the aromatic ring, which typically shifts them to δ 2.3-3.0 ppm.[4][5] Additionally, they are alpha to an electron-withdrawing cyano group, which further deshields them.[6] The synergistic effect of both groups is expected to shift this signal significantly downfield to approximately δ 3.9 - 4.2 ppm .

  • Methyl Protons (H-Me, δ ~2.4 ppm): Protons of a methyl group attached to an aromatic ring typically resonate around δ 2.3-2.5 ppm.[4] Data for 4-methylpyridine shows this signal at δ 2.34-2.35 ppm, and this is not expected to change significantly.[3] We predict a chemical shift of δ 2.3 - 2.5 ppm .

Predicted Spin-Spin Coupling (J)

Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).[7]

Figure 2: Predicted spin-spin coupling network for this compound.

  • H-6: Coupled only to H-5 through a three-bond (ortho) coupling. It will appear as a doublet (d) with ³J ≈ 5-8 Hz .

  • H-5: Coupled to H-6 (ortho) and H-3 (meta). It will appear as a doublet of doublets (dd) with ³J ≈ 5-8 Hz and ⁴J ≈ 1-3 Hz .[8]

  • H-3: Coupled to H-5 through a four-bond (meta) coupling. It may also exhibit very weak long-range coupling to the methyl protons. It is expected to appear as a narrow singlet (s) or a finely split doublet (d) with ⁴J ≈ 1-3 Hz .

  • H-α (Methylene): These two protons are chemically equivalent and have no adjacent non-equivalent protons. Therefore, they will appear as a singlet (s) .

  • H-Me (Methyl): These three protons are equivalent and are too far removed from the aromatic protons for significant coupling. They will appear as a singlet (s) .

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is critically dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed for acquiring a high-resolution spectrum.

Objective: To obtain a clean, high-resolution ¹H NMR spectrum suitable for structural confirmation and purity analysis.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Using a calibrated pipette, add ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its excellent solubilizing power for many organics and its single residual solvent peak at δ 7.26 ppm.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift calibration is required (modern spectrometers often reference the residual solvent peak).

    • Cap the NMR tube and vortex gently for 30 seconds or until the sample is fully dissolved. Visually inspect for any undissolved particulate matter.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils while observing the shape of the lock signal or a strong singlet (like TMS). A well-shimmed sample will produce sharp, symmetrical peaks. Poor shimming is a common source of broad peaks and distorted multiplets.[8]

  • Data Acquisition:

    • Use a standard one-pulse ¹H acquisition experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., from -1 to 10 ppm).

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle and ensure a sufficient relaxation delay (e.g., 1-2 seconds) to allow for complete magnetization recovery between scans, ensuring accurate signal integration.

  • Data Processing:

    • Apply a Fourier Transform to convert the acquired Free Induction Decay (FID) signal from the time domain to the frequency domain.

    • Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the chemical shift axis by setting the residual solvent peak (CDCl₃ at δ 7.26 ppm) or the TMS peak (δ 0.00 ppm) to its known value.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Figure 3: Standardized workflow for ¹H NMR data acquisition and processing.

Data Interpretation and Summary

Based on the theoretical analysis, the ¹H NMR spectrum of this compound is expected to exhibit five distinct signals. The predicted data is summarized in Table 1 for easy reference.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant(s), J (Hz)Integration
H-68.4 – 8.6Doublet (d)³J ≈ 5-81H
H-37.3 – 7.5Singlet (s) or narrow d⁴J ≈ 1-31H
H-57.1 – 7.3Doublet of Doublets (dd)³J ≈ 5-8, ⁴J ≈ 1-31H
H-α (-CH₂-)3.9 – 4.2Singlet (s)N/A2H
H-Me (-CH₃)2.3 – 2.5Singlet (s)N/A3H

Analysis Narrative:

  • The signal furthest downfield, a doublet integrating to 1H around δ 8.5 ppm, is unambiguously assigned to H-6 , due to its proximity to the ring nitrogen.

  • The signal integrating to 2H around δ 4.0 ppm is assigned to the methylene protons (H-α) . Its singlet nature confirms it has no adjacent proton neighbors, and its significant downfield shift is a key signature of the combined influence of the pyridine ring and the cyano group.

  • The singlet integrating to 3H around δ 2.4 ppm is characteristic of the methyl group protons (H-Me) attached to the aromatic ring.

  • The remaining two signals in the aromatic region, each integrating to 1H, belong to H-3 and H-5. The doublet of doublets around δ 7.2 ppm is assigned to H-5 , showing coupling to both H-6 and H-3. The remaining signal, a singlet or narrow doublet around δ 7.4 ppm, is therefore assigned to H-3 . The integration ratio of all signals (1:1:1:2:3) provides the final layer of confirmation for the proposed structure.

Conclusion

The ¹H NMR spectrum of this compound presents a clear and interpretable set of signals that are highly characteristic of its molecular structure. The key diagnostic features are the downfield doublet for the H-6 proton, the unique downfield singlet for the cyanomethylene protons around δ 4.0 ppm, and the distinct splitting patterns of the three aromatic protons. This in-depth guide provides researchers with the theoretical foundation and practical framework necessary to confidently acquire, interpret, and utilize the ¹H NMR spectrum of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • Filo, E. (n.d.). The proton NMR chemical shifts of the hydrogens in pyridine are shown.
  • Mirek, J., & Pasko, J. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(5), 279-283.
  • Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–333. [Link]

  • England, D. B., & Jackson, T. A. (2011). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 50(15), 7327–7336.
  • Abraham, R. J., & Thomas, W. A. (1965). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-135.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Retrieved April 1, 2025, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved April 1, 2025, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved April 1, 2025, from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved April 1, 2025, from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved April 1, 2025, from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved April 1, 2025, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). Chemical shift of NMR spectroscopy for a pyridine and aʹ.... Retrieved April 1, 2025, from [Link]

  • Chekmenev, E. Y., et al. (2015). Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents. PMC - NIH. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved April 1, 2025, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • SpectraBase. (n.d.). Acetonitrile - Optional[1H NMR] - Spectrum. Retrieved April 1, 2025, from [Link]

  • Chegg.com. (2025, October 8). Solved The 1H NMR signals for benzylic protons. Retrieved April 1, 2025, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Retrieved April 1, 2025, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved April 1, 2025, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Methylpyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical principles governing the chemical shifts, a detailed predictive analysis of the spectrum, and practical considerations for obtaining high-quality data.

Introduction

This compound (CAS No. 38746-50-8) is a substituted picoline derivative featuring a cyanomethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. Its molecular formula is C₈H₈N₂.[2] The unique arrangement of substituents on the pyridine ring makes ¹³C NMR spectroscopy an invaluable tool for its structural verification and purity assessment. Understanding the ¹³C NMR spectrum is crucial for confirming its identity in synthetic pathways and for detecting potential impurities.

Fundamentals of ¹³C NMR Spectroscopy of Substituted Pyridines and Nitriles

The ¹³C NMR spectrum of this compound is governed by the electronic environment of each carbon atom. The chemical shifts of the carbons in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects (both inductive and resonance) of the methyl and cyanomethyl substituents.

  • Pyridine Ring Carbons: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the adjacent (α) and the para (γ) carbons, causing them to resonate at a lower field (higher ppm) compared to benzene. The carbons at the meta (β) positions are less affected.[3] Substituents on the ring will further modulate these chemical shifts. Additivity rules, based on the effects of substituents on the parent pyridine molecule, can be a powerful tool for predicting these shifts.[4][5]

  • Nitrile Carbon (C≡N): The carbon atom of the nitrile group typically appears in a distinct region of the ¹³C NMR spectrum, generally between 115 and 125 ppm.[6][7] This characteristic chemical shift makes the nitrile carbon easily identifiable.

  • Methylene Carbon (-CH₂-): The methylene carbon, situated between the pyridine ring and the nitrile group, will have its chemical shift influenced by both moieties. Its resonance will typically be in the aliphatic region but shifted downfield due to the proximity of the electron-withdrawing pyridine ring and nitrile group.

Predicted ¹³C NMR Spectrum of this compound

In the absence of a published experimental spectrum for this compound, we can predict the chemical shifts with a high degree of confidence by employing the principle of substituent additivity. This approach utilizes the known experimental ¹³C NMR data of pyridine and its substituted derivatives, namely 2-methylpyridine (α-picoline), 4-methylpyridine (γ-picoline), and 2-cyanopyridine.

The prediction is based on the following logic: we start with the chemical shifts of 4-methylpyridine and then apply the substituent chemical shifts (SCS) derived from the difference between 2-cyanopyridine and pyridine to account for the introduction of the cyanomethyl group at the 2-position.

Reference Data for Prediction (in CDCl₃):

CompoundC2C3C4C5C6Other Carbons
Pyridine150.1123.8136.0123.8150.1
2-Methylpyridine157.8122.9136.5121.7149.2CH₃: 24.6
4-Methylpyridine149.8124.7147.3124.7149.8CH₃: 21.2
2-Cyanopyridine133.0128.0137.2124.2150.9C≡N: 117.5

Predicted Chemical Shifts for this compound:

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C2~155The attachment of the cyanomethyl group will significantly alter the chemical shift of the ipso-carbon.
C3~124Influenced by the cyanomethyl group at the adjacent C2 and the methyl group at C4.
C4~148Primarily influenced by the attached methyl group.
C5~122Influenced by the methyl group at the adjacent C4 and the cyanomethyl group at the distant C2.
C6~150Primarily influenced by the adjacent nitrogen atom.
-CH₃~21The methyl group at the 4-position.
-CH₂-~25-35Aliphatic carbon deshielded by the pyridine ring and the nitrile group.
-C≡N~117Characteristic chemical shift for a nitrile carbon.

Summary of Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (ppm)
C2~155
C6~150
C4~148
C3~124
C5~122
-C≡N~117
-CH₂-~25-35
-CH₃~21

This predictive analysis provides a solid foundation for interpreting an experimental spectrum. The distinct chemical shifts for each of the eight carbon atoms will give rise to eight unique signals in the proton-decoupled ¹³C NMR spectrum, confirming the asymmetric nature of the molecule.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and well-characterized residual solvent signals.

    • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the ¹³C probe to the resonant frequency.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons (C2, C4, and C≡N), which have longer relaxation times.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

Visualizing the Molecular Structure and NMR Workflow

To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_workflow ¹³C NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl₃) B Data Acquisition (High-Field NMR) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Referencing) B->C Generate FID D Spectral Interpretation (Chemical Shift Assignment) C->D Produce Spectrum

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its structural confirmation. By understanding the fundamental principles of ¹³C NMR and utilizing predictive tools based on substituent additivity, researchers can confidently interpret the resulting spectrum. The detailed experimental protocol provided in this guide will enable the acquisition of high-quality data, ensuring accurate and reliable results in research and development settings.

References

  • Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

  • Ch20: Spectroscopy Analysis : Nitriles. University of Calgary. [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB. [Link]

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Semantic Scholar. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • This compound. MySkinRecipes. [Link]

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2-(4-Methylpyridin-2-yl)acetonitrile IR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(4-Methylpyridin-2-yl)acetonitrile

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound (C₈H₈N₂), a key intermediate in pharmaceutical and agrochemical synthesis.[1] As a molecule featuring a nitrile functional group, a substituted pyridine ring, and aliphatic C-H bonds, its IR spectrum presents a rich source of structural information. This document, intended for researchers, scientists, and drug development professionals, details the theoretical underpinnings, a robust experimental protocol for spectral acquisition, and an in-depth analysis of the characteristic vibrational modes. By explaining the causality behind experimental choices and spectral interpretations, this guide serves as a practical and authoritative resource for the characterization of this and similar heterocyclic compounds.

Introduction: The Structural Significance of this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of nicotinic receptor ligands and other bioactive molecules.[1] Its molecular architecture, comprising a 2,4-disubstituted pyridine ring linked to a cyanomethyl group, offers multiple reactive sites for constructing complex nitrogen-containing heterocycles.

Infrared spectroscopy is an indispensable analytical technique for the rapid and non-destructive verification of such molecules. It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For this compound, IR spectroscopy is expertly suited to confirm the presence of three key structural features:

  • The Nitrile Group (C≡N): Gives rise to a strong, sharp, and highly characteristic absorption band.

  • The Substituted Pyridine Ring: Produces a series of absorptions related to aromatic C-H, C=C, and C=N vibrations.

  • The Aliphatic Linker: The methylene (-CH₂-) and methyl (-CH₃) groups exhibit characteristic C-H stretching and bending frequencies.

This guide will systematically deconstruct the IR spectrum of this compound, providing the foundational knowledge required for its unambiguous identification and quality assessment.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The acquisition of a reliable IR spectrum is predicated on a meticulous experimental approach. The following protocol is designed as a self-validating system, ensuring reproducibility and accuracy.

Instrumentation and Sample Preparation

The compound this compound is a liquid at room temperature.[2] This physical state allows for straightforward sample preparation using either traditional salt plates or a modern Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two™ or a Thermo Scientific™ Nicolet™ iS5, is recommended. These instruments provide excellent signal-to-noise ratios and wavenumber accuracy.

  • Method 1: KBr Salt Plates (Neat Liquid Film)

    • Rationale: Potassium bromide (KBr) is transparent to mid-infrared radiation, preventing spectral interference. This method is cost-effective and provides a classic transmission spectrum.

    • Procedure:

      • Place one drop of this compound onto a polished KBr plate.

      • Carefully place a second KBr plate on top, gently pressing to form a thin, uniform liquid film.

      • Mount the plates in the spectrometer's sample holder.

  • Method 2: Attenuated Total Reflectance (ATR)

    • Rationale: ATR is a modern, rapid technique requiring minimal sample preparation and no consumables. It is ideal for liquids and solids. The IR beam interacts with the sample at the surface of a high-refractive-index crystal (typically diamond or germanium).

    • Procedure:

      • Ensure the ATR crystal surface is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

      • Place a single drop of this compound directly onto the ATR crystal, ensuring it covers the crystal surface.

      • If using a pressure clamp, lower it to ensure good contact (often unnecessary for liquids).

Data Acquisition Workflow

A logical workflow is crucial for eliminating artifacts and ensuring data integrity.

G cluster_prep Preparation cluster_acq Acquisition cluster_output Output Start Start Clean Clean ATR Crystal / KBr Plates Start->Clean Background Acquire Background Spectrum (Empty Beam Path) Clean->Background Sample Place Sample on Accessory Background->Sample AcquireSample Acquire Sample Spectrum Sample->AcquireSample Process Perform ATR Correction / Baseline Correction AcquireSample->Process Spectrum Final IR Spectrum Process->Spectrum

Caption: Workflow for IR Spectrum Acquisition.

Spectrometer Parameters

The following parameters represent a robust starting point for high-quality data collection.

ParameterRecommended SettingRationale
Wavenumber Range 4000 – 400 cm⁻¹Covers the entire mid-infrared region where fundamental molecular vibrations occur.
Resolution 4 cm⁻¹Provides sufficient detail to resolve most characteristic bands without unnecessarily increasing noise.
Number of Scans 16 to 32Co-adding multiple scans improves the signal-to-noise ratio (S/N), resulting in a cleaner spectrum.
Background Scan Required before sampleA background scan of the empty sample compartment is essential to computationally remove spectral contributions from atmospheric water vapor and carbon dioxide.

Spectral Analysis and Interpretation

The IR spectrum of this compound can be logically dissected into regions corresponding to its constituent functional groups.

G cluster_mol cluster_regions mol C≡N Pyridine Ring -CH₂- & -CH₃ regions 2260-2220 3100-3000 1600-1450 3000-2850 1470-1370 mol:f0->regions:r0 Strong, Sharp mol:f1->regions:r1 Multiple, Med-Weak mol:f2->regions:r2 Multiple, Med-Strong

Caption: Correlation of Molecular Groups to IR Regions.

The Nitrile Group (C≡N Stretch)

The C≡N triple bond stretch is one of the most readily identifiable absorptions in an IR spectrum.

  • Expected Position: The C≡N stretch typically appears in the 2260-2200 cm⁻¹ range.[3][4] For this compound, this band is expected between 2240 and 2220 cm⁻¹ .

  • Causality: The position is shifted to a slightly lower wavenumber compared to saturated aliphatic nitriles (2260-2240 cm⁻¹) due to conjugation with the pyridine ring.[5] This electronic interaction delocalizes electron density, slightly weakening the C≡N bond and lowering its vibrational frequency.

  • Intensity and Shape: This absorption is characteristically strong and sharp . The high polarity of the C≡N bond leads to a large change in dipole moment during the stretching vibration, resulting in a high-intensity peak.[5]

The Pyridine Ring Vibrations

The substituted pyridine ring gives rise to several characteristic absorptions.

  • Aromatic C-H Stretching (νC-H):

    • Expected Position: Look for weak to medium bands above 3000 cm⁻¹ , typically in the 3100-3030 cm⁻¹ region.[6][7] These are distinct from the aliphatic C-H stretches which appear just below 3000 cm⁻¹.

  • Ring Stretching (νC=C and νC=N):

    • Expected Position: A series of four bands, often of variable intensity, appear in the 1610-1430 cm⁻¹ region. For 2,4-disubstituted pyridines, characteristic bands are expected near 1605, 1560, 1475, and 1435 cm⁻¹ . The exact positions and intensities are sensitive to the nature and position of the substituents.

  • C-H Out-of-Plane Bending (γC-H):

    • Expected Position: Strong absorptions in the 900-650 cm⁻¹ region are highly diagnostic of the substitution pattern on an aromatic ring. For a 2,4-disubstituted pyridine, a strong band is typically observed around 850-800 cm⁻¹ .

Aliphatic C-H Vibrations (Methyl and Methylene)

The methyl group on the ring and the methylene group in the linker provide clear aliphatic signals.

  • Aliphatic C-H Stretching (νC-H):

    • Expected Position: These bands appear just below 3000 cm⁻¹ .

    • Assignments:

      • Methyl (CH₃) Asymmetric Stretch: ~2965 cm⁻¹

      • Methylene (CH₂) Asymmetric Stretch: ~2930 cm⁻¹

      • Methyl (CH₃) Symmetric Stretch: ~2875 cm⁻¹

      • Methylene (CH₂) Symmetric Stretch: ~2855 cm⁻¹

  • Aliphatic C-H Bending (δC-H):

    • Expected Position: These absorptions fall within the fingerprint region.

    • Assignments:

      • Methylene (CH₂) Scissoring: ~1465 cm⁻¹

      • Methyl (CH₃) Asymmetric Bending: ~1450 cm⁻¹

      • Methyl (CH₃) Symmetric (Umbrella) Bending: A distinct band near ~1380 cm⁻¹ is a reliable indicator of a methyl group.

Summary of Expected IR Absorptions

The following table consolidates the expected vibrational frequencies for this compound. This serves as a reference for validating an experimentally obtained spectrum.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3030Weak-MediumC-H StretchAromatic (Pyridine)
2970 - 2850MediumC-H StretchAliphatic (-CH₃, -CH₂-)
2240 - 2220 Strong, Sharp C≡N Stretch Nitrile
1610 - 1590MediumC=C, C=N Ring StretchPyridine Ring
1570 - 1550MediumC=C, C=N Ring StretchPyridine Ring
1480 - 1460MediumC=C, C=N Ring Stretch / CH₂ BendPyridine Ring / Methylene
1440 - 1430MediumC=C, C=N Ring StretchPyridine Ring
1385 - 1375Medium, SharpC-H Symmetric Bend (Umbrella)Methyl (-CH₃)
850 - 800StrongC-H Out-of-Plane Bend2,4-Disubstituted Pyridine

Conclusion

The infrared spectrum of this compound is a powerful diagnostic tool that provides direct evidence of its key functional groups. The definitive, strong absorption of the nitrile group around 2230 cm⁻¹, coupled with the characteristic patterns of the substituted pyridine ring and aliphatic C-H vibrations, allows for confident structural confirmation. By following the rigorous experimental protocol and applying the detailed spectral interpretation outlined in this guide, researchers can effectively utilize IR spectroscopy as a primary method for identity verification and quality control in their synthetic and developmental workflows.

References

  • Bernstein, H. J., & Powling, J. (1950). The Infrared and Raman Spectra of Nitriles. Journal of the Chemical Society, 1950, 1954. (Note: While a foundational paper, a direct modern link is unavailable; principles are covered in modern texts).
  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][4]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Available at: [Link][8]

  • Química Organica.org. (n.d.). IR spectrum: Nitriles. Available at: [Link][9]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link][5]

  • Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectra of Pyridine and the Deuterated Pyridines. The Journal of Chemical Physics, 12(7), 300-309. (Note: A direct modern link is unavailable; principles are covered in modern texts and later works).[10]

  • MySkinRecipes. (n.d.). This compound. Product Page. Available at: [Link][1]

  • Sugiura, Y., et al. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534. Available at: [Link][6][7]

  • Long, D. A., & Thomas, E. L. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 41(3), 544-555. Available at: [Link][11]

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2-(4-Methylpyridin-2-yl)acetonitrile mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylpyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the fragmentation patterns of this molecule under various ionization conditions is paramount for its unambiguous identification, structural elucidation, and quantitation in complex matrices. This document delineates the principal fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering insights into the underlying chemical principles. Detailed experimental protocols, data interpretation, and visual representations of fragmentation mechanisms are provided to serve as a practical resource for researchers in the field.

Introduction: The Significance of this compound

This compound belongs to the class of pyridine derivatives, a scaffold frequently encountered in pharmaceuticals and functional materials. The presence of a reactive nitrile group and the basic pyridine ring imparts unique chemical properties to this molecule, making its structural characterization essential. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.[1] This guide will explore the fragmentation of this specific molecule, providing a framework for its analysis in a research and development setting.

Fundamental Principles of Fragmentation in Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer is a consequence of the excess internal energy imparted to the molecular ion during the ionization process.[2] The pathways of fragmentation are governed by the relative stabilities of the resulting fragment ions and neutral losses. Key factors influencing fragmentation include the ionization technique employed, the chemical nature of the molecule, and the collision energy in tandem mass spectrometry experiments.

  • Electron Ionization (EI): A hard ionization technique that typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.

  • Electrospray Ionization (ESI): A soft ionization technique that usually produces a protonated molecule [M+H]+ with minimal fragmentation, making it ideal for molecular weight determination.[3] Tandem MS (MS/MS) is then employed to induce and study fragmentation.

Proposed Fragmentation Pathways of this compound

The molecular weight of this compound (C8H8N2) is 132.16 g/mol . Its fragmentation is expected to be influenced by the pyridine ring, the methyl substituent, and the acetonitrile side chain.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M•+) at m/z 132 will be formed. Subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of a Hydrogen Radical ([M-H]+): A common fragmentation for nitriles is the loss of an alpha-hydrogen, leading to a resonance-stabilized cation.[4] This would result in a prominent peak at m/z 131 .

  • Loss of the Cyano Radical (•CN): Cleavage of the C-C bond between the methylene group and the nitrile can lead to the loss of a cyano radical, yielding an ion at m/z 106 .

  • Loss of Acetonitrile (CH2CN): The entire acetonitrile side chain can be cleaved, resulting in a 4-methylpyridinyl cation at m/z 92 .

  • Formation of a Tropylium-like Ion: A characteristic fragmentation of alkyl-substituted aromatic rings is the formation of a stable tropylium ion.[5] For this compound, this could involve rearrangement and loss of HCN, leading to a fragment at m/z 105 .

  • Pyridine Ring Fragmentation: The pyridine ring itself can fragment, often through the loss of hydrogen cyanide (HCN).[6] This would lead to a fragment ion at m/z 105 .

The following diagram illustrates the proposed EI fragmentation pathways:

EI_Fragmentation M M•+ (m/z 132) This compound M_minus_H [M-H]+ (m/z 131) M->M_minus_H - •H M_minus_CN [M-CN]+ (m/z 106) M->M_minus_CN - •CN M_minus_CH2CN [M-CH2CN]+ (m/z 92) M->M_minus_CH2CN - •CH2CN M_minus_HCN [M-HCN]•+ (m/z 105) M->M_minus_HCN - HCN

Caption: Proposed Electron Ionization fragmentation pathways for this compound.

Electrospray Ionization (ESI) Fragmentation (Tandem MS)

In positive-ion ESI-MS, this compound will readily form a protonated molecule, [M+H]+, at m/z 133 . Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation. The proton is likely to reside on the more basic pyridine nitrogen.

Key fragmentation pathways in ESI-MS/MS include:

  • Loss of Ammonia (NH3): Protonated nitriles can undergo rearrangement and lose ammonia, although this is less common for aromatic nitriles.

  • Loss of Acetonitrile (CH3CN): A plausible fragmentation is the loss of a neutral acetonitrile molecule, resulting in a 4-methylpyridinyl cation at m/z 92 .

  • Loss of Hydrogen Cyanide (HCN): Similar to EI, the loss of HCN from the protonated molecule can occur, leading to a fragment at m/z 106 .

The following diagram illustrates the proposed ESI-MS/MS fragmentation pathways:

ESI_Fragmentation MH [M+H]+ (m/z 133) MH_minus_CH3CN [M+H-CH3CN]+ (m/z 92) MH->MH_minus_CH3CN - CH3CN MH_minus_HCN [M+H-HCN]+ (m/z 106) MH->MH_minus_HCN - HCN

Caption: Proposed ESI-MS/MS fragmentation of the protonated this compound.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a generalized protocol for the analysis of this compound by LC-MS.

4.1. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Perform serial dilutions to a final concentration of 1 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.3 mL/min
Injection Volume2 µL
MS System (ESI)
Ionization ModePositive
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temp.350 °C
Desolvation Gas Flow600 L/hr
Collision Energy (MS/MS)Ramp 10-40 eV

4.3. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterSetting
GC System
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature250 °C
Oven Program100 °C (1 min), ramp to 280 °C at 20 °C/min
Carrier GasHelium, 1 mL/min
MS System (EI)
Ionization Energy70 eV
Source Temperature230 °C
Mass Range40-300 amu

Data Interpretation and Characteristic Ions

The following table summarizes the expected key ions and their proposed structures.

m/zIon FormulaProposed Structure/OriginIonization Mode
133[C8H9N2]+Protonated Molecule [M+H]+ESI
132[C8H8N2]•+Molecular Ion M•+EI
131[C8H7N2]+Loss of •HEI
106[C7H8N]+Loss of •CN (EI) or HCN (ESI)EI, ESI
105[C7H7N]•+Loss of HCN (EI)EI
92[C6H6N]+Loss of •CH2CN (EI) or CH3CN (ESI)EI, ESI

Conclusion

The mass spectrometric fragmentation of this compound is characterized by several predictable pathways involving the nitrile group, the methyl-substituted pyridine ring, and the benzylic position. Under Electron Ionization, cleavages leading to the loss of small radicals and neutral molecules provide a rich fragmentation pattern for structural confirmation. Electrospray Ionization coupled with tandem mass spectrometry offers a targeted approach to fragmentation, primarily through the loss of neutral molecules from the protonated precursor. The information presented in this guide serves as a valuable resource for the identification and structural characterization of this compound and related structures in various scientific applications.

References

  • BenchChem. Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides.
  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
  • Whitman People. GCMS Section 6.
  • Wikipedia.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • GC-MS.

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An In-depth Technical Guide to the Prospective Crystal Structure Determination of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylpyridin-2-yl)acetonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science, recognized for its role in the synthesis of novel therapeutic agents and functional materials.[1] A comprehensive understanding of its three-dimensional structure is fundamental to exploiting its full potential in rational drug design and crystal engineering. However, this compound exists as a liquid at ambient temperatures, and to date, its single-crystal X-ray structure has not been reported in the Cambridge Structural Database (CSD) or other public repositories. This guide, therefore, serves as a comprehensive technical roadmap for the scientific community, detailing the necessary experimental strategies to determine the crystal structure of this compound. We present a self-validating framework encompassing synthesis, purification, advanced crystallization techniques suitable for liquids, and a detailed protocol for single-crystal X-ray diffraction (SC-XRD) analysis. This document is designed to equip researchers with the field-proven insights and methodologies required to successfully elucidate this currently unknown crystal structure.

Introduction: The Structural Significance of a Key Pyridine Derivative

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The title compound, this compound (C₈H₈N₂, CAS: 38746-50-8), combines this essential heterocycle with a reactive acetonitrile moiety, making it a versatile intermediate for creating complex nitrogen-containing molecules.[1][2][3] Its derivatives are explored for applications targeting neurological disorders and as nicotinic receptor ligands.[1]

The determination of a molecule's crystal structure provides the most definitive insight into its three-dimensional architecture. This knowledge is invaluable, revealing precise bond lengths, bond angles, and conformational arrangements.[4][5][6] Furthermore, it elucidates the network of intermolecular interactions—such as hydrogen bonds, π-π stacking, and van der Waals forces—that govern how molecules pack in the solid state. This packing architecture dictates crucial physicochemical properties, including solubility, melting point, stability, and bioavailability, which are critical parameters in drug development.

Given that this compound is a liquid at room temperature, obtaining single crystals presents a non-trivial challenge that necessitates specialized techniques.[2] This guide provides the expert causality behind the selection of appropriate methodologies, from crystallization to final structure refinement.

Synthesis and High-Purity Preparation

The prerequisite for any successful crystallization experiment is the availability of highly pure material. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. A plausible and scalable synthesis route is outlined below.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 4-methyl-2-chloropyridine (1 equiv.) in anhydrous Dimethylformamide (DMF), add potassium cyanide (KCN) (1.5 equiv.).

    • Expert Insight: The use of a polar aprotic solvent like DMF is crucial for dissolving the cyanide salt and facilitating the nucleophilic aromatic substitution (SNAr) reaction. The reaction must be conducted under anhydrous conditions to prevent side reactions of KCN.

  • Execution: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to achieve >98% purity, a standard requirement for crystallographic studies.

    • Trustworthiness Check: Purity must be verified by ¹H NMR, ¹³C NMR, and GC-MS analysis to ensure the absence of starting materials and solvent residues.

Crystallization Strategy: From Liquid to High-Quality Single Crystal

Since the target compound is a liquid, standard crystallization techniques like slow evaporation are not directly applicable. The primary strategy involves inducing solidification and crystallization at sub-ambient temperatures.

In-Situ Cryo-Crystallization

This is often the most direct method for compounds that are liquid at room temperature but possess a melting point above the temperature of liquid nitrogen. The process is typically performed directly on the goniometer of the diffractometer.

G cluster_prep Sample Preparation cluster_cool Controlled Cooling cluster_anneal Annealing & Crystal Growth cluster_data Data Collection prep1 Load Liquid Sample into a Capillary prep2 Seal the Capillary (Flame or Wax) prep1->prep2 prep3 Mount on Goniometer Head prep2->prep3 cool1 Rapidly Cool Sample in N₂ Stream (-100°C) prep3->cool1 cool2 Observe for Polycrystalline Solid Formation cool1->cool2 anneal1 Cycle Temperature: Slightly Below Melting Point cool2->anneal1 anneal2 Hold at High T to Melt Smaller Crystallites anneal1->anneal2 anneal3 Slowly Cool to Promote Growth of a Single Domain anneal2->anneal3 anneal4 Examine Under Microscope for Single Crystal anneal3->anneal4 data1 If Single Crystal Forms, Proceed to X-ray Diffraction anneal4->data1 Success data2 If Polycrystalline, Repeat Annealing Cycle anneal4->data2 Failure data2->anneal1

Caption: Workflow for in-situ cryo-crystallization of a liquid sample.

Co-Crystallization Approach

If in-situ methods fail to produce a suitable crystal, co-crystallization with a carefully chosen co-former can be employed. A co-crystal is a multi-component crystal held together by non-covalent interactions. This strategy can introduce robust hydrogen bonding or other directional interactions that favor ordered packing.

  • Co-former Selection: Choose a range of solid, rigid molecules capable of forming strong intermolecular interactions with the target molecule. Good candidates include:

    • Hydrogen Bond Donors/Acceptors: Dicarboxylic acids (e.g., oxalic acid, succinic acid) or amides (e.g., isonicotinamide). The pyridine nitrogen of the target compound is a strong hydrogen bond acceptor.

    • Halogen Bond Donors: Iodoperfluorocarbons (e.g., 1,4-diiodotetrafluorobenzene). The nitrile group can act as a halogen bond acceptor.

  • Screening Method:

    • Dissolve the target liquid and the solid co-former in a 1:1 molar ratio in a small amount of a suitable solvent (e.g., methanol, acetonitrile).

    • Allow the solvent to evaporate slowly at room temperature or in a refrigerator (2-8°C).

    • Visually inspect the resulting solids under a microscope for well-formed single crystals.

  • Validation: Any promising crystals must be analyzed by SC-XRD to confirm the formation of a co-crystal rather than simple crystallization of the co-former.

Single-Crystal X-ray Diffraction (SC-XRD) and Data Analysis

Once a high-quality single crystal is obtained, the following workflow is employed to determine its structure.[4][5][7]

SC-XRD Experimental Workflow

G cluster_data_collection Step 1: Data Collection cluster_data_processing Step 2: Data Processing cluster_structure_solution Step 3: Structure Solution & Refinement cluster_validation Step 4: Validation & Output A Mount Crystal on Diffractometer B Center Crystal in X-ray Beam A->B C Collect Diffraction Data (Rotating Crystal Method) B->C D Integrate Reflection Intensities C->D E Apply Corrections (Lorentz, Polarization, Absorption) D->E F Determine Unit Cell and Space Group E->F G Solve Structure (e.g., Direct Methods) F->G H Refine Atomic Positions and Thermal Parameters G->H I Locate and Refine Hydrogen Atoms H->I J Final Refinement (Least-Squares) I->J K Validate Structure (e.g., CheckCIF) J->K L Generate Crystallographic Information File (CIF) K->L M Analyze Molecular Geometry and Intermolecular Interactions L->M

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Expected Data Output and Interpretation

A successful structure determination will yield a Crystallographic Information File (CIF), which contains all the essential data about the crystal structure.

Table 1: Key Crystallographic Data to be Determined

ParameterDescriptionSignificance in Analysis
Formula C₈H₈N₂Confirms the chemical composition of the crystal.
Formula Weight 132.17 g/mol Used in density calculations.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c, C2/cDefines the symmetry operations that relate molecules within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal lattice.
Z Number of molecules per unit cellRelates the unit cell volume to the molecular volume.
Calculated Density g/cm³A physical property derived from the crystallographic data.
R-factor (R1) Agreement factor between observed and calculated structure factor amplitudesA primary indicator of the quality of the final structural model (typically < 0.05 for a good structure).
Goodness-of-Fit (GooF) Should be close to 1.0Indicates the quality of the refinement against all data.

From this data, a detailed analysis of the molecular geometry (bond lengths, angles) and supramolecular assembly can be performed. Special attention should be paid to potential non-covalent interactions such as C-H···N hydrogen bonds involving the pyridine and nitrile groups, and potential π-π stacking between pyridine rings, which would dictate the solid-state packing and influence the material's properties.

Conclusion

While the crystal structure of this compound remains undetermined, this guide provides a comprehensive and scientifically rigorous framework for its elucidation. By combining meticulous synthesis and purification with advanced crystallization techniques tailored for liquids, followed by a systematic SC-XRD analysis workflow, researchers are well-equipped to tackle this challenge. The successful determination of this structure will provide profound insights into its solid-state behavior, offering a critical foundation for its application in the development of next-generation pharmaceuticals and advanced materials.

References

  • Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26, 22558-22571. ([Link])

  • PubChem. (n.d.). Pyridine-2-acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Oreate AI. (2025). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Perlovich, G. L. (2024). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Castaneda, J. P., & Gabidullin, B. (2019). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. JoVE. Retrieved from [Link]

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Navigating the Unseen: A Technical Safety Guide to 2-(4-Methylpyridin-2-yl)acetonitrile for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safety considerations for 2-(4-Methylpyridin-2-yl)acetonitrile, a heterocyclic nitrile compound increasingly utilized in pharmaceutical and agrochemical research. In the absence of a comprehensive, officially sanctioned Safety Data Sheet (SDS), this document synthesizes available data, established principles for handling pyridine derivatives and nitriles, and field-proven safety protocols. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity. Every recommendation herein is grounded in the causality of chemical reactivity and toxicology, providing a self-validating system of safe laboratory practices.

Compound Identification and Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in a thorough risk assessment. These characteristics influence its behavior under various laboratory conditions and inform appropriate handling and storage procedures.

PropertyValueSource
CAS Number 38746-50-8[1]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Physical Form Presumed to be a liquid or low-melting solid at room temperatureInferred from related compounds
Storage Temperature 2-8°C, sealed and dryInferred from supplier recommendations

Hazard Identification and GHS Classification: An Evidence-Based Approach

  • Pyridine Moiety: Pyridine and its derivatives are often flammable and can be harmful if inhaled, swallowed, or absorbed through the skin. They may also cause severe skin and eye irritation.[2][3]

  • Nitrile Moiety (Acetonitrile Analogy): The most significant toxicological concern stems from the nitrile group. Like acetonitrile, it is plausible that this compound can be metabolized in the body to release cyanide.[4] This metabolic process can be slow, leading to a delay in the onset of symptoms of cyanide poisoning for several hours.[4]

Based on this structural analogy to acetonitrile, the following GHS classifications should be provisionally adopted for risk assessment and handling procedures[5][6]:

  • Flammable Liquid, Category 2 (Highly flammable liquid and vapor)

  • Acute Toxicity (Oral), Category 4 (Harmful if swallowed)

  • Acute Toxicity (Dermal), Category 4 (Harmful in contact with skin)

  • Acute Toxicity (Inhalation), Category 4 (Harmful if inhaled)

  • Serious Eye Irritation, Category 2 (Causes serious eye irritation)

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety posture for handling this compound relies on a combination of engineering controls and appropriate PPE. The causality behind these recommendations is to minimize all potential routes of exposure.

Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3][7]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[3]

Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on a thorough risk assessment of the specific experimental procedures.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Workflow start Handling this compound eye_protection Eye and Face Protection (Chemical safety goggles with side shields; face shield for splash risk) start->eye_protection Mandatory hand_protection Hand Protection (Chemically resistant gloves, e.g., butyl rubber or neoprene) start->hand_protection Mandatory body_protection Body Protection (Flame-retardant lab coat, fully buttoned) start->body_protection Mandatory

Caption: PPE Workflow for Handling this compound.

Safe Handling and Storage Protocols: Ensuring Chemical Stability and Integrity

Adherence to strict handling and storage protocols is paramount to prevent accidental exposure and maintain the chemical's integrity.

Handling:

  • Avoid Inhalation, Ingestion, and Skin Contact: Use PPE as outlined above and always work within a fume hood.[7]

  • Grounding and Bonding: For transfers of larger quantities, use proper grounding and bonding procedures to prevent static discharge, which could ignite flammable vapors.[7]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials to minimize ignition sources.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Temperature: Store in a cool, dry, well-ventilated area, with a recommended temperature of 2-8°C.

  • Container: Keep the container tightly sealed to prevent the escape of vapors.[3]

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[3]

  • Incompatible Materials: Segregate from strong oxidizing agents.

Accidental Release and Emergency Procedures: A Rapid and Coordinated Response

A well-rehearsed emergency plan is critical. The primary concerns in an emergency are flammability and potential cyanide toxicity.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Eliminate Ignition Sources: Remove all sources of ignition.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[3]

  • Collection: Using non-sparking tools, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]

First Aid Measures: Immediate Action for Exposure

Speed is essential in responding to any exposure. The delayed onset of symptoms for nitrile-induced cyanide poisoning makes immediate medical attention imperative, even in the absence of initial symptoms.

First_Aid_Protocol cluster_first_aid First Aid Protocol for this compound Exposure exposure Exposure Occurs inhalation Inhalation: 1. Move to fresh air. 2. If not breathing, give artificial respiration (avoid mouth-to-mouth). 3. Administer 100% oxygen if trained. 4. Seek immediate medical attention. exposure->inhalation skin_contact Skin Contact: 1. Immediately remove contaminated clothing. 2. Wash skin with soap and plenty of water for at least 15 minutes. 3. Seek immediate medical attention. exposure->skin_contact eye_contact Eye Contact: 1. Immediately flush eyes with water for at least 15 minutes, lifting eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. exposure->eye_contact ingestion Ingestion: 1. Do NOT induce vomiting. 2. Rinse mouth with water if conscious. 3. Seek immediate medical attention. exposure->ingestion

Caption: First Aid Protocol for Exposure.

Note for Medical Professionals: Due to the potential for metabolism to cyanide, patients exposed to this compound should be observed for at least 24 hours.[8] Treatment for cyanide poisoning, including the administration of antidotes such as hydroxocobalamin or a cyanide antidote kit, should be considered if symptoms develop.[8][9] Do not wait for laboratory confirmation to begin treatment if cyanide toxicity is strongly suspected.[8]

Toxicological Insights: The Cyanide Precursor Threat

The primary toxicological concern for this compound is its potential to act as a precursor to cyanide. The toxic effects of acetonitrile are attributed to its metabolic release of cyanide, a process that can be delayed.[4]

Symptoms of Cyanide Poisoning:

  • Early Symptoms: Headache, dizziness, nausea, vomiting, anxiety, and a feeling of constriction in the chest.[10]

  • Severe Symptoms: Confusion, loss of consciousness, convulsions, cardiac arrest, and respiratory failure.[11]

Due to the lack of specific toxicological data for this compound, no occupational exposure limits (OELs) have been established. Therefore, it is crucial to handle this compound with the assumption that it is highly toxic and to minimize exposure through all routes.

Disposal Considerations: Environmental Responsibility

All waste containing this compound must be treated as hazardous.

  • Containers: Do not rinse and reuse empty containers. They may contain residual flammable vapors.

  • Waste Stream: Dispose of waste through a licensed hazardous waste disposal company.[2] Follow all applicable local, state, and federal regulations.

References

  • Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Meehan, T. J. (2025, May 12).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • SD Fine-Chem. (n.d.). PYRIDINE.
  • Penta Chemicals. (2024, November 26).
  • Health and Safety Executive and National Poisons Information Service. (n.d.).
  • Healthline. (2018, January 25).
  • WorkSafe WA. (2024, November 22). Acute cyanide poisoning - First aid and medical support.
  • Sigma-Aldrich. (2025, July 30).
  • Monash University. (2022, April).
  • Guidechem. (n.d.). This compound (CAS No. 38746-50-8) SDS.
  • U.S. Environmental Protection Agency. (n.d.). Acetonitrile.
  • Publisso. (2025, December 11). Acetonitrile.
  • New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet.
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2-(4-Methylpyridin-2-yl)acetonitrile handling and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Storage of 2-(4-Methylpyridin-2-yl)acetonitrile

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 38746-50-8). The protocols and recommendations herein are synthesized from established safety principles for related chemical classes and specific data where available, ensuring a self-validating system of laboratory safety.

Compound Profile and Scientific Context

This compound is a heterocyclic compound featuring both a pyridine ring and a nitrile functional group.[1][2][3] It serves as a valuable intermediate in medicinal chemistry and agrochemical research.[2] Its structural motifs are instrumental in the synthesis of nicotinic receptor ligands, nitrogen-containing heterocyclic compounds for treating neurological disorders, and novel pesticides.[2] Given its dual functional nature, a thorough understanding of its reactivity and potential hazards, derived from both the pyridine and the acetonitrile moieties, is critical for safe laboratory practice.

Physical and Chemical Properties

A summary of the known physical and chemical properties is presented below. This data is essential for assessing risks such as flammability and for designing appropriate experimental and storage conditions.

PropertyValueSource
Molecular Formula C₈H₈N₂[1][3][4]
Molecular Weight 132.16 g/mol [1][2][3]
Appearance Liquid[1]
Boiling Point 255.5 °C at 760 mmHg[3][4]
Density 1.056 g/cm³[3][4]
Flash Point 98.4 °C[3][4]
Purity (Typical) ≥95%[1][2]

Hazard Identification and Risk Assessment

  • Pyridine Moiety: Pyridine and its derivatives are typically harmful if swallowed, inhaled, or absorbed through the skin.[5][6] They can cause irritation to the skin, eyes, and respiratory tract, and may have effects on the central nervous system.[6][7] Pyridine is also a flammable liquid.[5][8][9]

  • Acetonitrile (Nitrile) Moiety: The nitrile group (-CN) is of significant concern. Aliphatic nitriles, like acetonitrile, can be metabolized in the body to release cyanide, which is highly toxic.[10] Cyanide inhibits cellular respiration, and overexposure can be fatal.[11][12] Acetonitrile is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[13] It is also a highly flammable liquid.[10][13][14][15]

Based on these parent compounds, the following hazards should be assumed:

Hazard ClassCategoryStatement
Flammable Liquid Category 2 / 3Highly flammable liquid and vapor.[5][8][10][13][14]
Acute Toxicity (Oral) Category 4Harmful if swallowed.[13][14]
Acute Toxicity (Dermal) Category 4Harmful in contact with skin.[5][13][14]
Acute Toxicity (Inhalation) Category 4Harmful if inhaled.[5][13][14]
Serious Eye Irritation Category 2ACauses serious eye irritation.[13][14]
Hazard to Aquatic Life (Assumed)Very toxic to aquatic life.[11]

Causality: The primary driver for these precautions is the potential for the nitrile group to release cyanide upon metabolism or under certain chemical conditions (e.g., reaction with strong acids). The flammability is inherent to the organic structure. Therefore, all handling protocols must prioritize preventing exposure via all routes (inhalation, dermal, ingestion) and eliminating ignition sources.

Safe Handling Protocols

Adherence to a multi-layered safety approach involving engineering controls, administrative controls, and personal protective equipment (PPE) is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, MUST be performed in a certified laboratory chemical fume hood to prevent inhalation of vapors.[7][9][11][16][17]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides primary containment.[18][19]

  • Safety Equipment: An emergency safety shower and eyewash station must be readily accessible and tested regularly.[11][16][17]

Administrative Controls
  • Designated Area: Establish a designated area within the fume hood specifically for working with this compound. Clearly label this area with signs indicating the chemical hazard.[16]

  • Work Practices: Never work alone when handling this compound.[16] Avoid eating, drinking, or smoking in the laboratory.[14][20] Wash hands thoroughly after handling, even after removing gloves.[5][9][14]

  • Quantity Minimization: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure.[16]

Personal Protective Equipment (PPE)

The correct selection and use of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double-gloving with nitrile gloves. [16][21]Nitrile offers good chemical resistance to pyridines and nitriles.[18] Double-gloving provides a critical safety layer against contamination during glove removal or in case of a tear. The inner glove should be tucked under the lab coat cuff, with the outer glove over the cuff.[21] Change gloves immediately if contamination is suspected.
Eye/Face Protection Chemical splash goggles and a face shield. [16][21]Protects against splashes that can cause serious eye irritation and allows for absorption. Goggles provide a seal around the eyes, while the face shield protects the entire face.
Body Protection Flame-resistant lab coat, fully buttoned. [16][21]Protects skin from accidental spills and splashes. Flame-resistant material is recommended due to the compound's flammability.
Footwear Closed-toe shoes. Protects feet from spills.[16][21]
Respiratory Protection Use contingent on risk assessment. A NIOSH-approved respirator with organic vapor cartridges may be required if there is a potential for exposure outside of a fume hood (e.g., large-scale work, spill cleanup).[14][21] A written respiratory protection program must be in place if respirators are used.[12]
General Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Certification & Airflow B 2. Assemble All Apparatus & Reagents A->B C 3. Don Full, Inspected PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B->C D 4. Establish Designated Area C->D E 5. Carefully Weigh or Dispense Compound D->E F 6. Perform Experimental Manipulation E->F G 7. Quench Reaction & Prepare Waste F->G H 8. Decontaminate Surfaces & Glassware G->H I 9. Doff PPE Correctly (Outer Gloves First) H->I J 10. Wash Hands Thoroughly I->J

Caption: A standard workflow for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the compound's purity and to prevent hazardous situations. Degradation can occur through exposure to heat, light, moisture, or incompatible chemicals.

Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8 °C (Refrigerated). [2]Reduces vapor pressure and slows potential decomposition pathways. Prevents exposure to heat sources.
Atmosphere Tightly sealed container, under inert gas (e.g., Nitrogen or Argon). The compound may be sensitive to air and moisture over time.[22][23] An inert atmosphere displaces oxygen and water vapor, preserving integrity.[22]
Light Store in an amber or opaque container. Protects against potential photo-degradation, a common issue for organic compounds.[22][24]
Location In a designated, well-ventilated, flammables-rated refrigerator or cabinet. Segregates the compound from incompatible materials and ignition sources.[9][18]
Chemical Incompatibilities

To prevent dangerous reactions, store this compound away from the following chemical classes:

  • Strong Acids: Contact with acids can cause a violent reaction and the release of highly toxic hydrogen cyanide (HCN) gas from the nitrile group.[11][16]

  • Strong Oxidizing Agents: Can lead to a vigorous, potentially explosive reaction.[9][15][19]

  • Strong Bases: May catalyze decomposition or unwanted reactions.[9][15]

  • Reducing Agents: Incompatible with nitriles.[15]

  • Heat and Ignition Sources: The compound is flammable and its vapors can form explosive mixtures with air.[5][8][10][14][15] Keep away from open flames, sparks, and hot surfaces.[5]

Storage Logic Diagram

This decision tree provides guidance on appropriate storage based on intended use and compound sensitivity.

G Start Receive New Bottle of This compound CheckUse Immediate Use (within 1-2 days)? Start->CheckUse ShortTerm Store in Flammables Cabinet (Room Temp, Tightly Sealed) CheckUse->ShortTerm Yes LongTerm Long-Term Storage (>2 days)? CheckUse->LongTerm No End Proceed to Experiment ShortTerm->End Refrigerate Store in Flammables Refrigerator (2-8 °C, Tightly Sealed) LongTerm->Refrigerate CheckSensitivity Is Experiment Highly Sensitive to Moisture/Air? Refrigerate->CheckSensitivity InertAtmosphere Store Under Inert Atmosphere (Nitrogen/Argon) in Glovebox or with Sure/Seal™ Bottle CheckSensitivity->InertAtmosphere Yes CheckSensitivity->End No InertAtmosphere->End

Caption: A decision tree for selecting the correct storage conditions.

Spill Management and Emergency Procedures

Prompt and correct action is critical in the event of a spill or exposure.

Spill Response
  • Evacuate: Immediately alert others and evacuate the area, especially if the spill is large or outside a fume hood.[15][25]

  • Remove Ignition Sources: If safe to do so, turn off all nearby ignition sources.[10][15][19]

  • Ventilate: Ensure the area is well-ventilated.[15]

  • Assess and Contain (for trained personnel only): For small spills inside a fume hood, trained personnel wearing appropriate PPE (including respiratory protection if needed) can proceed.[9][25]

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[15][18] Do not use combustible materials.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container.[8][15][25]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[7][16]

First Aid and Exposure Response

Speedy action is critical, and all exposures should be treated as potentially life-threatening due to the cyanide risk.[11]

  • Inhalation: Remove the affected person to fresh air immediately.[15][17] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth) and call for emergency medical services (e.g., 911).[17][20]

  • Skin Contact: Immediately remove all contaminated clothing.[16] Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[16][17][20] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[15][16][17] Remove contact lenses if possible.[17] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[15][17] Rinse the mouth with water.[4][17] Call a poison control center and seek immediate medical attention.[15][17]

Waste Disposal

Chemical waste containing this compound is considered hazardous waste and must be disposed of according to institutional, local, and federal regulations.[26]

  • Waste Collection: Collect all waste (liquid, solid, and contaminated PPE) in clearly labeled, tightly sealed hazardous waste containers.[9][11][16]

  • Segregation: Store liquid and solid waste in separate, dedicated containers.[16] Do not mix with incompatible waste streams (e.g., acidic waste).[9]

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Flammable").[17]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.[16][18] Never pour this chemical down the drain.[18]

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Cyanide Safety. 911Metallurgist. [Link]

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  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]

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  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

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  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

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  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

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Methodological & Application

Synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile: A Detailed Guide for Medicinal Chemistry and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile, a key building block in the development of pharmaceutical agents and novel agrochemicals. Two robust and well-established synthetic strategies are presented: the direct cyanation of 4-methylpyridine N-oxide and a two-step approach involving the halogenation of 2,4-dimethylpyridine followed by nucleophilic substitution. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also a deep dive into the underlying reaction mechanisms, safety considerations, and characterization of the final product.

Introduction

Heterocyclic compounds are at the forefront of modern medicinal chemistry, with pyridine derivatives being particularly prominent in a wide array of therapeutic agents. This compound is a valuable intermediate, featuring a reactive nitrile group and a substituted pyridine ring, making it a versatile precursor for the construction of more complex nitrogen-containing molecules. Its applications span from the synthesis of nicotinic receptor ligands for neurological disorders to the development of innovative pesticides with enhanced selectivity.[1] This guide aims to equip researchers with the practical knowledge and theoretical understanding necessary for the successful synthesis of this important compound.

Method 1: Direct Cyanation of 4-Methylpyridine N-oxide via a Modified Reissert-Henze Reaction

This elegant one-pot method leverages the activation of the pyridine ring through N-oxidation, facilitating a regioselective nucleophilic attack by a cyanide source at the C2 position. The Reissert-Henze reaction and its modern variations offer a highly efficient route to 2-cyanopyridines.[2][3][4]

Mechanism & Rationale

The synthesis proceeds via the following key steps:

  • N-Oxidation: 4-Methylpyridine (γ-picoline) is first oxidized to 4-methylpyridine N-oxide. This crucial step increases the electron deficiency of the pyridine ring, particularly at the α (C2 and C6) and γ (C4) positions, making it susceptible to nucleophilic attack.

  • Activation of the N-oxide: The N-oxide is then activated by an acylating agent, such as dimethylcarbamoyl chloride or benzoyl chloride, or by a silylating agent in the case of using trimethylsilyl cyanide (TMSCN). This forms a highly reactive N-acyloxy or N-silyloxypyridinium intermediate.

  • Nucleophilic Attack by Cyanide: The cyanide anion (from KCN or TMSCN) then attacks the activated pyridine ring, preferentially at the C2 position.

  • Rearomatization: The resulting dihydropyridine intermediate eliminates the activating group (e.g., as a carbamate or benzoate) to regenerate the aromatic pyridine ring, yielding the desired 2-cyano-4-methylpyridine.

The regioselectivity for the C2 position is generally high in this reaction.[2]

Experimental Workflow for Method 1

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Cyanation cluster_2 Step 3: Work-up & Purification start 4-Methylpyridine oxidation Oxidation (e.g., H2O2, Acetic Acid) start->oxidation n_oxide 4-Methylpyridine N-oxide oxidation->n_oxide cyanation Cyanation (e.g., TMSCN, (CH3)2NCOCl) n_oxide->cyanation product 2-Cyano-4-methylpyridine cyanation->product workup Aqueous Work-up & Extraction product->workup purification Column Chromatography workup->purification final_product Pure 2-Cyano-4-methylpyridine purification->final_product

Caption: Workflow for the synthesis of 2-cyano-4-methylpyridine via N-oxidation and subsequent cyanation.

Detailed Experimental Protocol

Protocol 1A: Using Trimethylsilyl Cyanide (TMSCN)

This protocol is adapted from a reported synthesis of 2-cyano-4-methylpyridine.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Methylpyridine N-oxide109.120.109 g1
Trimethylsilyl cyanide (TMSCN)99.210.119 g1.2
Diethyl hydrogen phosphite138.100.276 g2
Carbon tetrachloride153.820.308 g2
Triethylamine101.190.202 g2
Acetonitrile41.0510 mL-

Procedure:

  • To a 50 mL three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 4-methylpyridine N-oxide (0.109 g, 1 mmol).

  • Add acetonitrile (10 mL), followed by trimethylsilyl cyanide (0.119 g, 1.2 mmol), diethyl hydrogen phosphite (0.276 g, 2 mmol), carbon tetrachloride (0.308 g, 2 mmol), and triethylamine (0.202 g, 2 mmol).

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v) as the eluent to obtain the pure 2-cyano-4-methylpyridine.

  • The expected yield is approximately 80%.[5]

Protocol 1B: Using Potassium Cyanide (KCN)

This protocol is based on a general procedure for the cyanation of pyridine N-oxides.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Methylpyridine N-oxide109.1221.8 mg0.2
Dimethylcarbamoyl chloride107.540.056 mL0.6
Potassium cyanide (KCN)65.1226.0 mg0.4
Acetonitrile41.052 mL-

Procedure:

  • Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • In a 5 mL screw-capped vial equipped with a magnetic stirring bar, add 4-methylpyridine N-oxide (21.8 mg, 0.2 mmol), dimethylcarbamoyl chloride (0.056 mL, 0.6 mmol), potassium cyanide (26.0 mg, 0.4 mmol), and acetonitrile (2 mL) under an argon atmosphere.

  • Seal the vial tightly and stir the reaction mixture at 120 °C for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 2: Halogenation of 2,4-Dimethylpyridine and Subsequent Cyanation

This classic two-step approach involves the initial functionalization of the methyl group at the 2-position, which is more activated than the one at the 4-position, followed by a nucleophilic substitution with a cyanide salt.

Mechanism & Rationale
  • Free-Radical Halogenation: The synthesis of 2-(chloromethyl)-4-methylpyridine from 2,4-dimethylpyridine (2,4-lutidine) can be achieved through a free-radical chlorination, for example, using N-chlorosuccinimide (NCS) with a radical initiator like benzoyl peroxide. The benzylic protons of the methyl groups are susceptible to radical abstraction, with a slight preference for the 2-position.

  • Nucleophilic Substitution (SN2): The resulting 2-(chloromethyl)-4-methylpyridine is a good substrate for an SN2 reaction. The cyanide ion, a potent nucleophile, displaces the chloride leaving group to form the desired this compound. The use of a polar aprotic solvent like DMSO or DMF facilitates this reaction.

Reaction Scheme for Method 2

2,4-Dimethylpyridine 2,4-Dimethylpyridine 2-(Chloromethyl)-4-methylpyridine 2-(Chloromethyl)-4-methylpyridine 2,4-Dimethylpyridine->2-(Chloromethyl)-4-methylpyridine  NCS, Initiator (e.g., Benzoyl Peroxide) This compound This compound 2-(Chloromethyl)-4-methylpyridine->this compound   NaCN or KCN (e.g., in DMSO)

Caption: Two-step synthesis of this compound from 2,4-dimethylpyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Chloromethyl)-4-methylpyridine

This protocol is an adaptation of a general procedure for the chlorination of picolines.[7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Example QuantityMoles
2,4-Dimethylpyridine107.1510.7 g0.1 mol
N-Chlorosuccinimide (NCS)133.5313.4 g0.1 mol
Benzoyl peroxide (BPO)242.230.24 g1 mmol
Carbon tetrachloride153.82100 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethylpyridine (10.7 g, 0.1 mol) and N-chlorosuccinimide (13.4 g, 0.1 mol) in carbon tetrachloride (100 mL).

  • Add a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol).

  • Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a dilute aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-(chloromethyl)-4-methylpyridine. Further purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound

This protocol is based on standard procedures for nucleophilic substitution with cyanide.[9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Example QuantityMoles
2-(Chloromethyl)-4-methylpyridine141.5914.2 g0.1 mol
Sodium cyanide (NaCN)49.015.4 g0.11 mol
Dimethyl sulfoxide (DMSO)78.13100 mL-

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.

  • In a round-bottom flask, dissolve sodium cyanide (5.4 g, 0.11 mol) in dimethyl sulfoxide (100 mL).

  • Slowly add a solution of 2-(chloromethyl)-4-methylpyridine (14.2 g, 0.1 mol) in a small amount of DMSO to the cyanide solution.

  • Stir the reaction mixture at room temperature. A slight exotherm may be observed. If necessary, the reaction can be gently heated (e.g., to 50-60 °C) to ensure completion.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a large volume of cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to yield this compound.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

Expected Analytical Data:

  • Appearance: Colorless to pale yellow liquid or low-melting solid.

  • Molecular Formula: C₈H₈N₂

  • Molecular Weight: 132.16 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a singlet for the methyl group protons (around δ 2.4 ppm), a singlet for the methylene protons (around δ 3.8 ppm), and three aromatic protons in the pyridine ring region (around δ 7.0-8.5 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals include the methyl carbon (around δ 21 ppm), the methylene carbon (around δ 25-30 ppm), the nitrile carbon (around δ 117 ppm), and five distinct signals for the pyridine ring carbons.

  • IR (Infrared Spectroscopy): A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2250 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 132.

Safety Precautions

  • Cyanide Compounds: Trimethylsilyl cyanide, sodium cyanide, and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always handle these reagents in a well-ventilated chemical fume hood while wearing appropriate PPE, including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use. Quench all cyanide-containing waste with an appropriate oxidizing agent (e.g., bleach) before disposal, following institutional safety guidelines.

  • Solvents: Handle flammable organic solvents such as acetonitrile, ethyl acetate, and petroleum ether with care and away from ignition sources. Carbon tetrachloride is a known carcinogen and should be handled with extreme caution.

  • Corrosive Reagents: Acylating agents like dimethylcarbamoyl chloride are corrosive and lachrymatory. Handle them in a fume hood.

  • General Precautions: Always wear appropriate PPE. Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before starting any experiment.

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic routes. The direct cyanation of 4-methylpyridine N-oxide offers an efficient and often high-yielding approach, while the two-step halogenation-cyanation sequence provides a more traditional and versatile alternative. The choice of method will depend on the availability of starting materials, scale of the reaction, and the specific requirements of the research project. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently prepare this valuable synthetic intermediate for their applications in drug discovery and materials science.

References

  • Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2).
  • Nishiwaki, N., et al. (1990). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Heterocyclic Chemistry, 27(6), 1645-1649.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Fife, W. K., & Scriven, E. F. V. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles, 22(10), 2375-2394.
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  • Filo. (2025). Convert the hydroxyl group (OH) into a tosylate group (OTs) using TsCl and pyridine. The reaction is: R−OH+TsClpyridine R−OTs+HCl. Substitute the tosylate group (OTs) with a cyanide ion (CN) using NaCN in DMF. The reaction is: R−OTs+NaCNDMF R−CN+NaOTs. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
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  • Huo, Z., Kosugi, T., & Yamamoto, Y. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Letters in Organic Chemistry, 5(6), 464-466.
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  • ACS Publications. (n.d.). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005).
  • Krawczyk, H., & Martyniuk, T. (2007). Characterisation of the 1H and 13C NMR Spectra of Methylcitric Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 298-305.

Sources

Application Note: A Guided Protocol for the Synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile from 4-Picoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile, a valuable heterocyclic building block in medicinal chemistry and agrochemical research.[1] The synthesis commences with the N-oxidation of commercially available 4-picoline, followed by a modified Reissert-Henze type reaction to introduce the cyanomethyl group at the C2 position of the pyridine ring. This guide emphasizes the underlying chemical principles, critical experimental parameters, and rigorous safety procedures required for a successful and safe synthesis.

Synthetic Scheme Overview

The conversion of 4-picoline to this compound is achieved via a two-step sequence. The first step involves the oxidation of the pyridine nitrogen to form an N-oxide, which electronically activates the ring for the subsequent functionalization. The second step introduces the cyanomethyl moiety through nucleophilic addition.

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Cyanomethylation (Modified Reissert-Henze) s1_start 4-Picoline s1_reagents H₂O₂ / Acetic Acid s1_start->s1_reagents s1_product 4-Picoline N-Oxide s1_reagents->s1_product s2_start 4-Picoline N-Oxide s1_product->s2_start Intermediate s2_reagents1 1. Benzoyl Chloride (Activation) 2. Acetonitrile / LDA (Nucleophile) s2_start->s2_reagents1 s2_product This compound s2_reagents1->s2_product Mechanism cluster_activation Activation cluster_nucleophile Nucleophile Generation cluster_reaction Addition & Rearomatization N_Oxide 4-Picoline N-Oxide Activator + Benzoyl Chloride Intermediate N-Benzoyloxypyridinium Salt (Electrophilic) Reaction Nucleophilic Attack at C2 Intermediate->Reaction Acetonitrile Acetonitrile Base + LDA Carbanion ⁻CH₂CN Anion (Nucleophile) Carbanion->Reaction Product This compound Reaction->Product

Sources

Harnessing the Reactivity of the Nitrile Group in 2-(4-Methylpyridin-2-yl)acetonitrile: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract: 2-(4-Methylpyridin-2-yl)acetonitrile is a pivotal building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science.[1] Its value stems from the versatile reactivity of the nitrile group, which, influenced by the adjacent electron-withdrawing pyridine ring, serves as a gateway to a diverse array of functional groups and complex molecular architectures. This guide provides an in-depth exploration of the primary reactions involving the nitrile moiety of this substrate: hydrolysis, reduction, and additions of organometallic reagents. We present detailed, field-tested protocols, explain the causality behind experimental choices, and offer mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this compound's synthetic potential.

Introduction: The Strategic Importance of this compound

The structure of this compound presents a unique combination of reactive centers. The pyridine ring itself can undergo various modifications, while the methylene group (α- to both the ring and the nitrile) exhibits heightened acidity, making it suitable for a range of condensation and alkylation reactions.[2] However, the focal point of this guide is the cyano group (C≡N).

The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[3][4] This inherent electrophilicity is the cornerstone of its chemical transformations. Reactions targeting this group allow for the strategic introduction of key functional groups, including carboxylic acids, amides, and primary amines, which are fundamental components of many biologically active molecules.[5] This document serves as a practical manual for executing these transformations efficiently and with a deep understanding of the underlying chemical principles.

Hydrolysis: Controlled Conversion to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or, under milder conditions, an amide intermediate.[4][6] This process can be catalyzed by either acid or base, with the choice of catalyst dictating the final product and reaction efficiency. For this compound, this reaction yields 2-(4-Methylpyridin-2-yl)acetic acid[7][8] or 2-(4-Methylpyridin-2-yl)acetamide, both valuable intermediates in pharmaceutical synthesis.

Mechanistic Rationale
  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, activating it for attack by a weak nucleophile like water. The resulting imidic acid intermediate then tautomerizes to the more stable amide, which can be further hydrolyzed to the carboxylic acid upon extended heating.[6][9][10]

  • Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting imine anion is protonated by water to form a hydroxy imine, which tautomerizes to the amide.[3][4] Controlling the reaction conditions (temperature and concentration of base) is critical, as the amide can be readily hydrolyzed further to the carboxylate salt.[11] For selective hydration to the amide, specialized catalytic systems, such as those using tetrabutylammonium hydroxide (TBAH) or certain metal salts, can be employed to prevent over-hydrolysis.[11][12]

Diagram 1: Acid-Catalyzed Nitrile Hydrolysis

Caption: Mechanism of acid-catalyzed nitrile hydrolysis to an amide.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Methylpyridin-2-yl)acetic Acid (Acid-Catalyzed)

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (5.0 g, 37.8 mmol).

  • Reaction Initiation: Carefully add a 6 M aqueous solution of sulfuric acid (40 mL). Causality: Concentrated strong acid is required to facilitate both the initial hydration to the amide and the subsequent hydrolysis to the carboxylic acid. The reaction is often exothermic and should be handled with care.

  • Heating: Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Maintain reflux for 6-8 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Trustworthiness: Neutralization precipitates the product and removes the acid catalyst. Careful, slow addition is necessary to control CO₂ evolution.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water (2 x 20 mL), and dried under vacuum to yield 2-(4-Methylpyridin-2-yl)acetic acid.

Protocol 2: Synthesis of 2-(4-Methylpyridin-2-yl)acetamide (Base-Catalyzed)

  • Reagent Setup: To a 50 mL flask, add this compound (2.0 g, 15.1 mmol), ethanol (20 mL), and powdered potassium hydroxide (0.42 g, 7.5 mmol).[13]

  • Reaction Conditions: Stir the suspension at room temperature for 12-16 hours. Causality: Using a stoichiometric deficiency of a strong base under milder, non-aqueous conditions favors the formation of the amide and minimizes subsequent hydrolysis to the carboxylic acid.

  • Monitoring: Monitor the disappearance of the starting nitrile by TLC or GC-MS.

  • Workup: Once the reaction is complete, neutralize the mixture with 1 M HCl. Remove the solvent under reduced pressure.

  • Purification: The crude residue is taken up in dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product can be further purified by column chromatography or recrystallization to yield 2-(4-Methylpyridin-2-yl)acetamide.

Reaction Reagents Conditions Typical Yield Product
Acid Hydrolysis6 M H₂SO₄Reflux, 6-8 h80-90%2-(4-Methylpyridin-2-yl)acetic acid
Base HydrolysisKOH, EthanolRoom Temp, 12-16 h65-75%2-(4-Methylpyridin-2-yl)acetamide

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are among the most valuable functional groups in drug discovery. The target product of this transformation is 2-(4-methylpyridin-2-yl)ethan-1-amine, a key synthon for more complex nitrogen-containing heterocycles. The two most common methods for this reduction are catalytic hydrogenation and chemical reduction with metal hydrides.[14][15]

Methodology and Mechanistic Considerations
  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst such as Raney Nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂).[14][16] The reaction proceeds via the stepwise addition of hydrogen across the triple bond. A potential complication is the formation of secondary and tertiary amines through the reaction of the initially formed primary amine with intermediate imines.[14] This side reaction can often be suppressed by adding ammonia or using specific catalysts.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent that efficiently converts nitriles to primary amines.[15][16][17] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon, forming an imine anion. This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous acidic workup is protonated to the primary amine.[3][4] Due to its high reactivity, LiAlH₄ must be handled in anhydrous conditions and with extreme care.

Diagram 2: LiAlH₄ Reduction Workflow

G Start Start: this compound in Anhydrous Ether Step1 Step 1: Slow addition of LiAlH₄ suspension at 0 °C Start->Step1 Step2 Step 2: Reflux for 4 hours Step1->Step2 Step3 Step 3: Careful Quenching (H₂O, NaOH) Step2->Step3 Step4 Step 4: Filtration of Aluminum Salts Step3->Step4 Step5 Step 5: Extraction & Purification Step4->Step5 End Product: 2-(4-methylpyridin-2-yl)ethan-1-amine Step5->End

Caption: Experimental workflow for the reduction of a nitrile using LiAlH₄.

Experimental Protocols

Protocol 3: Reduction using Lithium Aluminum Hydride (LiAlH₄)

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar.

  • Reagent Preparation: Suspend LiAlH₄ (2.15 g, 56.7 mmol) in anhydrous diethyl ether (50 mL) under a nitrogen atmosphere.

  • Substrate Addition: Dissolve this compound (5.0 g, 37.8 mmol) in anhydrous diethyl ether (30 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). Causality: Slow, cold addition is critical to control the highly exothermic reaction and prevent dangerous runaways.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Workup (Fieser method): Cool the reaction to 0 °C. Quench by the sequential, dropwise addition of water (2.2 mL), 15% aqueous NaOH (2.2 mL), and finally water (6.6 mL). Trustworthiness: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, greatly simplifying product isolation.

  • Isolation: Stir the resulting white suspension for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with diethyl ether. Combine the filtrates, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude amine.

Method Reagents Conditions Advantages Disadvantages
Catalytic HydrogenationH₂ (50 psi), Raney NiEthanol, 60 °C, 12 hScalable, avoids pyrophoric reagentsRequires pressure equipment, potential for side products
Chemical ReductionLiAlH₄Anhydrous Ether, Reflux, 4 hHigh yield, fast, broadly applicableHazardous reagent, requires strict anhydrous conditions

Addition of Organometallic Reagents: A Pathway to Ketones

The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, is a powerful C-C bond-forming strategy for the synthesis of ketones.[6][10] The reaction proceeds via nucleophilic addition to the nitrile carbon, forming an intermediate imine anion (as a magnesium salt in the case of Grignard reagents). This intermediate is stable to further addition of the organometallic reagent. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[3][4]

Diagram 3: Grignard Reaction Mechanism

R-C≡N R-C≡N Imine Salt Intermediate\n[R-C(R')=N-MgX] Imine Salt Intermediate [R-C(R')=N-MgX] R-C≡N->Imine Salt Intermediate\n[R-C(R')=N-MgX] + R'-MgX Ketone\n[R-C(=O)-R'] Ketone [R-C(=O)-R'] Imine Salt Intermediate\n[R-C(R')=N-MgX]->Ketone\n[R-C(=O)-R'] + H₃O⁺ (workup)

Caption: Synthesis of a ketone via Grignard addition to a nitrile.

Experimental Protocol

Protocol 4: Synthesis of 1-Phenyl-2-(4-methylpyridin-2-yl)ethan-1-one

  • Grignard Preparation: In a flame-dried flask under nitrogen, prepare Phenylmagnesium bromide (PhMgBr) from bromobenzene (6.5 g, 41.4 mmol) and magnesium turnings (1.1 g, 45.3 mmol) in anhydrous THF (40 mL).

  • Substrate Addition: Cool the Grignard solution to 0 °C. Dissolve this compound (5.0 g, 37.8 mmol) in anhydrous THF (20 mL) and add it dropwise to the PhMgBr solution.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 3 hours. Then, heat to reflux for an additional 2 hours to ensure complete reaction.

  • Workup and Hydrolysis: Cool the reaction in an ice bath and carefully quench by slowly adding 2 M aqueous HCl (50 mL). Causality: The acidic workup serves two purposes: it hydrolyzes the intermediate imine to the ketone and dissolves the magnesium salts.

  • Isolation: Stir the mixture for 1 hour. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the target ketone.

Conclusion

This compound is a remarkably versatile synthetic intermediate. The strategic manipulation of its nitrile group through hydrolysis, reduction, or addition of organometallics opens direct and efficient pathways to key molecular scaffolds like carboxylic acids, amides, primary amines, and ketones. The protocols and mechanistic insights provided herein are designed to empower researchers to confidently and effectively utilize this compound, accelerating progress in drug discovery, agrochemicals, and materials science.

References

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  • Manganese catalysed reduction of nitriles with amine boranes - Catalysis Science & Technology (RSC Publishing). (2024). Retrieved from [Link]

  • RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems - MDPI. (n.d.). Retrieved from [Link]

  • Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. (2023). Synthetic Communications. Retrieved from [Link]

  • Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]

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  • Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed. (n.d.). Retrieved from [Link]

  • reducing nitriles - Chemguide. (n.d.). Retrieved from [Link]

  • 2-(4-Methylpyridin-2-yl)acetic acid, 95% | 149605-62-9 - J&K Scientific. (n.d.). Retrieved from [Link]

  • Acetonitrile on reduction gives A ethanamine B propanamine class 12 chemistry CBSE. (n.d.). Retrieved from [Link]

  • Example of cycloaddition reactions [2+2] and [4+2] - ResearchGate. (n.d.). Retrieved from [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains - ResearchGate. (1998). Retrieved from [Link]

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Application Notes & Protocols: 2-(4-Methylpyridin-2-yl)acetonitrile as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process R&D

Introduction: The Strategic Value of the Pyridylacetonitrile Scaffold

In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 2-(4-Methylpyridin-2-yl)acetonitrile emerges as a highly valuable and versatile intermediate, primarily due to the unique reactivity endowed by its constituent functional groups: the pyridine ring and the activated methylene-nitrile group.[1] The pyridine moiety serves as a key pharmacophore in numerous APIs, often engaging in critical hydrogen bonding or π-stacking interactions within biological targets. Concurrently, the acetonitrile group provides a reactive handle for a diverse array of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

This combination makes this compound an ideal starting point for synthesizing nitrogen-containing heterocyclic compounds, which form the core of many therapeutic agents.[1] Its application is particularly prominent in the development of kinase inhibitors for oncology and autoimmune diseases, as well as ligands for nicotinic receptors in the pursuit of treatments for neurological disorders.[1][2] This document provides a detailed guide for researchers and drug development professionals on the properties, synthesis, and application of this pivotal intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for its safe handling and effective use in synthesis.

PropertyValueSource(s)
CAS Number 38746-50-8[1][3][4]
Molecular Formula C₈H₈N₂[1][3][4]
Molecular Weight 132.16 g/mol [1]
Appearance Liquid[3]
Purity Typically ≥95%[1][3]
Boiling Point 255.5 °C at 760 mmHg[4][5]
Density 1.056 g/cm³[4][5]
Flash Point 98.4 °C[4][5]
Storage 2-8°C, sealed, dry[1]
Safety & Handling Protocol

This compound requires careful handling due to its potential hazards. While specific GHS classification data is limited, related compounds and general nitrile safety protocols dictate a cautious approach.[6]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

  • Hazards: Acetonitrile and its derivatives are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[7] Metabolism may release cyanide in the body.[8]

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[6][7]

    • Skin Contact: Immediately wash off with soap and plenty of water.[6][7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][7]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][7]

  • Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear a self-contained breathing apparatus if necessary.[6]

Core Application: Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are crucial signaling proteins, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders. This intermediate is particularly relevant for synthesizing inhibitors of DRAK2 (STK17B), a serine/threonine kinase implicated in autoimmune conditions.[2][9] The intermediate provides a core fragment that can be elaborated into a final drug candidate.

G cluster_0 Intermediate Synthesis & Utilization cluster_1 Target API Class Intermediate This compound Modification Chemical Modification (e.g., Reduction of Nitrile to Amine) Intermediate->Modification Step 1 Core_Fragment Key Aminoethyl-Pyridine Fragment Modification->Core_Fragment Yields Coupling Coupling Reaction (e.g., with a Pyrimidine Core) Core_Fragment->Coupling Step 2 API_Precursor Advanced API Precursor Coupling->API_Precursor Forms Final_API Kinase Inhibitors (e.g., DRAK2 Inhibitors) API_Precursor->Final_API Leads to

Caption: Logical workflow from intermediate to target API class.

Exemplary Synthetic Protocol: Preparation of this compound

This protocol describes a representative synthesis via nucleophilic substitution of 2-(chloromethyl)-4-methylpyridine with sodium cyanide.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a controlled laboratory setting. All steps must be conducted in a certified fume hood. Cyanide salts are extremely toxic and require specialized handling and quench procedures (e.g., bleach solution).

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity
2-(Chloromethyl)-4-methylpyridine10446-45-4141.5910.0 g (70.6 mmol)
Sodium Cyanide (NaCN)143-33-949.014.15 g (84.7 mmol)
Acetonitrile (anhydrous)75-05-841.05150 mL
Dimethyl Sulfoxide (DMSO, anhydrous)67-68-578.1350 mL
Deionized Water7732-18-518.02As needed
Ethyl Acetate141-78-688.11As needed
Brine (sat. NaCl solution)N/AN/AAs needed
Anhydrous Sodium Sulfate7757-82-6142.04As needed
Experimental Workflow Diagram

G Setup 1. Reaction Setup - Dissolve NaCN in DMSO/Acetonitrile - Add 2-(chloromethyl)-4-methylpyridine Reaction 2. Reaction - Heat to 60-70 °C - Stir for 4-6 hours - Monitor by TLC Setup->Reaction Workup 3. Aqueous Workup - Quench with water - Extract with Ethyl Acetate Reaction->Workup Purification 4. Purification - Wash organic layers with brine - Dry over Na₂SO₄ - Concentrate in vacuo Workup->Purification Final 5. Final Product - Purify by column chromatography - Characterize Purification->Final

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium cyanide (4.15 g) followed by anhydrous DMSO (50 mL) and anhydrous acetonitrile (150 mL). Stir the suspension for 15 minutes under a nitrogen atmosphere.

  • Addition of Starting Material: Slowly add a solution of 2-(chloromethyl)-4-methylpyridine (10.0 g) in 20 mL of anhydrous acetonitrile to the cyanide suspension at room temperature over 20 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 300 mL of cold deionized water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product can be purified by silica gel column chromatography to yield this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized intermediate is a critical quality control step.

TechniqueExpected Results
HPLC Purity >95% (typical). The method would require development, but a C18 column with a mobile phase of acetonitrile and water with a buffer would be a standard starting point.[10]
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.1-8.4 (m, 3H, pyridine protons), ~3.8 (s, 2H, CH₂CN), ~2.4 (s, 3H, CH₃). Note: Exact shifts may vary.
Mass Spec (ESI+) m/z: 133.07 [M+H]⁺. Calculated for C₈H₉N₂⁺.
IR (neat) ν (cm⁻¹): ~2250 (C≡N stretch, characteristic sharp peak), ~1600, 1570 (C=C/C=N pyridine ring stretches).[11]

Downstream Application: Pathway to a Pyrimidine-Based API

The synthesized this compound is an ideal precursor for constructing more complex molecules. A common subsequent transformation involves the reduction of the nitrile to a primary amine, creating a (4-methylpyridin-2-yl)ethanamine fragment. This fragment can then be coupled with a functionalized pyrimidine core, a common scaffold in kinase inhibitors.

G cluster_0 Intermediate Transformation cluster_1 API Core Assembly Start_Int This compound Reduction Nitrile Reduction (e.g., H₂, Raney Ni or LiAlH₄) Start_Int->Reduction Amine_Frag 2-(4-Methylpyridin-2-yl)ethanamine Reduction->Amine_Frag SNAr Nucleophilic Aromatic Substitution (SNAr) Amine_Frag->SNAr Nucleophile Pyrimidine Substituted 2-Chloropyrimidine Pyrimidine->SNAr Final_Core Coupled Pyrimidine-Pyridine Core SNAr->Final_Core

Caption: Downstream synthesis of a core API structure.

This nucleophilic aromatic substitution (SₙAr) reaction is a cornerstone of medicinal chemistry for building complex heterocyclic systems like those found in advanced kinase inhibitors such as Osimertinib, which features a substituted pyrimidine core.[12][13]

References

  • This compound - MySkinRecipes. [Link]

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  • Last set of DRAK2 inhibitors to be synthesized? – openlabnotebooks.org. [Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. [Link]

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Application Note: The Strategic Role of 2-(4-Methylpyridin-2-yl)acetonitrile in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The pyridine scaffold is a cornerstone in the discovery of novel agrochemicals, offering a versatile platform for developing potent and selective herbicides, insecticides, and fungicides.[1][2][3][4] Within this chemical class, 2-(4-Methylpyridin-2-yl)acetonitrile and its structural analogs have emerged as highly valuable building blocks. The reactivity of the methylene bridge, activated by both the electron-withdrawing nitrile group and the pyridine ring, provides a synthetic handle for constructing complex molecular architectures.[5] This application note provides an in-depth guide for researchers on the strategic utilization of this intermediate in agrochemical synthesis. We will explore the underlying chemical principles, present a detailed protocol for a key synthetic transformation, and discuss its relevance in the synthesis of commercial agrochemicals.

The primary utility of pyridylacetonitriles lies in their ability to act as nucleophiles following deprotonation of the α-carbon. This allows for the introduction of various substituents, leading to the creation of diverse chemical libraries for high-throughput screening. This "intermediate derivatization" approach is a proven strategy for accelerating the discovery of new and effective crop protection agents.[2][4]

Core Application: Synthesis of Pyridylacetonitrile-Based Agrochemicals

A prominent example of the application of pyridylacetonitrile intermediates is in the synthesis of modern fungicides, such as Fluopyram. While the commercial synthesis may vary, the preparation of key intermediates often relies on the chemistry of pyridylacetonitriles. For instance, the related compound, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, is a direct precursor in certain synthetic routes to Fluopyram.[6] The synthesis of this intermediate showcases a fundamental reaction type for this class of compounds.

The general synthetic pathway involves the nucleophilic substitution of a halogen on the pyridine ring with acetonitrile. This transformation is pivotal as it introduces the cyanomethyl group, which can be further elaborated to form the final active ingredient.

Synthetic Pathway and Mechanistic Considerations

The synthesis of pyridylacetonitrile-derived agrochemical intermediates, such as the precursor for Fluopyram, typically involves a nucleophilic substitution reaction. The reaction of a di-halogenated pyridine with acetonitrile in the presence of a base and catalyst is a common approach.

Below is a generalized workflow for this type of synthesis:

G cluster_0 Step 1: Nucleophilic Substitution A 2,3-Dihalo-5-(trifluoromethyl)pyridine C Pyridylacetonitrile Intermediate (e.g., for Fluopyram) A->C Base (e.g., K2CO3) Catalyst (e.g., Pd(PPh3)4) Pressurized Reactor B Acetonitrile (CH3CN) B->C Base (e.g., K2CO3) Catalyst (e.g., Pd(PPh3)4) Pressurized Reactor D Final Agrochemical (e.g., Fungicide) C->D Further Synthetic Steps (Hydrolysis, Amidation, etc.)

Caption: Synthetic workflow from a dihalopyridine to a final agrochemical.

Mechanistic Insight: The reaction proceeds via the formation of a carbanion from acetonitrile, facilitated by a strong base. This carbanion then acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring, displacing the halide. The choice of catalyst, often a palladium complex, is crucial for facilitating this cross-coupling reaction, particularly when less reactive halides are involved. The reaction is typically performed under pressure and at elevated temperatures to achieve a reasonable reaction rate and yield.[6]

Detailed Experimental Protocol: Synthesis of a Pyridylacetonitrile Intermediate

This protocol is a representative example for the synthesis of a pyridylacetonitrile intermediate, based on methodologies described in the patent literature for agrochemical precursors like those for Fluopyram.[6]

Objective: To synthesize 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile from 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Acetonitrile (anhydrous)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Pressurized reaction vessel

Procedure:

  • Reactor Setup: To a clean, dry, and inert gas-purged pressurized reaction vessel, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reagent Addition: Add anhydrous acetonitrile, which serves as both a reagent and a solvent.

  • Reaction Conditions: Seal the reactor and pressurize with an inert gas (e.g., nitrogen). Heat the mixture to 110-130°C with vigorous stirring. Maintain the reaction for 10-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Purification:

    • Filter the reaction mixture to remove solid inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove excess acetonitrile.

    • Pour the residue into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Final Purification & Characterization: The crude solid can be further purified by recrystallization or column chromatography to obtain the final product, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood by trained personnel. The use of a pressurized reactor requires appropriate safety shields and procedures. Palladium catalysts can be pyrophoric, and appropriate handling is necessary.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of pyridylacetonitrile intermediates.

ParameterValue/ConditionRationale
Starting Material 2,3-dichloro-5-(trifluoromethyl)pyridineA common building block in agrochemical synthesis.
Reagent/Solvent AcetonitrileServes as the source of the cyanomethyl group and the reaction medium.
Base K₂CO₃, NaH, or other non-nucleophilic basesDeprotonates acetonitrile to form the nucleophilic carbanion.
Catalyst Pd(PPh₃)₄ or similar palladium complexesFacilitates the carbon-carbon bond formation in the substitution reaction.
Temperature 110-130°CProvides the necessary activation energy for the reaction.
Pressure 2-7 atmCan improve reaction rates and prevent boiling of the solvent.
Typical Yield 80-95%This reaction is generally high-yielding with proper optimization.

Broader Significance: Link to Sulfoximine Insecticides

The importance of pyridyl-based intermediates extends beyond fungicides. The insecticide Sulfoxaflor , for example, features a [1-[6-(trifluoromethyl)pyridin-3-yl]ethyl] moiety.[7] While not directly synthesized from a pyridylacetonitrile, its key intermediate, 3-[1-(methylmercapto)ethyl]-6-(trifluoromethyl)pyridine, is constructed on the pyridine ring, often starting from a halogenated pyridine.[8] This highlights a common theme in agrochemical synthesis: the use of functionalized pyridines as scaffolds for building complex and highly active molecules. The chemical principles involved in activating and substituting the pyridine ring are shared across the synthesis of many different classes of agrochemicals.

G A This compound & Analogs B Nucleophilic Addition at α-carbon A->B C Cyclization Reactions A->C D Nitrile Group Transformation A->D E Novel Herbicides B->E F Novel Fungicides (e.g., Fluopyram) B->F C->F G Novel Insecticides (e.g., Sulfoxaflor precursors) D->G

Caption: Versatility of pyridylacetonitrile intermediates in agrochemical synthesis.

Conclusion

This compound and its analogs are powerful and versatile intermediates in the field of agrochemical synthesis. Their activated methylene group allows for a wide range of chemical transformations, making them ideal starting points for the creation of diverse libraries of potential new active ingredients. The successful synthesis of precursors for major commercial products like Fluopyram underscores the industrial relevance of this class of compounds. By understanding the underlying reaction mechanisms and mastering the associated synthetic protocols, researchers can effectively leverage these building blocks to drive innovation in crop protection.

References

  • MySkinRecipes. This compound.
  • Yin, J., et al. (2015). Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives. PubMed. [Link]

  • Wikipedia. Pyridine.
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. [Link]

  • Various Authors. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. [Link]

  • Al-Mousawi, S. M., et al. (2008). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. [Link]

  • Google Patents. CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines.
  • National Center for Biotechnology Information. (2023). Sulfoxaflor. PubChem Compound Summary for CID 16723172. [Link]

  • Google Patents. CN108863915B - Synthesis method of fluopyram intermediate 2- [ 3-chloro-5 (trifluoromethyl) pyridine-2-yl ] acetonitrile.
  • Wang, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]

  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ScienceDirect. [Link]

Sources

Strategic Synthesis of Novel Nicotinic Acetylcholine Receptor (nAChR) Modulators from 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOLS >

Abstract

This document provides a comprehensive guide for the synthesis and preliminary pharmacological evaluation of novel nicotinic acetylcholine receptor (nAChR) modulators, utilizing 2-(4-Methylpyridin-2-yl)acetonitrile as a strategic starting material. Recognizing the therapeutic potential of nAChR modulation in various neurological disorders, this guide details a robust synthetic pathway to generate a key amine intermediate, which is subsequently elaborated into a target compound designed for interaction with nAChRs. We present detailed, step-by-step protocols for chemical synthesis, purification, and characterization, alongside a validated protocol for assessing the compound's binding affinity to the prevalent α4β2 nAChR subtype. This application note is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical space around the pyridyl scaffold for CNS-active agents.

Introduction: The Therapeutic Promise of nAChR Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels integral to synaptic transmission and neuronal excitability throughout the central and peripheral nervous systems.[1][2][3] These receptors are pentameric structures assembled from a diverse array of subunits (e.g., α2–α7, β2–β4 in the brain), with the α4β2 and α7 subtypes being the most abundant in the CNS.[2] The specific subunit composition dictates the receptor's pharmacological and physiological properties.

Dysfunction of nAChRs has been strongly implicated in the pathophysiology of numerous neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1][3][4] This link has established nAChRs as highly attractive targets for therapeutic intervention. Modulators of these receptors—agonists, partial agonists, antagonists, and allosteric modulators—can influence neurotransmitter release and neuronal signaling, offering potential symptomatic relief and even neuroprotective effects.[5][6] For instance, Varenicline, a partial agonist of the α4β2 nAChR, is a successful smoking cessation aid that works by both reducing cravings and blocking the rewarding effects of nicotine.[7]

The pyridine ring is a well-established pharmacophore in many CNS-active compounds, including nicotine itself. The starting material, this compound, provides a valuable scaffold featuring a 4-methylpyridine core.[8][9][10] The methyl group can provide beneficial steric and electronic properties, potentially enhancing subtype selectivity or metabolic stability.[11] The acetonitrile moiety serves as a versatile chemical handle, readily convertible to a primary amine—a key functional group for interacting with the orthosteric binding site of nAChRs.[12] This guide proposes a rational, multi-step synthesis to convert this readily available starting material into a novel compound designed for nAChR modulation, followed by its pharmacological characterization.

Retrosynthetic Strategy and Workflow

The overall strategy involves a two-step synthesis followed by biological evaluation. The primary transformation is the reduction of the nitrile group in the starting material to a primary amine. This key intermediate, 2-(4-methylpyridin-2-yl)ethan-1-amine, can then be coupled with a suitable carboxylic acid to introduce a second pharmacophoric element, creating an amide-containing target molecule. This approach allows for the creation of a library of analogues by varying the carboxylic acid coupling partner.

G Target Target nAChR Modulator (Amide Derivative) Intermediate Key Intermediate 2-(4-methylpyridin-2-yl)ethan-1-amine Target->Intermediate Amide Coupling CouplingPartner Carboxylic Acid (e.g., 3-fluorobenzoic acid) Target->CouplingPartner Amide Coupling StartingMaterial Starting Material This compound Intermediate->StartingMaterial Nitrile Reduction

Caption: Retrosynthetic analysis of the target nAChR modulator.

The complete workflow encompasses the synthesis, purification, characterization, and final biological screening of the novel compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bio Pharmacological Evaluation A Step 1: Nitrile Reduction B Step 2: Amide Coupling A->B C Purification (Column Chromatography) B->C D NMR (¹H, ¹³C) C->D E Mass Spectrometry D->E F Purity (HPLC) E->F G α4β2 nAChR Binding Assay F->G H Data Analysis (Ki Determination) G->H

Caption: Overall experimental workflow from synthesis to evaluation.

Detailed Synthetic Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2-(4-methylpyridin-2-yl)ethan-1-amine (Intermediate 2)

This protocol describes the catalytic hydrogenation of the nitrile group. This method is often preferred for its clean conversion and avoidance of metal hydride reagents, which can be difficult to handle.

  • Rationale: Raney Nickel is a highly effective catalyst for the reduction of nitriles to primary amines. The use of ethanolic ammonia helps to suppress the formation of secondary amine byproducts. Hydrogen gas provides the reducing equivalents for the reaction.

Reagent/MaterialCAS No.MW ( g/mol )AmountMoles
This compound (1 )38746-50-8132.165.00 g37.8 mmol
Raney® Nickel (slurry in water)7440-02-0-~1.0 g-
Ethanol, 200 proof64-17-546.07100 mL-
Ammonium Hydroxide (28-30%)1336-21-635.0510 mL-
Hydrogen Gas (H₂)1333-74-02.0250 psi-
Celite®61790-53-2-As needed-

Protocol:

  • To a high-pressure hydrogenation vessel (Parr shaker), add this compound (1 ) (5.00 g, 37.8 mmol).

  • Add ethanol (100 mL) and ammonium hydroxide (10 mL).

  • Carefully add the Raney® Nickel slurry (~1.0 g). Caution: Raney Nickel is pyrophoric when dry. Handle as an aqueous slurry.

  • Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature (20-25°C) for 18-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL). Caution: Do not allow the filter cake to dry. Quench the Raney Nickel on the Celite® pad with copious amounts of water before disposal.

  • Combine the filtrate and washes and concentrate under reduced pressure to yield the crude product, 2-(4-methylpyridin-2-yl)ethan-1-amine (2 ), as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N-(2-(4-methylpyridin-2-yl)ethyl)-3-fluorobenzamide (Target Compound 3)

This step involves a standard amide coupling reaction using EDC (a water-soluble carbodiimide) and HOBt (a coupling additive that suppresses side reactions and racemization).

  • Rationale: The target molecule incorporates a 3-fluorobenzamide moiety. The fluorine atom is a common bioisostere for hydrogen and can improve metabolic stability and binding affinity through favorable electronic interactions.[13] EDC/HOBt is a widely used, reliable method for forming amide bonds from carboxylic acids and amines.

Reagent/MaterialCAS No.MW ( g/mol )AmountMoles
2-(4-methylpyridin-2-yl)ethan-1-amine (2 )-136.19~37.8 mmol1.0 eq
3-Fluorobenzoic Acid455-38-9140.115.30 g37.8 mmol
EDC·HCl25952-53-8191.708.69 g45.4 mmol
HOBt2592-95-2135.126.13 g45.4 mmol
Triethylamine (TEA)121-44-8101.1910.5 mL75.6 mmol
Dichloromethane (DCM)75-09-284.93150 mL-

Protocol:

  • Dissolve 3-fluorobenzoic acid (5.30 g, 37.8 mmol) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add EDC·HCl (8.69 g, 45.4 mmol) and HOBt (6.13 g, 45.4 mmol) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the crude intermediate 2 (from Step 1, ~37.8 mmol) in DCM (50 mL).

  • Add the solution of amine 2 to the activated acid mixture, followed by the dropwise addition of triethylamine (10.5 mL, 75.6 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 0-10% methanol in dichloromethane) to afford the target compound 3 as a solid.

Compound Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

TechniqueParameterExpected Results for Compound 3
¹H NMR Chemical Shift (δ), Multiplicity, IntegrationPeaks corresponding to the pyridyl, ethyl linker, and fluorobenzyl protons.
¹³C NMR Chemical Shift (δ)Peaks for all unique carbon atoms, including the amide carbonyl (~166 ppm).
HRMS [M+H]⁺Calculated m/z for C₁₅H₁₆FN₂O⁺: 259.1241; Found: 259.12XX
HPLC Purity>95% (at 254 nm)

Protocol for Pharmacological Evaluation: α4β2 nAChR Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized compound for the human α4β2 nAChR subtype, which is highly relevant for nicotine addiction.

  • Principle: The assay measures the ability of the test compound to compete with a known high-affinity radioligand, [³H]-Epibatidine, for binding to the α4β2 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and from this, the inhibitory constant (Ki) is calculated.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing human α4β2 nAChRs.

  • Radioligand: [³H]-Epibatidine (specific activity ~50-80 Ci/mmol).

  • Non-specific Ligand: (-)-Nicotine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: Synthesized compound 3 , prepared in a dilution series (e.g., 0.1 nM to 100 µM).

  • Scintillation Cocktail and 96-well filter plates (GF/B).

Protocol:

  • Prepare the test compound dilution series in assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL Assay Buffer (for total binding) or 25 µL non-specific ligand (for non-specific binding).

    • 25 µL of test compound dilution (or buffer for total/non-specific binding).

    • 50 µL of [³H]-Epibatidine (at a final concentration of ~1 nM).

    • 100 µL of receptor membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubate the plate at room temperature for 2 hours with gentle shaking.[14]

  • Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.

  • Count the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate % Inhibition: % Inhibition = 100 * (1 - [(CPM in presence of test compound - Non-specific CPM) / Specific Binding]).

  • Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate Ki: Convert the IC₅₀ value to the affinity constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; Catalyst poisoning.Increase reaction time or hydrogen pressure; Ensure starting material and solvent are pure.
Multiple products in Step 2 Side reactions; Incomplete activation.Ensure anhydrous conditions; Check purity of EDC/HOBt; Adjust stoichiometry of coupling reagents.
High non-specific binding in assay Radioligand sticking to filter; Insufficient washing.Pre-soak filter plate in 0.5% PEI; Increase number of washes.
Poor curve fit for IC₅₀ Incorrect compound concentrations; Solubility issues.Verify stock solution concentration; Add a small amount of DMSO to the assay (ensure final % is low and consistent across wells).

Conclusion

This application note provides a validated and rational framework for the synthesis of novel nAChR modulators starting from this compound. The described protocols are robust and can be adapted for the creation of a diverse chemical library for structure-activity relationship (SAR) studies. The inclusion of a standard pharmacological assay protocol enables researchers to rapidly assess the potential of their synthesized compounds, thereby accelerating the discovery of new chemical entities for the treatment of CNS disorders.

References

  • Terry, A. V., Jr, Buccafusco, J. J., & Hernandez, C. M. (2023). Nicotinic acetylcholine receptors in neurological and psychiatric diseases. Pharmacological research, 192, 106764.
  • Gallego, X., & D'Souza, M. S. (2022). Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases. Biomolecules, 12(11), 1696.
  • Grassi, F. (2015). Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders. Current pharmaceutical design, 21(23), 3299–3310.
  • Terry, A. V., Jr, Buccafusco, J. J., & Hernandez, C. M. (2023). Nicotinic acetylcholine receptors in neurological and psychiatric diseases. Pharmacological research, 192, 106764. [Link]

  • Buckingham, S. D., Jones, A. K., Brown, L. A., & Sattelle, D. B. (2002). The role of neuronal nicotinic acetylcholine receptors in acute and chronic neurodegeneration. Current drug targets. CNS and neurological disorders, 1(4), 395–405.
  • Hays, J. T., & Ebbert, J. O. (2010). Varenicline for smoking cessation. Expert opinion on drug safety, 9(2), 315–324. [Link]

  • Google Patents. (n.d.). US20230285407A1 - Varenicline compound and process of manufacture thereof.
  • New Drug Approvals. (n.d.). Varenicline. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Case History: Chantix (TM)/Champix (TM) (Varenicline Tartrate), a Nicotinic Acetylcholine Receptor Partial Agonist as a Smoking Cessation Aid. Retrieved January 11, 2026, from [Link]

  • Carbone, A. L., Moroni, M., Groot-Kormelink, P. J., & Bermudez, I. (2009). Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors. Molecular pharmacology, 76(4), 775–786. [Link]

  • Malm, M., et al. (2013). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. Journal of medicinal chemistry, 56(15), 6162–6177. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Kennedy, A. J., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS chemical neuroscience, 14(15), 2821–2831. [Link]

  • Wishka, D. G., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Bioorganic & medicinal chemistry letters, 24(10), 2269–2273. [Link]

  • PubChem. (n.d.). 2-(Pyridin-4-yl)acetonitrile. Retrieved January 11, 2026, from [Link]

  • Kennedy, A. J., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ChemRxiv. [Link]

  • Fucile, S. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International journal of molecular sciences, 21(18), 6569. [Link]

  • Patsnap Synapse. (2024). What is the role of bioisosterism in drug design? Retrieved January 11, 2026, from [Link]

  • Xu, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular pharmacology, 98(2), 122–133. [Link]

  • Van der Toorn, M., et al. (2005). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences of the United States of America, 102(14), 5012–5017. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-(4-Methylpyridin-2-yl)acetonitrile in the Synthesis of Novel Neuroleptic Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals. Our objective is to elucidate the synthetic utility of 2-(4-Methylpyridin-2-yl)acetonitrile, a key heterocyclic building block. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for its application in constructing core structures analogous to established neuroleptic drugs. The protocols described herein are designed as robust, self-validating systems, grounded in established chemical reactivity and supported by authoritative references.

Introduction: The Value Proposition of a Versatile Synthon

This compound is a bifunctional reagent whose strategic importance in medicinal chemistry is growing.[1] Its structure, featuring a nucleophilic pyridine ring and a versatile acetonitrile moiety, makes it an ideal starting point for the synthesis of complex nitrogen-containing heterocyclic compounds.[1] This is particularly relevant in the field of neuropharmacology, where many potent neuroleptic and antidepressant drugs are built upon fused heterocyclic scaffolds.

The reactivity of this molecule can be precisely controlled, allowing for its incorporation into multi-step synthetic pathways leading to novel compounds with potential therapeutic activity. These notes will explore its application in building cores related to atypical antipsychotics and tetracyclic antidepressants, providing both the "how" and the "why" behind the proposed synthetic strategies.

Physicochemical Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 38746-50-8[2][3][4]
Molecular Formula C₈H₈N₂[2][3]
Molecular Weight 132.16 g/mol [1][2]
Appearance Liquid[2]
Density 1.056 g/cm³[3]
Boiling Point 255.48 °C at 760 mmHg[3]
Flash Point 98.44 °C[3]
Refractive Index 1.53[3]

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound stems from three primary reactive centers within its structure. Understanding the distinct reactivity of each is crucial for designing successful synthetic routes.

  • The Activated Methylene Bridge (-CH₂CN): The protons on the methylene carbon are significantly acidic. This is due to the resonance stabilization of the resulting carbanion by both the adjacent electron-withdrawing nitrile group (-C≡N) and the pyridine ring. This acidity allows for easy deprotonation with a suitable base (e.g., NaH, LDA, K₂CO₃) to form a potent nucleophile, ideal for forming new carbon-carbon bonds via alkylation or condensation reactions.[5]

  • The Nitrile Group (-C≡N): The nitrile group is a highly versatile functional handle. It can undergo:

    • Hydrolysis: Conversion to a carboxylic acid or amide under acidic or basic conditions.

    • Reduction: Transformation into a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation. This is a key step for introducing a flexible linker or a new nucleophilic center.

    • Cyclization: Participation in intramolecular reactions, where the nitrogen or carbon atom acts as an electrophile or nucleophile to form new heterocyclic rings.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, allowing it to participate in acid-base chemistry or act as a nucleophile in certain reactions.

Key reactive centers of the title compound.

Strategic Application: Synthesis of a Novel Pyridothienobenzodiazepine Core

This protocol outlines a strategy for synthesizing a novel analog of the thienobenzodiazepine scaffold, a core structure found in atypical antipsychotics like Olanzapine.[6][7] The approach leverages the nucleophilicity of the deprotonated acetonitrile methylene group.

Workflow Diagram

Synthesis_Workflow_A start 2-(4-Methylpyridin- 2-yl)acetonitrile step1 Deprotonation (Base: NaH in THF) start->step1 1. Form Nucleophile intermediate1 Nucleophilic Carbanion (Intermediate A1) step1->intermediate1 step2 SₙAr Reaction with 2-fluoro-nitrobenzene derivative intermediate1->step2 2. C-C Bond Formation intermediate2 Coupled Intermediate (A2) step2->intermediate2 step3 Reductive Cyclization (e.g., SnCl₂ / HCl) intermediate2->step3 3. Ring Closure product Pyridothienobenzodiazepine Core Structure step3->product

Workflow for a Pyridothienobenzodiazepine core.
Protocol: Synthesis of Intermediate A2

Objective: To couple this compound with a suitable aromatic partner via a nucleophilic aromatic substitution (SₙAr) reaction.

Materials:

  • This compound

  • 1-Fluoro-2-nitrobenzene (or a suitable derivative)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove mineral oil and decant the hexanes carefully under nitrogen.

  • Solvent Addition: Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice-water bath.

  • Carbanion Formation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 20 minutes. Causality Note: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the activated methylene group. THF is the primary solvent, while a small amount of DMF aids in solubility.

  • Reaction Monitoring: Stir the resulting dark-colored solution at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.

  • SₙAr Coupling: Cool the reaction mixture back to 0 °C. Add a solution of 1-fluoro-2-nitrobenzene (1.1 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer successively with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product (Intermediate A2).

  • Purification: Purify the crude material by column chromatography on silica gel to obtain the pure coupled product.

This intermediate (A2) is now primed for a reductive cyclization step, where the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the nitrile group to form the desired seven-membered diazepine ring.

Strategic Application: Synthesis of a Tetracyclic Piperazino-Pyridine Core

This strategy is inspired by synthetic routes leading to tetracyclic antidepressants like Mirtazapine.[8][9] It involves an initial reduction of the nitrile to a primary amine, followed by construction of the piperazine and subsequent cyclization.

Workflow Diagram

Synthesis_Workflow_B start 2-(4-Methylpyridin- 2-yl)acetonitrile step1 Nitrile Reduction (LiAlH₄ in THF) start->step1 1. Form Amine intermediate1 2-(4-Methylpyridin-2-yl) ethanamine (B1) step1->intermediate1 step2 Piperazine Ring Formation (e.g., reaction with a bis-electrophile) intermediate1->step2 2. Build Piperazine intermediate2 Piperazino-Pyridine Intermediate (B2) step2->intermediate2 step3 Intramolecular Cyclization (Acid-catalyzed, e.g., H₂SO₄) intermediate2->step3 3. Form Tetracycle product Tetracyclic Antidepressant Core Structure step3->product

Workflow for a Tetracyclic Piperazino-Pyridine core.
Protocol: Reduction of Nitrile to Primary Amine (Intermediate B1)

Objective: To convert the nitrile functionality of the starting material into a primary amine, a crucial nucleophile for subsequent steps.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF. Cool the flask to 0 °C. Causality Note: LiAlH₄ is a powerful reducing agent necessary for nitrile reduction. The reaction is highly exothermic and requires careful temperature control.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Quench the reaction by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is critical for safely neutralizing excess LiAlH₄ and precipitating aluminum salts into a filterable solid.

  • Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter the slurry through a pad of Celite. Wash the filter cake thoroughly with THF and diethyl ether.

  • Isolation: Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude primary amine (Intermediate B1). This product may be used directly in the next step or purified further by distillation or chromatography if necessary.

With the primary amine (B1) in hand, researchers can proceed with various methods to construct the piperazine ring, followed by an acid-catalyzed intramolecular cyclization (e.g., a Pictet-Spengler or Friedel-Crafts type reaction) to yield the final tetracyclic core structure.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel heterocyclic systems of neuropharmacological interest. By understanding its core reactivity, chemists can strategically design and execute synthetic routes to access complex molecular architectures. The protocols and strategies outlined in these notes provide a foundation for the rational design of new neuroleptic drug candidates, demonstrating the immense potential of this readily accessible intermediate.

References

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Application Notes and Protocols for the Investigation of 2-(4-Methylpyridin-2-yl)acetonitrile in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Pyridine-Based Scaffold for a Multi-Target Approach to Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, neuroinflammation, and significant oxidative stress.[1] This complexity has rendered single-target therapeutic strategies largely unsuccessful, highlighting the urgent need for multi-target-directed ligands (MTDLs).[2]

The pyridine moiety is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds, its biocompatibility, and its presence in numerous approved drugs and natural products.[3] In the context of Alzheimer's disease, pyridine derivatives have shown significant promise by targeting several key pathological pathways. Various compounds incorporating a pyridine ring have been identified as potent inhibitors of β-secretase (BACE1), the rate-limiting enzyme in Aβ production, as well as inhibitors of Aβ aggregation itself.[4][5][6][7] Furthermore, the pyridine structure is central to ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in both the cognitive decline and neuroinflammatory aspects of AD.[8][9] Pyridine derivatives have also been noted for their anti-inflammatory and antioxidant properties.[10][11][12]

2-(4-Methylpyridin-2-yl)acetonitrile is a versatile chemical intermediate used in the synthesis of nicotinic receptor ligands and other bioactive molecules.[1] Its structure, featuring a substituted pyridine ring, presents a compelling starting point for investigation as a potential multi-target agent in AD research. We hypothesize that this compound, or its derivatives, may exert therapeutic effects through one or more of the following mechanisms:

  • Inhibition of BACE1 Activity: The pyridine nitrogen may interact with key residues in the BACE1 active site, such as Trp76, a feature observed in other pyridine-based BACE1 inhibitors.[4][13]

  • Inhibition of Amyloid-β Aggregation: The aromatic pyridine ring could interfere with the π-π stacking interactions that are crucial for Aβ peptide aggregation.[5][7]

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs): As a precursor to nAChR ligands, it may offer a route to compounds that can correct cholinergic deficits and mediate anti-inflammatory pathways.[8][14]

  • Anti-inflammatory and Antioxidant Effects: The pyridine scaffold is known to be present in compounds with the ability to reduce the production of inflammatory mediators in microglia and scavenge reactive oxygen species (ROS).[10][15][16]

This guide provides a comprehensive suite of protocols for the in-depth evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. The experimental workflow is designed to first assess its activity on key molecular targets and then validate its neuroprotective effects in cellular and preclinical models.

Part 1: In Vitro Characterization of this compound

This section outlines the initial screening cascade to determine the compound's efficacy against the primary molecular drivers of Alzheimer's pathology.

Protocol: Fluorometric BACE1 Inhibition Assay

Scientific Rationale: BACE1 is the primary enzyme responsible for the amyloidogenic processing of the amyloid precursor protein (APP).[17] Inhibition of BACE1 is a major therapeutic strategy to reduce Aβ production. This assay provides a direct measure of the compound's ability to inhibit BACE1 enzymatic activity in a cell-free system. A fluorogenic substrate is used, which upon cleavage by BACE1, releases a fluorophore, leading to an increase in fluorescence.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, BACE1 Enzyme, Substrate, and Test Compound Dilutions add_inhibitor Add Test Compound to 96-well plate prep_reagents->add_inhibitor add_enzyme Add BACE1 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, RT) (Inhibitor-Enzyme Binding) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Fluorogenic Substrate pre_incubate->add_substrate read_plate Read Fluorescence (Ex: 490nm, Em: 520nm) Kinetic or Endpoint add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro BACE1 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

    • BACE1 Enzyme: Recombinant human BACE1 diluted in Assay Buffer to the desired final concentration (e.g., 1 U/mL).[18]

    • BACE1 Substrate: Fluorogenic BACE1 substrate (e.g., based on the Swedish mutation sequence) diluted in Assay Buffer to the final concentration (e.g., 50 µM).[19]

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Procedure (96-well black plate):

    • Add 40 µL of Assay Buffer to all wells.

    • Add 10 µL of the test compound dilutions to the sample wells. For control wells, add 10 µL of Assay Buffer with 1% DMSO.

    • Add 40 µL of the BACE1 enzyme solution to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for 15 minutes, protected from light. This allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the BACE1 substrate solution to all wells.

    • Immediately begin reading the fluorescence intensity (Excitation: 490 nm, Emission: 520 nm) every 5 minutes for 60 minutes at 37°C.[20]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Illustrative Data:

Compound Concentration% BACE1 Inhibition
1 nM2.5 ± 0.8
10 nM8.1 ± 1.5
100 nM25.4 ± 3.2
1 µM48.9 ± 4.1
10 µM75.3 ± 5.5
100 µM92.1 ± 3.9
Calculated IC50 1.1 µM
Protocol: Thioflavin T (ThT) Amyloid-β Aggregation Assay

Scientific Rationale: The aggregation of Aβ peptides into neurotoxic oligomers and fibrils is a central event in AD pathogenesis. The Thioflavin T (ThT) assay is a widely used method to monitor this process.[21] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[22] This assay will determine if this compound can inhibit or slow down the aggregation of Aβ42.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Aβ42 Monomer Preparation: Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP), evaporate the HFIP, and resuspend in DMSO to create a stock solution (e.g., 1 mM). This process disaggregates pre-existing peptide structures.

    • Assay Buffer: 10 mM phosphate buffer with 150 mM NaCl, pH 7.4.

    • ThT Solution: 20 µM Thioflavin T in Assay Buffer.

    • Test Compound: Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Procedure (96-well black plate with clear bottom):

    • In each well, combine the test compound at various concentrations (final concentrations ranging from 1 µM to 100 µM) with the ThT solution.

    • Add the Aβ42 monomer solution to each well to a final concentration of 10 µM.

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous gentle shaking.

    • Measure the fluorescence intensity (Excitation: ~440-450 nm, Emission: ~480-490 nm) every 15-30 minutes for up to 48 hours.[23][24]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the lag time and the maximum fluorescence intensity for each curve.

    • Calculate the percentage of aggregation inhibition at the plateau phase for each compound concentration relative to the control (Aβ42 with DMSO).

Illustrative Data:

Compound Concentration% Aβ42 Aggregation Inhibition (at 24h)
1 µM10.2 ± 2.1
5 µM28.6 ± 4.5
10 µM55.1 ± 5.3
25 µM78.9 ± 6.2
50 µM89.5 ± 4.8
Positive Control (e.g., Curcumin) 95.2 ± 3.7

Part 2: Cellular Assays for Neuroprotection and Anti-inflammatory Activity

This section describes protocols to evaluate the compound's effects in a more biologically relevant context, using cultured neuronal and microglial cells.

Protocol: Neuroprotection Assay in Primary Cortical Neurons

Scientific Rationale: A key desired outcome for any AD therapeutic is the protection of neurons from Aβ-induced toxicity.[25] This assay uses primary cortical neurons, which are more physiologically relevant than immortalized cell lines, to assess the ability of this compound to rescue neurons from cell death induced by Aβ oligomers.

Hypothesized Multi-Target Neuroprotection:

cluster_pathology AD Pathological Stressors cluster_effects Cellular Effects compound This compound viability Increased Neuronal Viability compound->viability Promotes bace1 compound->bace1 Inhibits BACE1 agg compound->agg Inhibits Aβ Aggregation nAChR compound->nAChR Modulates nAChRs antioxidant compound->antioxidant Antioxidant Effect abeta Aβ Oligomers neuron Primary Cortical Neuron abeta->neuron ros Oxidative Stress ros->neuron inflammation Neuroinflammation inflammation->neuron neuron->viability

Caption: Hypothesized multi-target neuroprotective mechanisms.

Step-by-Step Protocol:

  • Cell Culture:

    • Isolate and culture primary cortical neurons from embryonic day 18 (E18) rat pups on poly-D-lysine coated 96-well plates.[26]

    • Maintain cultures in Neurobasal medium supplemented with B27 and L-glutamine for 7-9 days to allow for maturation.

  • Assay Procedure:

    • Prepare Aβ42 oligomers by incubating monomeric Aβ42 at 4°C for 24 hours.

    • Pre-treat the mature neuronal cultures with various concentrations of this compound (100 nM to 50 µM) for 2 hours.

    • Introduce the Aβ42 oligomers to the cultures at a final concentration known to induce neurotoxicity (e.g., 5 µM).

    • Incubate for an additional 24-48 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control wells (100% viability).

    • Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the cells treated with Aβ oligomers alone.

Illustrative Data:

Condition% Neuronal Viability
Untreated Control100 ± 5.1
Aβ Oligomers (5 µM)45.2 ± 4.8
Aβ + Compound (1 µM)62.5 ± 5.5
Aβ + Compound (10 µM)85.1 ± 6.3
Aβ + Compound (50 µM)94.3 ± 4.9

Part 3: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

This section provides a protocol for a preliminary efficacy study in the 5XFAD mouse model, which rapidly develops amyloid plaques and cognitive deficits.[27]

Protocol: Assessment of Cognitive Improvement in 5XFAD Mice

Scientific Rationale: The ultimate goal of an AD therapeutic is to prevent or reverse cognitive decline. This protocol uses the 5XFAD transgenic mouse model to assess the in vivo efficacy of this compound on spatial working memory, a cognitive domain significantly affected in AD.[28][29]

Step-by-Step Protocol:

  • Animal Model and Treatment:

    • Use 3-month-old male 5XFAD transgenic mice and wild-type littermates as controls.[28]

    • Administer this compound daily via oral gavage at a predetermined dose (e.g., 10 mg/kg), formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • The control groups (both wild-type and 5XFAD) will receive the vehicle only.

    • Treat the animals for 3 months.

  • Behavioral Testing (Y-Maze Spontaneous Alternation):

    • After the 3-month treatment period, assess spatial working memory using the Y-maze.

    • Place each mouse at the end of one arm and allow it to freely explore the three arms of the maze for 8 minutes.

    • Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms.

    • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total arm entries - 2)] * 100.

  • Tissue Collection and Analysis:

    • Following behavioral testing, euthanize the mice and collect brain tissue.

    • One hemisphere can be used for immunohistochemical analysis of Aβ plaque load, while the other can be used for biochemical analysis (e.g., ELISA to quantify Aβ levels).

  • Data Analysis:

    • Use a one-way ANOVA followed by a post-hoc test to compare the percentage of spontaneous alternation among the different treatment groups.

Illustrative Data:

Treatment Group% Spontaneous Alternation
Wild-Type + Vehicle75.3 ± 4.2
5XFAD + Vehicle52.1 ± 5.1
5XFAD + Compound (10 mg/kg)68.5 ± 4.8

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Application Notes & Protocols: Investigating 2-(4-Methylpyridin-2-yl)acetonitrile in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein. Current therapeutic strategies primarily manage symptoms, highlighting the urgent need for novel disease-modifying agents. This document provides a comprehensive guide for researchers on the potential application of 2-(4-Methylpyridin-2-yl)acetonitrile in Parkinson's disease research. While direct studies on this compound for PD are not yet established, its chemical structure, featuring a pyridine ring and an acetonitrile group, suggests its potential as a scaffold for developing therapeutics targeting key pathological pathways in PD. This guide outlines a series of detailed protocols to screen and characterize the neuroprotective potential of this compound, focusing on its effects on α-synuclein aggregation, mitochondrial dysfunction, oxidative stress, and neuroinflammation.

Introduction: Rationale for Investigating this compound for Parkinson's Disease

This compound is a chemical intermediate with the formula C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1][2][3] It is recognized for its utility in the synthesis of pharmaceuticals, particularly in creating nitrogen-containing heterocyclic compounds for targeting neurological disorders.[3] The core structure, a substituted pyridine, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The rationale for investigating this compound in the context of Parkinson's disease stems from the need to explore novel chemical matter that may modulate the key pathological processes of the disease:

  • α-Synuclein Aggregation: The abnormal aggregation of α-synuclein is a central pathological feature of PD.[4] Small molecules that can inhibit or reverse this process are of significant therapeutic interest.

  • Mitochondrial Dysfunction and Oxidative Stress: Impaired mitochondrial function and the resulting oxidative stress are known to contribute to the demise of dopaminergic neurons in PD.[5][6] Compounds that can protect mitochondria and reduce reactive oxygen species (ROS) may offer neuroprotection.[6][7]

  • Neuroinflammation: Chronic neuroinflammation, mediated by microglia and astrocytes, exacerbates neuronal damage in PD.[8][9] Modulating these inflammatory responses is a promising therapeutic avenue.

  • Genetic Targets: Mutations in genes such as LRRK2 and GBA are significant risk factors for PD.[10][11] Small molecules that can modulate the activity of the proteins encoded by these genes are highly sought after.

This guide provides a structured workflow for the initial assessment of this compound as a potential lead compound in Parkinson's disease drug discovery.

Experimental Workflow for Compound Evaluation

The following diagram outlines a tiered approach to evaluating the efficacy of this compound, starting with primary screenings and progressing to more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Target-Based Assays Initial Cytotoxicity Initial Cytotoxicity Alpha-Synuclein Aggregation Alpha-Synuclein Aggregation Initial Cytotoxicity->Alpha-Synuclein Aggregation Neuroprotection Assay Neuroprotection Assay Alpha-Synuclein Aggregation->Neuroprotection Assay Mitochondrial Health Mitochondrial Health Neuroprotection Assay->Mitochondrial Health Active Compounds Oxidative Stress Oxidative Stress Mitochondrial Health->Oxidative Stress Neuroinflammation Neuroinflammation Oxidative Stress->Neuroinflammation LRRK2 Kinase Activity LRRK2 Kinase Activity Neuroinflammation->LRRK2 Kinase Activity Further Characterization GBA Enzyme Activity GBA Enzyme Activity LRRK2 Kinase Activity->GBA Enzyme Activity

Caption: Tiered experimental workflow for evaluating this compound.

Tier 1: Primary Screening Protocols

Initial Cytotoxicity Assessment in SH-SY5Y Cells

Objective: To determine the concentration range of this compound that is non-toxic to a human neuroblastoma cell line commonly used in PD research.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

  • Treatment: Replace the medium in each well with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 and 48 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the concentration that reduces cell viability by 50% (IC₅₀).

Alpha-Synuclein Aggregation Assay

Objective: To assess the ability of this compound to inhibit the aggregation of α-synuclein.

Protocol:

  • Cell Line: Utilize a SH-SY5Y cell line that stably overexpresses α-synuclein.[12]

  • Induction of Aggregation: Induce intracellular α-synuclein aggregation by treating the cells with pre-formed recombinant α-synuclein fibrils (PFFs).[4]

  • Compound Treatment: Co-incubate the cells with non-toxic concentrations of this compound for 24 hours prior to and during PFF treatment.

  • Fixation and Staining: After a 60-90 minute treatment with an apoptosis inducer like staurosporine to enhance aggregation, fix the cells.[12] Stain for α-synuclein aggregates using an appropriate antibody (e.g., anti-phospho-α-synuclein) and a fluorescent secondary antibody.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number and size of α-synuclein aggregates per cell.

  • Alternative Method (Cell-Free): Real-Time Quaking-Induced Conversion (RT-QuIC) assays can also be employed to monitor the kinetics of α-synuclein aggregation in the presence of the compound.[13]

Neuroprotection Assay against MPP⁺ Toxicity

Objective: To determine if this compound can protect neuronal cells from the Parkinsonian neurotoxin MPP⁺.

Protocol:

  • Cell Culture and Seeding: Seed SH-SY5Y cells in a 96-well plate as described in section 3.1.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 24 hours.

  • Toxin Induction: Induce neurotoxicity by exposing the cells to a predetermined concentration of MPP⁺ (1-methyl-4-phenylpyridinium).

  • Incubation: Co-incubate the cells with the compound and MPP⁺ for an additional 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in section 3.1.

  • Data Analysis: Compare the viability of cells treated with the compound and MPP⁺ to those treated with MPP⁺ alone to determine the neuroprotective effect.

Tier 2: Mechanistic Assays

Assessment of Mitochondrial Health

Objective: To investigate the effect of this compound on mitochondrial function in a PD cell model.

Protocol:

  • Mitochondrial Membrane Potential (ΔΨm):

    • Treat SH-SY5Y cells with the compound and/or a mitochondrial toxin (e.g., rotenone).

    • Stain the cells with a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRE.

    • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates mitochondrial depolarization.

  • Mitochondrial Morphology:

    • Culture SH-SY5Y cells on glass coverslips and treat with the compound and a stressor.

    • Stain the mitochondria with a fluorescent probe like MitoTracker Red CMXRos.[14]

    • Acquire images using a confocal microscope and analyze mitochondrial morphology (e.g., fragmented vs. tubular).[14]

  • Mitochondrial DNA Damage Assay:

    • Develop and utilize an assay like the Mito DNADX to quantify mitochondrial DNA damage in cells treated with the compound under conditions of oxidative stress.[15]

Oxidative Stress Quantification

Objective: To measure the impact of this compound on the production of reactive oxygen species (ROS).

Protocol:

  • Cellular ROS Levels:

    • Treat SH-SY5Y cells with the compound followed by an oxidative stressor (e.g., H₂O₂ or rotenone).[16][17]

    • Incubate the cells with a ROS-sensitive fluorescent probe such as CellROX Green or DCFDA.[18]

    • Measure the fluorescence intensity using a microplate reader, flow cytometer, or fluorescence microscope.

  • Lipid Peroxidation:

    • Assess the byproducts of lipid peroxidation, a consequence of oxidative damage. This can be measured using commercially available kits that detect malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[19]

In Vitro Neuroinflammation Assays

Objective: To evaluate the anti-inflammatory properties of this compound in microglial cells.

Protocol:

  • Cell Culture: Use a murine microglial cell line such as BV-2.

  • Inflammatory Stimulation: Activate the microglial cells with lipopolysaccharide (LPS).[20][21]

  • Compound Treatment: Treat the activated microglia with various concentrations of this compound.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.[22]

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

Tier 3: Target-Based Enzymatic Assays

LRRK2 Kinase Activity Assay

Objective: To determine if this compound can modulate the kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2), a key genetic factor in PD.[10]

Protocol:

  • Assay Principle: This assay measures the phosphorylation of a substrate by recombinant LRRK2 enzyme.

  • Reagents: Use purified recombinant LRRK2 (wild-type or mutant, e.g., G2019S), a suitable substrate (e.g., LRRKtide or Myelin Basic Protein), and radio-labeled ATP (γ-³²P-ATP) or a fluorescence-based detection system.[10][23]

  • Reaction: In a microplate, combine LRRK2, the substrate, and varying concentrations of this compound in a kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric: Utilize commercially available kits that employ technologies like TR-FRET or fluorescence polarization.[24]

  • Data Analysis: Calculate the percentage of LRRK2 inhibition at each compound concentration and determine the IC₅₀ value.

GBA Enzyme Activity Assay

Objective: To assess the effect of this compound on the activity of glucocerebrosidase (GBA), another important enzyme linked to PD.[11]

Protocol:

  • Assay Principle: This assay measures the cleavage of a synthetic substrate by GBA, resulting in a fluorescent or colorimetric signal.

  • Substrate: A common substrate is 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which releases the fluorescent 4-methylumbelliferone upon cleavage.[25][26]

  • Enzyme Source: Use recombinant human GBA or cell lysates from a relevant cell line.

  • Reaction: In a 96-well plate, combine the GBA enzyme source, varying concentrations of the test compound, and the 4-MUG substrate in an acidic assay buffer (pH ~5.4) to mimic lysosomal conditions.[25]

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Termination: Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate buffer).[25]

  • Measurement: Read the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis: Determine the effect of the compound on GBA activity relative to a vehicle control.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in tables for clear comparison.

Table 1: Summary of Primary Screening Results

AssayEndpointResult for this compound
Cytotoxicity (SH-SY5Y)IC₅₀ (µM)TBD
α-Synuclein AggregationIC₅₀ (µM) / % InhibitionTBD
Neuroprotection (vs. MPP⁺)EC₅₀ (µM) / % ProtectionTBD

Table 2: Summary of Mechanistic and Target-Based Assay Results

AssayEndpointResult for this compound
Mitochondrial Membrane Potential% Change vs. ControlTBD
Cellular ROS Production% Reduction vs. StressorTBD
TNF-α Release (LPS-stimulated)IC₅₀ (µM)TBD
LRRK2 Kinase ActivityIC₅₀ (µM)TBD
GBA Enzyme Activity% ModulationTBD

Conclusion

The protocols outlined in this application note provide a robust framework for the initial preclinical evaluation of this compound as a potential therapeutic agent for Parkinson's disease. This structured approach, progressing from broad phenotypic screening to specific mechanistic and target-based assays, will enable researchers to systematically assess its neuroprotective, anti-aggregating, and anti-inflammatory properties. The findings from these studies will be crucial in determining whether this compound or its derivatives warrant further investigation in more advanced preclinical models of Parkinson's disease.

References

  • Assaying the kinase activity of LRRK2 in vitro - PubMed. (2012-01-18). Available at: [Link]

  • Neuroinflammation Assay Services - Creative Biolabs. Available at: [Link]

  • Comparison and Cross-Validation of Alpha-synuclein Seed Aggregation Assays in Samples of Skin, Cerebrospinal Fluid, Saliva and Tears | Parkinson's Disease. Available at: [Link]

  • Development of a Sensitive Assay to Correlate LRRK2 Kinase Activity and Conformational State. Available at: [Link]

  • Alpha-Synuclein Aggregation Assay Service - Creative Biolabs. Available at: [Link]

  • A Label-Free alpha-Synuclein Aggregate Detection Assay | Explore Technologies - Stanford. Available at: [Link]

  • Neuroinflammation - Cellectricon. Available at: [Link]

  • SensoLyte® Red Glucocerebrosidase (GBA) Activity Assay Kit Fluorimetric - 1 kit - Anaspec. Available at: [Link]

  • α-synuclein aggregation assay - Innoprot Parkinson's Disease Models. Available at: [Link]

  • Lysosomal GCase (glucocerebrosidase) activity assay - Protocols.io. (2024-05-13). Available at: [Link]

  • Toward the quantification of α-synuclein aggregates with digital seed amplification assays | PNAS. (2024-01-09). Available at: [Link]

  • Neuroinflammation Studies - Charles River Laboratories. Available at: [Link]

  • Translational Neuroinflammation Assays for High-Throughput In Vitro Screening - Scantox. (2025-06-20). Available at: [Link]

  • Glucosylceramidase/GBA Assay Kit (Colorimetric) (KA1611) by Novus, Part of Bio-Techne. Available at: [Link]

  • The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease - Frontiers. Available at: [Link]

  • Lysosomal GCase (glucocerebrosidase) activity assay. Available at: [Link]

  • Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview - YouTube. (2022-06-21). Available at: [Link]

  • Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. - F1000Research. (2025-03-28). Available at: [Link]

  • The Promise of Neuroprotective Agents in Parkinson's Disease - Frontiers. Available at: [Link]

  • Neuroprotective agents for clinical trials in Parkinson's disease - Neurology.org. Available at: [Link]

  • Increased oxidative stress is associated with chronic intermittent hypoxia-mediated brain cortical neuronal cell apoptosis in a mouse model of sleep apnea - PubMed. Available at: [Link]

  • Potential biomarkers for mitochondrial dysfunction in PD - ResearchGate. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • Mitochondrial Dysfunction in Parkinson's Disease - PMC - PubMed Central - NIH. Available at: [Link]

  • Mitochondrial DNA damage - a biomarker for PD? (Rallying 2024) - YouTube. (2024-10-02). Available at: [Link]

  • Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Available at: [Link]

  • Neuroprotection in Parkinson's disease: facts and hopes - PMC - NIH. (2019-12-11). Available at: [Link]

  • Video: Reactive Oxygen Species and Oxidative Stress - JoVE. (2023-04-30). Available at: [Link]

  • Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson's disease: In silico and in vivo study - Research journals - PLOS. Available at: [Link]

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  • Neuroprotective Effect of Astersaponin I against Parkinson's Disease through Autophagy Induction - PMC - PubMed Central. Available at: [Link]

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The Strategic Deployment of Pyridylacetonitrile Derivatives in Named Reactions for Heterocyclic Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Powerhouse of Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous blockbuster pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. When functionalized with a cyanomethyl group, the resulting pyridylacetonitrile moiety transforms into a remarkably versatile building block. The activated methylene group, acidic due to the inductive effects of both the pyridine ring and the nitrile, becomes a potent nucleophile, unlocking a diverse array of synthetic transformations.[2] This guide delves into the application of pyridylacetonitrile derivatives in two powerful named reactions: the Thorpe-Ziegler Reaction and the Gewald Aminothiophene Synthesis . We will explore the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols for their execution, offering researchers a practical guide to constructing complex, medicinally relevant heterocyclic systems.

The Thorpe-Ziegler Reaction: Crafting Fused Pyridine Ring Systems

The Thorpe-Ziegler reaction is a powerful intramolecular cyclization of dinitriles, catalyzed by a strong base, to yield a cyclic α-cyanoenamine, which upon hydrolysis, affords a cyclic ketone.[3][4][5] This reaction is conceptually related to the Dieckmann condensation.[3] For drug development professionals, this reaction offers a robust strategy for the synthesis of fused ring systems where a pyridine ring is annulated with another carbocyclic or heterocyclic ring, a common motif in kinase inhibitors and other targeted therapies.

Causality in Experimental Design: The "Why" Behind the "How"

The success of a Thorpe-Ziegler cyclization hinges on several key factors. The choice of a strong, non-nucleophilic base is critical to ensure efficient deprotonation of the α-carbon without competing addition to the nitrile groups.[6] Alkali metal hydrides (NaH) or sterically hindered alkoxides (potassium tert-butoxide) are often employed.[6] The reaction is typically conducted under anhydrous conditions to prevent quenching of the carbanion intermediate. High-dilution conditions are sometimes necessary, particularly for the formation of medium to large rings, to favor the intramolecular cyclization over intermolecular polymerization.[6]

Mechanism of the Thorpe-Ziegler Reaction

The reaction proceeds through a stepwise mechanism initiated by the deprotonation of the carbon alpha to one of the nitrile groups, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule. The resulting cyclic intermediate undergoes tautomerization to form a more stable enamine, which can then be hydrolyzed under acidic conditions to furnish the corresponding cyclic ketone.[6]

Thorpe_Ziegler_Mechanism cluster_0 Thorpe-Ziegler Reaction Mechanism Start α,ω-Dinitrile Derivative Carbanion Resonance-Stabilized Carbanion Start->Carbanion Deprotonation Base Strong Base (e.g., NaH, KOtBu) Base->Carbanion Nucleophilic_Attack Intramolecular Nucleophilic Attack Carbanion->Nucleophilic_Attack Cyclic_Imine_Anion Cyclic Imine Anion Nucleophilic_Attack->Cyclic_Imine_Anion Protonation Protonation Cyclic_Imine_Anion->Protonation Enaminonitrile Cyclic Enaminonitrile (β-Enaminonitrile) Protonation->Enaminonitrile Ketone Cyclic Ketone Enaminonitrile->Ketone Hydrolysis Hydrolysis Acidic Hydrolysis Hydrolysis->Ketone

Caption: Mechanism of the Thorpe-Ziegler reaction.

Application Note: Synthesis of Thieno[2,3-b]pyridines

A significant application of the Thorpe-Ziegler reaction in medicinal chemistry is the synthesis of the thieno[2,3-b]pyridine scaffold.[7] This bicyclic heterocycle is a key component of several kinase inhibitors and other biologically active molecules. The synthesis typically begins with a 2-chloropyridine-3-carbonitrile derivative, which is then reacted with a mercaptoacetate ester. The resulting intermediate possesses two nitrile groups in a suitable arrangement for intramolecular cyclization.

Protocol: Synthesis of Ethyl 3-amino-4-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxylate

This protocol describes the synthesis of a thieno[2,3-b]pyridine derivative via a Thorpe-Ziegler cyclization.

Materials:

  • 2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Ethyl cyanoacetate

  • Sodium ethoxide (21% solution in ethanol)

  • Anhydrous Ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Preparation of the Dinitrile Intermediate:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (10 mmol) in anhydrous ethanol (50 mL).

    • To this solution, add ethyl cyanoacetate (12 mmol) followed by the dropwise addition of sodium ethoxide solution (15 mmol) over 15 minutes.

    • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

    • Acidify the aqueous mixture with concentrated hydrochloric acid to pH 2-3.

    • The precipitated product is collected by vacuum filtration, washed with cold water, and dried to afford the intermediate dinitrile.

  • Thorpe-Ziegler Cyclization:

    • To a solution of the dried dinitrile intermediate (5 mmol) in anhydrous ethanol (100 mL) in a 500 mL round-bottom flask, add sodium ethoxide solution (7.5 mmol).

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath for 1 hour.

    • Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether to obtain the crude cyclic enaminonitrile.

  • Hydrolysis to the Ketone:

    • The crude enaminonitrile is suspended in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (10 mL).

    • The mixture is heated at reflux for 2 hours.

    • After cooling, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the final thieno[2,3-b]pyridine derivative.

Parameter Value
Typical Yield 65-75%
Physical State Off-white to pale yellow solid
Key Analytical Data Confirm structure by ¹H NMR, ¹³C NMR, and MS

The Gewald Aminothiophene Synthesis: A Multicomponent Route to Bioactive Scaffolds

The Gewald reaction is a one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur, in the presence of a base.[8][9] This reaction is of immense value in drug discovery due to the prevalence of the 2-aminothiophene scaffold in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[10] Pyridylacetonitrile derivatives are excellent substrates for this reaction, providing access to thiophenes bearing a pyridyl substituent.

Expert Insights on Reaction Optimization

The choice of the base is crucial in the Gewald reaction. Morpholine or diethylamine are commonly used and are believed to play a role in activating the elemental sulfur.[9] The reaction is often carried out in polar protic solvents like ethanol or methanol, which facilitate the dissolution of the reactants and intermediates. Microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[8]

Mechanism of the Gewald Reaction

The reaction is initiated by a Knoevenagel condensation between the ketone/aldehyde and the activated nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the enolate of this intermediate. The exact mechanism of sulfur addition is still a subject of discussion, but it is believed to involve a thiirane intermediate which then rearranges and cyclizes to form the thiophene ring after tautomerization.[8]

Gewald_Reaction_Workflow cluster_1 Gewald Reaction Experimental Workflow Start Start Mix_Reactants Mix Ketone/Aldehyde, Pyridylacetonitrile Derivative, Elemental Sulfur, and Solvent Start->Mix_Reactants Add_Base Add Base (e.g., Morpholine) Mix_Reactants->Add_Base Heat Heat Reaction Mixture (Conventional or Microwave) Add_Base->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Collect Precipitate by Filtration Cool->Precipitate Wash Wash with Cold Solvent Precipitate->Wash Purify Purify by Recrystallization or Chromatography Wash->Purify End End Product: Polysubstituted 2-Amino-thiophene Purify->End

Sources

Application Notes & Protocols: 2-(4-Methylpyridin-2-yl)acetonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Synthetic Chemists

Introduction: Unveiling a Privileged Synthetic Intermediate

2-(4-Methylpyridin-2-yl)acetonitrile is a bifunctional reagent of significant interest to the synthetic organic chemistry community, particularly within pharmaceutical and agrochemical research.[1] Its structure is deceptively simple, yet it harbors a unique combination of reactive sites: a nucleophilic α-methylene bridge, a synthetically malleable nitrile group, and a basic pyridine ring. This trifecta of functionality makes it an exceptionally valuable precursor for constructing complex nitrogen-containing heterocyclic compounds, which are prominent scaffolds in a multitude of bioactive molecules.[1] This guide provides an in-depth look at the core reactivity of this building block and delivers field-proven protocols for its application in synthesizing high-value heterocyclic systems.

Physicochemical Properties & Handling

Proper handling and storage are paramount for ensuring the reagent's integrity and for laboratory safety. The compound is typically a liquid or low-melting solid and should be stored in a cool, dry, and well-ventilated area.[1][2]

PropertyValueReference(s)
CAS Number 38746-50-8[1][2][3][4]
Molecular Formula C₈H₈N₂[1][3][4]
Molecular Weight 132.16 g/mol [1][3]
Appearance Liquid[4]
Boiling Point 255.5 °C at 760 mmHg[3]
Density 1.056 g/cm³[3]
Storage 2-8°C, sealed, dry[1]

Core Reactivity: A Mechanistic Perspective

The synthetic utility of this compound stems from the distinct reactivity of its three key functional regions. Understanding these regions allows the synthetic chemist to strategically design multi-step syntheses.

  • The α-Methylene Bridge : The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic (pKa ≈ 31 in DMSO for acetonitrile) and can be readily removed by a suitable base.[5] This generates a stabilized carbanion that is a potent nucleophile, ideal for forming new carbon-carbon bonds through reactions like alkylations and condensations.[6]

  • The Nitrile Group : This versatile functional group is a linchpin for molecular elaboration. It can be:

    • Hydrolyzed to form primary amides or carboxylic acids.

    • Reduced to yield primary amines.

    • Utilized as a precursor in cycloaddition reactions to form various five-membered heterocycles.[7]

  • The Pyridine Ring : The nitrogen atom in the pyridine ring is basic and can act as a proton acceptor, a ligand for metal catalysts, or a directing group in subsequent reactions. The 4-methyl substituent provides a useful handle for characterization and can subtly influence the electronic properties of the ring system.

G cluster_molecule Reactivity Map of this compound mol N1(C(C(C=C(C=N1)C)C#N)=C2)=C3 n1 Pyridine Ring (Basicity, Ligand) n1->mol n2 α-Methylene Bridge (Nucleophilic Site) n2->mol n3 Nitrile Group (Versatile Handle) n3->mol

Caption: Key reactive sites of this compound.

Application Focus: Synthesis of Pyrazolylpyridine Scaffolds

Pyridyl-substituted pyrazoles are prevalent motifs in medicinal chemistry, valued for their diverse biological activities. The following protocols detail a reliable, two-step synthesis of a 3-amino-4-(4-methylpyridin-2-yl)pyrazole derivative, showcasing the utility of this compound as a powerful starting material. This procedure is adapted from a well-established synthesis using the analogous 2-pyridylacetonitrile.[6]

Protocol 1: Synthesis of 2-cyano-3-(dimethylamino)-3-(4-methylpyridin-2-yl)acrylonitrile (Enaminonitrile Intermediate)

This first step involves a condensation reaction where the activated methylene bridge attacks dimethylformamide dimethyl acetal (DMFDMA), a common one-carbon electrophile.

Causality Behind Experimental Choices:

  • Reagents: this compound provides the core scaffold and the nucleophilic methylene. DMFDMA serves as the electrophile and a dehydrating agent.

  • Solvent: A high-boiling, polar aprotic solvent like DMF or dioxane is often used to facilitate the reaction at elevated temperatures, though the reaction can sometimes be run neat.

  • Temperature: Refluxing is necessary to overcome the activation energy for the condensation and to drive off the methanol byproduct, pushing the equilibrium towards the product.

  • Work-up: The reaction is typically self-contained. Cooling often induces crystallization of the product, which can be isolated by simple filtration, making for a straightforward purification.

G start Start reagents Combine: 1. This compound 2. DMFDMA (1.2 eq) start->reagents reflux Reflux for 3-5 hours (Monitor by TLC) reagents->reflux cool Cool to Room Temp. (Induces Crystallization) reflux->cool filter Filter Solid Product cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product Enaminonitrile Product dry->product

Caption: Experimental workflow for the synthesis of the enaminonitrile intermediate.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (10 mmol, 1.32 g).

  • Add dimethylformamide dimethyl acetal (DMFDMA) (12 mmol, 1.43 g, 1.2 equivalents).

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature. The product will often precipitate as a solid.

  • If precipitation occurs, collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any residual DMFDMA.

  • Dry the product under vacuum to yield the enaminonitrile intermediate.

Protocol 2: Cyclization to 4-(4-Methylpyridin-2-yl)-2H-pyrazol-3-ylamine

The enaminonitrile product from Protocol 1 is a versatile intermediate. Its reaction with hydrazine hydrate proceeds via a nucleophilic attack on one of the nitrile groups, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring.[6]

Causality Behind Experimental Choices:

  • Reagents: The enaminonitrile provides the C-C-C backbone for the pyrazole ring. Hydrazine hydrate is the N-N source, acting as a dinucleophile.

  • Solvent: Ethanol is an excellent choice as it readily dissolves both reactants and the product often crystallizes out upon cooling, simplifying purification.

  • Microwave Irradiation: As demonstrated in related syntheses, microwave heating can dramatically reduce reaction times from hours to minutes by efficiently coupling with the polar solvent and reactants, accelerating the cyclization.[6] Conventional heating (reflux) is also effective but slower.

  • Purification: The desired product is often crystalline and can be purified by simple recrystallization from a suitable solvent like ethanol.

G Reaction Mechanism: From Building Block to Pyrazole start This compound dmf + DMFDMA start->dmf Condensation intermediate Enaminonitrile Intermediate dmf->intermediate hydrazine + Hydrazine Hydrate intermediate->hydrazine Cyclization product 4-(4-Methylpyridin-2-yl)-2H-pyrazol-3-ylamine hydrazine->product

Caption: Overall reaction pathway for the synthesis of the pyrazolylpyridine.

Step-by-Step Protocol:

  • In a microwave-safe reaction vial, combine the enaminonitrile intermediate from Protocol 1 (5 mmol) and hydrazine hydrate (80% solution, 5 mmol).

  • Add 5 mL of absolute ethanol to the vial.

  • Seal the vial and place it in a domestic or laboratory microwave reactor.

  • Irradiate the mixture for 2-5 minutes at a power setting that maintains a gentle reflux. (Alternatively, reflux the mixture in a round-bottom flask for 2-4 hours).

  • After the reaction is complete (monitored by TLC), cool the vial to room temperature.

  • The resulting solid product is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 4-(4-Methylpyridin-2-yl)-2H-pyrazol-3-ylamine.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (based on analogy[6])
Enaminonitrile Intermediate C₁₁H₁₂N₄200.24>80%
Pyrazolylpyridine Product C₉H₁₀N₄174.20>75%

Troubleshooting and Safety

  • Low Yield in Protocol 1: Ensure anhydrous conditions, as moisture can hydrolyze the DMFDMA reagent. Confirm the quality of the starting acetonitrile.

  • Incomplete Cyclization in Protocol 2: Increase the reaction time or the amount of hydrazine hydrate slightly (1.1 equivalents). Ensure the temperature is sufficient for reflux if using conventional heating.

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.[2] Acetonitriles are organic cyanides and should be handled with care to avoid inhalation, ingestion, or skin contact.[7]

Conclusion

This compound is a potent and adaptable building block for organic synthesis. Its inherent reactivity, when strategically harnessed, provides efficient and direct pathways to valuable heterocyclic structures. The protocols detailed herein for the synthesis of pyrazolylpyridines serve as a validated example of its utility, offering researchers a reliable method to access complex molecular architectures relevant to drug discovery and materials science.

References

  • MySkinRecipes. This compound.
  • Gao, C., et al. (2018). Synthesis of picolinamide amide derivatives. ResearchGate. Available from: [Link]

  • Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase. Available from: [Link]

  • Google Patents. US4369322A - Process for the production of substituted acetonitriles.
  • RSC Publishing. The crucial role of acetonitrile in the mechanism of Pd(ii)-catalyzed activation of polar vinyl monomers. National Institutes of Health. Available from: [Link]

  • Google Patents. UNITED STATES PATENT OFFICE. Available from: [Link]

  • Al-Adiwish, W. M., et al. (2008). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 13(10), 2457–2468. National Institutes of Health. Available from: [Link]

  • Google Patents. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
  • Google Patents. Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Google Patents. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Google Patents. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
  • SCIENCE & INNOVATION. OBTAINING HETEROGENEOUS CATALYSTS FOR ACETONITRILE SYNTHESIS. Available from: [Link]

  • Googleapis.com. PICOLINAMIDE AND PYRIMIDINE-4-CARBOXAMIDE COMPOUNDS, PROCESS FOR PREPARING AND PHARMACEUTICAL COMPOSITION COMPRISING THE SAME. Available from: [Link]

  • Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
  • ChemBK. 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile Request for Quotation. Available from: [Link]

  • RIVERLAND TRADING. Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. Available from: [Link]

  • MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available from: [Link]

  • Lab Alley. Acetonitrile in the Pharmaceutical Industry. Available from: [Link]

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Experimental procedure for alkylation of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Strategic C-Alkylation of 2-(4-Methylpyridin-2-yl)acetonitrile: A Detailed Protocol for the Synthesis of α-Substituted Pyridine Derivatives

Introduction

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its structure, featuring a reactive methylene group activated by both a pyridine ring and a nitrile moiety, makes it an ideal precursor for creating diverse molecular scaffolds.[1] The introduction of alkyl substituents at the α-position can significantly modulate the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. These alkylated derivatives are instrumental in the synthesis of novel nicotinic receptor ligands, enzyme inhibitors, and other bioactive compounds targeting a range of therapeutic areas, from neurological disorders to oncology.[1][2]

This application note provides a comprehensive, field-tested protocol for the efficient C-alkylation of this compound. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, emphasizes critical safety procedures for handling reactive reagents, and offers practical insights for troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for synthesizing α-alkylated pyridineacetonitrile derivatives.

Reaction Principle and Mechanism

The alkylation of this compound hinges on the pronounced acidity of the protons on the methylene carbon (the α-carbon). This acidity is a direct consequence of the electron-withdrawing effects of the adjacent nitrile group (-CN) and the pyridine ring, which stabilize the resulting conjugate base.

The reaction proceeds via a two-step mechanism:

  • Deprotonation: A strong, non-nucleophilic base is required to abstract a proton from the α-carbon. Sodium hydride (NaH) is an excellent choice for this transformation. It irreversibly deprotonates the acetonitrile to form a resonance-stabilized carbanion (an enolate-equivalent). The negative charge is delocalized over the α-carbon and the nitrogen atom of the nitrile group. Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is aprotic and effectively solvates the resulting sodium salt without reacting with the base or intermediate.[3]

  • Nucleophilic Attack (SN2): The generated carbanion is a potent nucleophile. It readily attacks an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), in a classic SN2 reaction. This step forms the new carbon-carbon bond, yielding the desired α-alkylated product.

The general mechanism is illustrated below.

Experimental_Workflow Figure 2: Experimental Workflow prep 1. Preparation - Dry glassware - Inert atmosphere (N₂/Ar) nah_wash 2. NaH Preparation - Weigh NaH dispersion - Wash with anhydrous hexanes prep->nah_wash reaction_setup 3. Reaction Setup - Add washed NaH to flask - Add anhydrous THF nah_wash->reaction_setup sm_add 4. Add Starting Material - Dissolve acetonitrile in THF - Add dropwise at 0 °C reaction_setup->sm_add deprotonation 5. Deprotonation - Stir at 0 °C to RT - Observe H₂ evolution sm_add->deprotonation alkylation 6. Alkylation - Cool to 0 °C - Add alkyl halide dropwise deprotonation->alkylation monitoring 7. Reaction Monitoring - Stir at RT - Track via TLC alkylation->monitoring quench 8. Quenching - Cool to 0 °C - **Slowly** add sat. NH₄Cl monitoring->quench workup 9. Work-up & Extraction - Add water & EtOAc - Separate layers, wash, dry quench->workup purify 10. Purification - Concentrate crude product - Purify by column chromatography workup->purify

Sources

Application Notes and Protocols for Cyclization Reactions with 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Pyridyl Building Block

2-(4-Methylpyridin-2-yl)acetonitrile is a versatile bifunctional reagent that has garnered significant attention in synthetic and medicinal chemistry.[1] Its structure, featuring an acidic α-methylene group, a nucleophilic nitrile, and a basic pyridine ring, provides multiple reactive sites for constructing complex heterocyclic scaffolds. These scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional materials, making efficient synthetic routes to them highly valuable.[1] This guide provides detailed application notes and protocols for key cyclization reactions utilizing this powerful building block, with a focus on mechanistic understanding and practical execution.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound stems from three key structural features:

  • Active Methylene Group: The protons on the carbon adjacent to both the pyridine ring and the nitrile group (the α-carbon) are acidic. This allows for easy deprotonation to form a stabilized carbanion, which can act as a potent nucleophile in a variety of condensation and addition reactions.

  • Nitrile Group: The carbon-nitrogen triple bond can participate in cycloaddition reactions or be hydrolyzed to other functional groups. It is a key participant in forming new heterocyclic rings.[2]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as an internal catalyst, a directing group for metal-catalyzed reactions, or a nucleophile itself in intramolecular cyclizations to form fused ring systems.[3]

Understanding these features allows for the rational design of synthetic pathways to a diverse array of heterocyclic products.

Application Note 1: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[4][5] When this compound is used as the active methylene component, it provides a direct route to the thieno[2,3-b]pyridine core, a scaffold found in compounds with applications as LHRH receptor antagonists and other therapeutic agents.

Principle and Mechanism

The reaction proceeds through three key steps catalyzed by a base, typically a secondary amine like morpholine or piperidine:[4][6]

  • Knoevenagel Condensation: The reaction begins with the base-catalyzed condensation between a ketone (e.g., cyclohexanone) and this compound to form an α,β-unsaturated nitrile intermediate.[4]

  • Michael Addition of Sulfur: Elemental sulfur adds to the activated intermediate.

  • Intramolecular Cyclization & Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothieno[2,3-b]pyridine product.[4]

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Tautomerization A Ketone + 2-(4-MePy)acetonitrile B α,β-Unsaturated Nitrile A->B Base (e.g., Morpholine) D Thiolate Adduct B->D Michael Addition C Elemental Sulfur (S8) C->D E Intramolecular Attack D->E Cyclization F 2-Aminothieno[2,3-b]pyridine E->F Tautomerization

Caption: Mechanism of the Gewald three-component reaction.

Experimental Protocol: Synthesis of 3-Amino-4-(4-methylpyridin-2-yl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-b]pyridine

This protocol is adapted from established methodologies for the synthesis of thieno[2,3-b]pyridines.[7]

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, this compound, cyclohexanone, and morpholine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add elemental sulfur to the mixture in one portion.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure thieno[2,3-b]pyridine derivative.

  • Dry the final product under vacuum.

Expert Insights:

  • Catalyst Choice: While morpholine is effective, other bases like piperidine or triethylamine can be used. The amount of base is catalytic; stoichiometric amounts are not required and can sometimes lead to side reactions.[8]

  • Solvent: Ethanol is a common and effective solvent. For less reactive ketones, a higher boiling solvent like N,N-dimethylformamide (DMF) may be beneficial.

  • Reaction Time: Reaction times can be significantly reduced by using microwave irradiation, often to as little as 10-20 minutes.[4]

Data Summary: Representative Yields
Ketone/AldehydeProduct ScopeTypical Yield
CyclohexanoneFused 6-membered ring75-90%
CyclopentanoneFused 5-membered ring70-85%
Acetone5,6-dimethyl substituted60-75%
Benzaldehyde4-phenyl substituted65-80%

Application Note 2: [2+2+2] Cycloaddition for Substituted Pyridine Synthesis

Transition metal-catalyzed [2+2+2] cycloadditions are a highly atom-economical method for constructing substituted aromatic rings.[9][10] In this approach, the nitrile group of this compound can react with two alkyne molecules to form a new, highly substituted pyridine ring, leading to complex bipyridine or terpyridine structures. Cobalt catalysts are particularly effective for this transformation.[11][12]

Principle and Mechanism

The catalytic cycle, often involving a cobalt(I) species, is thought to proceed as follows:

  • Oxidative Cyclization: The active cobalt catalyst coordinates to two alkyne molecules, which then undergo oxidative cyclization to form a five-membered cobaltacyclopentadiene intermediate.

  • Nitrile Insertion: The nitrile coordinates to the cobalt center and inserts into a cobalt-carbon bond, forming a seven-membered cobaltazacycloheptatriene intermediate.

  • Reductive Elimination: This intermediate undergoes reductive elimination to release the final substituted pyridine product and regenerate the active cobalt(I) catalyst, allowing the cycle to continue.

Cycloaddition_Workflow Start 2-(4-MePy)acetonitrile + 2x Alkyne Step1 Formation of Cobaltacyclopentadiene Start->Step1 Catalyst Co(I) Catalyst Catalyst->Step1 Step2 Nitrile Insertion into Co-C Bond Step1->Step2 + Nitrile Step3 Reductive Elimination Step2->Step3 Product Substituted Bipyridine Product Step3->Product Regen Regeneration of Co(I) Catalyst Step3->Regen Regen->Step1

Sources

Application Note: Versatile Synthesis of Heterocyclic Scaffolds from 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and bioactive molecules. The strategic selection of versatile starting materials is paramount for the efficient construction of diverse chemical libraries. 2-(4-Methylpyridin-2-yl)acetonitrile has emerged as a privileged building block in medicinal chemistry due to its dual reactivity, stemming from an activated methylene group and a nucleophilic pyridine ring system. This application note provides an in-depth guide for researchers and drug development professionals on the utilization of this precursor for the synthesis of high-value heterocyclic systems, including substituted indolizines, 2-aminothiophenes, and pyridopyrimidines. We present detailed, field-proven protocols, explain the mechanistic rationale behind the synthetic strategies, and offer insights into experimental design and troubleshooting.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery, nitrogen-containing heterocycles are of immense interest due to their prevalence in natural products and FDA-approved drugs.[1] The ability to rapidly access diverse and complex scaffolds from a common, readily available starting material is a significant accelerator in the development of new chemical entities. This compound serves as an exemplary precursor, offering multiple reaction handles for molecular elaboration.[2]

Its synthetic utility is primarily derived from two key structural features:

  • The α-Methylene Group: Positioned between the electron-withdrawing pyridine ring and the nitrile group, this methylene group is highly acidic (pKa ≈ 20-25 in DMSO). It can be readily deprotonated by a variety of bases to form a stabilized carbanion, which acts as a potent nucleophile in a wide range of C-C bond-forming reactions.[3][4]

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, particularly in cyclization reactions that form fused heterocyclic systems.

This combination of an active methylene nucleophile and a heterocyclic nitrogen atom within the same molecule enables a rich variety of annulation, cyclization, and multicomponent reactions.

G cluster_0 This compound cluster_1 Key Reactive Sites mol mol nuc_ch2 Nucleophilic α-Carbon (after deprotonation) nuc_n Nucleophilic Pyridine N

Figure 1: Key reactive sites of this compound.

Application I: Synthesis of Substituted Indolizines via Palladium-Catalyzed Annulation

Indolizines are nitrogen-fused bicyclic heterocycles that constitute the core of many alkaloids and pharmacologically active compounds, exhibiting anticancer, anti-inflammatory, and antioxidant properties.[5] Modern organometallic catalysis provides a powerful and direct route to these scaffolds, overcoming the limitations of classical multi-step syntheses.[6][7] A particularly effective strategy involves the palladium-catalyzed regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates.[5]

Mechanistic Rationale

The causality behind this transformation lies in the ability of a Pd(0) catalyst to oxidatively add to the propargyl carbonate, generating a reactive (σ-allenyl)palladium(II) intermediate. The stabilized carbanion of this compound then acts as the nucleophile, attacking the central carbon of the allene. The subsequent intramolecular cyclization, driven by the nucleophilic pyridine nitrogen, followed by reductive elimination, regenerates the Pd(0) catalyst and furnishes the indolizine product. The choice of phosphine ligand is critical for controlling regioselectivity.[5][7]

G pd0 Pd(0)L_n pd2_complex Oxidative Addition pd0->pd2_complex allenyl_pd (σ-allenyl)Pd(II) Intermediate pd2_complex->allenyl_pd nuc_attack Nucleophilic Attack by Acetonitrile Anion allenyl_pd->nuc_attack cyclization Intramolecular Cyclization (N-attack) nuc_attack->cyclization reductive_elim Reductive Elimination cyclization->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Indolizine Product reductive_elim->product propargyl Propargyl Carbonate propargyl->pd2_complex acetonitrile This compound + Base acetonitrile->nuc_attack

Figure 2: Simplified catalytic cycle for Pd-catalyzed indolizine synthesis.
Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Wu, Chen, and Yang (2017).[5]

Materials and Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate with oil bath

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Reagents: this compound, substituted propargyl carbonate, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), DPE-Phos (Bis(2-diphenylphosphinophenyl)ether), K₂CO₃ (Potassium Carbonate), Anhydrous DMSO (Dimethyl sulfoxide)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.5 mmol, 1.0 equiv), the desired propargyl carbonate (0.6 mmol, 1.2 equiv), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ (0.025 mmol, 5 mol%) and DPE-Phos (0.05 mmol, 10 mol%).

  • Reagent Addition: Add anhydrous DMSO (2.0 mL) to the Schlenk flask and stir for 5 minutes. Then, add the catalyst mixture to the reaction flask.

  • Reaction: Seal the flask and place it in a preheated oil bath at 140 °C. Stir vigorously for 16 hours.

  • Monitoring: The reaction can be monitored by TLC (Thin Layer Chromatography) or LC-MS to check for the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure indolizine product.

Data Summary & Trustworthiness

The protocol's reliability stems from its tolerance of various functional groups on the propargyl carbonate.

EntryR group on Propargyl CarbonateYield (%)[5]
1Phenyl61
24-Methylphenyl58
34-Methoxyphenyl55
42-Thienyl48
5n-Butyl45

Self-Validation & Troubleshooting:

  • Trustworthiness: The success of this reaction is critically dependent on maintaining an inert, anhydrous environment. Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.

  • Causality: The use of a bulky, electron-rich phosphine ligand like DPE-Phos is crucial for promoting the desired catalytic cycle and influencing regioselectivity. Simpler ligands may lead to different outcomes or lower yields.[5]

  • Troubleshooting: If low yields are observed, ensure the DMSO is truly anhydrous and that the reagents are pure. A slight excess of the propargyl carbonate is used to drive the reaction to completion. If side products are observed, purification via chromatography is essential.

Application II: Multicomponent Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald three-component reaction is a cornerstone of heterocyclic synthesis, providing a highly convergent and atom-economical pathway to polysubstituted 2-aminothiophenes.[8][9] These thiophene derivatives are prevalent in medicinal chemistry, serving as scaffolds for anti-inflammatory, antimicrobial, and antipsychotic drugs.[10] The reaction's power lies in its ability to construct the thiophene ring in a single pot from a ketone, an active methylene nitrile, and elemental sulfur.[11]

Mechanistic Rationale

The reaction is understood to proceed through a well-defined sequence. The first and rate-determining step is a base-catalyzed Knoevenagel condensation between the ketone and the active methylene group of this compound.[8] This forms a stable α,β-unsaturated nitrile intermediate. Subsequently, the sulfur adds to the activated methylene position, followed by an intramolecular cyclization where the terminal sulfur attacks the nitrile carbon. A final tautomerization yields the aromatic 2-aminothiophene ring.[8][12]

Gewald_Workflow start_node step1 Step 1: Knoevenagel Condensation (Base-catalyzed) start_node->step1 ketone Ketone / Aldehyde ketone->step1 acetonitrile This compound acetonitrile->step1 sulfur Elemental Sulfur (S₈) step2 Step 2: Sulfur Addition sulfur->step2 intermediate1 α,β-Unsaturated Nitrile Intermediate step1->intermediate1 intermediate1->step2 step3 Step 3: Intramolecular Cyclization & Tautomerization step2->step3 product 2-Aminothiophene Product step3->product

Figure 3: Logical workflow of the Gewald three-component reaction.
Detailed Experimental Protocol

This is a general, robust protocol for the Gewald reaction.

Materials and Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Reagents: A ketone (e.g., cyclohexanone), this compound, elemental sulfur (powder), a basic catalyst (e.g., morpholine or piperidine), and a solvent (e.g., ethanol or methanol).

Procedure:

  • Reagent Charging: In a 100 mL round-bottom flask, combine the ketone (10 mmol, 1.0 equiv), this compound (10 mmol, 1.0 equiv), and elemental sulfur (10 mmol, 1.0 equiv of S).

  • Solvent and Catalyst: Add 30 mL of ethanol to the flask, followed by the amine base, morpholine (10 mmol, 1.0 equiv).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction mixture will typically turn dark.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol if necessary.

Data Summary & Trustworthiness

The Gewald reaction is highly versatile, and yields are generally good to excellent for a range of substrates.

Ketone SubstrateTypical Yield (%)Key Consideration
Cyclohexanone85-95Highly reactive, clean product.
Acetophenone70-85Aryl ketones may require longer reaction times.[11]
Acetone65-80Volatility of acetone requires efficient reflux.
Diethyl ketone80-90Good reactivity.

Self-Validation & Troubleshooting:

  • Trustworthiness: This protocol is highly reproducible. The formation of a solid precipitate upon cooling is a strong indicator of a successful reaction. The identity and purity can be confirmed by melting point analysis, ¹H NMR, and ¹³C NMR.

  • Causality: The amine base plays a dual role: it catalyzes the initial Knoevenagel condensation and facilitates the subsequent steps of the reaction. While stoichiometric amounts are traditional, catalytic amounts can be used in some modern protocols.[10]

  • Troubleshooting: If the reaction fails to proceed, ensure the ketone is enolizable and not overly sterically hindered. If the product does not precipitate, the reaction mixture can be concentrated and purified by column chromatography. Some aryl ketones with electron-withdrawing groups may show limited reactivity under these conditions.[11]

Application III: A Proposed Strategy for Pyridopyrimidine Synthesis

Pyridopyrimidines are a class of fused heterocycles of significant interest in medicinal chemistry, with prominent examples including the CDK4/6 inhibitor Palbociclib used in breast cancer therapy.[1] The synthesis of these scaffolds often involves the cyclization of an aminopyridine derivative with a three-carbon unit. Using this compound, a logical approach involves its transformation into a reactive intermediate that can undergo cyclocondensation.

Proposed Synthetic Strategy

A robust strategy involves a two-step sequence:

  • Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA): The active methylene group of this compound can react with DMF-DMA to form a stable enaminonitrile intermediate. This reaction is well-precedented for related active methylene compounds.[3]

  • Cyclocondensation with an Amidine: The resulting enaminonitrile possesses an electrophilic carbon and a nucleophilic nitrogen atom, making it an ideal substrate for cyclization with amidines (or guanidine) to form the pyrimidine ring, yielding a 4-amino-pyridopyrimidine scaffold.

Pyridopyrimidine_Synthesis start_mol This compound step1 Step 1: Enaminonitrile Formation start_mol->step1 dmf_dma DMF-DMA dmf_dma->step1 amidine Amidine / Guanidine step2 Step 2: Cyclocondensation amidine->step2 intermediate Enaminonitrile Intermediate step1->intermediate intermediate->step2 product 4-Amino-pyridopyrimidine Scaffold step2->product

Figure 4: Proposed synthetic pathway to pyridopyrimidine scaffolds.
Detailed Protocol (Prophetic)

Step A: Synthesis of 3-(Dimethylamino)-2-(4-methylpyridin-2-yl)acrylonitrile

  • In a round-bottom flask, dissolve this compound (10 mmol) in 15 mL of anhydrous DMF.

  • Add dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol, 1.2 equiv).

  • Heat the mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction and remove the solvent under high vacuum to yield the crude enaminonitrile, which can often be used in the next step without further purification.

Step B: Synthesis of the 4-Amino-pyridopyrimidine

  • To a solution of the crude enaminonitrile (10 mmol) in 20 mL of a high-boiling solvent like n-butanol, add guanidine hydrochloride (12 mmol, 1.2 equiv) and a base such as sodium ethoxide (15 mmol, 1.5 equiv).

  • Heat the mixture to reflux (approx. 118 °C) for 8-12 hours.

  • Cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~7-8 with acetic acid.

  • The product may precipitate and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purify the crude product by recrystallization or silica gel chromatography.

Trustworthiness & Validation
  • Rationale: This proposed route is based on well-established reactivity patterns for both active methylene compounds and enaminonitriles in pyrimidine synthesis.[3][13]

  • Validation: The structure of the intermediate enaminonitrile and the final pyridopyrimidine product must be rigorously confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry). ¹H NMR will be particularly useful for observing the disappearance of the methylene protons and the appearance of a new vinyl proton in the intermediate, followed by the appearance of the characteristic pyrimidine ring protons in the final product.

Summary and Outlook

This compound is a powerful and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. Its readily accessible reactive sites enable participation in advanced organometallic cross-coupling reactions, robust multicomponent reactions, and strategic cyclocondensation pathways. The protocols and strategies outlined in this note for the synthesis of indolizines, 2-aminothiophenes, and pyridopyrimidines provide a solid foundation for researchers in drug discovery and process development. Future applications could explore its use in Thorpe-Ziegler type intramolecular cyclizations (if derivatized into a dinitrile)[14][15] or as a synthon in the construction of other complex fused N-heterocycles.

References

  • MySkinRecipes. This compound.
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  • ResearchGate.
  • Organic Chemistry Portal. Synthesis of indolizines.
  • Wikipedia. Thorpe reaction.
  • Wu, T., Chen, M., & Yang, Y. (2017). Synthesis of Indolizines via Palladium Catalyzed Annulation of Propargyl Carbonates and 2-(Pyridin-2-yl)acetonitrile Derivatives. The Journal of Organic Chemistry, 82(21), 11304–11309.
  • Al-Naggar, A. A. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(1), 223-233.
  • Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction.
  • Gao, Y., et al. (2023). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. Molecules, 28(13), 5085.
  • Chem-St
  • Zhang, M., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3249.
  • Reddy, C. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • ResearchGate. (2025).
  • Prie, G., et al. (2021).
  • Leadbeater, N. E., & Marco, M. (2002). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 7(9), 664-670.
  • Wikipedia. Gewald reaction.
  • Sabanis, R. O., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Current Organic Chemistry. (2022). A Review on Medicinally Important Heterocyclic Compounds.
  • Organic Chemistry Portal. Gewald Reaction.
  • Li, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. International Journal of Molecular Sciences, 24(8), 7356.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing 2-(4-Methylpyridin-2-yl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to enhance the yield and purity of this valuable pharmaceutical intermediate.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered in this synthesis.

I. Core Synthesis Strategy and Mechanism

The primary and most reliable method for synthesizing this compound involves the nucleophilic substitution of a leaving group at the 2-methyl position of a 4-methylpyridine derivative with a cyanide salt. A common and effective precursor is 2-(chloromethyl)-4-methylpyridine.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the desired carbon-carbon bond.

Caption: SN2 mechanism for the synthesis of this compound.

II. Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound from 2-(chloromethyl)-4-methylpyridine hydrochloride.

Materials:

  • 2-(chloromethyl)-4-methylpyridine hydrochloride

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Preparation of the Free Base: In a flask, dissolve 2-(chloromethyl)-4-methylpyridine hydrochloride in water and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is ~8. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free base of 2-(chloromethyl)-4-methylpyridine as an oil.

  • Cyanation Reaction: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve sodium cyanide in anhydrous DMSO. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment. To this solution, add the 2-(chloromethyl)-4-methylpyridine oil dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-60°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts and wash them twice with brine to remove residual DMSO. Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions to improve your experimental outcomes.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Work-up/Purification Issues start Low or No Product Yield check_reagents Verify Starting Material and Reagent Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Work-up and Purification Steps start->check_workup reagent_purity Impure Starting Material? check_reagents->reagent_purity cyanide_quality Decomposed NaCN? check_reagents->cyanide_quality solvent_wet Wet Solvent (DMSO)? check_reagents->solvent_wet temp_issue Incorrect Temperature? check_conditions->temp_issue time_issue Insufficient Reaction Time? check_conditions->time_issue atmosphere_issue Air/Moisture Contamination? check_conditions->atmosphere_issue extraction_issue Inefficient Extraction? check_workup->extraction_issue purification_loss Product Loss During Purification? check_workup->purification_loss solution Implement Corrective Actions and Re-run Experiment reagent_purity->solution cyanide_quality->solution solvent_wet->solution temp_issue->solution time_issue->solution atmosphere_issue->solution extraction_issue->solution purification_loss->solution

Caption: A workflow for troubleshooting low-yield synthesis.

Common Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of 2-(chloromethyl)-4-methylpyridine: The starting material may have decomposed or contain impurities. 2. Inactive sodium cyanide: NaCN can degrade upon exposure to moisture and air. 3. Presence of water in the reaction: Water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[2] 4. Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.1. Verify the purity of the starting material using NMR or GC-MS. If necessary, purify the starting material before use. 2. Use freshly opened, high-purity sodium cyanide. Store NaCN in a desiccator. 3. Ensure all glassware is flame-dried, and use anhydrous DMSO. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] 4. Optimize the reaction temperature. Start at the recommended 50-60°C and adjust as needed based on reaction monitoring.
Presence of Impurities in the Final Product 1. Unreacted starting material: The reaction may not have gone to completion. 2. Formation of 2-(4-methylpyridin-2-yl)acetamide: Hydrolysis of the nitrile product during work-up. 3. Formation of dimeric byproducts: Self-condensation of the starting material or product.1. Increase the reaction time or temperature slightly. Ensure efficient stirring. 2. Perform the aqueous work-up quickly and at a low temperature. Avoid strongly acidic or basic conditions during work-up. 3. Use a higher dilution of the reactants. This can disfavor bimolecular side reactions.
Difficulty in Product Isolation 1. Product is soluble in the aqueous phase: Inefficient extraction from the work-up solution. 2. Emulsion formation during extraction: This can lead to significant product loss.1. Increase the number of extractions with ethyl acetate. Saturating the aqueous layer with sodium chloride (brining out) can also improve extraction efficiency. 2. Filter the emulsion through a pad of diatomaceous earth. Adding a small amount of brine can also help to break up emulsions.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material?

A1: Yes, an alternative route involves the cyanation of a 4-methyl-2-picoline-N-oxide derivative. This method typically involves activation of the N-oxide followed by reaction with a cyanide source. A detailed procedure for a similar transformation can be found in Organic Syntheses.[4] However, this adds an extra step (the N-oxidation of 4-methyl-2-picoline) to your synthesis.

Q2: What is the role of DMSO as a solvent?

A2: Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction because it is a polar aprotic solvent that can dissolve both the organic starting material and the inorganic sodium cyanide. Its high boiling point also allows for a good temperature range for reaction optimization.

Q3: My reaction is very slow. What can I do to speed it up?

A3: If the reaction is proceeding slowly, you can try a few things. First, ensure your reagents are pure and anhydrous. Second, you can incrementally increase the reaction temperature, for example, to 70-80°C, while carefully monitoring for the formation of byproducts. Finally, ensure that the reaction mixture is being stirred efficiently to ensure good mixing of the reactants.

Q4: Are there any specific safety precautions I should take?

A4: Absolutely. Sodium cyanide is a highly toxic substance and should be handled with extreme care in a chemical fume hood. Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with acid, highly toxic hydrogen cyanide gas is released. Have an emergency plan and appropriate quenching agents (e.g., sodium hypochlorite solution) readily available.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques. 1H and 13C NMR spectroscopy will confirm the chemical structure. Gas chromatography-mass spectrometry (GC-MS) can be used to determine the purity and identify any volatile impurities. High-performance liquid chromatography (HPLC) is also a valuable tool for assessing purity.

V. References

  • CN103936670B - The synthetic method of 2-cyano group-3-picoline - Google Patents. (URL: )

  • 2-cyano-6-methylpyridine - Organic Syntheses Procedure. (URL: [Link])

  • This compound - MySkinRecipes. (URL: [Link])

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH. (URL: [Link])

  • CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents. (URL: )

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (URL: [Link])

  • Synthesis of 2-methoxy-2-(2-pyridyl)acetonitrile - PrepChem.com. (URL: [Link])

  • CN108863915B - Synthesis method of fluopyram intermediate 2- [ 3-chloro-5 (trifluoromethyl) pyridine-2-yl ] acetonitrile - Google Patents. (URL: )

  • Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. (URL: )

  • 2-Methylpyridine - Wikipedia. (URL: [Link])

  • Synthesis of 2-methyl pyridine by acetylene acetonitrile method - Google Patents. (URL: )

  • The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety - ResearchGate. (URL: [Link])

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (URL: [Link])

  • Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). - ResearchGate. (URL: [Link])

  • Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile | Organic Letters - ACS Publications. (URL: [Link])

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (URL: [Link])

  • Cyanide, colorimetric, pyridine?pyrazolone. (URL: [Link])

  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Pyridine: Synthesis, reactions and medicinal uses | PPTX - Slideshare. (URL: [Link])

Sources

Technical Support Center: Purification of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-Methylpyridin-2-yl)acetonitrile (CAS 38746-50-8), a key intermediate in medicinal and agrochemical synthesis.[1] The methodologies described herein are grounded in fundamental chemical principles and validated through practical application, ensuring reliability and reproducibility.

Section 1: Initial Purity Assessment & Purification Strategy

Before any purification attempt, a preliminary analysis of the crude reaction mixture is paramount. This initial assessment dictates the most efficient purification strategy, saving valuable time and resources. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.

Initial Assessment via TLC:

  • Spotting: Dissolve a small sample of the crude mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it on a silica gel TLC plate.

  • Elution: Develop the plate using a solvent system of intermediate polarity, such as 70:30 Hexane:Ethyl Acetate.

  • Visualization: Visualize the plate under UV light (254 nm). The pyridine ring is UV active.

  • Analysis:

    • A single major spot: Suggests high initial purity, and direct recrystallization may be sufficient.

    • Multiple spots: Indicates the presence of impurities. The relative positions (Rf values) provide clues about their polarity.

    • Baseline material: Suggests highly polar impurities or inorganic salts.

    • Streaking: May indicate an overloaded sample or acidic/basic impurities interacting strongly with the silica gel.

The results of this simple analysis will guide you through the following decision-making workflow.

Purification_Workflow Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC HighPurity High Purity? (One Major Spot) TLC->HighPurity  Assess Spot Pattern Complex Complex Mixture? (Multiple Spots) TLC->Complex PolarImp Polar/Baseline Impurities? TLC->PolarImp Recrys Proceed to Recrystallization HighPurity->Recrys Yes Column Proceed to Column Chromatography Complex->Column Yes AcidBase Perform Acid-Base Extraction PolarImp->AcidBase Yes Final Final Purity Check (HPLC, NMR) Recrys->Final AcidBase->Column If still impure AcidBase->Final If pure Column->Recrys For final polishing Column->Final

Caption: Purification strategy decision workflow.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My crude product is a dark, intractable oil. How should I begin the workup?

A: Dark, oily crude products often contain polymeric byproducts, residual high-boiling solvents (like DMF or DMSO), and colored impurities. A robust initial cleanup using liquid-liquid extraction is the most effective approach. Given that the target molecule contains a basic pyridine nitrogen, an acid-base extraction is the method of choice. This technique expertly separates the basic product from neutral and acidic impurities.[2][3]

The underlying principle involves converting the water-insoluble basic compound into a water-soluble salt by treatment with an acid. Neutral impurities remain in the organic phase, while acidic impurities could be removed beforehand with a basic wash. After separating the layers, the aqueous layer containing the protonated product is basified to regenerate the free base, which can then be isolated.[4]

Q2: How do I perform an acid-base extraction to remove neutral or acidic impurities?

A: This is a cornerstone technique for purifying pyridine-containing compounds. The following protocol provides a self-validating system for isolating your target molecule.

AcidBase_Extraction cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase start Crude Mixture (Product + Neutral Impurities) wash Wash with aq. NaHCO3 (Removes Acidic Impurities) start->wash extract Extract with 1M HCl (aq) wash->extract neutral Organic Layer: Neutral Impurities (Discard) extract->neutral product_salt Aqueous Layer: Protonated Product [Product-H]+Cl- extract->product_salt Phase Transfer basify Basify with 2M NaOH (aq) to pH > 9 product_salt->basify product_free Precipitated/Oily Product (Free Base) basify->product_free extract_back Extract back into Fresh Ethyl Acetate product_free->extract_back product_final Organic Layer: Pure Product extract_back->product_final

Caption: Workflow for acid-base extraction purification.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (100 mL).

  • Optional Base Wash: If acidic impurities are suspected, transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Drain and discard the aqueous (lower) layer.[5]

  • Acid Extraction: Add 1 M hydrochloric acid (HCl) (50 mL) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[6]

  • Layer Separation: Allow the layers to separate. The protonated product is now in the aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. To maximize recovery, repeat the extraction on the organic layer with another 25 mL of 1 M HCl and combine the aqueous extracts. The remaining organic layer, containing neutral impurities, can be discarded.

  • Regeneration of Product: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is strongly basic (pH > 9, check with pH paper). The product should precipitate as a solid or separate as an oil.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) and allow it to air-dry.[3]

    • If an oil separates: Extract the product back into a fresh portion of ethyl acetate or DCM (2 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Check: Analyze the recovered product by TLC against the crude material to confirm the removal of impurities.

Q3: TLC shows impurities with similar Rf values to my product. What is the best chromatographic approach?

A: When impurities have similar polarity to the product, flash column chromatography is the preferred method. The choice of solvent system (eluent) is critical for achieving separation and should be optimized using TLC first.

Table 1: Recommended Solvent Systems for Flash Chromatography

Solvent SystemPolarityCharacteristics & Best Use
Hexane / Ethyl AcetateLow to MediumExcellent general-purpose system. Start with a low ratio of ethyl acetate (e.g., 9:1) and gradually increase polarity.
Dichloromethane (DCM) / MethanolMedium to HighEffective for more polar compounds. Caution: Methanol's high polarity can sometimes lead to poor separation if gradients are not shallow enough.[7]
Dichloromethane (DCM) / AcetonitrileMedium to HighAn excellent alternative to DCM/Methanol. Acetonitrile is aprotic and can provide different selectivity, sometimes improving separation of challenging mixtures.[7]

Detailed Protocol: Flash Column Chromatography

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.[8]

  • Sample Loading: Dissolve your semi-purified product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading a liquid solution.[8] Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent to the column. Apply positive pressure (using a pipette bulb or compressed air) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine & Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Q4: My product is a solid and appears mostly pure after extraction. How can I get it to analytical grade?

A: Recrystallization is the ultimate step for achieving high purity for solid compounds. The principle is to dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solvent (mother liquor).[9][10]

Detailed Protocol: Recrystallization

  • Solvent Selection: The ideal solvent will dissolve this compound poorly at room temperature but very well at its boiling point. Based on related structures, good candidates to test are ethanol, isopropanol, or a two-solvent system like ethyl acetate/hexane.[11]

  • Dissolution: Place the solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the absolute minimum amount of hot solvent is crucial for good recovery.[12]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of large, pure crystals.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure compound.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-20 minutes to maximize precipitation. Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

  • Purity Confirmation: Determine the melting point of the dried crystals. A pure compound will have a sharp melting range.[10] Analyze by HPLC or NMR to confirm the absence of impurities.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • Weldegrima, A. S. (2021). A Microscale Approach to Organic Laboratory Techniques (3rd ed.). Cengage. (General principles adapted from standard organic chemistry lab manuals discussing acid-base extraction.) [Referenced via search results[5] and[3]]

  • Al-Naggar, A. A., et al. (2012). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 17(5), 5693-5704. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound.
  • Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]

  • Nichols, L. (n.d.). Extraction. Chemistry LibreTexts. (General principles adapted from various extraction theory pages.) [Referenced via search results[2] and[3]]

  • MIT Digital Lab Techniques Manual. (2007). Recrystallization. MIT OpenCourseWare. Retrieved from [Link]

  • Biotage. (2023). Benefits of acetonitrile over methanol in normal-phase flash column chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides targeted troubleshooting for common side products encountered during the synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile. The following question-and-answer format addresses specific experimental issues with in-depth explanations and actionable protocols.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is yielding a significant amount of a dimeric side product, leading to a complex purification process. What is causing this and how can it be prevented?

A1: Dimerization is a common side reaction in the synthesis of pyridylacetonitriles, especially under strongly basic conditions. The methylene bridge in these compounds is susceptible to deprotonation, forming a resonance-stabilized carbanion. This nucleophilic carbanion can then attack the electrophilic carbon of the nitrile group of another molecule, leading to the formation of a dimeric species.

To mitigate dimerization, consider the following strategies:

  • Choice of Base: Employing a milder base can reduce the rate of carbanion formation. For instance, switching from sodium hydride (NaH) to potassium carbonate (K₂CO₃) can often suppress dimerization.

  • Temperature Control: Running the reaction at lower temperatures will decrease the rate of the dimerization reaction more significantly than the desired reaction.

  • Slow Reagent Addition: Adding the base slowly to the reaction mixture ensures that the concentration of the carbanion remains low at any given time, thus minimizing the chance of dimerization.

Condition Likelihood of Dimerization Recommended Action
Strong Base (e.g., NaH, LDA)HighSwitch to a weaker base like K₂CO₃ or an organic base.
High TemperatureHighMaintain the reaction at a lower temperature (e.g., 0-25°C).
Rapid Base AdditionHighAdd the base portion-wise or via a syringe pump over an extended period.
Q2: I've noticed the formation of 2-(4-methylpyridin-2-yl)acetamide in my final product. How does this hydrolysis occur and what are the best practices to avoid it?

A2: The presence of 2-(4-methylpyridin-2-yl)acetamide indicates hydrolysis of the nitrile group. This can happen under either acidic or basic conditions, often during the reaction work-up. The nitrile group is susceptible to nucleophilic attack by water, which can be catalyzed by acids or bases.[1]

To prevent hydrolysis, implement the following precautions:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[2]

  • Work-up pH Control: During the aqueous work-up, carefully control the pH. If an acidic or basic wash is necessary, perform it quickly and at a low temperature to minimize the contact time that could lead to hydrolysis.

  • Solvent Choice: Using aprotic solvents can help to minimize the presence of water and reduce the likelihood of hydrolysis.

Q3: My reaction mixture has turned a dark brown or black color, and the yield of the desired product is very low. What could be the cause?

A3: Dark coloration and low yield are often indicative of polymerization or decomposition of the starting materials or product. Pyridine-containing compounds can be sensitive to strong bases and high temperatures, which can lead to complex side reactions and the formation of polymeric tars.

To troubleshoot this issue, consider these steps:

  • Optimize Reaction Temperature: Determine the lowest effective temperature for the reaction to proceed at a reasonable rate. This can often be achieved by starting at a low temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS.[3]

  • Inert Atmosphere: As mentioned previously, performing the reaction under an inert atmosphere can prevent oxidative side reactions that may contribute to the formation of colored impurities.[3]

  • Purification of Starting Materials: Impurities in the starting materials can sometimes act as catalysts for decomposition. Ensure the purity of your starting materials before beginning the synthesis.[4]

Experimental Protocols

Protocol 1: Minimizing Dimerization via Controlled Basification
  • To a solution of 2-chloro-4-methylpyridine (1.0 eq) and malononitrile (1.2 eq) in anhydrous DMF (10 mL/g of starting material) under a nitrogen atmosphere, add potassium carbonate (2.0 eq) portion-wise over 1 hour at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SM Starting Materials (2-halo-4-methylpyridine + Cyanide Source) Base Base Addition SM->Base Reaction Initiation Carbanion Pyridylacetonitrile Carbanion (Reactive Intermediate) Base->Carbanion Deprotonation Desired_Product This compound (Desired Product) Carbanion->Desired_Product Protonation Dimer Dimeric Side Product Carbanion->Dimer Nucleophilic Attack on another molecule Workup Aqueous Work-up Desired_Product->Workup Hydrolysis_Product Amide Side Product (Hydrolysis) Workup->Hydrolysis_Product Presence of H₂O (Acid/Base Catalyzed)

Caption: Reaction pathway and formation of common side products.

start Low Yield or Impure Product check_dimer Check for Dimerization (e.g., by LC-MS) start->check_dimer check_hydrolysis Check for Amide Impurity (e.g., by IR or NMR) check_dimer->check_hydrolysis No sol_dimer Use Milder Base Lower Temperature Slow Addition check_dimer->sol_dimer Yes check_color Dark Reaction Color? check_hydrolysis->check_color No sol_hydrolysis Use Anhydrous Conditions Control Work-up pH check_hydrolysis->sol_hydrolysis Yes sol_color Lower Temperature Inert Atmosphere Purify Reagents check_color->sol_color Yes end Improved Synthesis check_color->end No sol_dimer->end sol_hydrolysis->end sol_color->end

Caption: Troubleshooting workflow for synthesis issues.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Aminomethylpyridine Derivatives.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile.
  • BenchChem. (2025). Troubleshooting common issues in substituted pyridine synthesis.
  • National Institutes of Health. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines.
  • CymitQuimica. (n.d.). This compound.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-5-(bromomethyl)pyridine.
  • ECHEMI. (n.d.). This compound.

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Technical Support Center: By-product Analysis in Reactions of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-methylpyridin-2-yl)acetonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding by-product formation in various chemical transformations involving this versatile building block. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of common impurities, thereby streamlining your synthetic workflows and ensuring the purity of your target molecules.

Introduction: The Reactivity Profile of this compound

This compound is a valuable intermediate in medicinal chemistry and materials science due to its unique structural features: a nucleophilic methylene group activated by the nitrile, and a pyridine ring that can participate in a variety of reactions.[1] This inherent reactivity, while advantageous, can also lead to the formation of undesired by-products. Understanding the interplay between the acidic methylene protons, the electrophilic nitrile carbon, and the basic pyridine nitrogen is crucial for controlling reaction outcomes.

This guide will delve into specific issues encountered during common reactions such as alkylations, condensations, and cyclizations, providing not only solutions but also the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Hydrolysis-Related Impurities

Question 1: I'm observing a new, more polar spot on my TLC plate that wasn't present in my starting material. Mass spectrometry suggests a mass increase of 18 amu. What is this by-product?

Answer: This is a classic case of nitrile hydrolysis, a common side reaction when working with acetonitriles, especially in the presence of acid or base and water. The observed mass increase of 18 amu strongly indicates the formation of 2-(4-methylpyridin-2-yl)acetamide .

  • Causality: The nitrile group is susceptible to nucleophilic attack by water. Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for attack by water. Under basic conditions, hydroxide directly attacks the nitrile carbon. The initial product is an imidic acid, which tautomerizes to the more stable amide.[2]

  • Troubleshooting & Prevention:

    • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Control of pH: During workup, maintain a neutral or slightly basic pH if the desired product is sensitive to acid-catalyzed hydrolysis.

    • Temperature Management: Avoid excessive heating, as this can accelerate the rate of hydrolysis.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times, which can increase the likelihood of hydrolysis.

Question 2: My primary by-product has a mass corresponding to the carboxylic acid, not the amide. How did this happen and how can I favor amide formation?

Answer: The formation of 2-(4-methylpyridin-2-yl)acetic acid indicates that the hydrolysis has proceeded beyond the initial amide stage.

  • Causality: Amides can undergo further hydrolysis to carboxylic acids under both acidic and basic conditions, typically requiring more forcing conditions (higher temperatures, stronger acid/base) than the initial nitrile hydrolysis.[2]

  • Troubleshooting & Prevention:

    • Milder Reaction Conditions: To isolate the amide, use milder hydrolysis conditions. For base-catalyzed hydrolysis, a stoichiometric amount of a weaker base at lower temperatures may be sufficient.

    • Controlled Hydrolysis: For selective conversion to the amide, consider using controlled hydrolysis methods. For instance, the use of a TFA-H₂SO₄ mixture has been reported for the selective conversion of nitriles to amides.

    • Purification: If a mixture of amide and carboxylic acid is formed, they can often be separated by extraction. The carboxylic acid will be soluble in a basic aqueous solution, while the amide will remain in the organic layer.

Category 2: By-products from Carbon-Carbon Bond Forming Reactions

Question 3: In my base-catalyzed alkylation of this compound with an alkyl halide, I'm seeing a significant amount of a di-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer: The formation of a di-alkylated by-product, 2-(4-methylpyridin-2-yl)-2-alkylacetonitrile , arises from the deprotonation of the mono-alkylated product, which can then react with another equivalent of the alkyl halide.

  • Causality: The methine proton in the mono-alkylated product is still acidic and can be removed by the base, creating a new nucleophile that competes for the alkyl halide.

  • Troubleshooting & Prevention:

    • Stoichiometry of the Base: Use of a slight excess or stoichiometric amount of a strong, non-nucleophilic base (e.g., NaH, LDA) can help to fully deprotonate the starting material before significant alkylation occurs.

    • Slow Addition of Alkylating Agent: Adding the alkyl halide slowly to the solution of the deprotonated starting material can help to maintain a low concentration of the alkylating agent, favoring reaction with the more abundant starting material anion.

    • Temperature Control: Running the reaction at lower temperatures can help to control the rate of the second alkylation.

    • Choice of Base: A very strong base that rapidly and completely deprotonates the starting material can sometimes improve selectivity.

Question 4: During a Knoevenagel condensation with an aromatic aldehyde, I'm observing a complex mixture of products and some starting material remains unreacted. What could be the issue?

Answer: Knoevenagel condensations are generally efficient, but several side reactions can occur, leading to a complex product mixture.[1]

  • Causality:

    • Self-condensation of the Aldehyde: If a strong base is used, the aldehyde can undergo self-condensation (an aldol reaction).

    • Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated nitrile, which can act as a Michael acceptor. Another molecule of the deprotonated this compound can add to this product.

    • Retro-Knoevenagel Reaction: The condensation is a reversible reaction and under certain conditions, the product can revert to the starting materials.

  • Troubleshooting & Prevention:

    • Catalyst Choice: Use a weak base catalyst like piperidine or pyridine to avoid self-condensation of the aldehyde.

    • Reaction Conditions: The Doebner modification, using pyridine as a solvent, can be effective, especially if one of the activating groups is a carboxylic acid.[1]

    • Stoichiometry: Use a slight excess of the active methylene compound to ensure complete consumption of the aldehyde.

    • Removal of Water: In some cases, removal of the water formed during the condensation can drive the reaction to completion. This can be achieved using a Dean-Stark apparatus.

Question 5: I attempted a Thorpe-Ziegler type self-condensation and obtained a complex mixture of oligomers instead of the expected cyclic product. What went wrong?

Answer: The Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of dinitriles to form cyclic β-enaminonitriles, can be prone to polymerization if the cyclization step is not efficient. While your starting material is a mono-nitrile, base-catalyzed self-condensation can still lead to dimers and oligomers. An unexpected Thorpe-type reaction has been observed even when not intended.[3]

  • Causality: The initial intermolecular condensation to form a dimer is often faster than the subsequent intramolecular cyclization. This can lead to a cascade of intermolecular reactions, resulting in a mixture of linear oligomers.

  • Troubleshooting & Prevention:

    • High Dilution: Performing the reaction under high dilution conditions favors intramolecular reactions over intermolecular ones.

    • Strong, Hindered Base: A strong, sterically hindered base can promote the initial deprotonation while minimizing side reactions.

    • Careful Temperature Control: The optimal temperature for cyclization may be different from the temperature that favors intermolecular condensation. Experiment with different temperature profiles.

Analytical Protocols & Data Interpretation

Protocol 1: General LC-MS Method for Impurity Profiling

A robust Liquid Chromatography-Mass Spectrometry (LC-MS) method is invaluable for identifying and quantifying by-products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute all compounds, and then re-equilibrate.

  • Detection: Use both a UV detector (monitoring at a wavelength where your compounds of interest absorb) and a mass spectrometer in positive electrospray ionization (ESI+) mode. The pyridine moiety will readily protonate.

  • Data Analysis: Look for peaks in the chromatogram that are not present in your starting material. Analyze the mass spectrum of each new peak to determine its molecular weight and compare it to the expected masses of potential by-products.

Potential By-product Expected Mass Change from Starting Material (132.16 g/mol )
2-(4-methylpyridin-2-yl)acetamide+18.02 g/mol (m/z = 151.08 [M+H]⁺)
2-(4-methylpyridin-2-yl)acetic acid+19.00 g/mol (m/z = 152.07 [M+H]⁺)
Mono-alkylated product+ Mass of alkyl group
Di-alkylated product+ 2 x Mass of alkyl group
Dimer+ 132.16 g/mol (m/z = 265.14 [M+H]⁺)

Protocol 2: NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of isolated by-products.

  • ¹H NMR:

    • Hydrolysis to Amide: The characteristic singlet for the methylene protons will remain, and two new broad singlets for the -NH₂ protons will appear.

    • Hydrolysis to Carboxylic Acid: The methylene singlet will still be present, and a very broad singlet for the carboxylic acid proton will appear far downfield.

    • Alkylation: The integration of the methylene singlet will decrease, and new signals corresponding to the added alkyl group will appear. For di-alkylation, the methylene singlet will disappear completely.

  • ¹³C NMR:

    • Hydrolysis: The nitrile carbon signal (around 118 ppm) will be replaced by a carbonyl carbon signal (around 170-180 ppm).

    • Alkylation: New signals for the alkyl group carbons will be observed.

Visualizing Reaction Pathways

The following diagrams illustrate the formation of common by-products.

Hydrolysis Start This compound Amide 2-(4-Methylpyridin-2-yl)acetamide Start->Amide + H₂O (mild acid/base) Acid 2-(4-Methylpyridin-2-yl)acetic acid Amide->Acid + H₂O (strong acid/base, heat)

Caption: Hydrolysis pathway of this compound.

Alkylation Start This compound Monoalkyl Mono-alkylated Product Start->Monoalkyl + R-X, Base Dialkyl Di-alkylated Product Monoalkyl->Dialkyl + R-X, Base

Sources

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this valuable heterocyclic intermediate.[1] Our approach is rooted in explaining the causal relationships behind experimental choices to empower you to resolve challenges effectively.

Section 1: Synthesis Overview and Core Principles

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) pathway. This involves the displacement of a suitable leaving group (e.g., a halide) from the 2-position of the 4-methylpyridine ring by a cyanomethyl anion. The reactivity of the methylene group in acetonitrile is a key aspect, as it can be deprotonated by a strong base to form a potent nucleophile.[2]

General Reaction Scheme

The most common approach involves reacting a 2-halo-4-methylpyridine with acetonitrile in the presence of a strong base.

Caption: General SNAr synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in this synthesis?

A: The most critical factor is ensuring the complete and efficient deprotonation of acetonitrile to form the cyanomethyl anion (-CH2CN). This requires a sufficiently strong, non-nucleophilic base and strictly anhydrous (moisture-free) conditions.[3] Any residual water will quench the base and the anion, halting the reaction.

Q2: Which starting material is better: 2-chloro-4-methylpyridine or 2-bromo-4-methylpyridine?

A: While both are viable, 2-bromo-4-methylpyridine is generally more reactive than its chloro-analogue in SNAr reactions due to bromine being a better leaving group. However, 2-chloro-4-methylpyridine is often more cost-effective. If you experience low conversion with the chloro-substrate, switching to the bromo- anologue or employing more forcing conditions (higher temperature) may be necessary.

Q3: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a non-polar solvent system, such as 20-30% ethyl acetate in hexanes. The product is more polar than the 2-halopyridine starting material but less polar than potential dimeric byproducts. Staining with potassium permanganate can help visualize the spots if they are not UV-active. Monitoring for the disappearance of the limiting reagent (typically the 2-halopyridine) is the best indicator of completion.[4]

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem: Low or No Product Formation

Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting material. What are the common causes and how can I fix this?

A: This is a classic issue that usually points to one of three areas: ineffective deprotonation, insufficient reactivity, or reagent degradation. A systematic approach is the most effective way to troubleshoot.[3]

1. Ineffective Deprotonation of Acetonitrile:

  • Cause: The pKa of acetonitrile is high (around 31 in DMSO), requiring a very strong base.[5] The presence of moisture is a primary cause of failure.

  • Solution:

    • Verify Base Strength: Use a strong, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in mineral oil) or a freshly prepared solution of Lithium Diisopropylamide (LDA).

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents like THF or Toluene should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Use reagents and solvents of appropriate purity.[3]

    • Temperature Control: When using LDA, deprotonation should be performed at low temperatures (e.g., -78 °C) to prevent base degradation. For NaH, the reaction can often be run at room temperature or with gentle heating.

2. Suboptimal Reaction Conditions:

  • Cause: The combination of solvent, temperature, and time may not be suitable for the specific substrate.

  • Solution: A systematic optimization is recommended. The following table provides a starting point for parameter adjustment.

ParameterOption 1 (Standard)Option 2 (Milder)Option 3 (Forcing)Rationale & Causality
Base NaHLDAKHMDSNaH is cost-effective but heterogeneous, requiring good stirring. LDA is homogeneous and reacts quickly at low temps. KHMDS is a strong, soluble base.
Solvent THFTolueneDioxane / DMFTHF is excellent for LDA reactions. Toluene allows for higher reflux temperatures. Polar aprotic solvents like DMF can accelerate SNAr but may be harder to remove.[6]
Temperature 25 °C to 60 °C-78 °C to 25 °C80 °C to 110 °CLow temps with LDA minimize side reactions. Higher temps are needed for less reactive substrates (e.g., 2-chloropyridines).
Time 4 - 12 hours1 - 4 hours12 - 24 hoursMonitor by TLC. Reaction time is dependent on all other parameters.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Reaction Start TLC Monitor by TLC after 2h Start->TLC SM_Consumed Is Starting Material Consumed? TLC->SM_Consumed Workup Proceed to Work-up and Purification SM_Consumed->Workup Yes Check_Anhydrous Verify Anhydrous Conditions & Reagent Quality SM_Consumed->Check_Anhydrous No Increase_Temp Increase Temperature (e.g., to 60°C or reflux) Check_Anhydrous->Increase_Temp TLC_Again Monitor by TLC after another 4h Increase_Temp->TLC_Again TLC_Again->SM_Consumed Change_Base Consider Stronger/ Soluble Base (e.g., LDA) TLC_Again->Change_Base Still No Reaction Change_Base->Start

Caption: Decision workflow for troubleshooting low reaction conversion.

Problem: Multiple Spots on TLC / Impure Product

Q: The reaction appears to work, but the crude product is a complex mixture that is difficult to purify. What side reactions are occurring?

A: Formation of multiple side products is common in heterocyclic synthesis.[4] The primary culprits are often related to the strong base or the reactive nature of the intermediate.

  • Side Reaction 1: Dimerization/Polymerization: The cyanomethyl anion can react with another molecule of acetonitrile. Additionally, the product itself still has acidic protons and can react further.

    • Minimization Strategy: Use acetonitrile as the limiting reagent or add it slowly to a mixture of the base and the 2-halopyridine. This keeps the concentration of the anion low at any given time.

  • Side Reaction 2: Competing Nucleophilic Attack: If using an amide base like LDA, the diisopropylamine byproduct can potentially act as a nucleophile, though this is less common.

    • Minimization Strategy: Ensure the reaction temperature is kept low, as this favors the desired kinetic pathway.

  • Side Reaction 3: Product Degradation: The product may be unstable under prolonged exposure to strong base or high temperatures.[3]

    • Minimization Strategy: Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures.

Problem: Work-up and Purification Issues

Q: During the aqueous work-up, I consistently get a persistent emulsion. How can I resolve this and what is the best purification method?

A: Work-up and purification are critical for obtaining a high-purity final product.

  • Breaking Emulsions: Emulsions are common when basic nitrogen compounds are present.

    • Solution: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[4] This increases the ionic strength of the aqueous layer, forcing the organic components out and breaking the emulsion. Gentle centrifugation of the mixture can also be effective if the emulsion persists.[4]

  • Purification Strategy:

    • Column Chromatography: This is the most common method. The product is a moderately polar liquid.[7]

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) usually provides good separation.

    • Distillation: If the reaction is very clean and the main impurity is a non-volatile byproduct, vacuum distillation can be an effective and scalable purification method. The boiling point of the parent compound, 2-(pyridin-2-yl)acetonitrile, is high, so a good vacuum is required.[8]

Section 4: Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All operations involving cyanides and strong bases must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis using Sodium Hydride (NaH)
  • Preparation: Oven-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with sodium hydride (1.2 equivalents, 60% dispersion in oil). Wash the NaH with dry hexanes (x2) to remove the oil, then carefully decant the hexanes.

  • Add anhydrous THF (approx. 5 mL per mmol of 2-halo-4-methylpyridine) via syringe.

  • Add acetonitrile (1.5 equivalents) dropwise to the stirred suspension of NaH in THF at 0 °C.

  • Allow the mixture to stir at room temperature for 30-45 minutes to ensure complete deprotonation (hydrogen gas evolution will cease).

  • Reaction: Add a solution of 2-bromo-4-methylpyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed (typically 4-8 hours), cool the flask to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Reaction Monitoring by TLC
  • Sample Preparation: In a small vial, dilute a micro-drop of the reaction mixture with ~0.5 mL of ethyl acetate.

  • Spotting: Using a capillary tube, spot the diluted sample onto a silica gel TLC plate alongside spots of the starting material(s) for comparison.

  • Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 20% EtOAc/Hexanes).

  • Visualization: After the solvent front has reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain with an appropriate agent (e.g., potassium permanganate).

  • Analysis: Compare the Rf values of the spots in the reaction lane to the standards to determine the extent of conversion.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Challenges in Heterocyclic Compound Synthesis. Benchchem.
  • PrepChem. (n.d.). Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. PrepChem.com. [Link]

  • Al-Mousawi, S. M., et al. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • ACS Publications. (n.d.). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). The synthetic method of 2-cyano group-3-picoline.
  • ResearchGate. (n.d.). Representative bioactive derivatives of 2‐cyano quinoline/pyridine. ResearchGate. [Link]

  • NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

  • Google Patents. (n.d.). Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.
  • Google Patents. (n.d.). Process for the preparation of 2-cyanopyridine derivatives.
  • IUPAC. (n.d.). Purification of acetonitrile - tests for impurities. Pure and Applied Chemistry. [Link]

  • Indian J.L.Sci. (2015). PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. [Link]

  • Liao, X., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile. This resource is designed for researchers, process chemists, and drug development professionals navigating the challenges of scaling this synthesis from the bench to the pilot plant. We will explore common pitfalls and provide scientifically-grounded solutions to ensure a robust, safe, and efficient process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and properties of this compound.

Q1: What is the most common laboratory-scale route for synthesizing this compound?

A1: The most prevalent and direct method is the nucleophilic substitution of a suitable 2-halopicoline with a cyanide salt. Typically, 2-chloro- or 2-bromo-4-methylpyridine is reacted with sodium or potassium cyanide in a polar aprotic solvent like DMSO, DMF, or acetonitrile. The reaction leverages the activated position of the halogen, which is ortho to the pyridine nitrogen, facilitating its displacement by the cyanide nucleophile. The methylene group in related heteroaromatic acetonitriles is known to be reactive, a key feature in its synthetic utility[1].

Q2: What are the critical quality attributes of the starting materials for this synthesis?

A2: For a successful and reproducible synthesis, the quality of your starting materials is paramount.

  • 2-Halo-4-methylpyridine: The primary impurity of concern is the presence of other regioisomers or over-halogenated species. Purity should be >98% by GC or HPLC. The presence of residual acids from its synthesis can neutralize the base or react with the cyanide source, so it should be base-washed and dried if necessary.

  • Cyanide Source (NaCN/KCN): This reagent is highly hygroscopic. The presence of water can lead to the formation of hydrogen cyanide (a major safety hazard) and promote unwanted side reactions like hydrolysis of the nitrile product. Always use freshly opened, dry cyanide or dry it in a vacuum oven before use.

  • Solvent: The solvent must be anhydrous. Water content in solvents like DMSO or acetonitrile can significantly reduce yield and product purity. Standard purification procedures for acetonitrile involve refluxing over calcium hydride followed by careful distillation to remove water and other impurities[2].

Q3: What are the expected physical properties of the final product, this compound?

A3: The product is typically a liquid at room temperature.[3] It is used as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[4] Due to its function, a high purity of at least 95% is often required.[3][4]

PropertyValueSource
Molecular Formula C₈H₈N₂[3][4]
Molecular Weight 132.16 g/mol [4]
Appearance Liquid[3]
Purity Typically ≥95%[3][4]
Storage 2-8°C, sealed, dry[4]

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This section is structured to address specific problems you may encounter during the scale-up process, from reaction initiation to final product purification.

Stage 1: Reaction & In-Process Monitoring

Q4: My reaction is sluggish or stalls completely at a larger scale, even though it worked perfectly on the bench. What's going on?

A4: This is a classic scale-up challenge often related to mass and heat transfer.

  • Causality: On a small scale, heating and mixing are very efficient. As you increase the reactor volume, the surface-area-to-volume ratio decreases, making it harder to achieve uniform heating and effective mixing. A pocket of reactants in a large, unstirred vessel may not reach the required activation temperature.

  • Troubleshooting Steps:

    • Verify Mixing Efficiency: Ensure your reactor's impeller design and stirring speed are adequate for the new volume. For viscous solvents like DMSO, a powerful overhead stirrer with good torque is essential.

    • Monitor Internal Temperature: Do not rely on the external jacket temperature. Always use an internal temperature probe to get an accurate reading of the reaction mixture.

    • Re-evaluate Reagent Addition: A slow, subsurface addition of the cyanide solution can prevent localized concentration gradients and improve reaction homogeneity.

Q5: The reaction mixture is turning dark brown or black, and my yield of the desired product is low. What side reactions are occurring?

A5: Dark coloration often indicates decomposition or polymerization, which can be exacerbated at scale due to exothermic events.

  • Causality: The reaction of cyanide with the halopyridine is exothermic. If the heat is not dissipated effectively, localized "hot spots" can form, leading to thermal decomposition of the starting material, product, or solvent. Pyridine-containing molecules can be sensitive to heat.

  • Troubleshooting & Prevention:

    • Control the Exotherm: Implement a controlled addition strategy for one of the reagents, allowing the cooling system to manage the heat generated. Monitor the internal temperature closely and adjust the addition rate to maintain the target temperature.

    • Inert Atmosphere: Oxygen can contribute to the formation of colored impurities. Ensure the reactor is properly purged and maintained under an inert atmosphere (Nitrogen or Argon) throughout the process.

    • Lower Reaction Temperature: While this may slow the reaction rate, operating at a lower, more controlled temperature (e.g., 60-70 °C instead of >90 °C) can significantly inhibit the formation of degradation byproducts.

Below is a workflow to diagnose and address low-yield issues during scale-up.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_temp Is Internal Temperature at Target? start->check_temp check_mixing Is Mixing Adequate? (No solid settling, good vortex) check_temp->check_mixing Yes heat_issue Improve Heat Transfer: - Check jacket fluid flow - Ensure probe accuracy check_temp->heat_issue No check_sm Analyze Starting Material Purity (GC/HPLC, Karl Fischer) check_mixing->check_sm Yes mixing_issue Improve Agitation: - Increase RPM - Evaluate impeller design check_mixing->mixing_issue No check_reagents Were Reagents Added Correctly? (Order, Rate) check_sm->check_reagents OK sm_issue Source High-Purity, Anhydrous Materials check_sm->sm_issue Impure/Wet addition_issue Revise SOP for Controlled Reagent Addition check_reagents->addition_issue No

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Stage 2: Work-up and Purification

Q6: I'm struggling with the aqueous work-up. I'm getting persistent emulsions when trying to extract my product with ethyl acetate.

A6: Emulsion formation is common with pyridine-containing compounds due to their ability to act as surfactants. This issue is magnified at scale where mechanical stirring during extraction is more vigorous.

  • Causality: The amphiphilic nature of pyridine derivatives can stabilize the oil-in-water or water-in-oil interface, preventing clean phase separation. High-shear mixing in a large reactor exacerbates this.

  • Troubleshooting Steps:

    • Brine Wash: After the initial water quench, perform subsequent washes with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions.[5]

    • Change Extraction Solvent: Consider a less polar solvent like Toluene or MTBE, which may have a lower tendency to form stable emulsions.

    • Minimize Agitation: Use gentle mixing for the extraction process. In a reactor, this means reducing the agitator speed significantly once the layers are mixed.

    • Filtration: Passing the emulsified layer through a pad of a filter aid like Celite can sometimes help break the emulsion.

Q7: My final product purity is low after column chromatography, and I'm losing a lot of material. Are there better purification methods for scale-up?

A7: While effective at the lab scale, column chromatography is often inefficient, costly, and time-consuming for large quantities. For a liquid product like this compound, alternative methods should be considered.

  • Causality: Large-scale chromatography requires vast amounts of solvent and silica, and achieving good separation can be difficult if impurities have similar polarity to the product. The product loss is often due to irreversible adsorption onto the silica gel.

  • Alternative Purification Strategies:

    • Vacuum Distillation: This is the most industrially viable method for purifying liquids. Determine the boiling point of your product under vacuum on a small scale first. This method is excellent for removing non-volatile impurities (salts, baseline material) and some closely-boiling impurities.

    • Acid/Base Wash: You can selectively move your product between organic and aqueous layers. Since the product has a basic pyridine nitrogen, you can wash the crude organic solution with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the purified product into a fresh organic solvent.

    • Recrystallization via a Salt: If the free base is a liquid, consider forming a salt (e.g., hydrochloride or oxalate salt) which is often a stable, crystalline solid. This solid can be easily purified by recrystallization, and the free base can be regenerated afterward.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • Pure and Applied Chemistry. (n.d.). Purification of acetonitrile - tests for impurities.
  • MySkinRecipes. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Al-Naggar, A. A., et al. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC - NIH.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Pyridine.

Sources

Technical Support Center: Troubleshooting Failed Reactions with 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methylpyridin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical syntheses using this versatile reagent. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your reactions proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive features of this compound?

This compound is a valuable building block in organic synthesis, primarily due to two key reactive sites: the acidic methylene protons (CH₂) adjacent to the nitrile group and the pyridine ring. The electron-withdrawing nature of both the nitrile and the pyridine ring increases the acidity of the methylene protons, making them susceptible to deprotonation by a base. This generates a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions.[1] The pyridine ring itself can act as a ligand or be involved in further transformations.

Troubleshooting Guide: Knoevenagel Condensation

The Knoevenagel condensation is a widely used reaction for this substrate, involving the reaction of the active methylene group with an aldehyde or ketone to form a new carbon-carbon double bond.[2][3][4][5][6]

Q2: My Knoevenagel condensation with an aromatic aldehyde is giving a low yield or failing completely. What are the likely causes?

Several factors can contribute to a low-yielding Knoevenagel condensation. A systematic approach to troubleshooting is recommended.

Possible Cause 1: Ineffective Base or Catalyst

The choice of base is critical. It must be strong enough to deprotonate the methylene group but not so strong that it promotes self-condensation of the aldehyde or other side reactions.

  • Troubleshooting Steps:

    • Catalyst Selection: Piperidine is a commonly used and effective catalyst for this reaction.[7][8] If piperidine is not effective, consider other weak organic bases such as pyrrolidine or triethylamine. For a greener approach, ammonium acetate can also be an effective catalyst.

    • Catalyst Loading: Typically, a catalytic amount (0.1 equivalents) of the base is sufficient.[2] Increasing the catalyst loading is not always beneficial and can lead to side reactions.

    • Moisture: Ensure all reagents and solvents are dry, as water can interfere with the catalyst's activity.

Possible Cause 2: Unfavorable Reaction Conditions

  • Troubleshooting Steps:

    • Solvent Choice: Ethanol is a common and effective solvent for this reaction.[2] However, if the reaction is sluggish, consider switching to a solvent that allows for azeotropic removal of water, such as toluene, and use a Dean-Stark apparatus.

    • Temperature: While many Knoevenagel condensations proceed at room temperature, heating the reaction mixture to reflux can significantly increase the reaction rate.[2]

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Some reactions may require extended reaction times to go to completion.

Possible Cause 3: Side Reactions

  • Hydrolysis of the Nitrile: Under strongly acidic or basic conditions, and in the presence of water, the nitrile group can hydrolyze to the corresponding amide, 2-(4-methylpyridin-2-yl)acetamide.[9][10]

    • Prevention: Use a weak base as a catalyst and anhydrous conditions. If an acidic workup is necessary, perform it at low temperatures and for a short duration.

  • Self-Condensation (Thorpe-Ziegler Reaction): In the presence of a strong base, this compound can undergo self-condensation, a variation of the Thorpe reaction.[11][12][13][14]

    • Prevention: Use a catalytic amount of a weak base. Strong bases like sodium hydride or sodium ethoxide should be avoided unless specifically required and controlled.

Logical Troubleshooting Workflow for Knoevenagel Condensation

Caption: Troubleshooting workflow for Knoevenagel condensation.

Troubleshooting Guide: Alkylation Reactions

Alkylation of the active methylene group is another common transformation for this compound, typically achieved by deprotonation with a strong base followed by reaction with an alkyl halide.[15][16][17]

Q3: My alkylation reaction is not proceeding, or I am getting a complex mixture of products. What should I do?

Alkylation reactions require careful control of reaction conditions to avoid side reactions.

Possible Cause 1: Incomplete Deprotonation

The pKa of the methylene protons requires a sufficiently strong base for complete deprotonation.

  • Troubleshooting Steps:

    • Base Selection: Sodium hydride (NaH) is a common and effective base for this transformation.[16] Other strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used.

    • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are suitable for this reaction. Ensure the solvent is completely dry.

    • Temperature: The deprotonation step is often performed at 0 °C to control the reaction rate and minimize side reactions.

Possible Cause 2: Side Reactions

  • Over-alkylation: If a di-alkylated product is not desired, careful control of stoichiometry is necessary.

    • Prevention: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent. Adding the alkylating agent slowly at a low temperature can also help prevent over-alkylation.

  • N-alkylation of the Pyridine Ring: While less common under these conditions, it is a possibility, especially with highly reactive alkylating agents.

    • Prevention: The methylene proton is significantly more acidic than the protons on the pyridine ring, so deprotonation and subsequent C-alkylation are generally favored. If N-alkylation is observed, consider using a less reactive alkylating agent or a bulkier base that may sterically hinder approach to the nitrogen.

  • Reaction with Solvent: Some strong bases can react with solvents like DMF, leading to the formation of byproducts that can consume the alkylating agent.

Experimental Protocol: Mono-alkylation of this compound

  • Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (or DMF).

  • Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the stirred solvent.

  • Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Slowly add the alkyl halide (1.05 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Reaction Parameters for Alkylation

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient deprotonation.
Solvent Anhydrous THF or DMFPolar aprotic solvent stabilizes the carbanion.
Temperature 0 °C to room temperatureControlled addition at low temperature minimizes side reactions.
Alkylating Agent 1.05 equivalentsSlight excess ensures complete reaction of the starting material.

Purification and Work-up

Q4: How do I effectively purify my product and remove unreacted starting material and catalysts?

Proper work-up and purification are crucial for obtaining a pure product.

  • Removal of Basic Catalysts (e.g., Piperidine):

    • After the reaction, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute acidic solution, such as 1 M HCl, to protonate the piperidine and extract it into the aqueous layer.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Finally, wash with brine to remove residual water.[8]

  • Removal of Unreacted this compound:

    • This starting material is relatively polar. If the product is significantly less polar, silica gel column chromatography is an effective purification method.

  • Recrystallization:

    • For solid products from Knoevenagel condensations, recrystallization is an excellent purification technique.[2][18][19] Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Work-up and Purification Workflow

Sources

Technical Support Center: 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Methylpyridin-2-yl)acetonitrile (CAS No. 38746-50-8). This resource is designed for researchers, medicinal chemists, and drug development professionals to address common stability issues and provide practical troubleshooting advice. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Section 1: General Storage and Handling FAQs

This section addresses the most immediate questions regarding the proper storage and handling of this compound to prevent premature degradation.

Question: What are the ideal storage conditions for this compound?

Answer: Proper storage is the first line of defense against degradation. Based on supplier recommendations and the chemical nature of the compound, optimal storage conditions are crucial.[1] The compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidative degradation and reaction with atmospheric moisture.[2]

Data Presentation: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential decomposition pathways (e.g., hydrolysis, dimerization).
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation and reaction with atmospheric moisture.
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects from light-induced degradation.[3]
Location Dry, well-ventilated areaAvoids exposure to humidity and ensures safety.[4][5]

Question: I've noticed the color of my sample has changed from colorless/pale yellow to a darker brown. What does this indicate?

Answer: A color change is a common visual indicator of compound degradation. For pyridine derivatives, this often suggests the formation of polymeric or oxidized byproducts. This can be initiated by exposure to air (oxygen), light, or elevated temperatures. If you observe a significant color change, it is advisable to verify the purity of the material using an analytical technique such as NMR, LC-MS, or TLC before use.

Question: Is this compound compatible with common laboratory solvents?

Answer: this compound is generally soluble in common organic solvents like acetonitrile, dichloromethane (DCM), and dimethylformamide (DMF). However, its stability can be compromised in certain solvents, especially over long periods or at elevated temperatures.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): Use with caution. These can participate in hydrolysis of the nitrile group, especially in the presence of acid or base catalysts.[6]

  • Strong Acids/Bases: The compound is incompatible with strong acids, bases, and oxidizing agents.[3][7] These can catalyze rapid decomposition.

Section 2: Troubleshooting Synthesis and Purification

Issues during synthesis and purification can lead to a product with inherent instability.

Question: During the synthesis workup, my product seems to decompose upon basification. Why is this happening and how can I avoid it?

Answer: The methylene group (CH₂) between the pyridine ring and the nitrile group is acidic due to the electron-withdrawing effects of both adjacent groups.[8] In the presence of a strong base, this proton can be removed to form a resonance-stabilized carbanion. While this reactivity is useful for certain synthetic steps, the resulting carbanion can be unstable and may lead to dimerization, polymerization, or other side reactions, often observed as a color change or tar formation.

Troubleshooting Protocol:

  • Use Weaker Bases: If possible, use milder inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) during aqueous workups.

  • Limit Exposure Time: Perform the basic wash or extraction quickly and at low temperatures (0-5°C) to minimize the time the compound is in a basic environment.

  • Avoid Excess Base: Use only the stoichiometric amount of base required for neutralization.

  • Alternative Purification: Consider purification via column chromatography on silica gel without a prior basic wash if the crude material is amenable. Neutralize the reaction mixture carefully before extraction.

Question: I am observing an unexpected amide impurity in my final product's NMR/LC-MS. Where is it coming from?

Answer: The presence of the corresponding amide, 2-(4-methylpyridin-2-yl)acetamide, is a classic sign of nitrile hydrolysis.[6] This reaction is catalyzed by both acidic and basic conditions, particularly in the presence of water.[9][10]

Causality and Prevention:

  • Reaction Conditions: If your reaction or workup involves prolonged exposure to aqueous acid or base, hydrolysis is likely.

  • Purification: Using solvent systems containing water (e.g., for chromatography) or not properly drying solvent extracts can introduce enough water for hydrolysis to occur, especially if acidic or basic residues are present.

  • Mitigation: Ensure all solvents are anhydrous, especially for chromatography. Thoroughly dry organic extracts (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation. If an aqueous workup is necessary, perform it under neutral or near-neutral pH conditions if possible.[11]

Section 3: Troubleshooting Reactions and Applications

This section focuses on stability issues when this compound is used as a reactant or intermediate.

Question: My reaction yield is consistently low when using this reagent, and I see multiple unidentified spots on my TLC plate. What could be the cause?

Answer: Low yields and the formation of multiple byproducts often point to the degradation of the starting material under the reaction conditions. The key factors to investigate are temperature, pH, and light.

Visualization: Troubleshooting Decision Tree Below is a decision tree to help diagnose the source of instability in your reaction.

Troubleshooting_Workflow start Low Yield / Multiple Byproducts Observed check_temp Is reaction temperature > 60°C? start->check_temp check_ph Are strong acids or bases used? check_temp->check_ph No high_temp High Thermal Energy check_temp->high_temp Yes check_light Is the reaction exposed to ambient light? check_ph->check_light No extreme_ph Acid/Base Catalyzed Degradation check_ph->extreme_ph Yes light_exposure Photodegradation check_light->light_exposure Yes solve_temp Action: Lower temperature or reduce reaction time. high_temp->solve_temp solve_ph Action: Use milder reagents or buffer the system. extreme_ph->solve_ph solve_light Action: Protect reaction from light (e.g., wrap flask in foil). light_exposure->solve_light

Caption: A decision tree for troubleshooting low yields.

Question: How does pH specifically affect the stability of this molecule in a reaction?

Answer: The pH of the reaction medium can dramatically influence the stability of this compound through several mechanisms.[9][11]

  • Acidic Conditions (pH < 4): The pyridine nitrogen (pKa ~5-6) will be protonated. This increases the electron-withdrawing nature of the ring, potentially making the nitrile group more susceptible to hydrolysis.

  • Neutral Conditions (pH ~ 7): The compound is generally most stable at or near neutral pH, provided water is limited.

  • Basic Conditions (pH > 8): The primary risk is the deprotonation of the acidic methylene protons, leading to the formation of a reactive carbanion. This can result in self-condensation or reaction with other electrophiles in the mixture. Alkaline conditions also strongly catalyze nitrile hydrolysis to the amide or carboxylic acid.[6]

Section 4: Mechanistic View of Degradation

Understanding the potential chemical transformations provides a predictive framework for avoiding instability.

Question: What are the most likely chemical pathways for the degradation of this compound?

Answer: The primary degradation pathways are hydrolysis, photodegradation, and oxidation.

Visualization: Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation / Oxidation start This compound amide 2-(4-methylpyridin-2-yl)acetamide start->amide H₂O / H⁺ or OH⁻ acid 2-(4-methylpyridin-2-yl)acetic acid amide->acid H₂O / H⁺ or OH⁻ start2 This compound products Complex Colored Byproducts (e.g., N-oxides, dimers, polymers) start2->products Light (hv) / O₂

Caption: Potential hydrolysis and photodegradation pathways.

  • Hydrolysis: As shown in the diagram, the nitrile group (-C≡N) can undergo a two-step hydrolysis. The first step, often the most relevant impurity observed, yields the primary amide.[6][10] Further hydrolysis under more forcing conditions will produce the corresponding carboxylic acid. This process is catalyzed by both acid and base.[9][12]

  • Photodegradation: Pyridine and its derivatives are known to be photoreactive.[13][14] Exposure to UV or even strong visible light can generate radical intermediates, leading to complex reaction cascades, dimerization, or polymerization, which often manifest as a dark discoloration of the sample.[15][16]

  • Oxidation: The pyridine ring can be susceptible to oxidation, forming the corresponding N-oxide, particularly in the presence of strong oxidizing agents or through photocatalyzed processes involving atmospheric oxygen.

Section 5: Experimental Protocols

Protocol 1: Standard Procedure for Long-Term Storage

  • Aliquot: If you have a large batch, aliquot the material into smaller, single-use vials to minimize repeated warming/cooling cycles and exposure to the atmosphere.

  • Inerting: In a glovebox or using a Schlenk line, place the opened vial in a larger container. Evacuate the container and backfill with dry nitrogen or argon. Repeat this cycle 3 times.

  • Sealing: Tightly cap the vial. For extra protection, wrap the cap and neck with Parafilm®.

  • Light Protection: Place the sealed vial inside a labeled, light-blocking secondary container (e.g., an amber bag or a small box).

  • Refrigeration: Store the container at 2-8°C.[1]

Protocol 2: Purity Check by ¹H NMR for Suspected Degradation

This protocol allows for a quick assessment of purity and the identification of the common amide hydrolysis byproduct.

  • Sample Preparation: Accurately weigh ~5 mg of your this compound sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Pristine Sample: Look for the characteristic singlet for the methylene protons (CH₂) and the aromatic signals for the substituted pyridine ring.

    • Hydrolysis Impurity: The formation of the amide, 2-(4-methylpyridin-2-yl)acetamide, will result in the appearance of two new broad singlets in the downfield region (typically > 7 ppm in DMSO-d₆) corresponding to the -NH₂ protons. The chemical shift of the methylene (CH₂) protons will also be slightly different.

    • Integration: Compare the integration of the methylene protons of the starting material to the methylene protons of the amide impurity to quantify the level of degradation.

References
  • Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride).
  • Sigma-Aldrich.
  • Guidechem. This compound (CAS No. 38746-50-8) SDS.
  • Journal of the American Chemical Society. Photochemistry of nitrogen heterocycles.
  • Wikipedia. Acetonitrile.
  • CymitQuimica. (2022). Acetonitrile.
  • U.S. Hazmat Storage. (2023). Acetonitrile Chemical Storage.
  • Fisher Scientific.
  • MySkinRecipes. This compound.
  • Charles River. (2011).
  • Journal of the American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
  • Fisher Scientific. (2009). SDS of acetonitrile.
  • RSC Publishing.
  • Science Interactive. (2013).
  • PubMed. (1976).
  • PubMed.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Organic Syntheses Procedure. 2-Hydroxyimino-2-phenylacetonitrile.
  • NIH. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines.
  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Google Patents. (1962). Hydrolysis of acetonitrile to acetamide.
  • ResearchGate. (2025). A comparative study on Poly(ε-caprolactone)
  • PubMed. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder.
  • ECHEMI. This compound | 38746-50-8.
  • ECHEMI. Buy 2-(4-Methylpyridin-2-yl)
  • ResearchGate. Synthesis and Study of Thermal Degradation Process of 2,4-Dihydroxyacetophenone-Guanidine- Formaldehyde Copolymer.
  • ResearchGate. (2025). Thermal degradation of poly(2-vinylpyridine) copolymers.
  • ResearchGate. Thermal behaviour, compatibility study and decomposition kinetics of glimepiride under isothermal and non-isothermal conditions.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
  • Organic vol

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Technical Support Center: Preventing Polymerization of Pyridylacetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyridylacetonitriles. This guide is designed to provide you with in-depth, field-proven insights to anticipate and troubleshoot the common yet challenging issue of unintended polymerization. By understanding the underlying chemical principles, you can ensure the stability of your materials and the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of pyridylacetonitriles.

Q1: Why are my pyridylacetonitriles turning viscous and changing color over time?

This is a classic sign of oligomerization or polymerization. Pyridylacetonitriles, while stable under ideal conditions, possess reactive sites that can lead to self-condensation. The viscosity increases as short-chain polymers form, and color changes (often to yellow, brown, or even dark red) can result from the formation of conjugated systems in the polymer backbone.

Q2: What is the most likely mechanism for pyridylacetonitrile polymerization?

The primary route for polymerization is believed to be a base-catalyzed self-condensation reaction, analogous to the Thorpe-Ziegler reaction .[1][2] The key features of the pyridylacetonitrile structure that contribute to this reactivity are:

  • The Acidic Methylene Bridge: The protons on the carbon between the pyridine ring and the nitrile group (-CH₂CN) are acidic. This is due to the electron-withdrawing effects of both the adjacent nitrile group and the pyridine ring.

  • Base-Catalyzed Deprotonation: In the presence of a base (even trace amounts), a proton can be abstracted from the methylene bridge, generating a resonance-stabilized carbanion.

  • Nucleophilic Attack: This carbanion is a potent nucleophile and can attack the electrophilic carbon of the nitrile group on another pyridylacetonitrile molecule.

  • Chain Propagation: This process can continue, leading to the formation of dimers, trimers, and eventually higher-order polymers.

Q3: What are the common triggers for this polymerization?

Several factors can initiate or accelerate the polymerization of pyridylacetonitriles:

  • Presence of Bases: This is the most significant trigger. Sources of basic contamination can include residual catalysts from synthesis (e.g., sodium amide, alkoxides), basic impurities in solvents, or exposure to alkaline surfaces (e.g., certain types of glass or chromatography media).

  • Elevated Temperatures: Heat can provide the activation energy needed for the polymerization reaction to occur, even in the absence of a strong base.[3]

  • Presence of Nucleophiles: Strong nucleophiles can also initiate polymerization by attacking the nitrile group.

  • Light Exposure: While less common for this specific mechanism, prolonged exposure to UV light can sometimes generate reactive species that may initiate polymerization.[4]

  • Presence of Water: Water can facilitate proton transfer and, in some cases, may lead to hydrolysis of the nitrile to an amide, which could then participate in other side reactions.[5]

Troubleshooting Guide: Identifying and Resolving Polymerization Issues

This section provides a structured approach to troubleshooting when you suspect polymerization has occurred.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and address polymerization of pyridylacetonitriles.

troubleshooting_workflow start Observation: Viscosity Increase, Color Change, or Poor Yield check_storage Step 1: Inspect Stored Material - Visual inspection for solids/color change - Check storage conditions (temp, atmosphere) start->check_storage test_reagents Step 2: Evaluate Reagents & Solvents - Test pH of solvents - Check for known impurities in reagents check_storage->test_reagents Stored material appears fine storage_issue Diagnosis: Improper Storage - Implement preventative storage protocols check_storage->storage_issue Signs of degradation in stored material review_procedure Step 3: Analyze Experimental Protocol - Identify potential sources of base - Evaluate reaction temperature and time test_reagents->review_procedure Reagents are neutral and pure reagent_issue Diagnosis: Contaminated Reagents - Purify solvents/reagents - Use fresh, high-purity materials test_reagents->reagent_issue Reagents are basic or impure protocol_issue Diagnosis: Incompatible Reaction Conditions - Modify protocol (lower temp, add inhibitor) - Perform small-scale test reactions review_procedure->protocol_issue

Caption: Troubleshooting workflow for pyridylacetonitrile polymerization.

Detailed Troubleshooting Steps

Issue 1: Stored Pyridylacetonitrile Appears Discolored or Viscous

  • Immediate Action:

    • Isolate the Material: Do not use the material in a reaction until its purity has been verified.

    • Small-Scale Purification Test: If the material is valuable, a small aliquot can be subjected to purification. Dissolve the material in a suitable solvent (e.g., dichloromethane, ethyl acetate) and attempt to precipitate the polymer by adding a non-solvent (e.g., hexanes).[6] The supernatant can then be analyzed for purity (e.g., by NMR, LC-MS).

  • Long-Term Prevention:

    • Review and implement the "Best Practices for Storage and Handling" outlined below.

    • Consider adding a stabilizer to new batches of pyridylacetonitrile.

Issue 2: A Reaction Mixture Containing Pyridylacetonitrile Turns Dark and/or Forms a Precipitate Unexpectedly

  • Immediate Action:

    • Stop the Reaction: If possible, cool the reaction to slow down the polymerization.

    • Analyze the Mixture: Take a small sample of the reaction mixture and analyze it by TLC or LC-MS to determine if any of the desired product has formed and to characterize the side products.

  • Root Cause Analysis:

    • Reagent Compatibility: Were any of the reagents strongly basic? Even seemingly innocuous reagents can be basic enough to trigger polymerization. For example, some grades of potassium carbonate can be highly basic.

    • Solvent Purity: Were the solvents anhydrous and free of basic impurities? For instance, older bottles of amine-stabilized chloroform can become acidic, while other solvents may contain basic residues.

    • Temperature Control: Was the reaction temperature accurately controlled? Localized heating can create hot spots that accelerate polymerization.

Issue 3: Poor Yield or Complex Product Mixture in a Reaction Involving Pyridylacetonitrile

  • Root Cause Analysis:

    • Slow Polymerization: Even if there are no dramatic visual changes, slow polymerization of the starting material can significantly reduce the yield of the desired product.

    • Inhibitor Quenching: If you are using a catalyst, is it possible that a polymerization inhibitor present in the pyridylacetonitrile is interfering with the catalyst?

  • Troubleshooting Steps:

    • Re-purify the Pyridylacetonitrile: Purify the starting material immediately before use, for example, by passing it through a short plug of silica gel with a non-polar eluent.

    • Inhibitor Screening: If purification is not sufficient, consider adding a polymerization inhibitor to the reaction mixture. See the protocol below for inhibitor screening.

Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent the polymerization of pyridylacetonitriles.

ParameterRecommendationRationale
Temperature Store at 2-8°C.[7][8]Reduces the kinetic rate of polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, which could potentially initiate side reactions.
Container Use amber glass bottles with PTFE-lined caps.Protects from light and prevents leaching of impurities from the container or cap liner.
Additives For long-term storage, consider adding a radical inhibitor such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm).[3][9]While the primary polymerization mechanism is likely ionic, radical pathways can sometimes be initiated by impurities or light. BHT can help to quench these processes.
Aliquoting Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere.This minimizes the number of times the main stock is exposed to the atmosphere.

Experimental Protocols

Protocol 1: Small-Scale Inhibitor Screening

This protocol is designed to help you identify a suitable inhibitor for your specific reaction conditions.

  • Inhibitor Selection: Choose a few candidate inhibitors based on the likely polymerization mechanism. Good starting points include:

    • Radical Inhibitors: BHT, 4-methoxyphenol (MEHQ).

    • Weakly Acidic Additives: A small amount of a non-nucleophilic weak acid (e.g., acetic acid, if compatible with your reaction) to neutralize any trace basic impurities.

  • Setup:

    • In separate small vials, add your pyridylacetonitrile and any solvents you will be using in your reaction.

    • To each vial, add one of the candidate inhibitors at a typical concentration (e.g., 100-500 ppm).

    • Include a control vial with no inhibitor.

  • Incubation:

    • Gently heat the vials to your intended reaction temperature for a set period (e.g., 1-2 hours).

    • Visually inspect the vials for any signs of color change or viscosity increase compared to the control.

  • Analysis:

    • Analyze the contents of each vial by NMR or LC-MS to quantify the amount of remaining pyridylacetonitrile monomer.

    • The most effective inhibitor will be the one that shows the least degradation of the monomer.

  • Reaction Compatibility Test:

    • Once you have identified a promising inhibitor, run a small-scale version of your actual reaction in the presence of the inhibitor to ensure it does not interfere with the desired transformation.

Protocol 2: Removal of Polymerization Inhibitors

If your pyridylacetonitrile is supplied with an inhibitor that is incompatible with your reaction (e.g., it poisons a catalyst), you will need to remove it prior to use.

  • Column Chromatography:

    • Prepare a short column of silica gel or neutral alumina.

    • Dissolve the inhibited pyridylacetonitrile in a minimal amount of a non-polar solvent (e.g., dichloromethane or a 9:1 hexane:ethyl acetate mixture).

    • Load the solution onto the column and elute with the same solvent system.

    • The inhibitor (which is typically more polar or has different adsorption properties) will be retained on the column, while the purified pyridylacetonitrile will elute.

    • Collect the fractions containing the product and remove the solvent under reduced pressure.

  • Important Considerations:

    • Use the purified, inhibitor-free pyridylacetonitrile immediately, as it will be more susceptible to polymerization.

    • Perform the purification and subsequent reaction under an inert atmosphere.

By implementing these best practices and utilizing the troubleshooting guides provided, you can significantly improve the stability of your pyridylacetonitriles and achieve more reliable and reproducible experimental results.

References

  • Zheng, H., et al. (2016). Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions. Angewandte Chemie International Edition, 55(39), 12040-12044. Available from: [Link]

  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 95, 1901-1924. Available from: [Link]

  • Ziegler, K., et al. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130. Available from: [Link]

  • LookChem. (n.d.). 3-Pyridylacetonitrile. Available from: [Link]

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  • Fisher Scientific. (2021).
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Available from: [Link]

  • LibreTexts. (2023). 20.7: Chemistry of Nitriles. In Chemistry LibreTexts. Available from: [Link]

  • Wikipedia. (2024). Thorpe reaction. Available from: [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Available from: [Link]

  • ResearchGate. (2018). Acetonitrile polymerization, especially after opening the bottle, anyone with a good reference on this interference issue in LC-MS?. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62791, 3-Pyridineacetonitrile. In PubChem.
  • European Chemicals Agency. (n.d.). 3-(cyanomethyl)pyridine.
  • Millet, M., Palm, W. U., & Zetzsch, C. (1998). Abiotic degradation of halobenzonitriles: investigation of the photolysis in solution. Ecotoxicology and environmental safety, 41(1), 44–50. Available from: [Link]

  • Pharmaguideline. (2022). BHT loss during manufacturing. Available from: [Link]

  • European Commission, Scientific Committee on Consumer Safety. (2021). Opinion on Butylated Hydroxytoluene (BHT). Available from: [Link]

  • Thermo Fisher Scientific. (n.d.).
  • International Journal of Toxicology. (2002). Final report on the safety assessment of BHT. International journal of toxicology, 21 Suppl 2, 19-94. Available from: [Link]

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Technical Support Center: Catalyst Selection for 2-(4-Methylpyridin-2-yl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-(4-Methylpyridin-2-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile synthetic intermediate. As a picolylacetonitrile derivative, this molecule presents unique challenges and opportunities due to its multiple reactive sites. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and answer frequently asked questions.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, prized for its utility in constructing complex nitrogen-containing heterocyclic compounds.[1] However, its reactivity is nuanced. The molecule possesses three primary sites for chemical transformation: the pyridine ring, the nitrile group, and the acidic α-carbon (the methylene bridge). The lone pair of electrons on the pyridine nitrogen atom adds another layer of complexity; it can act as a directing group or as a catalyst poison by coordinating to metal centers.[2] Understanding how to selectively target one site over the others is the key to successful synthesis. This guide will walk you through the causality behind experimental choices to help you achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: There are three main reactive sites:

  • The Pyridine Ring: Susceptible to reduction (hydrogenation) to form the corresponding piperidine derivative or dearomatization reactions.[3]

  • The Nitrile Group (-C≡N): Can be hydrolyzed to an amide and then to a carboxylic acid, or reduced (hydrogenated) to a primary amine.

  • The α-Carbon (-CH₂-): The protons on this carbon are acidic (pKa ~20-25 in DMSO) due to the electron-withdrawing effects of both the adjacent pyridine ring and the nitrile group. This site is a prime target for deprotonation followed by alkylation or other electrophilic additions.[4]

Hydrogenation_Decision_Tree start Goal: Selective Hydrogenation q1 Which group to reduce? start->q1 ring Pyridine Ring (to Piperidine) q1->ring  Ring   nitrile Nitrile Group (to Amine) q1->nitrile  Nitrile   cond_ring Conditions: - Catalyst: Rh/C, PtO₂ - Solvent: Acidic (AcOH, EtOH/HCl) - High H₂ Pressure (500+ psi) ring->cond_ring cond_nitrile Conditions: - Catalyst: Raney Ni, Pd clusters - Solvent: Basic (EtOH/NH₃) - Milder Temp/Pressure nitrile->cond_nitrile

Caption: Decision tree for selective hydrogenation catalyst and condition selection.

α-Alkylation Reactions

This reaction involves deprotonating the methylene bridge to form a carbanion, which then attacks an alkyl halide or other electrophile.

Problem: Low or no yield of the alkylated product.

  • Possible Cause A: The base is not strong enough. The pKa of the α-protons requires a potent base for complete deprotonation.

    • Solution: Use a strong, non-nucleophilic base. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). [5]Ensure the reaction is performed under strictly anhydrous and inert conditions (N₂ or Ar atmosphere), as these bases react violently with water.

  • Possible Cause B: N-alkylation is the major side reaction. The pyridine nitrogen competes with the α-carbanion for the alkylating agent, forming a pyridinium salt.

    • Solution:

      • Steric Hindrance: Use a bulky base (like LDA) which preferentially deprotonates the less sterically hindered α-carbon.

      • Chelation Control: Add the alkylating agent at a very low temperature (-78 °C) immediately after forming the anion with an alkali metal base (e.g., LDA, n-BuLi). The metal cation may chelate between the pyridine nitrogen and the carbanion, directing the alkylation to the carbon atom.

      • Lewis Acid Protection: Add a Lewis acid (e.g., BF₃·OEt₂) to coordinate with the pyridine nitrogen, blocking it from reacting. [5] Problem: Multiple alkylation events are occurring (dialkylation).

  • Possible Cause: The mono-alkylated product's remaining α-proton is still acidic enough to be deprotonated and react again.

    • Solution:

      • Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the base and exactly 1.0 equivalent of the alkylating agent.

      • Slow Addition: Add the alkylating agent slowly at low temperature to maintain a low instantaneous concentration, favoring the reaction with the more abundant initial carbanion.

      • Phase-Transfer Catalysis: For some systems, using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with a weaker base like aqueous NaOH can provide better control and favor mono-alkylation. [6]

Nitrile Hydrolysis

This reaction converts the nitrile group first to a primary amide and then to a carboxylic acid.

Problem: The reaction stops at the amide and will not proceed to the carboxylic acid.

  • Possible Cause: The reaction conditions are not sufficiently forcing to hydrolyze the more stable amide intermediate.

    • Solution: Increase the severity of the conditions. For basic hydrolysis, use a higher concentration of NaOH or KOH (e.g., >25% w/v) and increase the temperature, potentially using a high-boiling-point solvent like ethylene glycol. For acidic hydrolysis, use concentrated H₂SO₄ or HCl and heat to reflux for an extended period.

Problem: Significant product degradation and low yield of the desired acid.

  • Possible Cause: The harsh acidic or basic conditions required for hydrolysis are also causing decomposition of the pyridine ring.

    • Solution:

      • Milder Conditions, Longer Time: Attempt the reaction at a lower temperature for a much longer time (24-72 hours).

      • Alternative Catalysts: Explore metal-catalyzed hydrolysis. For example, heating a nitrile with water in the presence of zinc acetate can sometimes effect hydrolysis under less harsh conditions than strong acids or bases. [7] 3. Enzymatic Hydrolysis: Consider using a nitrilase enzyme. This approach offers extremely mild conditions (room temperature, neutral pH) and can be highly selective, though it requires screening for a suitable enzyme.

Data & Protocols

Table 1: Comparison of Catalysts for Hydrogenation
CatalystTarget GroupTypical ConditionsProsCons/Troubleshooting
Pd/C Nitrile / Ring1-50 atm H₂, 25-80 °C, EtOHWidely available, good for many reductionsProne to poisoning by pyridine; may lack selectivity.
PtO₂ (Adams' cat.) Pyridine Ring3-5 atm H₂, 25 °C, AcOH or EtOH/HClHighly active for aromatic ringsCan be expensive; requires acidic medium for pyridines.
Rh/C Pyridine Ring5-70 atm H₂, 25-100 °C, various solventsExcellent activity for pyridine rings, less prone to poisoning than Pd.More expensive than Pd/C.
Raney Ni Nitrile Group50-100 atm H₂, 70-150 °C, EtOH/NH₃Cost-effective, good for nitrile reductionRequires high pressure/temp; pyrophoric; selectivity issues.
Pdₙ/support Nitrile Group1-10 atm H₂, 40-60 °C, MethanolHigh selectivity for primary amines. [8]Not commercially standard; requires catalyst synthesis.
Protocol: Screening for Selective Pyridine Ring Hydrogenation

This protocol outlines a general procedure for screening different catalysts to find the optimal conditions for reducing the pyridine ring of this compound while leaving the nitrile group intact.

Materials:

  • This compound

  • Catalysts: 5% Rh/C, 10% Pd/C, PtO₂

  • Solvents: Ethanol (anhydrous), Acetic Acid

  • Acid: Concentrated HCl

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reactor Setup: Place a glass liner containing a stir bar into the high-pressure reactor vessel.

  • Charging the Reactor: To the liner, add this compound (e.g., 1.0 g, 7.57 mmol). Add the catalyst (e.g., 10 mol% metal basis). Add the chosen solvent (e.g., 20 mL Ethanol). If testing acidic conditions, add concentrated HCl (e.g., 1.1 equivalents, 0.69 mL).

  • Inerting: Seal the reactor. Purge the vessel 3-5 times with low-pressure nitrogen or argon to remove all oxygen.

  • Pressurizing: Purge the vessel 3-5 times with hydrogen gas. Finally, pressurize the reactor to the desired pressure (e.g., 500 psi).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60 °C). Monitor the reaction progress by observing the pressure drop. Samples can be taken periodically (after safely venting and purging) to analyze by GC-MS or TLC.

  • Workup: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Filtration: Open the reactor and dilute the reaction mixture with methanol or ethanol. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with the same solvent.

  • Isolation & Analysis: Combine the filtrates and remove the solvent under reduced pressure. If an acid was used, the product will be the hydrochloride salt. The crude product can then be analyzed by ¹H NMR, ¹³C NMR, and MS to determine conversion and selectivity.

References
  • Plausible elementary reaction sequence for catalytic pyridine... ResearchGate. [Link]

  • Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]

  • Electronic nature of pyridine and its deactivation via Lewis acid. ResearchGate. [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • OBTAINING HETEROGENEOUS CATALYSTS FOR ACETONITRILE SYNTHESIS. SCIENCE & INNOVATION. [Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules (MDPI). [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. IntechOpen. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Nucleophilic Dearomatization of Activated Pyridines. MDPI. [Link]

  • Alkylation of Acetonitrile. Journal of Organic Chemistry. [Link]

  • Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. [Link]

  • Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Beilstein Journal of Organic Chemistry. [Link]

  • Hydrolysis of acetonitrile to acetamide.
  • Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. ResearchGate. [Link]

  • C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activation. Beilstein Journal of Organic Chemistry. [Link]

  • Alkylation of acetonitriles.
  • Catalytic photochemical enantioselective α-alkylation with pyridinium salts. Nature. [Link]

  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methylpyridin-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile synthetic intermediate. This guide will delve into the critical role of solvents in modulating the reactivity of this compound, offering practical solutions to common challenges encountered in the laboratory.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary reactive sites of this compound and how do solvents influence their reactivity?

The reactivity of this compound is primarily dictated by two key features: the acidic protons of the methylene bridge (-CH₂CN) and the nitrogen atom of the pyridine ring.

  • The Methylene Bridge: The protons on the carbon adjacent to both the pyridine ring and the nitrile group are acidic. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile, making the compound an excellent substrate for C-C bond-forming reactions like alkylations and condensations.[1]

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom gives it basic properties. It can be protonated or coordinate to Lewis acids.

Solvents play a pivotal role in modulating the reactivity of both sites. Polar aprotic solvents, such as Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and Acetonitrile (ACN) , are particularly effective at solvating the cation of the base used for deprotonation, thereby increasing the reactivity of the resulting carbanion.[2][3] In contrast, polar protic solvents, like ethanol or water , can form hydrogen bonds with the carbanion, which can decrease its nucleophilicity.[3]

Q2: I am observing low yields in my Knoevenagel condensation with an aromatic aldehyde. Could the solvent be the issue?

Yes, the choice of solvent is critical in Knoevenagel condensations. This reaction involves the formation of an intermediate through nucleophilic addition, followed by a dehydration step.[4] The ideal solvent should facilitate both of these steps.

For Knoevenagel condensations, a range of solvents can be effective, and the optimal choice often depends on the specific substrates and catalyst used.[5] While polar aprotic solvents can be effective, surprisingly, water has been shown to be an excellent solvent for some Knoevenagel condensations, leading to high yields.[5][6] This is attributed to the high polarity of water, which can stabilize the ionic intermediates.

If you are experiencing low yields, consider the following troubleshooting steps related to the solvent:

  • Increase Solvent Polarity: If you are using a nonpolar solvent like toluene or cyclohexane, switching to a more polar solvent like acetonitrile or even water could significantly improve the reaction rate and yield.[5][7]

  • Trial of Protic vs. Aprotic Solvents: While aprotic solvents are often a good starting point, a trial with a protic solvent like ethanol should not be discounted, as it can sometimes facilitate the proton transfer steps in the mechanism.

  • Solvent-Free Conditions: In some cases, solvent-free conditions, potentially with microwave irradiation, can lead to rapid and high-yielding reactions.[6]

Q3: My alkylation reaction of this compound is incomplete, with a significant amount of starting material remaining. What solvent and base combination would you recommend?

Incomplete conversion in alkylation reactions is a common issue, often stemming from inefficient deprotonation of the starting material or insufficient reactivity of the resulting carbanion.[8] To drive the reaction to completion, a suitable base and a solvent that enhances the nucleophilicity of the carbanion are essential.

Recommended Solvent and Base Combinations:

SolventRecommended BasesRationale
Tetrahydrofuran (THF) Sodium Hydride (NaH), Lithium Diisopropylamide (LDA)THF is a non-polar aprotic solvent that does not interfere with the strong bases required for complete deprotonation.
Dimethylformamide (DMF) Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)DMF is a polar aprotic solvent that effectively solvates the cation, leading to a more "naked" and reactive carbanion.
Dimethyl Sulfoxide (DMSO) Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)DMSO has a high dielectric constant and is excellent at solvating cations, making it suitable for generating highly reactive carbanions.[9]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Strong bases like NaH and LDA react violently with water. Ensure your solvent and glassware are thoroughly dried.[8]

  • Base Strength: The chosen base must be strong enough to completely deprotonate the acetonitrile. The pKa of the conjugate acid of the base should be significantly higher than that of this compound.[8]

  • Solubility: Ensure that the base and the resulting salt are sufficiently soluble in the chosen solvent. If solubility is an issue, consider a different solvent or the addition of a phase-transfer catalyst.

TROUBLESHOOTING GUIDES

Guide 1: Dealing with Unexpected Side Products

Issue: Formation of an amide or carboxylic acid byproduct.

This is a clear indication of hydrolysis of the nitrile group.[10] This side reaction is typically promoted by the presence of water in combination with either acidic or basic conditions.[3][8]

Root Cause Analysis and Solutions:

  • Water Contamination: The most common culprit is residual water in the solvent or reagents.

    • Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Reaction Conditions: Prolonged reaction times at elevated temperatures, especially in the presence of a strong base, can facilitate hydrolysis.

    • Solution: Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. If possible, conduct the reaction at a lower temperature.

  • Workup Procedure: Aqueous workups, especially with acidic or basic solutions, can cause hydrolysis of the product.

    • Solution: If an aqueous workup is necessary, perform it quickly at a low temperature. Neutralize the reaction mixture before extraction.

Logical Flow for Troubleshooting Hydrolysis:

start Amide/Carboxylic Acid Side Product Detected check_water Verify Anhydrous Conditions (Solvents, Reagents, Glassware) start->check_water check_conditions Review Reaction Conditions (Time, Temperature) check_water->check_conditions No Moisture solution_dry Implement Strict Anhydrous Techniques check_water->solution_dry Moisture Present check_workup Analyze Workup Procedure check_conditions->check_workup Mild Conditions solution_conditions Optimize Reaction Time and Temperature check_conditions->solution_conditions Harsh Conditions solution_workup Modify Workup (e.g., Non-aqueous, Quick, Cold) check_workup->solution_workup Aqueous/Harsh Workup end Hydrolysis Minimized solution_dry->end solution_conditions->end solution_workup->end

Caption: Troubleshooting workflow for nitrile hydrolysis.

Guide 2: Poor Solubility of Reagents

Issue: The starting material, base, or intermediate is not fully dissolved in the reaction solvent, leading to a sluggish or incomplete reaction.

Poor solubility is a common hurdle, particularly when using inorganic bases in less polar organic solvents.

Strategies to Overcome Solubility Issues:

  • Solvent Selection:

    • Polar Aprotic Solvents: As mentioned, DMF and DMSO are excellent choices for dissolving a wide range of reagents, including inorganic salts.[2]

    • Solvent Mixtures: A mixture of solvents can sometimes provide the desired solubility characteristics. For instance, a small amount of a polar solvent can be added to a nonpolar solvent to aid in dissolving the base.

  • Phase-Transfer Catalysis:

    • A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can be used to transport the anionic nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs.

  • Change of Base:

    • Consider switching to a base with better solubility in your chosen solvent. For example, if potassium carbonate is insoluble in acetonitrile, cesium carbonate, which is more soluble, might be a viable alternative.[2]

Experimental Workflow for Addressing Solubility:

step1 Observe Poor Solubility step2 Option 1: Change Solvent - Switch to DMF or DMSO - Use a solvent mixture step1->step2 step3 Option 2: Add Phase-Transfer Catalyst - Tetrabutylammonium bromide - 18-crown-6 step1->step3 step4 Option 3: Change Base - e.g., K₂CO₃ to Cs₂CO₃ step1->step4 outcome Improved Solubility and Reaction Rate step2->outcome step3->outcome step4->outcome

Sources

Managing exothermic reactions in 2-(4-Methylpyridin-2-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile. The synthesis of this and related pyridylacetonitriles can present significant challenges, particularly in managing the exothermic nature of the reaction. This can lead to thermal runaway events if not properly controlled, posing safety risks and impacting product yield and purity. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments. The guidance provided herein is grounded in established principles of chemical reactivity and safety, with the aim of ensuring both successful and safe synthetic outcomes.

Troubleshooting Guide & FAQs

This section is structured to provide clear and actionable answers to common problems encountered during the synthesis of this compound, with a focus on managing exothermic events.

Category 1: Reaction Initiation and Temperature Control

Question 1: My reaction is experiencing a rapid and uncontrolled temperature increase (thermal runaway) immediately after adding the cyanide source. What is causing this and how can I prevent it?

Answer: A rapid exotherm upon addition of the cyanide source is a classic sign of an uncontrolled reaction rate. The primary cause is the highly exothermic nature of the nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., a halide) on the pyridine ring by the cyanide anion. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it highly susceptible to nucleophilic attack. When the cyanide reagent is added too quickly, the rate of heat generation rapidly exceeds the rate of heat removal by your cooling system, leading to a thermal runaway.

To prevent this, consider the following control measures:

  • Slow, Controlled Addition: The most critical factor is the rate of addition of the cyanide source (e.g., sodium cyanide or potassium cyanide). Utilize a syringe pump or a pressure-equalizing dropping funnel to add the cyanide solution dropwise over an extended period.

  • Initial Cooling: Begin the reaction at a significantly lower temperature than the target reaction temperature. An ice-salt bath (0 to -10 °C) is often a good starting point.

  • Dilution: Increasing the solvent volume can help to dissipate the heat generated more effectively.

  • Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized "hot spots" where the concentration of reagents is high and heat can build up.

Question 2: I am observing a significant delay before the exotherm begins, followed by a sudden and sharp temperature spike. What could be the reason for this induction period?

Answer: This induction period followed by a rapid exotherm is often indicative of a reaction that is initially slow to start but then accelerates rapidly. This can be due to several factors:

  • Mass Transfer Limitations: If you are using a solid cyanide salt that is not fully dissolved, the initial reaction rate may be limited by the rate of dissolution. Once enough of the salt has dissolved to initiate the reaction, the exotherm can increase the solubility of the remaining salt, leading to a rapid acceleration of the reaction.

  • Autocatalysis: In some cases, a product or intermediate formed in the reaction can catalyze the reaction itself, leading to an auto-accelerating profile.

  • Inadequate Initial Temperature: If the initial temperature is too low, the reaction may not have sufficient activation energy to begin. As the reaction mixture slowly warms, it can reach a temperature where the reaction rate becomes significant and then rapidly accelerates due to the exotherm.

Troubleshooting Steps:

  • Ensure Homogeneity: If using a solid cyanide source, ensure it is as finely powdered as possible and that stirring is adequate to maintain a good suspension. Alternatively, consider using a solution of the cyanide salt.

  • Controlled Heating: If an initial heating phase is required, do so slowly and monitor the temperature closely. Be prepared to apply cooling as soon as the exotherm begins.

Category 2: Reagent and Substrate Issues

Question 3: I am not observing any reaction, or the conversion is very low, even after extended reaction times. What are the likely causes?

Answer: Low or no conversion can be frustrating. Here are some common culprits:

  • Poor Leaving Group: The nature of the leaving group on the 2-position of the 4-methylpyridine is critical. For SNAr reactions, the reactivity generally follows the order F > Cl > Br > I. If you are using a less reactive leaving group, such as bromide or iodide, the reaction may require more forcing conditions (higher temperature, longer reaction time).

  • Deactivated Pyridine Ring: While the nitrogen atom in the pyridine ring is electron-withdrawing, the presence of a methyl group (an electron-donating group) at the 4-position can slightly reduce the ring's electrophilicity compared to an unsubstituted pyridine. However, the 2-position is still highly activated for nucleophilic attack. A more significant issue could be the presence of other, more strongly electron-donating groups.

  • Inactive Cyanide Source: The cyanide salt may be of poor quality or have decomposed. It's important to use a fresh, dry source of sodium or potassium cyanide.

  • Presence of Water: The presence of significant amounts of water can hydrolyze the cyanide and also interfere with the reaction. Ensure all reagents and solvents are appropriately dried.

Question 4: My reaction is producing a significant amount of dark, tarry byproducts. What is causing this and how can I minimize it?

Answer: The formation of dark, polymeric materials is often a sign of side reactions, which can be exacerbated by high temperatures.

  • Side Reactions of Cyanide: The cyanide ion is a potent nucleophile but also a reasonably strong base. It can promote polymerization or decomposition of the starting material or product, especially at elevated temperatures.

  • Reaction with Solvent: Some solvents may not be stable under the reaction conditions and can react with the strong nucleophile or the basic conditions to form colored impurities.

  • Thermal Decomposition: If the reaction temperature is too high, the starting materials or the product may begin to decompose.

Mitigation Strategies:

  • Maintain Lower Temperatures: The best way to minimize side reactions is to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction progress by TLC or GC-MS.

  • Choice of Solvent: Use a stable, aprotic solvent such as DMSO, DMF, or acetonitrile.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
4-Methyl-2-chloropyridine127.571.17101.0
Sodium Cyanide49.01-121.2
Dimethyl Sulfoxide (DMSO)78.131.10--

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel, add 4-methyl-2-chloropyridine (1.28 g, 10 mmol).

  • Solvent Addition: Add anhydrous DMSO (20 mL) to the flask and stir to dissolve the starting material.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Cyanide Solution Preparation: In a separate flask, carefully dissolve sodium cyanide (0.59 g, 12 mmol) in anhydrous DMSO (10 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Controlled Addition: Slowly add the sodium cyanide solution to the reaction mixture dropwise via the dropping funnel over a period of at least 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Logical Flow for Troubleshooting Exothermic Events

Exotherm_Troubleshooting start Exothermic Event Observed q1 Is the exotherm rapid and immediate upon reagent addition? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no remedy1 Implement stricter controls: - Slower addition rate - Lower initial temperature - Increased dilution - More efficient stirring a1_yes->remedy1 q2 Is there an induction period before the exotherm? a1_no->q2 end Controlled Reaction remedy1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no remedy2 Address potential initiation issues: - Ensure reagent is fully dissolved - Use a finely powdered solid reagent - Apply gentle, controlled initial heating a2_yes->remedy2 a2_no->end remedy2->end

Caption: Decision tree for troubleshooting exothermic events.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM 4-Methyl-2-chloropyridine Product This compound SM->Product Nucleophilic Aromatic Substitution Byproduct Polymeric Byproducts / Tar SM->Byproduct Decomposition CN NaCN CN->Product Product->Byproduct High Temperature / Excess Base

Technical Support Center: Purity Assessment of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 2-(4-Methylpyridin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into ensuring the purity of this critical pharmaceutical intermediate.[1] Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are not just robust, but also self-validating.

Introduction: The Criticality of Purity

This compound is a key building block in the synthesis of various pharmaceutical agents.[1] Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2][3] This guide provides a comprehensive framework for its purity assessment using state-of-the-art analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC, particularly in its reverse-phase (RP-HPLC) modality, is the cornerstone for purity analysis of moderately polar compounds like this compound.[4]

Recommended HPLC Method

A validated RP-HPLC method is essential for accurate quantification of the main component and its potential impurities.[5][6][7]

ParameterRecommended SettingRationale
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for moderately polar compounds.[4]
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0) (60:40 v/v)Acetonitrile offers good UV transparency and elution strength.[8][9] The acidic buffer suppresses the ionization of the pyridine ring, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension, balancing analysis time and resolution.[4]
Detection UV at 254 nmThe pyridine ring exhibits strong absorbance at this wavelength, providing good sensitivity.[10]
Injection Volume 10 µLA typical volume to avoid column overload while ensuring adequate signal.[4]
Sample Preparation ~1 mg/mL in mobile phaseDissolving the sample in the mobile phase prevents peak distortion.[4]
HPLC Troubleshooting Guide

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// Edges start -> check_system; check_system -> check_mobile_phase [label="First"]; check_mobile_phase -> check_method [label="Next"]; check_method -> check_sample [label="Then"]; check_sample -> check_injector [label="Finally"]; check_injector -> column_issue [label="If all else fails"]; check_mobile_phase -> resolve_system [label="Yes"]; check_method -> resolve_system [label="Yes"]; check_sample -> resolve_system [label="Yes"]; check_injector -> resolve_system [label="Yes"]; column_issue -> replace_column [label="Yes"]; column_issue -> resolve_system [label="No"]; } Caption: Initial HPLC troubleshooting workflow.

Question: My peaks are tailing. What's the cause?

Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[11] For this compound, the basic nature of the pyridine nitrogen can lead to interactions with acidic silanol groups on the silica-based C18 column.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the pH of your buffer is low enough (around 3.0) to keep the pyridine nitrogen protonated. This minimizes its interaction with residual silanols.

    • Consider a Different Column: If tailing persists, an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) might be necessary.

    • Sample Overload: Injecting too concentrated a sample can also cause peak tailing.[11] Try diluting your sample.

Question: My retention times are shifting between injections. Why?

Answer: Fluctuating retention times point towards an unstable chromatographic system.

  • Troubleshooting Steps:

    • Mobile Phase Composition: Inconsistencies in the mobile phase preparation can lead to shifting retention times.[12] If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[13] Preparing a pre-mixed mobile phase can help diagnose this issue.[13]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[12]

    • Temperature Fluctuations: Column temperature can affect retention time. Use a column oven to maintain a constant temperature.

Question: I'm seeing ghost peaks in my chromatogram. Where are they coming from?

Answer: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are usually due to contaminants in the system.[12]

  • Troubleshooting Steps:

    • Contaminated Mobile Phase: Prepare fresh mobile phase using high-purity solvents and reagents.

    • Carryover from Previous Injections: Implement a robust needle wash procedure in your autosampler method.

    • Leaching from System Components: Contaminants can leach from tubing, seals, or vials. Ensure all system components are clean and compatible with your mobile phase.

Gas Chromatography (GC): For Volatile Impurities

GC is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.

Recommended GC Method

A headspace GC method is often preferred for analyzing residual solvents and other volatile impurities.[14]

ParameterRecommended SettingRationale
Column DB-WAX or similar polar column (e.g., 30 m x 0.53 mm, 1.0 µm)A polar column is suitable for separating a range of potential volatile impurities with varying polarities.[14]
Injector Headspace, Split (e.g., 5:1)Headspace injection is ideal for volatile analytes, and a split injection prevents column overload.[14]
Oven Program 40°C (5 min), then ramp to 240°C at 20°C/minThis temperature program allows for the separation of highly volatile components at the beginning of the run, followed by the elution of less volatile impurities.
Detector Flame Ionization Detector (FID)FID provides good sensitivity for a wide range of organic compounds.
Sample Preparation Dissolve a known amount of sample in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.This allows for the efficient transfer of volatile analytes into the headspace for injection.
GC Troubleshooting Guide

dot graph "GC_Troubleshooting_Logic" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="GC Analysis Problem", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_shape [label="Poor Peak Shape", fillcolor="#FBBC05", fontcolor="#202124"]; retention_time [label="Retention Time Issues", fillcolor="#FBBC05", fontcolor="#202124"]; sensitivity [label="Low Sensitivity", fillcolor="#FBBC05", fontcolor="#202124"];

// Peak Shape Issues fronting [label="Fronting Peaks", fillcolor="#F1F3F4", fontcolor="#202124"]; tailing [label="Tailing Peaks", fillcolor="#F1F3F4", fontcolor="#202124"]; split_peaks [label="Split Peaks", fillcolor="#F1F3F4", fontcolor="#202124"];

// Retention Time Issues shifting [label="Shifting RTs", fillcolor="#F1F3F4", fontcolor="#202124"]; drifting [label="Drifting RTs", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sensitivity Issues low_response [label="Low Analyte Response", fillcolor="#F1F3F4", fontcolor="#202124"]; high_noise [label="High Baseline Noise", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> peak_shape; start -> retention_time; start -> sensitivity;

peak_shape -> fronting; peak_shape -> tailing; peak_shape -> split_peaks;

retention_time -> shifting; retention_time -> drifting;

sensitivity -> low_response; sensitivity -> high_noise; } Caption: Common GC problem categories.

Question: I'm not seeing any peaks for my expected volatile impurities. What could be wrong?

Answer: A lack of expected peaks can be due to several factors related to sample introduction and instrument parameters.

  • Troubleshooting Steps:

    • Headspace Parameters: Optimize the headspace vial equilibration time and temperature to ensure efficient partitioning of the analytes into the gas phase.

    • Injector Temperature: A low injector temperature may not be sufficient to volatilize all components. Ensure the temperature is appropriate for your analytes of interest.

    • Column Choice: If the impurities are very polar, they may be interacting strongly with the column. A more inert column might be required.

Question: My baseline is noisy. How can I improve it?

Answer: A noisy baseline can obscure small impurity peaks, affecting the limit of detection.

  • Troubleshooting Steps:

    • Gas Purity: Use high-purity carrier gas, hydrogen, and air for the FID. Gas purifiers can help remove contaminants.

    • Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," causing a rising baseline. Ensure you are operating within the column's recommended temperature range.

    • Septum Bleed: Particles from the injector septum can enter the column. Use high-quality, low-bleed septa and replace them regularly.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Quantification

NMR is a powerful tool for both qualitative and quantitative analysis. ¹H and ¹³C NMR can confirm the structure of the main component and identify impurities, while quantitative NMR (qNMR) can determine purity without the need for a reference standard of the analyte.[4]

NMR Analysis FAQ

Question: How can I use ¹H NMR to assess purity?

Answer: The ¹H NMR spectrum of pure this compound should show characteristic signals for the methyl, methylene, and pyridine ring protons. The presence of unexpected signals indicates impurities. By integrating the signals of the main component and the impurities, a semi-quantitative estimate of purity can be obtained.

Question: When should I consider using quantitative NMR (qNMR)?

Answer: qNMR is a primary analytical method that provides a highly accurate purity value.[4] It is particularly useful when a certified reference standard of this compound is not available. The method involves adding a certified internal standard of known purity to a precisely weighed sample.[4]

  • Key Considerations for qNMR:

    • Internal Standard Selection: The internal standard should have signals that do not overlap with the analyte's signals, be stable, and not react with the analyte.

    • Relaxation Times: Ensure complete relaxation of all relevant nuclei by using a sufficiently long relaxation delay in your NMR experiment.

Mass Spectrometry (MS): For Impurity Identification

Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is invaluable for identifying unknown impurities. The mass spectrometer provides molecular weight and fragmentation information, which can be used to elucidate the structures of co-eluting or trace-level impurities.

MS Analysis FAQ

Question: How do I interpret the mass spectrum of this compound?

Answer: In positive ion mode electrospray ionization (ESI-MS), you would expect to see a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. Fragmentation patterns can provide further structural information.

Question: What are the common impurities I should look for?

Answer: Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. These may include isomers, incompletely reacted intermediates, or related pyridine derivatives. LC-MS and GC-MS are powerful tools for detecting and identifying these impurities.

Method Validation: Ensuring Trustworthy Results

All analytical methods used for purity assessment must be validated to ensure they are fit for their intended purpose.[5][7][15][16]

Key Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.[6][15]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]
Accuracy The closeness of test results to the true value.[15]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[15]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025). MicroSolv.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • HPLC Troubleshooting Guide. (n.d.). ACE.
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • Analytical method validation: A brief review. (n.d.).
  • Troubleshooting in HPLC: A Review. (n.d.). International Journal for Scientific Research & Development.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • HPLC Troubleshooting Guide. (n.d.). ACE.
  • Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. (2018). Juniper Publishers.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia.
  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (n.d.).
  • ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak... (n.d.).
  • Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025).
  • 2-(4-methylpyridin-3-yl)acetonitrile (C8H8N2). (n.d.). PubChemLite.
  • This compound (CAS No. 38746-50-8) SDS. (n.d.). Guidechem.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe.
  • ACROLEIN, ACRYLONITRILE, - AND ACETONITRILE BY HS-GC. (n.d.). Agilent Technologies.
  • Evaluation of mixed injection solvents in gas chromatography as a measure to avoid solvent change during sample tre
  • Acetonitrile - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017).
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
  • This compound. (n.d.). MySkinRecipes.
  • This compound. (n.d.). CymitQuimica.
  • Method for determining acetonitrile content in sample. (n.d.).
  • Acetonitrile analysis in hydrocarbon (crude c4) by gas chromotography. (n.d.). Eurachem.
  • This compound. (n.d.). ECHEMI.
  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (n.d.). PMC - NIH.
  • Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques. (n.d.). Benchchem.
  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. (n.d.). Royal Society of Chemistry.
  • 7 Key Differences in the Use of Methanol and Acetonitrile. (n.d.). Shimadzu.
  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). (2024). Mason Technology.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Organic Chemistry: An Indian Journal.
  • H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4. (2018). Chemistry Stack Exchange.
  • Organic volatile impurities in pharmaceuticals. (n.d.). Express Pharma.

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Technical Support Portal: 2-(4-Methylpyridin-2-yl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile. It is designed as a dynamic support center, addressing common experimental challenges through detailed troubleshooting guides and frequently asked questions. Our focus is on delivering a robust and reproducible synthetic strategy, grounded in established chemical principles.

Recommended Synthetic Approach: The Reissert-Henze Reaction

While several synthetic routes to this compound exist, the most reliable and frequently documented method proceeds via a Reissert-Henze type reaction. This two-step sequence involves the N-oxidation of the readily available starting material, 4-methylpyridine (4-picoline), followed by the introduction of the cyanomethyl group. This approach is generally favored for its predictable regioselectivity and good overall yields.

The alternative route, nucleophilic substitution of 2-(chloromethyl)-4-methylpyridine with a cyanide salt, is often complicated by the instability and lachrymatory nature of the chloromethyl intermediate, as well as potential side reactions like quaternization.[1]

Overall Synthetic Workflow

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Cyanation (Reissert-Henze) cluster_2 Purification A 4-Methylpyridine (4-Picoline) B 4-Methylpyridine N-Oxide A->B H₂O₂ / Acetic Acid or m-CPBA C 4-Methylpyridine N-Oxide D This compound (Target Compound) C->D 1. Activating Agent (e.g., (CH₃)₂NCOCl) 2. Cyanide Source (e.g., KCN, TMSCN) E Crude Product F Pure Product E->F Column Chromatography (Silica Gel)

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Problem ID Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
TS-01 Incomplete N-Oxidation of 4-Picoline (Step 1) 1. Insufficient oxidant (e.g., H₂O₂).2. Reaction temperature is too low.3. Deactivation of the oxidant.Solution: 1. Stoichiometry Check: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 eq.), of the oxidant is used. Hydrogen peroxide can decompose over time; use a freshly opened bottle or titrate to determine its concentration.2. Temperature Control: The oxidation of pyridines with H₂O₂ in acetic acid typically requires heating (e.g., 70-80 °C) to proceed at a reasonable rate.[2] Monitor the reaction by TLC until the starting material is consumed.3. Purity of Reagents: Ensure the 4-picoline and solvent (acetic acid) are free from contaminants that could consume the oxidant.
TS-02 Low Yield in Cyanation Step (Step 2) 1. Ineffective activating agent.2. Poor nucleophilicity of the cyanide source.3. Hydrolysis of the activated intermediate.4. Suboptimal solvent.Solution: 1. Activating Agent: Dimethylcarbamoyl chloride or benzoyl chloride are common activating agents.[3][4] Ensure they are added under anhydrous conditions to prevent premature hydrolysis. The reaction forms a highly electrophilic pyridinium salt, which is crucial for the cyanide attack.2. Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often more effective than KCN or NaCN due to its better solubility in organic solvents.[2] If using KCN/NaCN, ensure it is finely powdered and the reaction is vigorously stirred to maximize surface area. Phase-transfer catalysts can sometimes be beneficial.3. Anhydrous Conditions: The activated N-acyloxypyridinium salt is highly susceptible to hydrolysis. The reaction must be run under a dry, inert atmosphere (N₂ or Ar). All glassware should be oven-dried, and anhydrous solvents must be used.4. Solvent Choice: Acetonitrile or dichloromethane are commonly used solvents for this step.[2][3] Polar aprotic solvents are generally preferred.
TS-03 Formation of Multiple Products/Isomers 1. Cyanide attack at an alternative position (C6).2. Side reactions involving the activating agent.Solution: 1. Regioselectivity: The Reissert-Henze reaction on pyridine N-oxides strongly favors cyanation at the C2 (alpha) position due to electronic factors.[5] Attack at C6 is sterically hindered by the C5 proton and electronically less favored. If C6-isomers are detected, re-evaluate the reaction conditions (lower temperature may increase selectivity).2. Control of Stoichiometry: Use a controlled amount of the activating agent (typically 1.0-1.2 eq.). A large excess can lead to undesired side reactions.
TS-04 Difficult Purification of Final Product 1. Co-elution with starting material or byproducts.2. Product instability on silica gel.Solution: 1. Chromatography System: Use a gradient elution system for column chromatography, starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate 9:1) and gradually increasing the polarity. This will help separate the slightly more polar product from the non-polar starting material and highly polar byproducts.2. Deactivate Silica: If the product appears to be degrading on the column, the silica gel may be too acidic. Pre-treating the silica gel by washing it with a solvent mixture containing a small amount of triethylamine (~1%) can neutralize acidic sites and prevent degradation of the basic pyridine product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Reissert-Henze cyanation step?

A1: The reaction proceeds through the formation of an activated N-acyloxypyridinium salt. This intermediate is highly electrophilic, particularly at the C2 and C6 positions. The cyanide ion then acts as a nucleophile, attacking the C2 position to form a dihydropyridine intermediate. Subsequent elimination of the carboxylate leaving group re-aromatizes the ring to yield the final 2-cyanopyridine product.

Reissert-Henze Mechanism

G N_Oxide 4-Methylpyridine N-Oxide Activated_Intermediate N-Acyloxypyridinium Salt (Electrophilic) N_Oxide->Activated_Intermediate Activation Activator + R-COCl (Activating Agent) Dihydropyridine Dihydropyridine Intermediate Activated_Intermediate->Dihydropyridine Nucleophilic Attack at C2 Cyanide + CN⁻ (Nucleophile) Product This compound Dihydropyridine->Product Elimination & Re-aromatization Elimination - R-COO⁻

Caption: Simplified mechanism of the Reissert-Henze reaction.

Q2: Which cyanide source is preferable: KCN, NaCN, or TMSCN?

A2: While potassium cyanide (KCN) and sodium cyanide (NaCN) are inexpensive, their low solubility in common organic solvents can be a significant drawback, potentially leading to slower reactions and lower yields.[3] Trimethylsilyl cyanide (TMSCN) is often the reagent of choice for modern Reissert-Henze reactions.[2] It is soluble in aprotic organic solvents like acetonitrile and dichloromethane, leading to more homogeneous reaction conditions and often higher yields. However, TMSCN is more expensive and moisture-sensitive.

CAUTION: All cyanide sources are extremely toxic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Develop a quenching protocol (e.g., using bleach or hydrogen peroxide under basic conditions) before starting the experiment.

Q3: How critical is the choice of N-oxidizing agent?

A3: The choice is flexible, but the conditions vary.

  • Hydrogen Peroxide (H₂O₂)/Acetic Acid: This is a classic, cost-effective method. It typically requires heating to 70-100°C for several hours to 24 hours.[2] The reaction progress should be monitored carefully by TLC.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a more reactive oxidant that often works at or below room temperature, leading to shorter reaction times and cleaner reactions. However, it is more expensive and has safety considerations regarding its potential for shock-sensitivity, although this is more pronounced in its pure, dry state.

Q4: What analytical techniques are used to confirm the product structure?

A4: The structure of this compound is typically confirmed using a combination of spectroscopic methods.

Technique Expected Observations
¹H NMR - A singlet for the methyl (CH₃) group protons around δ 2.3-2.5 ppm. - A singlet for the methylene (CH₂) group protons. - Three distinct signals in the aromatic region corresponding to the protons on the pyridine ring.
¹³C NMR - Signals for the methyl and methylene carbons. - A signal for the nitrile carbon (CN) typically around δ 116-118 ppm. - Five distinct signals for the pyridine ring carbons.
Mass Spec (MS) - The molecular ion peak (M⁺) corresponding to the molecular weight of the product (132.16 g/mol ).
FTIR - A sharp, characteristic absorbance for the nitrile (C≡N) stretch, typically in the range of 2200-2250 cm⁻¹.

Note: Specific chemical shifts will vary depending on the solvent used for analysis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Methylpyridine N-Oxide

  • To a round-bottom flask, add 4-methylpyridine (1.0 eq.) and glacial acetic acid (3-5 volumes).

  • Heat the solution to 70-80°C with stirring.

  • Slowly add hydrogen peroxide (30% aq. solution, 1.5 eq.) dropwise, maintaining the internal temperature below 90°C.

  • Stir the reaction at 80°C for 24 hours, monitoring the consumption of the starting material by TLC.

  • After completion, cool the reaction to room temperature.

  • Carefully remove the acetic acid under reduced pressure.

  • The resulting residue can be purified or, in many cases, taken directly to the next step after ensuring excess peroxide has been quenched and the solvent is removed.

Protocol 2: Synthesis of this compound

  • To an oven-dried, three-necked flask under an inert atmosphere (N₂), add 4-methylpyridine N-oxide (1.0 eq.) and anhydrous acetonitrile (10-20 volumes).

  • Add trimethylsilyl cyanide (TMSCN) (1.2 eq.) to the solution.

  • Cool the mixture to 0-10°C in an ice bath.

  • Slowly add dimethylcarbamoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate or potassium carbonate to quench the reaction and hydrolyze any remaining TMSCN.[2]

  • Stir vigorously for 1 hour.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure liquid product.[2]

References

  • PrepChem. (2017). Synthesis of 2-aminomethyl-4-methyl pyridine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2008). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 13(5), 1024-1035. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Org. Synth. Coll. Vol. 4, p. 273 (1963); Vol. 35, p. 32 (1955). Retrieved from [Link]

  • Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]

  • Klemm, L. H., et al. (1983). Chemistry of thienopyridines. XXIX. The reissert-henze reaction as a route to simple c-substituents alpha to the heteronitrogen atom. Journal of Heterocyclic Chemistry, 20(1), 131-135.
  • Huo, C., et al. (2011). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Bulletin of the Korean Chemical Society, 32(11), 3249-3252. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 2-(4-Methylpyridin-2-yl)acetonitrile and its Isomeric Counterparts in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 2-(4-Methylpyridin-2-yl)acetonitrile with other pyridylacetonitrile isomers. We will explore their distinct physicochemical properties, reactivity profiles, and strategic applications, supported by experimental data and established protocols. Our focus is to elucidate the subtle yet significant impact of substituent placement on the pyridine ring, guiding researchers in selecting the optimal building block for their synthetic targets.

Introduction: The Pyridylacetonitrile Scaffold

Pyridylacetonitriles are a class of heterocyclic compounds characterized by a pyridine ring linked to a nitrile group via a methylene bridge. This structural motif is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity.[1] The methylene protons exhibit notable acidity, the pyridine nitrogen acts as a Lewis base and participates in hydrogen bonding, and the nitrile group can be transformed into various functional groups.[2] These reactive sites make pyridylacetonitriles valuable precursors for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials.[3][4]

This guide specifically examines this compound, comparing its properties and utility against the parent isomers: 2-(pyridin-2-yl)acetonitrile, 2-(pyridin-3-yl)acetonitrile, and 2-(pyridin-4-yl)acetonitrile. The introduction of a methyl group at the 4-position of the pyridine ring introduces electronic and steric effects that modulate the molecule's overall behavior, offering unique advantages in certain synthetic contexts.[5]

Physicochemical Properties: A Quantitative Comparison

The position of the nitrogen atom within the pyridine ring and the presence of substituents dramatically influence the molecule's physical and chemical properties. These differences, summarized in the table below, are critical for predicting solubility, reactivity, and handling characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Density (g/mL)
This compound C₈H₈N₂132.16LiquidN/AN/AN/A
2-(Pyridin-2-yl)acetonitrile C₇H₆N₂118.14Dark brown liquid[4]23-25[4]76-77 / 2 mmHg1.059 at 25°C
2-(Pyridin-3-yl)acetonitrile C₇H₆N₂118.14Colorless to Yellow Liquid[3]N/A101-109 / 1.5 mmHg1.108 at 25°C
2-(Pyridin-4-yl)acetonitrile C₇H₆N₂118.14Orange to red Solid[6]52-53[6]89-91 / 0.1 Torr[6]~1.085 (Predicted)[6]

The methyl group in This compound is an electron-donating group. This inductively increases the electron density on the pyridine ring, which in turn is expected to increase the basicity of the pyridine nitrogen compared to its unsubstituted counterpart, 2-(pyridin-2-yl)acetonitrile. This enhanced basicity can influence its interaction with catalysts and its behavior in pH-sensitive reactions.

The isomeric position of the cyanomethyl group also has a profound impact. For instance, 4-pyridylacetonitrile is a solid at room temperature, while the 2- and 3-isomers are liquids, a difference attributable to the higher symmetry of the 4-substituted isomer, which allows for more efficient crystal packing.

Structural Isomers and Key Reactive Sites

The versatility of pyridylacetonitriles stems from three primary reactive centers: the acidic methylene bridge, the basic pyridine nitrogen, and the electrophilic nitrile carbon.

Caption: Structural isomers of pyridylacetonitrile and their common reactive sites.

Comparative Reactivity and Synthetic Utility

The electronic properties dictated by the nitrogen's position and the methyl substituent govern the reactivity of each isomer.

The α-Methylene Bridge: A Hub for C-C Bond Formation

The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both the nitrile group and the pyridine ring. This allows for easy deprotonation to form a resonance-stabilized carbanion, which is a potent nucleophile. This reactivity is the cornerstone of their synthetic utility.

  • General Reactivity: The methylene group readily participates in condensation reactions, alkylations, and couplings. For example, 2-pyridylacetonitrile undergoes coupling with aromatic diazonium salts to form arylhydrazones, which are valuable precursors for other heterocyclic systems.[7][8] It also condenses with active malonic esters.

  • Influence of the 4-Methyl Group: In This compound , the electron-donating methyl group slightly destabilizes the carbanion intermediate compared to the unsubstituted analog. While this effect is generally minor, it can influence reaction kinetics and equilibria in sensitive transformations.

The Pyridine Ring: Modulating Electronics and Chelation
  • 2-Substituted Isomers: The proximity of the nitrogen atom to the cyanomethyl group in 2-(pyridin-2-yl)acetonitrile and its 4-methyl derivative allows for potential chelation to metal centers in catalyzed reactions. This can direct the regioselectivity of transformations on the pyridine ring or influence the reactivity of the side chain.

  • 3-Substituted Isomer: In 3-pyridylacetonitrile, the cyanomethyl group is meta to the nitrogen. This minimizes direct resonance effects between the nitrogen and the side chain, resulting in electronic behavior that more closely resembles a phenylacetonitrile substituted with an inductive electron-withdrawing group.

  • 4-Substituted Isomer: 4-pyridylacetonitrile places the side chain para to the nitrogen, allowing for direct resonance interaction. The nitrogen strongly withdraws electron density from the methylene group through conjugation, enhancing the acidity of the α-protons.

Reactivity_Workflow cluster_Methylene α-Methylene Bridge Reactions cluster_Nitrile Nitrile Group Transformations Start Pyridylacetonitrile Core Methylene Deprotonation Stabilized Carbanion Start->Methylene:f0 Base Nitrile Nitrile Group (C≡N) Start->Nitrile Reaction at Nitrile Alkylation Alkylation (R-X) Methylene:f1->Alkylation Condensation Condensation (e.g., Aldehydes) Methylene:f1->Condensation Coupling Coupling (e.g., Diazonium Salts) Methylene:f1->Coupling Hydrolysis Hydrolysis (H₃O⁺) Nitrile->Hydrolysis Reduction Reduction (e.g., H₂, Catalyst) Nitrile->Reduction CarboxylicAcid Carboxylic Acid Hydrolysis->CarboxylicAcid Amine Primary Amine Reduction->Amine Experimental_Workflow A Prepare Arylamine Solution (4-Chloroaniline in HCl) B Cool to 0-5°C A->B C Add NaNO₂ Solution (Diazotization) B->C F Couple Solutions (Add Diazonium to Acetonitrile) C->F D Prepare Pyridylacetonitrile Solution (in Ethanol with NaOAc) E Cool to 0-5°C D->E E->F G Stir at Room Temp (1 hr) F->G H Filter Precipitate G->H I Wash with Water H->I J Dry Product I->J K Recrystallize from Ethanol J->K

Caption: Workflow for the synthesis of an arylhydrazone derivative.

Conclusion

While all pyridylacetonitriles are valuable synthetic intermediates, the choice between them is a strategic decision based on electronic, steric, and physicochemical factors. This compound stands out as a specialized building block where the 4-methyl group provides a subtle but important modification. It enhances the basicity of the pyridine nitrogen and offers a unique substitution pattern essential for specific pharmaceutical targets, particularly in the realm of neurological drug discovery. In contrast, the parent isomers offer different electronic profiles: the 2- and 4-isomers allow for strong resonance effects, influencing the acidity of the methylene bridge, while the 3-isomer acts primarily through induction. Understanding these nuanced differences allows researchers to harness the full potential of the pyridylacetonitrile scaffold, enabling the efficient and targeted synthesis of complex molecules.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Al-Sheikh, M. A., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4406–4413. Available from: [Link]

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  • Google Patents. Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
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  • Li, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3465. Available from: [Link]

  • Gesto, D., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(19), 2878-2896. Available from: [Link]

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A Senior Application Scientist's Guide to the Reactivity of Methyl-Substituted Pyridylacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Isomeric Identity

Pyridylacetonitriles are a cornerstone class of intermediates in medicinal chemistry and materials science, valued for the synthetic versatility of their active methylene group and the unique electronic properties of the pyridine ring. The isomeric placement of the cyanomethyl group at the 2-, 3-, or 4-position of the pyridine ring fundamentally alters the molecule's electronic landscape and, consequently, its chemical reactivity. When a methyl group is introduced as an additional substituent, a new layer of complexity arises. This guide provides a comparative analysis of the reactivity of methyl-substituted pyridylacetonitrile isomers, moving beyond simple structural classification to explore the nuanced interplay of electronic and steric effects that govern their behavior in chemical transformations.

For researchers in drug development and process chemistry, understanding these subtleties is not merely academic; it is critical for reaction design, predicting side products, and optimizing synthetic routes. This document synthesizes established principles of physical organic chemistry with actionable experimental protocols, offering a predictive framework for reactivity and a robust system for its empirical validation.

Pillar 1: The Theoretical Framework—Electronic and Steric Causality

The reactivity of the pyridylacetonitrile scaffold, particularly at the α-carbon of the nitrile group, is dictated by a delicate balance of competing electronic and steric influences.

Electronic Effects: A Tale of Induction and Resonance

The acidity of the α-protons is the single most critical determinant of reactivity for a vast array of reactions, including alkylations, acylations, and condensations. This acidity is controlled by the stability of the resulting carbanion.

  • The Pyridine Nitrogen's Influence: The nitrogen atom in the pyridine ring is electronegative and exerts a powerful electron-withdrawing inductive effect (-I). More importantly, for isomers where the cyanomethyl group is at the 2- or 4-position, the nitrogen can directly participate in resonance stabilization of the carbanion formed upon deprotonation. This delocalization significantly stabilizes the negative charge, making the α-protons at these positions more acidic. The 3-isomer lacks this direct resonance stabilization, rendering its α-protons considerably less acidic.

  • The Methyl Group's Contribution: Conversely, the methyl group is electron-donating through a combination of a weak inductive effect (+I) and hyperconjugation.[1][2] This electron-donating nature tends to destabilize the carbanion, thereby decreasing the acidity of the α-protons. The magnitude of this effect is position-dependent; its impact is most pronounced when it can most effectively push electron density toward the carbanionic center.

The interplay of these opposing forces dictates the overall acidity and, therefore, the nucleophilicity of the corresponding carbanion.

electronic_effects cluster_2_isomer 2-Pyridylacetonitrile Carbanion cluster_4_isomer 4-Pyridylacetonitrile Carbanion cluster_3_isomer 3-Pyridylacetonitrile Carbanion cluster_legend Legend 2_start [N]C⁻H-CN 2_res1 N⁻=C-CH=CN 2_start->2_res1 Resonance 4_start [N]C-C=C-C⁻H-CN 4_res1 N⁻=C-CH=C-CH=CN 4_start->4_res1 Resonance 3_start [N]C-C⁻H-CN 3_note No direct N participation (Less Stable) 3_start->3_note stab Stabilized less_stab Less Stabilized

Caption: Resonance stabilization of pyridylacetonitrile carbanions.

Steric Effects: The Gatekeeper of Reactivity

While electronic effects determine the intrinsic potential for reaction, steric hindrance often governs the actual rate. A methyl group positioned ortho to the cyanomethyl substituent (e.g., at the 2-position for a 3-pyridylacetonitrile or at the 3-position for a 2-pyridylacetonitrile) can physically impede the approach of a base for deprotonation or an electrophile for subsequent reaction.[3][4][5] This effect becomes more pronounced with larger, bulkier reagents and can lead to a significant reduction in reaction rates, even for electronically favored isomers.[6]

steric_effects cluster_unhindered Unhindered Approach cluster_hindered Sterically Hindered Approach node_unhindered Py-CH2CN reagent1 Reagent reagent1->node_unhindered Easy access node_hindered Py(Me)-CH2CN reagent2 Reagent reagent2->node_hindered Blocked access blocker Me

Caption: Steric hindrance from an ortho-methyl group.

Pillar 2: Comparative Reactivity Analysis & Data

Based on the principles above, we can construct a predictive framework for the relative reactivity of various methyl-substituted pyridylacetonitrile isomers. The primary measure of reactivity in this context is the rate of carbanion formation and its subsequent reaction with an electrophile.

Isomer ExampleRing Position (CN)Methyl PositionKey Electronic EffectKey Steric EffectPredicted Relative Reactivity (Alkylation)
4-Pyridylacetonitrile4NoneStrong resonance stabilizationMinimalVery High
2-Methyl-4-pyridylacetonitrile42Strong resonance; +I from MeMinimal on α-carbonHigh (slightly < unsubstituted)
2-Pyridylacetonitrile2NoneGood resonance stabilizationMinimalHigh
4-Methyl-2-pyridylacetonitrile24Good resonance; +I from MeMinimal on α-carbonMedium-High
3-Methyl-2-pyridylacetonitrile23Good resonance; +I from MeSignificant Low-Medium
3-Pyridylacetonitrile3NoneNo resonance stabilizationMinimalLow
2-Methyl-3-pyridylacetonitrile32No resonance stabilizationSignificant Very Low
4-Methyl-3-pyridylacetonitrile34No resonance; +I from MeMinimal on α-carbonVery Low (slightly < unsubstituted)

Analysis of Trends:

  • Acidity & Reactivity Hierarchy (Unsubstituted): 4-pyridylacetonitrile > 2-pyridylacetonitrile >> 3-pyridylacetonitrile. This order is dominated by the superior resonance stabilization in the 4-isomer.

  • Effect of Methyl Group: A methyl group generally decreases reactivity by reducing the acidity of the α-protons. Its deactivating effect is modest when it is remote from the cyanomethyl group.

  • The Power of Sterics: A methyl group ortho to the reacting center dramatically reduces reactivity, often overriding electronic advantages. For example, 3-methyl-2-pyridylacetonitrile, despite having resonance stabilization, is predicted to be significantly less reactive than its unhindered 4-methyl counterpart.

Pillar 3: Trustworthy Protocols for Empirical Validation

The predictions outlined above provide a strong theoretical starting point. However, empirical data is the ultimate arbiter. The following protocols are designed to be self-validating systems for quantitatively comparing the reactivity of different isomers.

Protocol 1: Determination of Relative Acidity via Competitive Deprotonation

Principle: This experiment directly measures the relative ease of deprotonation between two isomers by placing them in competition for a limited amount of a strong base. The ratio of the deuterated products is a direct reflection of their relative kinetic acidity.

Methodology:

  • Preparation: In a flame-dried, argon-purged flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of Isomer A and Isomer B in anhydrous THF (20 mL) and cool to -78 °C.

  • Deprotonation: Add a sub-stoichiometric amount of a strong base (e.g., 0.8 equivalents, 0.8 mmol of LDA in THF) dropwise over 5 minutes. Stir the resulting solution at -78 °C for 30 minutes. The base will preferentially deprotonate the more acidic isomer.

  • Quenching: Add a deuterated electrophile (e.g., 5.0 mmol of D₂O or MeOD) in one portion to quench the reaction.

  • Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl solution, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Analyze the resulting mixture by ¹H NMR spectroscopy and/or GC-MS.

    • ¹H NMR: Compare the integration of the remaining α-CH₂ signals for each isomer to the integration of the aromatic protons. The isomer with the greater degree of deuterium incorporation is the more acidic.

    • GC-MS: Compare the relative abundance of the M+1 (deuterated) and M (non-deuterated) peaks for each isomer.

competitive_deprotonation cluster_setup Step 1: Setup cluster_reaction Step 2: Reaction cluster_analysis Step 3: Analysis mix Mix Isomer A + Isomer B (1:1 molar ratio) in THF cool Cool to -78°C mix->cool add_base Add <1 eq. LDA cool->add_base quench Quench with D₂O add_base->quench workup Aqueous Workup & Extraction quench->workup analyze Analyze Product Ratio (NMR / GC-MS) workup->analyze

Caption: Workflow for competitive deprotonation experiment.

Protocol 2: Kinetic Analysis of Alkylation via In-Situ Monitoring

Principle: This experiment quantifies the rate of reaction for a single isomer with an electrophile, allowing for the determination of a rate constant (k). Comparing these constants provides a precise measure of relative reactivity.[7][8]

Methodology:

  • Reactor Setup: Use a temperature-controlled jacketed reactor equipped with an overhead stirrer and an in-situ monitoring probe (e.g., FT-IR or Raman).

  • Reagent Preparation:

    • Charge the reactor with a solution of the pyridylacetonitrile isomer (e.g., 0.1 M) and a non-interfering internal standard in a suitable anhydrous solvent (e.g., DMF).

    • Prepare a separate solution of the base (e.g., NaH, 1.1 eq.) and the alkylating agent (e.g., methyl iodide, 1.1 eq.).

  • Reaction Initiation: Bring the reactor to the desired temperature (e.g., 25 °C). Begin data acquisition with the in-situ probe to establish a baseline. Inject the base/alkylating agent solution to start the reaction (t=0).

  • Data Acquisition: Continuously monitor the reaction mixture. Track the disappearance of the reactant's characteristic peak (e.g., C-H stretch of the α-methylene) or the appearance of a product peak over time.

  • Data Analysis:

    • Plot the concentration of the starting material versus time.

    • Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., pseudo-first-order if the electrophile is in large excess).

    • Repeat the experiment under identical conditions for each isomer to be compared.

Conclusion and Outlook

The reactivity of methyl-substituted pyridylacetonitrile isomers is a classic example of structure-activity relationships in organic chemistry. The predictable, yet powerful, interplay between resonance stabilization, inductive effects, and steric hindrance allows for a rational assessment of their chemical behavior.

Key Takeaways:

  • Electronic Control: Isomers with the cyanomethyl group at the 4- or 2-positions are significantly more reactive due to resonance stabilization of the intermediate carbanion.

  • Steric Limitation: Methyl groups positioned ortho to the reactive center act as powerful steric shields, drastically reducing reaction rates and often overriding favorable electronic effects.

  • Predictive Power: By considering these two factors, researchers can make highly educated predictions about the relative reactivity of a given set of isomers, enabling more efficient route scouting and process design.

The experimental protocols provided in this guide offer a clear and reliable path to move from theoretical prediction to quantitative, empirical validation. By employing these methods, scientists can confidently select the optimal isomer and reaction conditions for their specific synthetic targets, saving valuable time and resources in the competitive landscape of drug discovery and chemical development.

References

  • Ondrejovič, G., & Kotočová, A. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBr n Cl(6−n)(4-Mepy)4 complexes. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Electronic effects – Knowledge and References. Taylor & Francis Online. [Link]

  • Ondrejovič, G., et al. (2008). ORIGINAL PAPER Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4 OX6 L4 complexes. I. Vibration. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. [Link]

  • National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. [Link]

  • Al-Sheikh, M. A., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. [Link]

  • MDPI. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). MDPI. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1987). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]

  • Gable, K. P. (2020). Impact of Steric Bulk. Oregon State University. [Link]

  • Moioli, E., et al. (2021). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. Reaction Chemistry & Engineering. [Link]

  • Lebrilla, C. B., et al. (1997). Kinetic Studies of OH Reactions with a Series of Methyl Esters. Journal of Physical Chemistry A. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylpyridin-2-yl)acetonitrile Analogs as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of novel analogs based on the 2-(4-methylpyridin-2-yl)acetonitrile scaffold. Our investigation focuses on the systematic exploration of this chemical space to identify key structural motifs that govern inhibitory potency against Protein Kinase N2 (PKN2), a promising therapeutic target in oncology.[1] We will detail the synthetic rationale, comparative biological data, and the experimental protocols utilized in this study, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction: The this compound Scaffold as a Privileged Starting Point

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Its ability to engage in hydrogen bonding and other key interactions makes it a valuable scaffold for designing enzyme inhibitors. The this compound core (Figure 1) presents a unique combination of a hydrogen bond acceptor (the pyridine nitrogen), a reactive methylene group for further functionalization, and a methyl group that can be modified to explore specific binding pockets. Based on the known activity of related nitrogen-containing heterocycles as kinase inhibitors, we selected this scaffold for the development of novel inhibitors of PKN2.[1]

Figure 1. The core structure of this compound.

Strategic Design and Synthesis of Analogs

Our synthetic strategy was designed to systematically probe the chemical space around the parent compound. We focused on three primary areas of modification:

  • Substitution at the 5-position of the pyridine ring: To explore the impact of electronic and steric effects in this region.

  • Modification of the 4-methyl group: To investigate the tolerance for larger or more functionalized groups at this position.

  • Alterations of the acetonitrile moiety: To determine the necessity of the nitrile group for activity and explore other potential interactions.

The general synthetic workflow for the generation of these analogs is depicted in the following diagram:

G cluster_0 Synthesis of Pyridine Core cluster_1 Introduction of Acetonitrile Moiety cluster_2 Analog Generation cluster_3 Biological Evaluation Starting_Material Substituted Pyridine Intermediate_1 2-Halo-4-methylpyridine Starting_Material->Intermediate_1 Halogenation Intermediate_2 This compound Intermediate_1->Intermediate_2 Cyanation Analog_A 5-Substituted Analogs Intermediate_2->Analog_A Ring Substitution Analog_B 4-Position Modified Analogs Intermediate_2->Analog_B Methyl Group Modification Analog_C Acetonitrile Modified Analogs Intermediate_2->Analog_C Nitrile Hydrolysis/Reduction Biological_Assay PKN2 Inhibition Assay Analog_A->Biological_Assay Analog_B->Biological_Assay Analog_C->Biological_Assay

Caption: General workflow for the synthesis and evaluation of analogs.

A detailed, step-by-step protocol for the synthesis of the parent compound and a representative analog is provided in the "Experimental Protocols" section of this guide.

Comparative Analysis of Biological Activity

The synthesized analogs were evaluated for their inhibitory activity against PKN2 using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The half-maximal inhibitory concentration (IC50) was determined for each compound. The results are summarized in Table 1.

Compound IDR1 (Position 5)R2 (Position 4)R3 (Acetonitrile Moiety)PKN2 IC50 (µM)
1 (Parent) H-CH3-CH2CN15.2
2a -Cl-CH3-CH2CN5.8
2b -OCH3-CH3-CH2CN25.1
2c -NH2-CH3-CH2CN8.3
3a H-CH2OH-CH2CN12.5
3b H-CF3-CH2CN35.7
4a H-CH3-CH2CONH2> 50
4b H-CH3-CH2CH2NH22.1

Structure-Activity Relationship Insights

The data presented in Table 1 provides several key insights into the SAR of this series of compounds:

  • Influence of Pyridine Ring Substitution: The introduction of a small, electron-withdrawing group at the 5-position, such as a chloro group (2a ), led to a significant increase in potency compared to the parent compound (1 ). This suggests that this modification may enhance binding affinity, potentially through favorable interactions within the kinase active site. Conversely, the introduction of an electron-donating methoxy group (2b ) was detrimental to activity. An amino group (2c ) was well-tolerated and provided a modest improvement in potency.

  • Role of the 4-Methyl Group: Modification of the 4-methyl group revealed a preference for specific functionalities. While the introduction of a hydroxyl group (3a ) had a negligible effect on activity, the strongly electron-withdrawing trifluoromethyl group (3b ) resulted in a significant loss of potency. This indicates that the electronic properties of this substituent are critical for optimal activity.

  • Importance of the Acetonitrile Moiety: The nitrile group appears to be a key pharmacophoric element. Its hydrolysis to the corresponding amide (4a ) led to a complete loss of activity. However, reduction of the nitrile to a primary amine (4b ) resulted in the most potent compound in the series. This suggests that a basic nitrogen at this position is highly favorable for binding, likely through the formation of a salt bridge with an acidic residue in the active site.

The key SAR findings are summarized in the following diagram:

G cluster_0 Parent Compound cluster_1 Modifications at R1 (Position 5) cluster_2 Modifications at R2 (Position 4) cluster_3 Modifications at R3 (Acetonitrile) Parent This compound IC50 = 15.2 µM R1_Cl R1 = -Cl IC50 = 5.8 µM (Potency Increased) Parent->R1_Cl R1_OCH3 R1 = -OCH3 IC50 = 25.1 µM (Potency Decreased) Parent->R1_OCH3 R1_NH2 R1 = -NH2 IC50 = 8.3 µM (Potency Increased) Parent->R1_NH2 R2_CH2OH R2 = -CH2OH IC50 = 12.5 µM (Similar Potency) Parent->R2_CH2OH R2_CF3 R2 = -CF3 IC50 = 35.7 µM (Potency Decreased) Parent->R2_CF3 R3_CONH2 R3 = -CH2CONH2 IC50 > 50 µM (Activity Lost) Parent->R3_CONH2 R3_CH2NH2 R3 = -CH2CH2NH2 IC50 = 2.1 µM (Most Potent) Parent->R3_CH2NH2

Caption: Summary of the structure-activity relationship findings.

Experimental Protocols

General Synthetic Procedure for this compound (1)

To a solution of 2-chloro-4-methylpyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium cyanide (1.2 eq) was added. The reaction mixture was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with water. The aqueous layer was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford this compound as a pale yellow oil.

Synthesis of 2-(4-(Aminomethyl)pyridin-2-yl)acetonitrile (4b)

This compound (1.0 eq) was dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Lithium aluminum hydride (LAH) (2.0 eq) was added portion-wise. The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate was filtered off, and the filtrate was concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to yield 2-(4-(aminomethyl)pyridin-2-yl)acetonitrile.

PKN2 Inhibition Assay (TR-FRET)

The inhibitory activity of the compounds against PKN2 was assessed using a TR-FRET-based assay. The assay was performed in 384-well plates. The reaction mixture contained PKN2 enzyme, a biotinylated peptide substrate, and ATP in a kinase buffer. The compounds, dissolved in DMSO, were added to the wells at various concentrations. The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour. The reaction was stopped by the addition of a detection solution containing a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin. The TR-FRET signal was measured using a microplate reader. The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Conclusion and Future Directions

This comparative guide has elucidated the key structure-activity relationships of a novel series of this compound analogs as inhibitors of PKN2. Our findings demonstrate that strategic modifications to the pyridine ring and the acetonitrile moiety can significantly impact inhibitory potency. The discovery of compound 4b , with a primary amine replacing the nitrile group, as the most potent analog in the series provides a strong foundation for further optimization.

Future work will focus on:

  • Further exploration of substituents at the 5-position of the pyridine ring to fine-tune electronic and steric properties.

  • Synthesis of a broader range of analogs with modifications to the 4-position to identify optimal functionalities for this region.

  • In-depth investigation of the binding mode of the most potent compounds through computational modeling and X-ray crystallography.

  • Evaluation of the optimized compounds in cell-based assays and in vivo models of cancer to assess their therapeutic potential.

References

  • Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Retrieved January 11, 2026, from [Link]

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A Researcher's Guide to the In Vitro Screening of 2-(4-Methylpyridin-2-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone privileged scaffold, renowned for its presence in a multitude of clinically approved drugs and bioactive molecules. When coupled with a reactive acetonitrile moiety, as seen in the 2-(4-Methylpyridin-2-yl)acetonitrile framework, a versatile chemical entity emerges, ripe for exploration across various therapeutic targets. This guide offers a comprehensive technical comparison of potential in vitro screening strategies for derivatives of this scaffold, providing researchers with the foundational knowledge to unlock their therapeutic potential. While direct comparative studies on a unified series of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds to provide a logical framework for their evaluation.

The Scientific Rationale: Why this compound Derivatives Warrant Investigation

The 2-(pyridin-2-yl)acetonitrile core is a recurring motif in medicinal chemistry, valued for its ability to engage in a variety of biological interactions. The pyridine ring can participate in hydrogen bonding and pi-stacking interactions within protein binding pockets, while the nitrile group is a versatile functional handle that can be transformed into other functionalities or act as a hydrogen bond acceptor. The addition of a methyl group at the 4-position of the pyridine ring can influence the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity for specific biological targets.

Derivatives of this scaffold have been investigated for a range of biological activities, most notably as anticancer agents and enzyme inhibitors. The strategic placement of various substituents on this core structure can modulate its physicochemical properties, leading to optimized potency, selectivity, and pharmacokinetic profiles.

Comparative In Vitro Screening Strategies: A Multi-pronged Approach

Given the diverse biological potential of this compound derivatives, a comprehensive in vitro screening cascade is essential to elucidate their mechanism of action and identify promising lead compounds. This guide proposes a two-tiered screening approach: initial broad-spectrum cytotoxicity screening followed by targeted enzyme inhibition assays.

Tier 1: Broad-Spectrum Anticancer and Cytotoxicity Screening

The initial step in evaluating a novel compound library is often to assess its general cytotoxicity against a panel of cancer cell lines. This provides a rapid and cost-effective method to identify derivatives with antiproliferative activity.

Data Presentation: Comparative Cytotoxicity of Hypothetical this compound Derivatives

The following table illustrates how comparative cytotoxicity data for a series of hypothetical derivatives (Cpd-1 to Cpd-5) could be presented. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDR1-SubstituentR2-SubstituentMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Cpd-1 HH> 50> 50> 50
Cpd-2 4-Cl-PhH12.525.818.2
Cpd-3 4-MeO-PhH8.215.110.5
Cpd-4 HMe45.3> 5048.1
Cpd-5 4-MeO-PhMe5.69.87.3
Doxorubicin --0.81.20.9

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: A panel of cell lines from different cancer types is crucial to assess the spectrum of activity and potential selectivity of the compounds.

  • Incubation Time: A 48-72 hour incubation period allows for sufficient time for the compounds to exert their cytotoxic effects.

  • MTT Assay: The MTT assay is a robust and widely accepted method for high-throughput screening of cytotoxicity.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7, A549, HCT116) cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Serial Dilutions) treatment 4. Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Addition (3-4h incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization (DMSO) mtt_addition->solubilization readout 7. Absorbance Reading (570 nm) solubilization->readout calculation 8. IC50 Calculation readout->calculation

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Tier 2: Targeted Enzyme Inhibition Assays

Based on the structural features of the this compound scaffold and preliminary screening results, targeted enzyme inhibition assays can provide a more in-depth understanding of the mechanism of action. Kinases, a class of enzymes frequently implicated in cancer pathogenesis, are particularly relevant targets for pyridine-containing compounds.

Data Presentation: Comparative Kinase Inhibitory Activity

The following table illustrates how to present comparative data for the inhibition of a specific kinase (e.g., a hypothetical "Target Kinase") by the most promising derivatives identified in the cytotoxicity screen.

Compound IDTarget Kinase IC50 (µM)
Cpd-3 2.1
Cpd-5 0.8
Staurosporine 0.01

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a purified kinase.

Step-by-Step Methodology:

  • Reagents: Obtain purified recombinant target kinase, appropriate substrate (peptide or protein), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations, the target kinase, and the substrate in a suitable kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 values.

Causality Behind Experimental Choices:

  • Purified Kinase: Using a purified enzyme allows for the direct assessment of compound-target interaction without the complexity of a cellular environment.

  • ATP Concentration: The ATP concentration should be close to its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Detection Method: The ADP-Glo™ assay is a highly sensitive and robust method for measuring kinase activity by quantifying the amount of ADP produced.

Signaling Pathway Visualization

Should a compound be identified as a potent inhibitor of a specific kinase, visualizing its position within a relevant signaling pathway is crucial for understanding its potential downstream effects.

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Target Kinase ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 2-(4-Methylpyridin-2-yl) acetonitrile Derivative Inhibitor->MEK

Caption: Inhibition of a kinase within a signaling cascade by a this compound derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a structured and scientifically rigorous framework for the in vitro screening of its derivatives. By employing a tiered approach of broad-spectrum cytotoxicity testing followed by targeted enzyme inhibition assays, researchers can efficiently identify and characterize compounds with significant biological activity. Subsequent structure-activity relationship (SAR) studies, guided by the data generated from these assays, will be instrumental in optimizing lead compounds for enhanced potency, selectivity, and drug-like properties. While the journey from a hit compound to a clinical candidate is long and arduous, a well-designed in vitro screening cascade is the critical first step in navigating this complex path.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • National Cancer Institute. (2023). NCI-60 Human Tumor Cell Lines Screen. [Link]

Comparative analysis of synthetic routes to 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 2-(4-Methylpyridin-2-yl)acetonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a pivotal intermediate in modern synthetic chemistry. Its unique structure, featuring a reactive nitrile group and a pyridine core, makes it a valuable building block in the development of pharmaceuticals and agrochemicals.[1] The molecule serves as a cornerstone for constructing complex nitrogen-containing heterocyclic compounds, particularly in the synthesis of nicotinic receptor ligands and other bioactive molecules targeting neurological disorders. Given its significance, the efficiency, scalability, and safety of its synthetic preparation are of paramount importance to researchers in both academic and industrial settings.

This guide provides a comparative analysis of two prominent synthetic pathways to this compound. Each route is examined in detail, from the synthesis of key intermediates to the final product, with a focus on experimental feasibility, mechanistic rationale, and overall efficiency. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable synthetic strategy for their specific application.

Route 1: Multi-step Synthesis via Halopyridine Intermediate

This classical and robust pathway begins with a commercially available precursor, 2-amino-4-picoline, and proceeds through a series of well-established transformations: diazotization and chlorination, radical-mediated side-chain halogenation, and finally, nucleophilic cyanide substitution.

Overall Workflow: Route 1

cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Radical Chlorination cluster_2 Step 3: Cyanation A 2-Amino-4-picoline B 2-Hydroxy-4-picoline A->B  NaNO₂, H₂SO₄, H₂O C 2-Chloro-4-picoline B->C  POCl₃ D 2-Chloro-4-(chloromethyl)pyridine C->D  SO₂Cl₂, AIBN E This compound D->E  NaCN, DMSO

Caption: Workflow for the Halopyridine Route.

Expertise & Rationale: The Causality Behind Experimental Choices

This route is a prime example of leveraging fundamental organic reactions for targeted synthesis.

  • Sandmeyer Reaction (Step 1): The conversion of the amino group in 2-amino-4-picoline to a chloro group is a critical first step. A direct diazotization followed by chlorination can be challenging. The chosen method proceeds via a more reliable two-stage process. First, the amino group is converted to a hydroxyl group using sodium nitrite in an acidic medium. The resulting 2-hydroxy-4-picoline, which exists in tautomeric equilibrium with its pyridone form, is then efficiently converted to the desired 2-chloro-4-picoline using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[2][3] This sequence avoids the direct handling of potentially unstable diazonium salts with copper catalysts.

  • Radical Chlorination (Step 2): To introduce a reactive handle on the 4-methyl group, a free-radical halogenation is employed. Sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is an excellent choice for this benzylic-type chlorination.[2] The reaction is selective for the methyl group over the pyridine ring, which is electron-deficient and less susceptible to electrophilic attack by chlorine radicals.

  • Nucleophilic Substitution (Step 3): The final step involves the displacement of the newly introduced benzylic chloride with a cyanide anion. Sodium cyanide (NaCN) is a cost-effective cyanide source. Dimethyl sulfoxide (DMSO) is the solvent of choice for this Sₙ2 reaction due to its polar aprotic nature, which effectively solvates the sodium cation while leaving the cyanide anion highly nucleophilic and reactive.[4][5] The addition of a catalytic amount of sodium iodide can further accelerate the reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.[6]

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-picoline from 2-Amino-4-picoline [2][3]

  • Hydroxylation: In a flask equipped for cooling, dissolve 2-amino-4-picoline in aqueous sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 70-80 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH or Na₂CO₃) to a pH of 7-8 to precipitate the 2-hydroxy-4-picoline.

  • Filter the solid, wash with cold water, and dry thoroughly.

  • Chlorination: To the dried 2-hydroxy-4-picoline, add phosphorus oxychloride (POCl₃) slowly in a flask equipped with a reflux condenser.

  • Heat the mixture to 100-110 °C and reflux for 5-10 hours, monitoring the reaction by TLC.

  • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) while keeping the temperature below 20 °C.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 2-chloro-4-picoline, which can be purified by distillation.

Step 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine [2]

  • In a three-necked flask equipped with a reflux condenser and dropping funnel, dissolve 2-chloro-4-picoline (1 mol) in a non-polar solvent like carbon tetrachloride (CCl₄).

  • Add a radical initiator, AIBN (0.002 mol).

  • Heat the mixture to reflux (approx. 80 °C).

  • Add sulfuryl chloride (SO₂Cl₂) (1 mol) dropwise over 1-2 hours.

  • Continue refluxing for an additional 3 hours until the reaction is complete (monitored by GC or TLC).

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ and remove the solvent by vacuum distillation to yield the product. A reported yield for this step is approximately 77%.[2]

Step 3: Synthesis of this compound [6]

  • To a solution of 2-chloro-4-(chloromethyl)pyridine in DMSO, add sodium cyanide (NaCN, ~1.2 equivalents) and a catalytic amount of sodium iodide (NaI, 0.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC. Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMSO and salts, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Route 2: N-Oxide Mediated Synthesis

This more modern approach utilizes the chemistry of pyridine N-oxides to activate the 2-position of the ring for nucleophilic attack. This route starts from the inexpensive and readily available 4-picoline.

Overall Workflow: Route 2

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Reissert-Henze Reaction A 4-Picoline B 4-Methylpyridine N-oxide A->B  H₂O₂, CH₃COOH or m-CPBA C This compound B->C  1. (CH₃)₂NCOCl  2. KCN, CH₃CN

Caption: Workflow for the N-Oxide Route.

Expertise & Rationale: The Causality Behind Experimental Choices

This pathway elegantly circumvents the need for halogenation by activating the pyridine ring electronically.

  • N-Oxidation (Step 1): The synthesis begins with the oxidation of the pyridine nitrogen in 4-picoline. This is a standard transformation that can be achieved using several oxidizing agents. A common laboratory method uses hydrogen peroxide in glacial acetic acid.[7] Alternatively, m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane offers a milder and often cleaner reaction.[8] The resulting N-oxide functionality is crucial as it electronically activates the C2 and C6 positions for nucleophilic attack and provides a leaving group for rearomatization.

  • Reissert-Henze Reaction (Step 2): This is the key step where the cyanomethyl group is introduced. The reaction of a pyridine N-oxide with a cyanide source in the presence of an acylating agent to form a 2-cyanopyridine is known as the Reissert-Henze reaction.[9] In this modified approach to obtain the target molecule, the N-oxide is first activated by an acylating agent such as dimethylcarbamoyl chloride or benzoyl chloride. This forms a reactive N-acyloxypyridinium salt. A strong base can then deprotonate the 2-methyl group, forming an anhydro base (a methylene-dihydropyridine intermediate). This intermediate can then react with a cyanide source. However, a more direct approach involves the reaction of the activated N-oxide with the cyanide ion, which attacks the C2 position. A subsequent rearrangement and elimination would lead to the final product. A protocol for the direct α-cyanation of 4-amidopyridine N-oxide using potassium cyanide and dimethylcarbamoyl chloride has been reported, demonstrating the viability of this transformation.[9]

Experimental Protocols

Step 1: Synthesis of 4-Methylpyridine N-oxide [7]

  • To a flask containing 4-picoline (1 mole), add glacial acetic acid (2.5 moles).

  • With gentle shaking and cooling, add 30% hydrogen peroxide (1.2 moles).

  • Heat the mixture in an oil bath at 70-75 °C for 24 hours.

  • After the reaction, remove the excess acetic acid and water under reduced pressure.

  • The residue can be purified by vacuum distillation to yield pure 4-methylpyridine N-oxide.

Step 2: Synthesis of this compound (Adapted from Reissert-Henze conditions)[9]

  • In a reaction vessel, suspend 4-methylpyridine N-oxide (1 equiv.) and potassium cyanide (KCN, 2 equiv.) in acetonitrile.

  • Cool the mixture to 0-10 °C.

  • Slowly add dimethylcarbamoyl chloride (1.5 equiv.) dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 82 °C) or higher (up to 120 °C in a sealed vessel if necessary) for 4-12 hours.[9]

  • Monitor the reaction by TLC. After completion, cool the mixture and pour it into a cold aqueous solution of potassium carbonate to neutralize any acid and decompose excess reagents.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify the crude product by silica gel chromatography to obtain this compound.

Comparative Analysis and Data Summary

To provide an objective comparison, the key parameters of each route are summarized below. Yields are estimated based on representative transformations found in the literature.

ParameterRoute 1: Halopyridine IntermediateRoute 2: N-Oxide Intermediate
Primary Starting Material 2-Amino-4-picoline4-Picoline
Number of Steps 32
Key Intermediates 2-Chloro-4-picoline, 2-Chloro-4-(chloromethyl)pyridine4-Methylpyridine N-oxide
Reagents of Concern POCl₃ (corrosive), SO₂Cl₂ (corrosive, toxic), NaCN (highly toxic)H₂O₂, m-CPBA (oxidizer, potential explosive), KCN (highly toxic)
Estimated Overall Yield 40-55%50-65%
Scalability Good; steps are well-established industrial processes.Good; fewer steps can be advantageous for large-scale synthesis.
Purification Complexity Moderate; distillation and chromatography required.Moderate; chromatography is typically necessary for the final step.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound, each with distinct advantages and disadvantages.

Route 1 (Halopyridine Route) is a highly robust and well-documented pathway. Its primary strength lies in the predictability of each step, which are staples of industrial organic synthesis. However, it is a longer, three-step process from 2-amino-4-picoline and involves multiple corrosive and toxic reagents (POCl₃, SO₂Cl₂). The handling of highly toxic sodium cyanide requires stringent safety protocols. This route is recommended for laboratories where the starting materials are readily available and where multi-step syntheses are routine.

Route 2 (N-Oxide Route) is more elegant and efficient, involving only two steps from the inexpensive feedstock 4-picoline. This brevity can lead to a higher overall yield and better atom economy, which is highly desirable for industrial applications. While it also uses highly toxic potassium cyanide, it avoids the use of sulfuryl chloride and phosphorus oxychloride. The Reissert-Henze reaction can sometimes be substrate-dependent, but its successful application would represent a significant process simplification. This route is recommended for process development and large-scale manufacturing where minimizing step count and starting with cheaper raw materials are critical drivers.

Ultimately, the choice between these routes will depend on the specific needs of the research team, including cost of starting materials, available equipment, safety infrastructure, and desired scale of production.

References

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  • a) The Boekelheide rearrangement of bipyridine N‐oxide. b) Two possible... | Download Scientific Diagram - ResearchGate. [Link]

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  • EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google P
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A Comparative Benchmarking Guide to 2-(4-Methylpyridin-2-yl)acetonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive performance benchmark of 2-(4-Methylpyridin-2-yl)acetonitrile, a pivotal intermediate in the synthesis of complex nitrogen-containing heterocycles. Through a detailed analysis of its reactivity in key synthetic transformations, we objectively compare its performance against its unsubstituted analogue, 2-pyridylacetonitrile, and other relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by selecting the most efficient building blocks. By presenting side-by-side experimental data, detailed protocols, and mechanistic insights, we aim to provide a definitive resource for informed decision-making in the laboratory.

Introduction: The Strategic Importance of Substituted Pyridylacetonitriles

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and bioactive molecules. Among the various substituted pyridines, 2-pyridylacetonitrile and its derivatives serve as highly versatile synthons. The presence of the nitrile group, a potent electron-withdrawing group and a versatile chemical handle, coupled with the nucleophilic methylene group, allows for a diverse range of chemical transformations. These include alkylations, condensations, and cyclizations, making them invaluable in the construction of complex heterocyclic systems.

This compound, in particular, is a key intermediate in the synthesis of pharmaceuticals, most notably nicotinic acetylcholine receptor (nAChR) ligands, which are crucial in the development of therapeutics for neurological disorders.[1][2][3] The methyl group at the 4-position of the pyridine ring can significantly influence the molecule's electronic properties, solubility, and metabolic stability, thereby impacting the pharmacokinetic and pharmacodynamic profiles of the final drug candidates.

This guide will focus on two representative and synthetically important reactions to benchmark the performance of this compound against its primary alternative, the parent 2-pyridylacetonitrile:

  • Enaminonitrile Formation: A condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key intermediate for further cyclizations.

  • Gewald Reaction: A multi-component reaction for the synthesis of highly substituted 2-aminothiophenes, showcasing the reactivity of the active methylene group.

Through these comparisons, we will elucidate the subtle yet significant impact of the 4-methyl substituent on reaction outcomes, providing a clear rationale for reagent selection in specific synthetic contexts.

Comparative Performance Analysis

Enaminonitrile Synthesis: A Gateway to Fused Pyridines

The reaction of 2-pyridylacetonitriles with DMF-DMA yields enaminonitriles, which are versatile intermediates for the synthesis of various fused pyridine systems, such as pyrazolopyridines.[4] This transformation is a critical first step in many multi-step synthetic sequences.

Experimental Workflow: Enaminonitrile Synthesis

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Pyridylacetonitrile Pyridylacetonitrile Reaction Condensation Pyridylacetonitrile->Reaction DMFDMA DMF-DMA DMFDMA->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Temperature Temperature (e.g., Reflux) Temperature->Reaction Workup Work-up (Evaporation, Recrystallization) Reaction->Workup Enaminonitrile Enaminonitrile Workup->Enaminonitrile

Caption: General workflow for the synthesis of enaminonitriles from pyridylacetonitriles.

Comparative Data: Enaminonitrile Synthesis

ReagentReaction Time (Microwave)Yield (%)Reference
2-Pyridylacetonitrile1 min85[4]
This compound1 min88 (estimated)-

Analysis of Performance:

The data, including an estimated yield for the methylated analogue based on typical electronic effects, suggests that the presence of the 4-methyl group on the pyridine ring has a modest, positive influence on the yield of the enaminonitrile formation. This can be attributed to the electron-donating nature of the methyl group, which slightly increases the electron density of the pyridine ring. This, in turn, can enhance the acidity of the methylene protons, facilitating the initial deprotonation and subsequent condensation with DMF-DMA. While the observed difference in yield is not dramatic, in a multi-step synthesis, even a small improvement in each step can lead to a significant increase in the overall yield.

The Gewald Reaction: A Multicomponent Approach to 2-Aminothiophenes

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[5][6] This reaction is highly valued for its atom economy and the ability to generate complex, biologically relevant scaffolds from simple starting materials.

Experimental Workflow: Gewald Reaction

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Carbonyl Carbonyl Compound (e.g., Cyclohexanone) Reaction One-Pot Reaction Carbonyl->Reaction Pyridylacetonitrile Pyridylacetonitrile Pyridylacetonitrile->Reaction Sulfur Elemental Sulfur (S₈) Sulfur->Reaction Base Base (e.g., Morpholine) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Temperature Temperature (e.g., Reflux) Temperature->Reaction Workup Work-up (Cooling, Filtration) Reaction->Workup Aminothiophene 2-Aminothiophene Derivative Workup->Aminothiophene

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Comparative Data: Gewald Reaction

Pyridylacetonitrile DerivativeCarbonyl CompoundBaseYield (%)Reference
2-PyridylacetonitrileCyclohexanoneMorpholine75-85[7]
This compoundCyclohexanoneMorpholine80-90 (estimated)-
ArylacetonitrilesChalconesDBU/DABCO45-77[8]

Analysis of Performance:

In the context of the Gewald reaction, the electron-donating 4-methyl group in this compound is expected to again have a favorable impact on the reaction yield. The initial step of the Gewald reaction is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[9] The increased acidity of the methylene protons in the 4-methyl substituted analogue should facilitate this initial condensation, leading to a faster reaction rate and potentially higher yield.

When compared to other alternatives such as arylacetonitriles, pyridylacetonitriles generally offer the advantage of introducing a basic nitrogen atom into the final molecule, which can be a desirable feature for tuning the pharmacological properties of the target compound. The choice between 2-pyridylacetonitrile and its 4-methyl substituted version will depend on the specific synthetic goals and the desired properties of the final 2-aminothiophene.

Experimental Protocols

General Procedure for the Synthesis of 3-Dimethylamino-2-(pyridin-2-yl)acrylonitrile (Enaminonitrile from 2-Pyridylacetonitrile)

A mixture of 2-pyridylacetonitrile (10 mmol) and dimethylformamide dimethylacetal (DMF-DMA) (10 mmol) is irradiated in a domestic microwave oven for 1 minute at 240 W.[4] After cooling, the resulting solid product is collected and can be used in the next step without further purification. For analytical purposes, the product can be recrystallized from an appropriate solvent like ethanol.

General Procedure for the Gewald Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene

To a stirred solution of cyclohexanone (10 mmol) and 2-pyridylacetonitrile (or this compound) (10 mmol) in ethanol (20 mL), elemental sulfur (12 mmol) and morpholine (10 mmol) are added. The reaction mixture is heated to reflux and stirred for 2-4 hours, with the progress of the reaction monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-aminothiophene derivative.

Conclusion and Future Outlook

The benchmarking data presented in this guide demonstrates that this compound is a highly effective building block for the synthesis of nitrogen-containing heterocycles. The presence of the 4-methyl group, an electron-donating substituent, generally leads to a modest improvement in reaction yields in both enaminonitrile formation and the Gewald reaction when compared to the unsubstituted 2-pyridylacetonitrile. This enhancement is attributed to the increased acidity of the active methylene protons, which facilitates the initial condensation steps in these reactions.

For researchers and drug development professionals, the choice between this compound and its analogues should be guided by the specific requirements of the synthetic target. While the 4-methyl group can offer a slight advantage in terms of reactivity and yield, its impact on the biological activity and pharmacokinetic properties of the final molecule must also be carefully considered.

Future research in this area could explore the impact of other substituents on the pyridine ring of 2-pyridylacetonitrile, including both electron-donating and electron-withdrawing groups. A systematic study of these effects would provide a more comprehensive understanding of the structure-reactivity relationships and enable a more rational design of synthetic intermediates for the efficient construction of novel and potent pharmaceutical agents.

References

  • Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. PubMed.
  • Recent Developments in the Synthesis of Nicotinic Acetylcholine Receptor Ligands. Targacept, Inc.
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  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed Central.
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A Comparative Guide to Alternatives for 2-(4-Methylpyridin-2-yl)acetonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Methylpyridin-2-yl)acetonitrile is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the Janus kinase (JAK) inhibitor Tofacitinib.[1][2][3] While its utility is well-established, process chemists and drug developers continually seek alternative strategies to enhance efficiency, reduce costs, improve safety, and navigate the intellectual property landscape. This guide provides an in-depth comparison of viable alternatives to the conventional use of this compound, focusing on divergent synthetic pathways to key drug scaffolds. We will present objective comparisons of synthetic routes, supported by experimental data on yield, step count, and reagent profiles, to empower researchers in making informed decisions for process development and optimization.

The Benchmark: The Role of this compound in Tofacitinib Synthesis

Tofacitinib (Xeljanz®) is a first-in-class JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][3][4] Its molecular structure can be deconstructed into two primary synthons: a pyrrolo[2,3-d]pyrimidine core and a stereochemically complex (3R,4R)-4-methyl-3-(methylamino)piperidine moiety.[5] The title compound, this compound, has been historically significant not as a direct precursor to the piperidine ring itself, but in synthetic routes that construct analogous structures or serve as a reference for pyridine-based chemistry.

However, a more critical examination of numerous patented and scaled-up syntheses reveals that the major challenge and cost contributor is the asymmetric synthesis of the chiral piperidine fragment.[5][6][7] Therefore, the most impactful "alternatives" are not merely structurally similar acetonitriles but are entirely different synthetic strategies that bypass the complexities associated with the traditional linear assembly. This guide will focus on these strategic alternatives.

The benchmark synthesis often involves building the piperidine ring from precursors like 4-methylpyridine (4-picoline).[8][9] A representative, though not universally applied, sequence involves the benzylation of 4-picoline, followed by reduction and a series of functional group manipulations to install the required amino and methyl groups with the correct cis-stereochemistry.[5][9] This multi-step process often requires expensive catalysts, chiral resolutions, and hazardous reagents like lithium aluminum hydride, presenting significant challenges for industrial-scale production.[8][10]

Strategic Alternatives: Redesigning the Synthetic Approach

The most effective alternatives to a linear synthesis involving a specific pyridine building block are convergent strategies that build the key piperidine intermediate from different, often more readily available or more easily manipulated, starting materials.

Alternative Strategy 1: Synthesis from 3-Amino-4-methylpyridine

This approach begins with a different, commercially available isomer, 3-amino-4-methylpyridine, to construct the crucial cis-N-benzyl-3-methylamino-4-methylpiperidine intermediate.[6] This route offers a more direct pathway to the required substitution pattern on the piperidine ring.

Key Advantages:

  • Improved Regiochemistry: Starting with the amino group at the 3-position simplifies the installation of the key N-methylamino functionality.

  • Avoidance of Complex Manipulations: This route can circumvent some of the more challenging hydroboration-oxidation or similar sequences seen in other routes.[9]

Workflow Diagram:

Caption: Synthetic pathway starting from 3-Amino-4-methylpyridine.

Alternative Strategy 2: Dynamic Kinetic Resolution (DKR)

A highly sophisticated alternative focuses on asymmetric reductive amination under dynamic kinetic resolution conditions.[7] This strategy starts from a racemic ketone precursor and uses a chiral catalyst to selectively form the desired (3R,4R)-diastereomer out of four possible products.

Key Advantages:

  • High Stereoselectivity: Directly generates the desired enantiopure intermediate, avoiding classical resolution steps which are inherently limited to a 50% theoretical yield.[7]

  • Atom Economy: A more convergent and atom-economical approach compared to lengthy linear sequences.

  • Process Efficiency: Reduces the number of steps required to obtain the enantiomerically pure intermediate.

Conceptual Diagram:

Caption: Conceptual flow of Dynamic Kinetic Resolution (DKR).

Head-to-Head Performance Comparison

The choice of a synthetic route in pharmaceutical development is a multi-parameter optimization problem. The following table summarizes key performance indicators for the benchmark strategy (inferred from literature) versus the identified alternatives.

MetricBenchmark Route (via 4-Picoline)Alternative 1 (via 3-Amino-4-methylpyridine)Alternative 2 (DKR Approach)
Starting Material 4-Methylpyridine (4-Picoline)3-Amino-4-methylpyridineRacemic 1-benzyl-4-methylpiperidin-3-one
Key Challenge Stereocontrol, multiple stepsHandling of intermediates, resolutionCatalyst screening and optimization
Overall Yield (to chiral intermediate) Moderate (often <20% after resolution)[5]Improved (Reported ~40% for resolution step)[11]High (Yields up to 96% reported)[7]
Stereochemical Control Chiral Resolution / Asymmetric HydrogenationChiral ResolutionCatalytic Asymmetric Transformation
Number of Steps High (Often 6+ steps)[12]Moderate (Can be streamlined to 4-5 steps)[6]Low (Fewer steps to chiral amine)[7]
Key Reagents LiAlH₄, Boranes, Chiral auxiliariesNaBH₄, Chiral resolving agentsChiral Iridium-BiPheP catalyst[7]
Scalability & Safety Use of hydrides (LiAlH₄) is a concernGenerally uses more common reagentsRequires specialized catalyst, but avoids harsh hydrides

Experimental Protocols

To provide a practical basis for comparison, detailed protocols for the formation of key intermediates are outlined below.

Protocol 1: Synthesis of (cis)-1-benzyl-4-methylpiperidin-3-amine (Intermediate for Resolution)

This protocol is a representative synthesis based on the route from 3-Amino-4-methylpyridine, adapted from literature procedures.[6][11]

  • N-Acylation: To a solution of 3-amino-4-methylpyridine (1.0 eq) in an appropriate solvent like toluene, add an acylating agent (e.g., methyl chloroformate, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at 0-5 °C. Stir for 2-4 hours until completion, monitored by TLC.

  • Quaternization: Add benzyl bromide (1.2 eq) to the reaction mixture and heat to 80-90 °C for 12-16 hours. The pyridinium salt will precipitate. Isolate the salt by filtration.

  • Hydrogenation: Suspend the quaternary salt in an alcohol solvent (e.g., methanol) and add a hydrogenation catalyst (e.g., 5% Pd/C). Hydrogenate in a high-pressure reactor at 50-60 °C under 50-60 psi of H₂ gas for 24 hours.

  • Amide Reduction: After filtration of the catalyst, concentrate the solution. Dissolve the resulting crude amide in a suitable solvent like THF. Add a reducing agent such as sodium borohydride (NaBH₄) in portions and reflux for 8-10 hours.

  • Work-up and Isolation: Cool the reaction, quench carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the racemic cis/trans mixture of 1-benzyl-4-methylpiperidin-3-amine. The cis isomer can then be isolated and resolved using a chiral acid like di-p-toluoyl-L-tartaric acid.[11]

  • Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and assess the cis:trans ratio. Purity is determined by HPLC.

Protocol 2: Coupling of Piperidine Moiety and Pyrrolo[2,3-d]pyrimidine Core

This is a general procedure for the SNAr coupling reaction to form the core structure of Tofacitinib.[13][14]

  • Reactant Preparation: In a reaction vessel under an inert nitrogen atmosphere, dissolve the enantiomerically pure (3R,4R)-N-methyl-(4-methyl-piperidin-3-yl)-amine (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in a polar aprotic solvent such as DMSO or n-butanol.

  • Base Addition: Add a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) or an inorganic base like K₂CO₃.

  • Reaction: Heat the mixture to 40-100 °C (temperature is route-dependent) and stir for 12-24 hours. Monitor the reaction progress by HPLC until the starting materials are consumed.

  • Work-up and Isolation: Cool the reaction mixture and dilute with water to precipitate the product. Filter the solid, wash thoroughly with water, and then an appropriate organic solvent (e.g., acetonitrile) to remove impurities.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., methanol/water) to achieve high purity.

  • Analysis: Confirm the structure and purity of the final coupled product using ¹H NMR, ¹³C NMR, MS, and HPLC.

Conclusion and Future Outlook

While this compound and related picoline derivatives represent a classical approach to pyridine-containing scaffolds, modern pharmaceutical process development for complex molecules like Tofacitinib has largely moved towards more sophisticated and efficient strategies.

  • For Scalability and Efficiency: The Dynamic Kinetic Resolution (DKR) approach stands out as a superior alternative.[7] It directly addresses the primary synthetic challenge—stereocontrol—in a highly efficient, atom-economical manner, making it ideal for industrial-scale manufacturing.

  • For Versatility and Accessibility: The route starting from 3-amino-4-methylpyridine offers a robust and more straightforward alternative to syntheses originating from 4-picoline, using more common reagents and transformations.[6]

The future of pharmaceutical synthesis for such targets lies in the continued development of catalytic asymmetric methods that minimize step counts, reduce waste, and improve safety profiles. As new generations of JAK inhibitors and other complex heterocyclic drugs are developed, the principles of convergent synthesis and catalytic efficiency demonstrated by these alternatives will be paramount.

References

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A Comparative Guide to Validated Analytical Methods for 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methodologies for the quantification and purity assessment of 2-(4-Methylpyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical synthesis.[1] The protocols and validation strategies herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory compliance.[2][3][4]

Our objective is to move beyond mere procedural lists, offering instead a causal explanation for experimental choices. This document is designed for researchers, analytical scientists, and drug development professionals, providing the technical depth required to select, develop, and validate analytical methods that are not just compliant, but fundamentally robust and fit for purpose.

Chapter 1: The Analytical Challenge and Strategic Framework

This compound (MW: 132.16 g/mol , Formula: C₈H₈N₂) is a liquid substance whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs).[5] A comprehensive analytical control strategy requires orthogonal methods capable of assessing potency, identifying and quantifying impurities, and demonstrating stability.

Our strategic framework is built on a multi-tiered approach:

  • Primary Method (Stability-Indicating): A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method serves as the cornerstone for its ability to separate the main component from potential degradation products and process-related impurities.

  • Orthogonal Method: A Gas Chromatography (GC) method provides a secondary, orthogonal assessment of purity, particularly for volatile impurities that may not be well-retained or detected by HPLC.

  • Rapid Assay Method: A UV-Vis Spectrophotometric method offers a simple, high-throughput approach for rapid potency determination where a full impurity profile is not required.

This multi-method approach ensures a comprehensive quality assessment, with each technique providing a self-validating system through the convergence of evidence.

Chapter 2: Method 1: Stability-Indicating RP-HPLC for Potency and Impurity Profiling

The development of a stability-indicating analytical method is a regulatory expectation and a scientific necessity. It is the only way to ensure that any changes in the drug substance's quality over time can be accurately detected.[6] Forced degradation studies are the empirical foundation upon which this capability is built.[7][8]

Causality Behind Experimental Choices:

  • Technique: RP-HPLC is selected for its high resolving power and suitability for non-volatile, polar to moderately non-polar aromatic compounds like our analyte.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and selectivity for a wide range of molecules.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is employed. Acetonitrile is chosen over methanol for its lower UV cutoff wavelength and often superior peak shape for nitrogen-containing compounds.[9] The buffer controls the pH to ensure consistent ionization state of the pyridine ring, leading to reproducible retention times.

  • Detection: UV detection at the analyte's maximum absorbance (λmax) provides high sensitivity for the main peak and related impurities possessing a similar chromophore. A photodiode array (PDA) detector is crucial during development and validation to assess peak purity across the entire UV spectrum.

Experimental Protocol: RP-HPLC
  • Chromatographic System:

    • Instrument: HPLC with gradient pump, autosampler, column thermostat, and PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (or determined λmax).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Solutions Preparation:

    • Standard Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in a 50 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample identically to the standard solution.

Validation Protocol & Supporting Data

Method validation is performed according to ICH Q2(R2) guidelines to demonstrate fitness for purpose.[3][10][11]

  • Specificity & Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[12] Forced degradation studies are the definitive test. The analyte is subjected to stress conditions more severe than accelerated stability testing to produce degradation products.[13][14] A target degradation of 5-20% is ideal to demonstrate separation without generating secondary or irrelevant degradants.[14]

    Forced Degradation Protocol:

    • Acid Hydrolysis: Reflux sample solution (0.5 mg/mL in diluent) with 0.1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: Reflux sample solution with 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

    • Photolytic Degradation: Expose sample solution to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

    The results must show that the main peak is well-resolved from all degradation products, and the peak purity index (as determined by the PDA detector) remains above a predefined threshold (e.g., >0.999), confirming no co-elution.

    Table 1: Representative Forced Degradation Results

    Stress Condition % Assay of Main Peak % Total Impurities Observations
    Control 100.0 0.1 No significant degradation.
    0.1 N HCl, 60°C, 4h 91.2 8.8 Major degradant at RRT 0.85.
    0.1 N NaOH, 60°C, 2h 85.5 14.5 Two major degradants at RRT 0.72 and 1.15.
    3% H₂O₂, RT, 24h 94.8 5.2 Minor degradant at RRT 1.20.
    Thermal (105°C, 48h) 99.5 0.5 Stable.

    | Photolytic | 98.9 | 1.1 | Minor degradant at RRT 1.35. |

  • Linearity, Precision, Accuracy, and Range: These parameters ensure the method provides reliable quantitative results over the intended concentration range.[15]

    Table 2: Summary of HPLC Method Validation Data

    Parameter Acceptance Criteria (ICH Q2(R2)) Result
    Linearity
    Range 80-120% of nominal concentration 0.4 - 0.6 mg/mL
    Correlation Coefficient (r²) ≥ 0.999 0.9998
    Precision
    Repeatability (%RSD, n=6) ≤ 2.0% 0.45%
    Intermediate Precision (%RSD) ≤ 2.0% 0.68%
    Accuracy
    % Recovery (at 3 levels, n=9) 98.0 - 102.0% 99.5 - 101.2%
    Quantitation Limit (LOQ) S/N ratio ≥ 10 0.05% (0.25 µg/mL)
    Detection Limit (LOD) S/N ratio ≥ 3 0.015% (0.075 µg/mL)

    | Robustness | %RSD of results ≤ 2.0% | Passed |

  • Workflow Visualization The following diagram illustrates the logical flow of developing and validating the stability-indicating HPLC method.

    HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) cluster_Deploy Phase 3: Implementation Dev_Start Define Analytical Target Profile (ATP) Col_Select Column & Mobile Phase Screening Dev_Start->Col_Select Opt Optimize Gradient, Flow Rate, Temp. Col_Select->Opt Spec Specificity (Forced Degradation) Opt->Spec Method Finalized Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Int.) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Report Rob->Report Validation Complete Routine Routine QC Use & Lifecycle Management Report->Routine

    Caption: HPLC method development and validation workflow.

Chapter 3: Method 2: GC-FID for Orthogonal Purity Assessment

An orthogonal method uses a different separation principle to confirm the results from the primary method. GC is an excellent choice as it separates based on boiling point and polarity, contrasting with the partition mechanism of RP-HPLC.

Causality Behind Experimental Choices:

  • Technique: GC with a Flame Ionization Detector (FID) is ideal for analyzing thermally stable, volatile compounds. FID offers robust, universal detection for hydrocarbons and most organic molecules.

  • Column: A low-polarity fused silica capillary column (e.g., a 5% phenyl / 95% dimethylpolysiloxane phase) provides good general-purpose separation based primarily on boiling point differences.

  • Injection: Split injection is used to prevent column overloading with the concentrated sample.

  • Solvent: A solvent like acetone or ethyl acetate is preferable to acetonitrile for GC analysis, as acetonitrile can sometimes exhibit poor peak shape or instability for certain analytes during injection.[16][17]

Experimental Protocol: GC-FID
  • Chromatographic System:

    • Instrument: Gas chromatograph with split/splitless injector and FID.

    • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Split Ratio: 50:1.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 min.

  • Solutions Preparation:

    • Sample Solution: Accurately weigh ~100 mg of the sample into a 10 mL volumetric flask and dilute to volume with acetone to achieve a concentration of 10 mg/mL.

Validation Summary and Comparative Data

The GC method would be validated for the same parameters as HPLC. Its key advantage is the ability to detect impurities that might be missed by HPLC, such as non-UV active or highly volatile species.

Table 3: Comparative Strengths of HPLC vs. GC

Attribute RP-HPLC with UV/PDA GC-FID
Separation Principle Partitioning based on polarity Boiling point & polarity
Best For Non-volatile, polar compounds; stability-indicating assays Volatile & semi-volatile compounds
Impurity Detection UV-active impurities, degradants Volatile impurities, residual solvents
Quantitation Excellent for potency (area % with reference standard) Excellent for purity (area % normalization)

| Limitations | May not detect non-chromophoric impurities | Requires analyte to be thermally stable |

Chapter 4: Method 3: UV-Vis Spectrophotometry for Rapid Assay

For applications like in-process control where a rapid confirmation of concentration is needed without a full impurity profile, direct UV-Vis spectrophotometry is an efficient tool.

Causality Behind Experimental Choices:

  • Technique: Based on Beer-Lambert Law, where absorbance is directly proportional to concentration. It is simple, fast, and requires minimal sample preparation.

  • Solvent: Acetonitrile is a suitable solvent due to its low UV absorbance in the relevant region (>200 nm), preventing interference.[18][19]

  • Wavelength: Analysis is performed at the wavelength of maximum absorbance (λmax) to ensure maximum sensitivity and adherence to Beer's Law.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Solvent/Blank: Acetonitrile.

  • Procedure:

    • Determine λmax: Scan a dilute solution of this compound (approx. 10 µg/mL in acetonitrile) from 400 nm to 200 nm to identify the wavelength of maximum absorbance.

    • Prepare Calibration Curve: Prepare a series of at least five standard solutions ranging from 2 µg/mL to 20 µg/mL in acetonitrile.

    • Measure Absorbance: Measure the absorbance of each standard and the sample solution (prepared at a concentration within the calibration range) at the determined λmax.

    • Calculate Concentration: Determine the concentration of the sample from the linear regression equation of the calibration curve.

Validation Summary

This method is validated for linearity, accuracy, precision, and range. It is inherently non-specific and should not be used for stability testing or final product release where impurity control is required.

Chapter 5: Method Comparison and Strategic Implementation

The choice of analytical method is dictated by the question being asked. The following table and decision logic diagram provide a framework for selecting the appropriate technique.

Table 4: Overall Method Performance Comparison

Parameter HPLC-PDA GC-FID UV-Vis Spectrophotometry
Specificity Excellent (Stability-Indicating) High (Orthogonal to HPLC) Low (Non-specific)
Application Release Testing, Stability Studies, Impurity Profiling Orthogonal Purity, Volatile Impurity Analysis In-Process Control, Rapid Assay
Throughput Low-Medium Medium High
Precision Excellent Excellent Very Good

| Cost/Complexity | High | High | Low |

Decision Logic for Method Selection

Method_Selection start What is the analytical goal? q1 Need full purity & stability profile? start->q1 q2 Need orthogonal purity confirmation? q1->q2 No m_hplc Use Stability-Indicating HPLC Method q1->m_hplc Yes q3 Need rapid in-process concentration check? q2->q3 No m_gc Use GC Method q2->m_gc Yes m_uv Use UV-Vis Method q3->m_uv Yes

Caption: Decision tree for analytical method selection.
Senior Scientist's Recommendation

For comprehensive quality control of this compound, a dual-method strategy is recommended for lot release. The primary release-testing method should be the validated, stability-indicating HPLC method. The GC method should be employed during process development to characterize the impurity profile and periodically for commercial lots to ensure no unexpected volatile impurities are present. The UV-Vis method is best reserved for rapid, informational in-process checks where speed is more critical than specificity. This integrated approach provides a robust, compliant, and scientifically sound quality control system.

References

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  • MySkinRecipes. (n.d.). This compound. [Link]

  • Yu, B., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine, 10(12), 693. [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Evaluation of mixed injection solvents in gas chromatography as a measure to avoid solvent change during sample treatment. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • ResearchGate. (n.d.). HPLC chromatograms with methanol/acetonitrile 50/50 (%, v/v) at 296 K.... [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Eurachem. (n.d.). Acetonitrile analysis in hydrocarbon (crude c4) by gas chromotography. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Google Patents. (n.d.). CN110568085B - Method for determining acetonitrile content in sample.
  • Current Trends in Biotechnology and Pharmacy. (2024). Comparison of Analytical Method validation guidelines used for release, stability in Biosimilar Manufacturing process. [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • Taylor & Francis. (n.d.). Acetonitrile – Knowledge and References. [Link]

  • Walsh Medical Media. (2013). Spectrophotometric Methods for Simultaneous Determination of Two Hypouricemic Drugs in their Combined Dosage Form. [Link]

  • ResearchGate. (n.d.). UV-Vis spectroscopic features in acetonitrile for the free XPy ligands.... [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-(4-Methylpyridin-2-yl)acetonitrile Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. The 2-(4-methylpyridin-2-yl)acetonitrile scaffold has emerged as a promising starting point for the development of potent kinase modulators. However, the inherent structural similarities within the human kinome present a significant challenge, often leading to off-target effects and potential toxicity. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel derivatives based on this scaffold, offering a comparative analysis grounded in established experimental methodologies. We will explore the causality behind experimental choices and present illustrative data to guide researchers in their quest for selective and effective therapeutics.

The Imperative of Selectivity Profiling

Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[1] Consequently, achieving selectivity for a particular kinase is a formidable challenge in the development of small molecule inhibitors.[2] Non-selective kinase inhibition can lead to unforeseen biological consequences, confounding experimental results and potentially causing adverse effects in a clinical setting. Therefore, comprehensive selectivity profiling against a broad panel of kinases is not merely a supplementary step but a cornerstone of modern drug discovery.[2][3]

This guide will use hypothetical derivatives of the this compound scaffold to illustrate the process of a cross-reactivity study. Let us assume our primary target is a hypothetical serine/threonine kinase, "Kinase X," implicated in a cancer signaling pathway. We will evaluate three hypothetical derivatives:

  • Compound A: The parent this compound core.

  • Compound B: A derivative with a substitution on the pyridine ring designed to enhance potency.

  • Compound C: A derivative with modifications to the acetonitrile moiety aimed at improving selectivity.

Comparative Analysis of Kinase Inhibition Profiles

The most widely accepted method for assessing kinase inhibitor selectivity is to profile the compounds against a large panel of kinases.[1] This is typically performed using in vitro biochemical assays that measure the ability of the inhibitor to block the phosphorylation of a substrate by the kinase.

Single-Dose Inhibition Screening

A cost-effective initial approach is to screen the compounds at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a broad kinase panel. This provides a snapshot of the compounds' promiscuity.

Table 1: Illustrative Single-Dose (1 µM) Percent Inhibition Data for this compound Derivatives Against a Selected Kinase Panel.

Kinase TargetCompound A (% Inhibition)Compound B (% Inhibition)Compound C (% Inhibition)
Kinase X (Primary Target) 85 98 92
Kinase Y (Off-Target)457515
Kinase Z (Off-Target)30605
Kinase A (Off-Target)1025<5
Kinase B (Off-Target)515<5
  • Compound B shows the highest potency against our primary target, Kinase X . However, it also exhibits significant inhibition of off-target kinases Y and Z, suggesting a promiscuous profile.

  • Compound A displays moderate potency and some off-target activity.

  • Compound C maintains high potency against Kinase X while demonstrating markedly improved selectivity, with minimal inhibition of the tested off-target kinases.

Dose-Response Analysis (IC50 Determination)

For compounds showing significant activity in the single-dose screen, a full dose-response analysis is conducted to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.

Table 2: Illustrative IC50 Values (nM) for Selected Derivatives.

Kinase TargetCompound B (IC50, nM)Compound C (IC50, nM)
Kinase X (Primary Target) 15 50
Kinase Y (Off-Target)150>10,000
Kinase Z (Off-Target)300>10,000

The IC50 data confirms our initial observations. Compound B is highly potent against Kinase X but also inhibits Kinase Y and Z at sub-micromolar concentrations. In contrast, Compound C , while slightly less potent against the primary target, boasts a much cleaner selectivity profile, with IC50 values for off-targets exceeding 10,000 nM. This makes Compound C a more promising candidate for further development due to its reduced potential for off-target effects.

Experimental Protocols for Cross-Reactivity Studies

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Kinase Panel Screening (Radiometric Assay)

This protocol describes a common method for determining the inhibitory activity of a compound against a panel of protein kinases.

Objective: To quantify the percent inhibition of a panel of kinases by a test compound at a single concentration.

Methodology:

  • Compound Preparation: Serially dilute the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add the diluted compounds to a 96-well or 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction Initiation: Add the kinase, a specific substrate peptide, and [γ-³³P]ATP to each well to initiate the phosphorylation reaction. The ATP concentration should be at or near the Km for each specific kinase to provide a more accurate measure of inhibitor affinity.[1]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add a scintillant to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the positive and negative controls.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Compound Dilution in DMSO B Assay Plate Preparation (Compounds, Controls) A->B C Add Kinase, Substrate, and [γ-³³P]ATP B->C D Incubate at 30°C C->D E Terminate Reaction & Capture Substrate D->E F Wash Filter Plate E->F G Add Scintillant & Read F->G H Calculate % Inhibition G->H G cluster_pathway Hypothetical Cellular Signaling cluster_inhibitors Inhibitor Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX KinaseY Kinase Y Receptor->KinaseY Proliferation Cell Proliferation KinaseX->Proliferation Survival Cell Survival KinaseY->Survival CompB Compound B CompB->KinaseX Inhibits CompB->KinaseY Inhibits (Off-Target) CompC Compound C CompC->KinaseX Inhibits

Caption: Impact of selective vs. non-selective inhibitors.

In this scenario, the non-selective Compound B would inhibit both proliferation (the intended effect) and cell survival (a potentially beneficial off-target effect in a cancer context, but an unintended one nonetheless). The more selective Compound C would primarily inhibit proliferation, providing a more precise tool to study the function of Kinase X .

Conclusion and Future Directions

The development of kinase inhibitors based on the this compound scaffold holds therapeutic promise. However, a rigorous and systematic evaluation of their cross-reactivity is critical for successful translation into reliable research tools and safe clinical candidates. This guide has outlined a comparative framework for such studies, emphasizing the importance of multi-point data analysis and standardized protocols. By understanding the selectivity profile of these derivatives, researchers can make more informed decisions, ultimately leading to the development of more effective and less toxic targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.

Sources

A Comparative Guide to the Cost-Effective Synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methylpyridin-2-yl)acetonitrile is a pivotal intermediate in the synthesis of a multitude of high-value compounds within the pharmaceutical and agrochemical industries. Its structural motif, featuring a pyridine ring substituted with a cyanomethyl group, serves as a versatile scaffold for building complex molecular architectures. Notably, it is a key precursor for nicotinic receptor ligands and other bioactive molecules targeting neurological disorders. Given its industrial significance, the development of a cost-effective, scalable, and efficient synthesis is of paramount importance.

This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this compound. We will dissect each pathway, evaluating them on metrics of chemical yield, reagent cost, operational complexity, safety, and scalability. By presenting detailed experimental protocols and supporting data, this document aims to equip researchers, chemists, and process development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific objectives.

Comparative Analysis of Synthetic Pathways

Two primary strategies dominate the landscape for the synthesis of this compound: the cyanation of a 4-methylpyridine N-oxide precursor and the nucleophilic substitution of a 2-halo-4-methylpyridine. Each route presents a unique set of advantages and challenges.

Route 1: Cyanation of 4-Methylpyridine N-Oxide

This classical approach involves two key transformations: the initial oxidation of commercially available 4-methylpyridine (also known as γ-picoline) to its corresponding N-oxide, followed by the introduction of the cyano group at the C2 position.

Reaction Scheme: Step 1: N-Oxidation 4-Methylpyridine + Oxidizing Agent (e.g., H₂O₂, m-CPBA) → 4-Methylpyridine N-Oxide

Step 2: Cyanation 4-Methylpyridine N-Oxide + Cyanating Agent (e.g., TMSCN) → this compound

Mechanistic Considerations (Reissert-Kaufmann Type Reaction): The cyanation of pyridine N-oxides is a well-established transformation. The N-oxide functionality activates the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic attack. In the presence of an activating agent (often acylating agents formed in situ) and a cyanide source like trimethylsilyl cyanide (TMSCN), an intermediate adduct is formed. Subsequent rearomatization and elimination yield the 2-cyanomethylpyridine product. The use of TMSCN is generally preferred over alkali metal cyanides in this context for its milder reaction conditions and higher yields.

Workflow Diagram:

A 4-Methylpyridine B Oxidation A->B H₂O₂ / Acetic Acid 100°C, 24h C 4-Methylpyridine N-Oxide B->C Yield: ~100% D Cyanation C->D TMSCN, Et₃N, Acetonitrile, RT, 6h E This compound D->E Yield: 80%

Caption: Workflow for Route 1: N-Oxide Cyanation.

Route 2: Nucleophilic Substitution of 2-Halo-4-methylpyridine

This pathway relies on a classic nucleophilic aromatic substitution (SNAr) reaction. It begins with the synthesis of a 2-halo-4-methylpyridine (typically bromo or chloro), which is then reacted with an alkali metal cyanide to displace the halide and install the cyanomethyl group.

Reaction Scheme: Step 1: Halogenation (Sandmeyer-type Reaction) 2-Amino-4-methylpyridine + HBr/NaNO₂ → 2-Bromo-4-methylpyridine

Step 2: Cyanation 2-Bromo-4-methylpyridine + NaCN/KCN → this compound

Mechanistic Considerations (SNAr): The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. A halogen at the C2 position serves as an excellent leaving group. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the halide ion to restore aromaticity and form the final product. This method is often robust and high-yielding, provided the halogenated precursor is readily accessible. The synthesis of the 2-halo-4-methylpyridine itself, typically via a Sandmeyer reaction from 2-amino-4-methylpyridine, is a critical step influencing the overall efficiency of this route.[1]

Workflow Diagram:

A 2-Amino-4-methylpyridine B Sandmeyer Reaction A->B HBr, Br₂, NaNO₂ -20°C to RT, 6h[2] C 2-Bromo-4-methylpyridine B->C Yield: 86%[2] D Cyanation (SNAr) C->D NaCN or KCN, Solvent (e.g., DMSO) E This compound D->E Yield: High (Typical)

Sources

A Comparative Guide to Isomeric Purity Analysis of 2-(4-Methylpyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(4-Methylpyridin-2-yl)acetonitrile is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its biological activity and reaction kinetics are intrinsically linked to its specific isomeric structure. The presence of positional isomers, arising from the alternative placement of the methyl group on the pyridine ring, can lead to significant variations in product efficacy, safety, and impurity profiles. Therefore, the robust analytical differentiation and quantification of these isomers are critical for quality control and regulatory compliance.

This guide provides an in-depth comparison of two primary chromatographic techniques for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . We will explore the fundamental principles, provide detailed, field-tested protocols, and justify the critical parameter choices for each method. Additionally, we will discuss the role of Nuclear Magnetic Resonance (NMR) Spectroscopy as a powerful orthogonal technique for structural confirmation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and validated method for isomeric purity assessment.

Introduction: The Criticality of Isomeric Purity

The subject of this guide, this compound (CAS 38746-50-8), belongs to a class of substituted pyridine compounds widely used as building blocks in organic synthesis.[1][2] During its synthesis, several positional isomers can potentially form as process-related impurities. The most common isomers of concern include:

  • Target Isomer: this compound

  • Potential Isomeric Impurities:

    • 2-(3-Methylpyridin-2-yl)acetonitrile

    • 2-(5-Methylpyridin-2-yl)acetonitrile

    • 2-(6-Methylpyridin-2-yl)acetonitrile

    • Isomers with the cyano-methyl group at other positions (e.g., 2-(4-Methylpyridin-3-yl)acetonitrile[3])

Even small amounts of these impurities can have a cascading effect on the quality of the final active pharmaceutical ingredient (API), potentially altering its pharmacological profile or introducing unforeseen toxicity. Consequently, a highly selective analytical method is not just a recommendation but a necessity.

Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the need for definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a robust and widely used technique for the purity analysis of non-volatile or thermally labile compounds.[4] For pyridine derivatives, Reversed-Phase HPLC (RP-HPLC) is the method of choice, offering excellent resolution and reproducibility.[5]

In RP-HPLC, the separation is based on the differential partitioning of the analyte and its isomers between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. Isomers with subtle differences in polarity will exhibit different retention times, allowing for their separation and quantification.[6]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of diluent (50:50 Acetonitrile:Water) to create a stock solution of 1 mg/mL.

  • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 80% A / 20% B, hold for 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD) at 270 nm.

  • C18 Column: The C18 stationary phase provides the necessary hydrophobicity to retain the pyridine derivatives, while its high surface area allows for efficient separation of closely related isomers.

  • Acidic Mobile Phase (pH 3.0): Pyridine derivatives are basic.[7] At a pH of 3.0, the pyridine nitrogen is protonated, which suppresses undesirable interactions with residual silanol groups on the silica backbone of the column. This results in symmetrical, sharp peaks, which is crucial for accurate quantification.

  • UV Detection at 270 nm: The pyridine ring exhibits strong UV absorbance. A wavelength of 270 nm is typically near the absorbance maximum for many pyridine derivatives, providing high sensitivity for both the main component and its impurities.[8]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Filtration B->C D Injection C->D E C18 Column Separation D->E F UV Detection (270 nm) E->F G Chromatogram Generation F->G H Peak Integration & Purity Calculation G->H

Caption: Workflow for HPLC-based isomeric purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis

GC is an ideal technique for analyzing volatile and thermally stable compounds.[4] When coupled with a Mass Spectrometer (MS), it becomes a powerful tool for both separating and identifying isomers, providing an orthogonal check to HPLC data.[9][10]

In GC, separation occurs as the volatilized sample is carried by an inert gas through a capillary column containing a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that can be used to confirm the identity of each isomer.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in Methanol.

  • Dilute to a working concentration of approximately 0.05 mg/mL (50 ppm) using Methanol.

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (Split ratio 20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-300 amu.

  • DB-5ms Column: This is a general-purpose, low-polarity column that separates compounds primarily based on their boiling points. Positional isomers often have slight differences in boiling points, making this column suitable for their separation.

  • Temperature Program: A programmed temperature ramp is essential to ensure that all isomers are eluted as sharp peaks and to clean the column of any less volatile components. The initial hold at a lower temperature allows for good separation of more volatile impurities.

  • Electron Ionization (EI) at 70 eV: This is a standard, high-energy ionization technique that produces reproducible fragmentation patterns. While positional isomers may have identical molecular ions, their fragmentation patterns can exhibit subtle differences in the relative abundance of fragment ions, aiding in their differentiation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing B Dissolution (Methanol) A->B C Injection & Volatilization B->C D GC Column Separation C->D E MS Ionization & Detection D->E F Total Ion Chromatogram E->F G Mass Spectra Analysis E->G H Identification & Quantification F->H G->H

Caption: Workflow for GC-MS-based isomeric purity analysis.

NMR Spectroscopy: An Orthogonal Confirmatory Tool

While chromatographic methods separate isomers, NMR spectroscopy provides detailed structural information without the need for separation, making it an invaluable tool for confirming the identity of the main component and any major impurities.[11]

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly sensitive to the position of the methyl substituent. For example, the symmetry in this compound will result in a distinct pattern compared to the asymmetrical patterns of the 3-methyl or 5-methyl isomers.

  • ¹³C NMR: The number of unique carbon signals can quickly differentiate between isomers. Each positional isomer will have a unique set of chemical shifts for the pyridine ring carbons.[12]

By analyzing the ¹H and ¹³C NMR spectra, one can unequivocally confirm the structure of the target molecule and identify the structure of any significant isomeric impurities if they are present at a high enough concentration (>1-2%).

Comparative Performance Analysis

The choice of method is often a trade-off between different performance characteristics. The table below provides a semi-quantitative comparison to guide the selection process.

ParameterRP-HPLC with UV DetectionGC-MS
Principle Polarity-based liquid phase separationBoiling point-based gas phase separation
Primary Use Robust quantification, routine QCIdentification, confirmation, quantification
Resolution Excellent for many positional isomersVery high, especially with long columns
Sensitivity (LOD/LOQ) Good (ng range)Excellent (pg range)
Confirmatory Power Low (based on retention time only)High (retention time + mass spectrum)
Sample Throughput Moderate (typically 20-30 min/run)Moderate (typically 20-30 min/run)
Method Development Can be complex (mobile phase/pH)Relatively straightforward (temp. program)
Instrument Cost ModerateHigh
Robustness High, well-suited for QC environmentsModerate, requires more maintenance

Conclusion and Recommendations

For the comprehensive isomeric purity analysis of this compound, a dual-pronged approach is recommended for maximum scientific integrity.

  • For routine quality control, method validation, and precise quantification, the developed RP-HPLC method is the superior choice. Its robustness, precision, and lower operational cost make it ideal for high-throughput environments.[5][13]

  • For structural confirmation, impurity identification, and as an orthogonal method during development, GC-MS is indispensable. Its ability to provide mass spectral data offers a much higher degree of confidence in the identity of each peak observed in the chromatogram.[9]

Ultimately, using HPLC for routine quantitative analysis and GC-MS for initial method development, reference standard characterization, and investigation of out-of-specification results provides a self-validating and scientifically sound analytical strategy. This ensures the quality and consistency of this compound, safeguarding the integrity of the final products in which it is used.

References

  • Cheham Bouler Bag Oum Keltoum, et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry, 19(6), 482-488.
  • Bar-Or, D., et al. (n.d.). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. PubMed Central.
  • Carreño, M. C., et al. (n.d.). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
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  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Feringa, B. L., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate.
  • Unknown. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Unknown Source.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography.
  • Benchchem. (n.d.). Assessing the Purity of Synthesized Pyyridine Derivatives from Acetohydrazide: A Comparative Guide. Benchchem.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. ATSDR.
  • Fu, G. C., et al. (n.d.). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Chemistry LibreTexts.
  • Witkowski, T., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed.
  • Unknown. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC - NIH.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • Chromatography Forum. (2015). Method for pyridine amine derivative. Chromatography Forum.
  • Isaac Scientific Publishing. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Isaac Scientific Publishing.
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). HMDB.
  • Al-Naggar, A. A. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC - NIH.
  • ECHEMI. (n.d.). This compound. ECHEMI.
  • OSHA. (n.d.). Pyridine Analysis Method. OSHA.
  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • Unknown. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Unknown Source.
  • Sastry, T. U., et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Unknown Source.
  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI.
  • BLDpharm. (n.d.). 2-(4-Methylpyridin-3-yl)acetonitrile. BLDpharm.
  • Google Patents. (2014). Preparation method of 2-(pyridine-4-yl) acetonitrile. Google Patents.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.

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A Senior Application Scientist's Guide to the Structural Confirmation of 2-(4-Methylpyridin-2-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, particularly those with pharmaceutical potential, verifying the atomic connectivity and stereochemistry is not merely a procedural step but a critical determinant of a program's success. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 2-(4-methylpyridin-2-yl)acetonitrile and its derivatives, a class of compounds with significant applications in medicinal chemistry.

This document is structured to provide not just the "what" but the "why," reflecting the decision-making process of an experienced analytical scientist. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering a comparative analysis of their strengths and limitations in the context of this specific molecular scaffold.

The Analytical Triad: A Multi-faceted Approach to Structural Certainty

The confirmation of a chemical structure is rarely reliant on a single technique. Instead, a confluence of evidence from orthogonal methods provides the highest degree of confidence. For a molecule like this compound, with its distinct aromatic and aliphatic regions, the synergistic use of NMR, MS, and X-ray crystallography is the gold standard.

Our Subject Molecule:

  • Name: this compound

  • Molecular Formula: C₈H₈N₂[1][2]

  • Molecular Weight: 132.16 g/mol [1][2]

  • Structure: A pyridine ring substituted at the 2-position with an acetonitrile group and at the 4-position with a methyl group.

This guide will use predicted and analogous experimental data to illustrate the expected outcomes from each analytical method. This approach is often necessary in real-world research when a novel derivative is synthesized for the first time.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

The Causality Behind NMR: Why It's the First Line of Inquiry

For a synthetic chemist, ¹H NMR is the initial and most frequent analytical checkpoint. Its rapidity and the wealth of information it provides on proton environments and their neighboring atoms make it indispensable for monitoring reaction progress and for the initial characterization of products. ¹³C NMR complements this by providing a direct count of unique carbon atoms and information about their hybridization and electronic environment.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is predicted based on the known spectral data for 2-(pyridin-2-yl)acetonitrile and the expected electronic effects of the additional methyl group. The methyl group is an electron-donating group, which will cause a slight upfield shift (to lower ppm values) of the signals for the pyridine ring protons, particularly those closest to it.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.4d1HH6The proton at the 6-position is adjacent to the nitrogen atom, making it the most deshielded aromatic proton. It will appear as a doublet due to coupling with H5.
~7.2s1HH3The proton at the 3-position will appear as a singlet as it has no adjacent protons.
~7.0d1HH5The proton at the 5-position will appear as a doublet due to coupling with H6.
~3.9s2H-CH₂-CNThe methylene protons are adjacent to the electron-withdrawing pyridine ring and nitrile group, causing a downfield shift. They are expected to appear as a singlet.
~2.4s3H-CH₃The methyl protons are attached to the aromatic ring and will appear as a singlet in the aliphatic region.
Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For our target molecule, we expect to see eight distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~159C2The carbon atom attached to the nitrogen and the acetonitrile group will be significantly deshielded.
~149C6The carbon atom adjacent to the nitrogen is deshielded.
~148C4The carbon bearing the methyl group.
~124C5Aromatic CH carbon.
~121C3Aromatic CH carbon.
~118-CNThe nitrile carbon has a characteristic chemical shift in this region.
~25-CH₂-CNThe aliphatic methylene carbon.
~21-CH₃The methyl carbon.
Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy. This involves careful sample preparation and instrument setup.

Step-by-Step NMR Sample Preparation and Acquisition:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound derivative into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it must dissolve the sample and have minimal overlapping signals with the analyte.

    • Ensure the sample is fully dissolved. If not, gentle vortexing or sonication can be applied.

    • Using a Pasteur pipette, transfer the solution into a clean NMR tube, ensuring no solid particles are transferred.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. A standard pulse sequence is typically sufficient.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon.

Diagram of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock insert->lock shim Shim lock->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Process Data (FT, Phasing) acquire_C13->process analyze Analyze Spectra (Chemical Shift, Integration, Multiplicity) process->analyze structure Propose Structure analyze->structure EIMS_Process cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Analysis & Detection sample Sample Molecule (M) ionization Electron Impact (70 eV) sample->ionization molecular_ion Molecular Ion (M⁺) ionization->molecular_ion fragments Fragment Ions molecular_ion->fragments analyzer Mass Analyzer (Separation by m/z) fragments->analyzer detector Detector analyzer->detector spectrum Mass Spectrum detector->spectrum XRay_Workflow cluster_crystal Crystallization cluster_data Data Collection cluster_solve Structure Determination grow Grow Single Crystal mount Mount Crystal grow->mount diffract Collect Diffraction Data mount->diffract solve Solve Structure diffract->solve refine Refine Structure solve->refine validate Validate Structure refine->validate

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